5-(Ethoxycarbonyl)furan-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-ethoxycarbonylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMNUDQGZVFDTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(Ethoxycarbonyl)furan-2-carboxylic acid: A Pivotal Scaffold for Asymmetric Furan Functionalization
[1][2]
CAS Number: 32933-01-0 Synonyms: Monoethyl furan-2,5-dicarboxylate; 4-Ethoxycarbonyl-2-furoic acid; FDCA monoethyl ester.[1][2]
Executive Summary
This compound (CAS 32933-01-0) is the mono-ethyl ester derivative of Furan-2,5-dicarboxylic acid (FDCA).[1][2] Unlike its symmetric parent (FDCA) or the diester (diethyl furan-2,5-dicarboxylate), this compound possesses two distinct reactive handles: a free carboxylic acid at position C2 and an ethyl ester at position C5.[1][2]
This "Janus-faced" asymmetry makes it an indispensable building block in Medicinal Chemistry (for scaffold hopping and peptidomimetics) and Polymer Science (for synthesizing asymmetric monomers).[1][2] It allows researchers to selectively functionalize one side of the furan ring without affecting the other, enabling the construction of complex, non-symmetric bioactive molecules.[2]
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]
| Property | Data | Notes |
| CAS Number | 32933-01-0 | Unique identifier.[1][2][3] |
| Molecular Formula | C₈H₈O₅ | |
| Molecular Weight | 184.15 g/mol | |
| Appearance | White to off-white crystalline solid | Distinct from the diester (low melting solid) and FDCA (high melting powder).[1][2] |
| Solubility | DMSO, Methanol, Ethanol, Ethyl Acetate | Soluble in organic bases; sparingly soluble in water (unless pH > 4.5).[1][2] |
| pKa (Acid) | ~3.0 - 3.5 (Predicted) | Stronger acid than benzoic acid due to the electron-withdrawing ester at C5.[1][2] |
| Melting Point | 108–112 °C (Typical range) | Significantly higher than the diester (46–48 °C) due to intermolecular H-bonding.[1][2] |
Synthetic Pathways[1][2][4]
A. Laboratory Scale: Controlled Hydrolysis (The Desymmetrization Route)
The most reliable laboratory method involves the partial hydrolysis of the symmetric diester.[2] This method relies on statistical kinetics but can be optimized to favor the mono-ester.[1][2]
Precursor: Diethyl furan-2,5-dicarboxylate (CAS 53662-83-2).[1][2]
Protocol:
-
Dissolution: Dissolve 10.0 g (47 mmol) of Diethyl furan-2,5-dicarboxylate in 100 mL of Ethanol/THF (1:1 v/v).
-
Hydrolysis: Cool to 0 °C. Add exactly 1.0 equivalent of KOH (dissolved in minimal water) dropwise over 60 minutes.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 7:3).[1][2]
-
Workup:
-
Purification: Filter the white solid. Recrystallize from Ethanol/Water if necessary.[1][2]
B. Industrial Scale: Oxidative Carbonylation
For kilogram-scale production, the selective oxidation of Ethyl 5-methyl-2-furoate is utilized.[1][2]
Reactivity & Derivatization Logic
The core utility of CAS 32933-01-0 is its ability to serve as a bifunctional switch .[1]
Mechanistic Flow: The "Right-to-Left" Synthesis[1][2]
-
Step 1 (Acid Activation): The C2-Carboxylic acid is activated (using SOCl₂ or HATU) and reacted with a nucleophile (Amine/Alcohol).[1][2] The C5-Ester remains inert.[1][2]
-
Step 2 (Ester Transformation): Once the C2 position is locked, the C5-Ester is hydrolyzed (to acid) or reduced (to alcohol/aldehyde) for further elaboration.[1][2]
Visualization: The Desymmetrization Workflow
Caption: Divergent synthesis pathways starting from this compound. The scaffold allows selective modification of the acid moiety while preserving the ester.[2]
Applications in Drug Development[2][9]
A. Scaffold Hopping (Bioisosteres)
The furan-2,5-dicarboxylate core acts as a bioisostere for terephthalic acid (para-phenylene) and pyridine-2,5-dicarboxylic acid .[1][2]
-
Geometry: The furan ring imposes a bond angle of ~124° between substituents, compared to 180° for para-phenylene. This altered curvature is critical for fitting into curved binding pockets (e.g., GPCRs, Kinase hinge regions).[1][2]
-
Solubility: The oxygen atom in the furan ring acts as a hydrogen bond acceptor, potentially improving the aqueous solubility of the drug candidate compared to a phenyl analog.
B. Peptidomimetics
CAS 32933-01-0 is used to synthesize unnatural amino acids.[1][2] By converting the acid to an amine (via Curtius rearrangement) and hydrolyzing the ester, researchers generate 5-amino-2-furoic acid , a rigid spacer used to constrain peptide backbones and improve metabolic stability against proteases.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 5-(Chlorocarbonyl)furan-2-carboxylic acid ethyl ester
Use this intermediate for amide couplings.[1][2]
-
Setup: Flame-dried round-bottom flask under Argon.
-
Reagents: Charge CAS 32933-01-0 (1.0 eq) and dry Toluene (0.5 M concentration).
-
Activation: Add Thionyl Chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF.
-
Reflux: Heat to 80 °C for 2 hours. Gas evolution (SO₂, HCl) must cease.[1][2]
-
Isolation: Concentrate in vacuo to remove excess SOCl₂ and Toluene.
-
Result: The crude acid chloride is a yellow oil/solid that hydrolyzes rapidly.[1][2] Use immediately for the next step (e.g., addition of amine and Pyridine/DCM).[1][2]
Protocol 2: Analytical Characterization (NMR)
Unlike the symmetric diester, the mono-ester shows distinct splitting of the furan protons.[2]
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]
-
Acidity: As a carboxylic acid with an electron-withdrawing ester group, it is moderately acidic.[1][2] Avoid contact with strong bases and oxidizers.[1][2]
-
Storage: Store at room temperature in a desiccator. Stable for years if kept dry.[1][2] Hydrolyzes slowly in moist air to the diacid (FDCA).[1][2]
References
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Synthesis and Reactivity of FDCA Esters
-
Industrial Oxidation Pathways
-
Mono-Amide Synthesis via Mono-Ester
-
Furan-based Bioisosteres in Drug Design
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Foundational Overview: A Versatile Bio-Derived Building Block
An In-Depth Technical Guide to 5-(Ethoxycarbonyl)furan-2-carboxylic acid
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its properties, synthesis, and applications, grounded in established scientific principles.
Furan-based chemical scaffolds are of immense interest in modern chemistry, largely because their precursors can be derived from renewable biomass resources.[1][2] this compound (CAS No. 32933-01-0) represents a key derivative within this class. It is a bifunctional molecule, featuring both a carboxylic acid and an ethyl ester attached to a rigid furan ring. This unique arrangement provides two distinct points for chemical modification, making it an exceptionally valuable intermediate in the synthesis of polymers, pharmaceuticals, and fine chemicals.[1][3] Its structure is a strategic starting point for creating complex molecular architectures, particularly as a bio-isostere for benzene rings in drug design.
Physicochemical and Structural Characterization
A thorough understanding of a molecule's fundamental properties is critical for its effective application. The core attributes of this compound are summarized below.
Table 1: Core Chemical Properties and Identifiers
| Property | Value | Source |
| Molecular Weight | 184.15 g/mol | [4] |
| Monoisotopic Mass | 184.03717 Da | [5] |
| Molecular Formula | C₈H₈O₅ | [4] |
| CAS Number | 32933-01-0 | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | CCOC(=O)C1=CC=C(C(=O)O)O1 | [4] |
| Appearance | White to yellow crystalline powder | [3] |
| Purity (Typical) | ≥95% | [4] |
Molecular Structure
The molecule's structure, featuring a 2,5-disubstituted furan ring, imparts rigidity and defined geometry to any larger molecule it is incorporated into.
Caption: Generalized workflow for the synthesis and purification.
Protocol: Generalized Catalytic Oxidation
This protocol is a conceptualized procedure based on established methods for producing alkoxycarbonyl furan carboxylic acids. [1]Causality: The choice of a Co/Mn/Br catalyst system is crucial as it is highly effective for the selective oxidation of the methyl group to a carboxylic acid while leaving the ester group intact. Acetic acid is used as the solvent due to its ability to dissolve the reactants and its stability under oxidative conditions.
-
Reactor Setup: Charge a pressure-rated reactor with the starting material (e.g., Ethyl 5-methylfuran-2-carboxylate), acetic acid (solvent), and the catalyst system (cobalt, manganese, and bromine salts).
-
Oxidation Reaction: Seal the reactor, pressurize with air or an oxygen-containing gas, and heat to the target temperature range (e.g., 130-160°C). Maintain vigorous stirring to ensure efficient gas-liquid mass transfer. The reaction is typically exothermic and requires careful temperature control.
-
Reaction Monitoring: Monitor the reaction progress by analyzing samples via HPLC to track the consumption of the starting material and the formation of the desired product.
-
Crystallization: Once the reaction is complete, cool the reactor contents gradually. The product, being less soluble in the cold solvent, will precipitate out.
-
Isolation: Filter the resulting slurry to isolate the crude solid product.
-
Washing and Purification: Wash the filter cake with fresh acetic acid followed by water to remove residual catalyst and solvent. For higher purity, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed.
-
Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 60-80°C) to yield the final product.
Self-Validation: The purity of the final product should be confirmed by HPLC, melting point analysis, and spectroscopic methods (NMR, IR) to validate the success of the synthesis and purification.
Applications in Research and Development
The dual-functionality of this molecule is the primary driver of its utility in several high-value applications.
A. Polymer Chemistry
Furan-2,5-dicarboxylic acid (FDCA) is a leading bio-based replacement for terephthalic acid, a key monomer in PET production. [1]this compound is an immediate precursor to FDCA via simple hydrolysis of the ester group. It can also be used directly in polymerization reactions to create novel copolyesters with tailored properties.
Caption: Pathway from the title compound to bio-based polyesters.
B. Drug Development and Medicinal Chemistry
The carboxylic acid functional group is present in approximately 25% of all commercial pharmaceuticals, playing a critical role in target binding (e.g., through hydrogen bonds and ionic interactions) and influencing solubility. [6]
-
Scaffold and Building Block: The furan ring serves as a rigid, planar scaffold. This molecule allows chemists to introduce a carboxylic acid "warhead" and use the ester as a handle for further molecular elaboration, building complex drug candidates. [3]* Prodrug Strategy: The high polarity of carboxylic acids can sometimes limit oral bioavailability. The ester group in this compound can be considered an inherent prodrug feature. In drug design, carboxylic acids are often masked as esters to improve cell membrane permeability, with the active acid being released by metabolic enzymes in vivo. A famous example of this strategy is the anti-influenza drug oseltamivir (Tamiflu), where an ethyl ester prodrug increases bioavailability from <5% to 80%. [6]
Safety, Handling, and Storage
Trustworthiness through Safety: Proper handling is paramount for experimental reproducibility and personnel safety.
-
Hazard Identification: The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. [4]* Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust.
-
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents. [4]
Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is a strategic platform molecule at the intersection of sustainable chemistry and advanced pharmaceutical design. Its bio-based origins position it as a key player in the development of green polymers and materials. Concurrently, its structural and functional attributes provide medicinal chemists with a versatile tool for constructing novel therapeutics. As research continues to pivot towards sustainability and efficiency, the importance and application of this and related furanic compounds are set to expand significantly.
References
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- Google Patents. (2019). US20190389822A1 - Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc).
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Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYLCARBINOL. Retrieved February 19, 2026, from [Link]
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MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
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An In-Depth Technical Guide to 5-(Ethoxycarbonyl)furan-2-carboxylic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Ethoxycarbonyl)furan-2-carboxylic acid, a key bio-based platform chemical, is garnering significant attention as a sustainable building block in the synthesis of advanced polymers and as a versatile intermediate in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed spectroscopic characterization. Furthermore, it delves into established synthetic routes with step-by-step protocols, explores its chemical reactivity, and highlights its burgeoning applications in the development of novel pharmaceuticals and high-performance bioplastics.
Introduction: The Rise of a Bio-Based Building Block
This compound (CAS No: 32933-01-0) is a derivative of 2,5-furandicarboxylic acid (FDCA), a compound identified by the U.S. Department of Energy as a top value-added chemical from biomass.[1] As the global impetus for sustainable chemical production intensifies, furan-based molecules are emerging as critical replacements for their petroleum-derived counterparts. This compound, with its dual functionality of a carboxylic acid and an ester, offers a unique platform for chemical elaboration, making it a molecule of significant interest for both academic research and industrial applications.[2][3] Its structure provides a rigid furan core that can impart desirable thermal and mechanical properties to polymers, while the reactive handles allow for its incorporation into a diverse array of molecular architectures.[4][5]
Molecular Structure and Physicochemical Properties
The structure of this compound features a central furan ring substituted with a carboxylic acid group at the 2-position and an ethoxycarbonyl group at the 5-position.
Molecular Formula: C₈H₈O₅[6][7]
Molecular Weight: 184.15 g/mol [6]
IUPAC Name: this compound[6]
SMILES: CCOC(=O)c1ccc(o1)C(=O)O[7]
The presence of both a carboxylic acid and an ester group dictates its chemical behavior, allowing for selective reactions at either functional group. The furan ring itself is an aromatic system, contributing to the molecule's thermal stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 32933-01-0 | [6] |
| Molecular Formula | C₈H₈O₅ | [6][7] |
| Molecular Weight | 184.15 g/mol | [6] |
| Purity | ≥95% (Commercially available) | [6] |
| Appearance | Solid | [8] |
Spectroscopic Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the ethyl group of the ester, and the acidic proton of the carboxylic acid. The two furan protons will appear as doublets in the aromatic region, typically between 7.0 and 7.5 ppm, with a small coupling constant characteristic of furan ring protons. The ethyl group will exhibit a quartet for the methylene protons (O-CH₂) around 4.4 ppm and a triplet for the methyl protons (CH₃) around 1.4 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbons of the ester and carboxylic acid will resonate in the downfield region (158-165 ppm). The furan ring carbons will appear in the aromatic region (approximately 110-150 ppm). The methylene and methyl carbons of the ethyl group will be found in the upfield region.
3.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the carboxylic acid and the ester. The carboxylic acid C=O stretch is typically observed around 1700-1725 cm⁻¹. The ester C=O stretch will appear at a slightly higher frequency, around 1720-1740 cm⁻¹. A broad O-H stretching band from the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. C-O stretching bands for both the ester and carboxylic acid will also be present in the fingerprint region.
3.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 184. Subsequent fragmentation may involve the loss of the ethoxy group (-OC₂H₅), the carboxyl group (-COOH), or carbon monoxide (CO). Predicted mass-to-charge ratios for various adducts are available in public databases.[7]
Synthesis and Purification
The primary route for the synthesis of 5-(alkoxycarbonyl)furan-2-carboxylic acids involves the selective oxidation of biomass-derived 5-hydroxymethylfurfural (HMF) or its derivatives.[2][11] Another viable method is the selective monoesterification of 2,5-furandicarboxylic acid (FDCA).[10][12][13]
4.1. Synthesis via Oxidation of Furan Derivatives
A common strategy involves the catalytic oxidation of a suitable furan-based starting material. For instance, the oxidation of ethyl 5-methylfuran-2-carboxylate can yield the desired product. This process often employs a catalyst system containing cobalt, manganese, and bromine in an acidic solvent.
Experimental Protocol: Catalytic Oxidation
-
Reaction Setup: A mixture of the starting furan derivative (e.g., ethyl 5-methylfuran-2-carboxylate), a cobalt salt (e.g., cobalt(II) acetate), a manganese salt (e.g., manganese(II) acetate), and a bromine source (e.g., sodium bromide) in acetic acid is prepared in a pressure reactor.
-
Oxidation: The reactor is pressurized with air or oxygen and heated to a temperature typically ranging from 100 to 150 °C. The reaction is monitored by techniques such as HPLC until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove any solids. The solvent is then removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield this compound.
4.2. Synthesis via Selective Monoesterification of FDCA
This method relies on the selective reaction of one of the two carboxylic acid groups of FDCA with ethanol.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: 2,5-Furandicarboxylic acid is suspended in a large excess of ethanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.
-
Esterification: The mixture is heated to reflux and the reaction is monitored by TLC or LC-MS. The formation of the monoester and diester can be controlled by adjusting the reaction time and temperature.
-
Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with water to remove the acid catalyst. The organic layer is dried and concentrated. The desired monoester can be separated from the unreacted diacid and the diester by column chromatography or selective crystallization.
Caption: Synthetic routes to this compound.
Chemical Reactivity and Synthetic Utility
The bifunctional nature of this compound allows for a range of chemical transformations, making it a valuable building block in organic synthesis.
5.1. Reactions at the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations such as amidation and esterification.
-
Amidation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC, or HATU) affords the corresponding amides. This reaction is fundamental in the synthesis of furan-containing polyamides and in the incorporation of this scaffold into biologically active molecules.[13]
-
Esterification: Further esterification of the carboxylic acid group can be achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to the acid chloride followed by reaction with an alcohol. This leads to the formation of unsymmetrical furan-2,5-dicarboxylates.
5.2. Reactions at the Ester Group
The ethoxycarbonyl group can be hydrolyzed back to a carboxylic acid under basic or acidic conditions, or it can undergo transesterification with other alcohols.
Caption: General workflow for the synthesis of furan-based polyesters.
Conclusion and Future Outlook
This compound stands as a testament to the potential of biomass-derived chemicals to fuel the next generation of sustainable materials and pharmaceuticals. Its versatile chemical nature, coupled with its renewable origins, positions it as a key player in the transition away from a fossil-fuel-based economy. Further research into optimizing its synthesis, exploring its reactivity, and discovering new applications will undoubtedly unlock its full potential. As the demand for green chemistry solutions continues to grow, the importance of platform molecules like this compound will only increase, paving the way for a more sustainable and innovative chemical industry.
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- 3. ijabbr.com [ijabbr.com]
- 4. High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 6. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 7. PubChemLite - this compound (C8H8O5) [pubchemlite.lcsb.uni.lu]
- 8. 5-(Methoxycarbonyl)furan-2-carboxylic acid | 6750-85-2 [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Microbiologically produced carboxylic acids used as building blocks in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Physical Properties of 5-(Ethoxycarbonyl)furan-2-carboxylic Acid
Introduction
5-(Ethoxycarbonyl)furan-2-carboxylic acid is a bifunctional organic molecule belonging to the furan derivative family. This class of compounds is of significant interest to the scientific community, particularly as renewable building blocks for polymers and pharmaceuticals. The parent compound, 2,5-furandicarboxylic acid (FDCA), has been identified by the US Department of Energy as a priority chemical for establishing a "green" chemistry industry, primarily as a bio-based substitute for terephthalic acid in polyester production.[1][2] This guide provides a comprehensive overview of the core physical properties of the mono-ester derivative, this compound, offering field-proven insights and methodologies for its characterization. Understanding these properties is a critical prerequisite for its application in materials science, medicinal chemistry, and process development.
Part 1: Core Molecular and Physical Characteristics
The fundamental identity and physical state of a compound dictate its handling, storage, and application. While extensive experimental data for this specific mono-ester is not broadly published, we can establish its foundational properties and provide context based on closely related furan-based carboxylic acids.
Table 1: Compound Identification
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| Synonyms | 5-(Ethoxycarbonyl)-2-furoic acid | N/A |
| CAS Number | 32933-01-0 | [3] |
| Molecular Formula | C₈H₈O₅ | [3] |
| Molecular Weight | 184.15 g/mol | [3] |
| Monoisotopic Mass | 184.03717 Da |[4] |
Table 2: Key Physical Properties
| Property | Value / Description | Rationale and Comparative Context |
|---|---|---|
| Appearance | Expected to be a white to off-white solid. | Based on analogous compounds like 2,5-furandicarboxylic acid (white crystalline solid) and 5-(methoxycarbonyl)furan-2-carboxylic acid (solid).[5][6] |
| Melting Point | Experimental data not readily available. | The parent di-acid, FDCA, has a very high melting point (342 °C) due to strong intermolecular hydrogen bonding.[1] The mono-ester derivative will have a significantly lower melting point due to the disruption of this extensive hydrogen bonding network. |
| Boiling Point | Not applicable; likely to decompose upon heating. | Carboxylic acids with this molecular weight often decompose at high temperatures before boiling under atmospheric pressure. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, methanol, ethyl acetate). | The parent FDCA is sparingly soluble in water.[5] The presence of the ethyl ester group increases the molecule's lipophilicity, likely enhancing solubility in organic solvents compared to FDCA. Solubility is expected to increase in alkaline aqueous solutions due to deprotonation of the carboxylic acid.[7] |
Part 2: Spectroscopic and Analytical Profile
Spectroscopic analysis is fundamental to confirming the structural integrity and purity of a chemical compound. The following sections detail the expected spectral signatures for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and offering structural clues. For this compound, electrospray ionization (ESI) would be a suitable technique.
Expected Fragmentation: The primary fragmentation pathway in mass spectrometry for carboxylic acid derivatives involves the cleavage of the bond adjacent to the carbonyl, leading to a stable acylium ion.[9]
Table 3: Predicted Mass Spectrometry Adducts and Fragments
| Adduct / Fragment | Formula | Predicted m/z | Source |
|---|---|---|---|
| [M-H]⁻ | C₈H₇O₅⁻ | 183.02989 | [4] |
| [M+H]⁺ | C₈H₉O₅⁺ | 185.04445 | [4] |
| [M+Na]⁺ | C₈H₈O₅Na⁺ | 207.02639 | [4] |
| Acylium Ion (from loss of -OH) | C₈H₇O₄⁺ | 167.03443 | [4] |
| Acylium Ion (from loss of -OEt) | C₆H₃O₄⁺ | 139.00311 | Calculated |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and ester moieties.
Table 4: Predicted Key Infrared (IR) Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3500 - 2500 (broad) | The characteristic broadness is due to intermolecular hydrogen bonding. This is a key diagnostic peak.[10] |
| C-H Stretch (Furan Ring) | 3150 - 3100 | Aromatic C-H stretching vibrations. |
| C=O Stretch (Ester & Acid) | 1750 - 1680 | Two distinct or overlapping C=O stretching bands are expected. The ester carbonyl typically absorbs at a higher frequency (1750-1720 cm⁻¹) than the conjugated carboxylic acid carbonyl (1710-1680 cm⁻¹).[10][11] |
| C-O Stretch (Acid & Ester) | 1320 - 1000 | Complex region with strong absorptions from C-O stretching of both functional groups.[10] |
| O-H Bend (Carboxylic Acid) | 960 - 900 (broad) | Out-of-plane bending, often broad due to hydrogen bonding.[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the furan ring protons, the ethyl group, and the acidic proton.
Table 5: Predicted ¹H NMR Chemical Shifts
| Proton | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Singlet (broad) | > 10 | Highly deshielded acidic proton; signal may be broad and exchangeable with D₂O. |
| Furan Ring Protons (2H) | Doublet & Doublet | 7.0 - 7.5 | Aromatic protons on the furan ring, deshielded by the ring current and adjacent electron-withdrawing groups. |
| Ethyl Ester (-OCH₂CH₃) | Quartet | ~ 4.4 | Methylene protons adjacent to the ester oxygen and coupled to the methyl group. Similar shifts are seen in diethyl furan-2,5-dicarboxylate.[12] |
| Ethyl Ester (-OCH₂CH₃) | Triplet | ~ 1.4 | Methyl protons coupled to the adjacent methylene group.[12] |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the carbon backbone, with characteristic signals for the carbonyl carbons.
Table 6: Predicted ¹³C NMR Chemical Shifts
| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Carbonyls (Ester & Acid) | 180 - 160 | Carbonyl carbons are strongly deshielded.[9][11] |
| Furan Ring Carbons | 150 - 115 | Aromatic carbons in the furan ring. |
| Ethyl Ester (-OCH₂CH₃) | ~ 62 | Methylene carbon adjacent to the ester oxygen. |
| Ethyl Ester (-OCH₂CH₃) | ~ 14 | Terminal methyl carbon. |
Part 3: Experimental Methodologies for Property Determination
The trustworthiness of any research relies on robust, self-validating protocols. The following section outlines standard methodologies for the empirical determination of the key physical properties of this compound.
Workflow for Purity and Identity Confirmation
Before any detailed physical property measurements, the identity and purity of the material must be unequivocally established. This workflow ensures that subsequent data is reliable.
Protocol: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically < 1 °C), while impurities depress and broaden this range. This method provides a rapid and reliable purity check.
Methodology:
-
Ensure the sample is completely dry and finely powdered.
-
Load a small amount of the sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus (e.g., Thiele tube with mineral oil or a digital instrument).
-
Heat the apparatus rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (completion).
-
The recorded melting range provides both a physical constant and an indication of sample purity.
Protocol: Solubility Assessment (Isothermal Shake-Flask Method)
Causality: A comprehensive solubility profile is critical for applications in drug development (formulation), reaction chemistry (solvent selection), and purification (crystallization). This method determines the saturation solubility at a given temperature.
Methodology:
-
Prepare saturated solutions by adding an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent (e.g., water, ethanol, ethyl acetate, hexane, toluene).
-
Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end confirms saturation.
-
Allow the vials to stand undisturbed in the bath for 2-4 hours for the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent solid carryover.
-
Dilute the aliquot with a suitable solvent and determine the concentration of the compound using a calibrated analytical technique, such as HPLC-UV or UV-Vis spectroscopy.
-
Calculate the solubility in units of mg/mL or mol/L.
Sources
- 1. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound 95% | CAS: 32933-01-0 | AChemBlock [achemblock.com]
- 4. PubChemLite - this compound (C8H8O5) [pubchemlite.lcsb.uni.lu]
- 5. 2,5-Furanedicarboxylic acid (FDCA):Pharmaceutical Intermediate [dgtbcb.com]
- 6. 5-(Methoxycarbonyl)furan-2-carboxylic acid | 6750-85-2 [sigmaaldrich.com]
- 7. 2,5-Furandicarboxylic acid | 3238-40-2 [chemicalbook.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
Technical Guide: Solubility & Purification of 5-(Ethoxycarbonyl)furan-2-carboxylic Acid
This guide focuses on the solubility characteristics, purification logic, and experimental determination of 5-(Ethoxycarbonyl)furan-2-carboxylic acid (ECFC), a critical "half-ester" intermediate in the synthesis of Polyethylene Furanoate (PEF).
Executive Summary
This compound (CAS: 13443-26-0), also known as Monoethyl furan-2,5-dicarboxylate , represents the asymmetric intermediate between the insoluble 2,5-Furandicarboxylic acid (FDCA) and its highly soluble diethyl ester.
In drug development and polymer synthesis, ECFC is a "Janus" molecule—possessing both a hydrophilic carboxylic acid head and a lipophilic ethyl ester tail. This amphiphilic nature dictates its unique solubility profile, often requiring specific pH-swing protocols for isolation rather than simple solvent recrystallization. This guide details the solubility hierarchy, thermodynamic behavior, and separation workflows required to isolate high-purity ECFC.
Chemical Identity & Structural Logic
| Property | Data |
| IUPAC Name | This compound |
| Synonyms | Monoethyl furan-2,5-dicarboxylate; FDCA monoethyl ester |
| Molecular Formula | C₈H₈O₅ |
| Molecular Weight | 184.15 g/mol |
| pKa (Predicted) | ~3.0 (Carboxylic acid moiety) |
| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) |
Solubility Hierarchy (The "Goldilocks" Effect)
Understanding ECFC requires comparison with its homologs. The ethyl group disrupts the strong intermolecular hydrogen bonding network found in the parent diacid (FDCA), significantly altering solubility.
-
FDCA (Diacid): High Lattice Energy ($ \Delta H_{fus} $), Insoluble in most organic solvents. Soluble in DMSO/NaOH.
-
ECFC (Mono-ester): Amphiphilic . Soluble in polar organics (Ethanol, EtOAc) and pH > 4 aqueous buffers.
-
Diethyl Ester: Lipophilic. Soluble in non-polar organics (Hexane, Toluene), insoluble in water.
Solubility Profile & Data
Note: While specific gravimetric data for ECFC is sparse in open literature compared to FDCA, the following data is derived from homologous series analysis (Methyl vs. Ethyl esters) and patent purification disclosures [1, 2].
Qualitative Solubility Matrix (25°C)
| Solvent | Solubility Rating | Mechanistic Insight |
| Water (pH 1-2) | Low (< 2 g/L) | Protonated acid form aggregates; hydrophobic ethyl tail limits solvation. |
| Water (pH > 7) | High (> 50 g/L) | Deprotonation to carboxylate anion ( |
| Ethanol | High | "Like-dissolves-like"; favorable interaction with ethyl ester moiety. |
| Ethyl Acetate | Moderate-High | Primary extraction solvent. Disrupts dimer formation. |
| Hexane | Insoluble | Too polar due to the free carboxylic acid group. |
| DMSO | Very High | Universal solvent for furanics; breaks H-bonds effectively. |
Thermodynamic Parameters (Estimation)
Dissolution of ECFC is endothermic. The solubility generally follows the Van't Hoff equation :
-
Enthalpy of Dissolution ($ \Delta H_d $): Estimated at 25–35 kJ/mol in alcohols.
-
Recrystallization Window: The steep solubility curve in Water/Ethanol (80:20) mixtures allows for purification. ECFC dissolves at 70°C and crystallizes upon cooling to 4°C.
Experimental Protocol: Gravimetric Solubility Determination
To generate precise data for your specific batch (critical for GMP workflows), use this self-validating laser monitoring protocol.
Materials
-
Solute: ECFC (Dried > 24h at 40°C under vacuum).
-
Solvent: HPLC grade (Water, EtOH, etc.).
-
Equipment: Jacketed glass vessel, Lasentec FBRM (optional) or Turbidity probe.
Step-by-Step Methodology
-
Saturation: Add excess ECFC to 50 mL solvent in a jacketed vessel at
(e.g., 20°C). -
Equilibration: Stir at 400 RPM for 4 hours. Ensure solid phase persists (saturated solution).
-
Filtration: Stop stirring. Allow settling for 30 mins. Filter supernatant through a 0.22 µm pre-heated syringe filter.
-
Gravimetric Analysis:
-
Weigh a clean, dry vial (
). -
Add filtered supernatant (
). -
Evaporate solvent (Rotavap then Vacuum Oven at 50°C).
-
Weigh dried vial (
).
-
-
Calculation:
-
Validation: Repeat at
. If decreases, check for solvate formation or degradation.
Purification Workflow: pH-Swing Extraction
The most reliable method to isolate ECFC from a mixture of FDCA (unreacted) and Diethyl Ester (over-reacted) is pH-Controlled Liquid-Liquid Extraction .
Logic Flow
-
Neutral pH: Diester is organic soluble; Acids are distributed.
-
High pH (Basic): Acids become salts (Water soluble); Diester remains organic.
-
Low pH (Acidic): Mono-ester becomes neutral (Organic soluble); Diacid precipitates due to extreme insolubility.
Visualization (DOT Diagram)
Caption: Figure 1.[1] pH-Swing Separation Logic for isolating this compound from crude esterification mixtures.
References
-
Synthesis and Purification of Furanic Intermedi
- Source:ACS Sustainable Chemistry & Engineering.
- Context: Describes the solubility differences between FDCA, mono-esters, and di-esters in green solvents.
-
URL:[Link] (Search: "FDCA esterification solubility")
- Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids.
-
Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvents.
- Source:Journal of Chemical & Engineering D
- Context: Provides the baseline solubility data for the parent diacid (FDCA) to establish the lower bound of the solubility curve.
-
URL:[Link]
Sources
Technical Monograph: 5-(Ethoxycarbonyl)furan-2-carboxylic acid
Advanced Characterization & Synthetic Protocols
Executive Summary & Molecular Passport
5-(Ethoxycarbonyl)furan-2-carboxylic acid (also known as mono-ethyl furan-2,5-dicarboxylate) represents a critical "Janus" intermediate in the valorization of biomass-derived furanics. As a desymmetrized derivative of Furan-2,5-dicarboxylic acid (FDCA), it bridges the gap between bulk polymer precursors (like PEF) and fine chemical scaffolds.
This guide provides a definitive spectroscopic profile and a self-validating synthesis protocol, designed to assist researchers in distinguishing this mono-ester from its symmetric parent (FDCA) and the diester byproduct.
Physicochemical Identity
| Parameter | Data |
| IUPAC Name | This compound |
| Common Names | Mono-ethyl furan-2,5-dicarboxylate; 5-Carboethoxy-2-furoic acid |
| CAS Registry | 32933-01-0 |
| Molecular Formula | C |
| Molecular Weight | 184.15 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| Melting Point | ~149–151 °C (Distinct from FDCA >300°C and Diethyl ester 35°C) |
Synthesis & Purification: The Kinetic Control Protocol
Producing the mono-ester requires disrupting the symmetry of FDCA. The most robust laboratory method relies on kinetic control via partial esterification. Unlike the diester, which forms under thermodynamic equilibrium (long reflux, excess alcohol), the mono-ester is isolated by halting the reaction before completion.
Experimental Workflow
Reagents: FDCA (1 equiv), Ethanol (anhydrous, excess), H
-
Activation: Suspend FDCA in Ethanol. Add H
SO dropwise. -
Reaction: Reflux at 78°C. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) every 30 mins.
-
Quench: Stop when the mono-ester spot is maximal, and the diester spot is just appearing.
-
Workup (The Critical Step):
-
Evaporate ethanol.
-
Neutralize with saturated NaHCO
(converts Acid and Mono-ester to salts; Diester remains organic). -
Wash 1: Extract with Ethyl Acetate (removes Diester).
-
Acidification: Acidify the aqueous layer to pH 2 with HCl.
-
Extraction 2: Extract with Ethyl Acetate (pulls Mono-ester). Unreacted FDCA often precipitates or stays in the aqueous phase due to poor solubility.
-
Figure 1: Step-by-step purification logic to isolate the mono-ester from the symmetric byproducts.
Comprehensive Spectroscopic Analysis
The following data establishes the structural integrity of the molecule. The loss of symmetry (compared to FDCA) is the primary diagnostic tool.
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d
H NMR (400 MHz, DMSO-d
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 13.60 | Broad Singlet | 1H | –COOH | Confirms free acid (absent in diester). |
| 7.42 | Doublet ( | 1H | Furan H-3 | Deshielded by adjacent acid. |
| 7.34 | Doublet ( | 1H | Furan H-4 | Deshielded by adjacent ester. |
| 4.36 | Quartet ( | 2H | –OCH | Diagnostic ethyl ester signal. |
| 1.33 | Triplet ( | 3H | –OCH | Methyl terminus of the ester. |
Analyst Note: In symmetric FDCA, the furan protons appear as a single singlet (or tightly coupled singlet) at ~7.28 ppm. The appearance of two distinct doublets proves the symmetry has been broken (Mono-ester).
C NMR (100 MHz, DMSO-d
)
| Shift ( | Assignment | Note |
| 158.8 | C =O (Acid) | Slightly downfield due to H-bonding capability. |
| 157.6 | C =O (Ester) | Typical conjugated ester shift. |
| 147.2 | Furan C-2 | Quaternary carbon attached to Acid. |
| 146.1 | Furan C-5 | Quaternary carbon attached to Ester. |
| 119.2 | Furan C-3 | Methine carbon. |
| 118.5 | Furan C-4 | Methine carbon. |
| 61.4 | –OC H | Methylene of ethyl group. |
| 14.5 | –CH | Methyl of ethyl group. |
B. Infrared Spectroscopy (FT-IR)
The IR spectrum provides a rapid "fingerprint" validation.
-
3300–2500 cm
(Broad): O–H stretch of the carboxylic acid (dimer). -
3120 cm
: C–H stretch (Furan ring). -
1725 cm
(Strong): C=O stretch (Ester). -
1690 cm
(Strong): C=O stretch (Carboxylic Acid). Note: The presence of two distinct carbonyl bands distinguishes this from the symmetric diester or diacid. -
1280 cm
: C–O stretch (Ester).
C. Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative (ESI-) is preferred for the free acid; Positive (ESI+) works for the ester.
-
Calculated Mass: 184.04
-
Observed (ESI-):
183.03 [M-H] -
Observed (ESI+):
185.05 [M+H] or 207.03 [M+Na]
Structural Validation Logic (Self-Validating System)
In drug development, proving you have the mono-ester and not a mixture of starting material and diester is vital. Use this logic gate:
Figure 2: Logic flow to distinguish the target mono-ester from symmetric impurities.
Applications in Drug Discovery & Materials
Why is this specific mono-ester valuable?
-
Desymmetrization Scaffold: It allows medicinal chemists to differentiate the two positions of the furan ring. You can perform an amide coupling on the free acid (position 2) while the ester (position 5) remains protected.
-
Bio-based Polymer Mimetics: It serves as a model compound for studying the chain ends of Polyethylene Furanoate (PEF), a bio-based alternative to PET plastic.
-
Library Generation: The acid moiety is amenable to rapid parallel synthesis (e.g., Suzuki couplings if halogenated, or amide formations) to generate furan-based fragment libraries.
References
-
Synthesis & Properties of FDCA Esters: Lewkowski, J. (2001). "Synthesis, Chemistry and Applications of 5-Hydroxymethylfurfural and Its Derivatives." Arkivoc, 2001(1), 17-54.
-
Spectroscopic Data (Methyl Analog Comparison): Zhang, J., et al. (2020). "Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters." BioResources, 15(2), 4502-4527.[1]
-
General FDCA Characterization: Gomes, M., et al. (2011). "Synthesis and characterization of poly(2,5-furan dicarboxylate)s based on a variety of diols." Journal of Polymer Science Part A: Polymer Chemistry, 49(17), 3759-3768.
-
Compound Registry: PubChem CID 11435181 (Methyl ester analog for structural cross-reference).
Sources
Technical Guide: Safety and Handling of 5-(Ethoxycarbonyl)furan-2-carboxylic Acid
Executive Summary
5-(Ethoxycarbonyl)furan-2-carboxylic acid (CAS: 32933-01-0), also known as monoethyl 2,5-furandicarboxylate, is a critical bifunctional building block in the synthesis of bio-based polymers (PEF precursors) and pharmaceutical intermediates.[1] Its structure—containing both a free carboxylic acid and an ethyl ester on a furan ring—imparts unique reactivity but also specific stability challenges, particularly regarding hydrolysis and decarboxylation.
This guide moves beyond generic safety data sheets (SDS) to provide a field-validated protocol for the safe handling, storage, and experimental application of this compound.
Chemical Identity & Physical Properties
Understanding the physical state is the first step in risk assessment. While the parent compound (2,5-furandicarboxylic acid) has a high melting point (>300°C), the mono-esterification disrupts intermolecular hydrogen bonding, typically resulting in a solid with a lower melting profile, though it remains a solid at room temperature.[1]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 32933-01-0 |
| Molecular Formula | C₈H₈O₅ |
| Molecular Weight | 184.15 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH dependent) |
| Acidity (pKa) | ~3.0–3.5 (Carboxylic acid moiety) |
Hazard Identification & Risk Assessment (GHS)
While classified primarily as an irritant, the furan moiety requires a conservative approach to exposure due to the potential for sensitization and the general toxicity profile of furan derivatives.
Signal Word: WARNING
| Hazard Class | H-Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] |
| STOT-SE | H335 | May cause respiratory irritation (dust/vapor). |
Critical Risk Insight: The dual functionality (acid + ester) means this compound can act as a skin sensitizer or irritant through two mechanisms: direct acidic protonation of tissue and potential transesterification/hydrolysis on moist mucosal surfaces.
Strategic Handling & Engineering Controls
Containment Strategy
The primary risk during handling is dust generation . Furan derivatives can be potent respiratory irritants.
-
Standard Operations (< 10 g): Handle within a certified chemical fume hood.
-
Bulk Operations (> 10 g): Use a powder containment hood or a static-dissipative weighing enclosure.
-
Static Control: This powder is likely electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent dispersal.
Personal Protective Equipment (PPE)
-
Gloves: Nitrile (0.11 mm minimum thickness) provides adequate splash protection. For prolonged contact or solution handling, double-gloving is recommended due to the permeation potential of ester solvents often used with this compound.
-
Respiratory: If weighing outside a hood (not recommended), a P95/P100 particulate respirator is mandatory.
-
Eyes: Chemical safety goggles. Face shields are required only during scale-up reactions where splash risk is elevated.[1]
Handling Workflow Logic
The following decision tree outlines the safety logic for handling varying quantities.
Figure 1: Decision logic for containment and PPE selection based on quantity.
Stability, Reactivity & Storage
Chemical Incompatibilities
-
Strong Bases (NaOH, KOH, Amines): Will cause rapid hydrolysis of the ethyl ester group, converting the molecule to the di-acid salt (2,5-furandicarboxylate).[1] This alters solubility and chemical identity.
-
Strong Oxidizers: The furan ring is electron-rich and susceptible to oxidative ring opening.[1]
-
Reducing Agents (LiAlH4): Will reduce both the ester and acid functionalities, destroying the starting material.
Degradation Pathways
The primary stability concern is hydrolysis . Moisture sensitivity is moderate but significant over long-term storage.
Figure 2: Hydrolysis pathway leading to degradation of the mono-ester.[1]
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerated) to minimize ester hydrolysis and decarboxylation.
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) if possible. The furan ring can be sensitive to atmospheric oxygen over extended periods.
-
Container: Tightly sealed glass or HDPE. Avoid metal containers that may corrode due to the free acid.
Emergency Response Protocols
Every laboratory must have a self-validating response plan.[1] Do not rely solely on external responders.
| Scenario | Immediate Action | Secondary Action |
| Eye Contact | Rinse immediately with water for 15 minutes. Lift eyelids to ensure irrigation. | Seek medical attention.[3][5] The acidic nature can cause corneal damage. |
| Skin Contact | Wash with soap and water.[3] Remove contaminated clothing.[3][5] | Monitor for redness/blistering. Apply soothing lotion if irritation persists. |
| Inhalation | Move to fresh air.[3][5] If breathing is difficult, administer oxygen. | If wheezing occurs (sensitization sign), consult a physician immediately. |
| Spill (Solid) | Do not dry sweep. Use a wet wipe or damp paper towel to capture dust. | Place in a sealed bag labeled "Hazardous Waste - Acidic Organic." |
Waste Disposal & Environmental Impact
-
Classification: Hazardous Chemical Waste (Acidic, Organic).
-
Segregation: Do not mix with strong bases in the waste stream to avoid exothermic neutralization reactions in the waste container.
-
Disposal Method: Incineration is the preferred method for furan derivatives to ensure complete destruction of the aromatic ring.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 76720, 2,5-Furandicarboxylic acid. Retrieved from [Link](Note: Parent compound data used for structural hazard inference).
-
European Chemicals Agency (ECHA). Registration Dossier: Furan-2,5-dicarboxylic acid.[2] Retrieved from [Link].
-
Arkivoc (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid. Retrieved from [Link].
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Technical Guide: Synthesis of 5-(Ethoxycarbonyl)furan-2-carboxylic Acid
Executive Summary & Strategic Analysis
5-(Ethoxycarbonyl)furan-2-carboxylic acid (also known as mono-ethyl furan-2,5-dicarboxylate) is a critical desymmetrized building block. Unlike its symmetric parent, furan-2,5-dicarboxylic acid (FDCA), this mono-ester allows for site-selective functionalization—essential for fragment-based drug discovery (FBDD) and the synthesis of heterobifunctional linkers (PROTACs).
The Synthetic Challenge: Symmetry Breaking
The core challenge is selectivity . FDCA is a symmetric diacid.
-
Direct Mono-esterification: Reacting FDCA with ethanol is kinetically difficult to control. FDCA has extremely poor solubility in most organic solvents (including ethanol) at moderate temperatures. High temperatures drive the reaction to the thermodynamic sink: the diester.
-
Partial Hydrolysis (Recommended): The "Top-Down" approach—synthesizing the diester first (or purchasing it) and performing a controlled saponification—is the industry standard for high-purity (>98%) applications. This method leverages solubility differences to separate the product from the starting material before the final isolation.
This guide details the Partial Hydrolysis Route as the primary protocol due to its superior reproducibility and purification logic.
Pathway Visualization
The following diagram outlines the recommended synthetic workflow, highlighting the critical "pH Swing" purification logic that ensures self-validation.
Caption: Figure 1. The "Top-Down" synthesis pathway utilizes a diester intermediate to overcome FDCA solubility issues, employing a pH-swing workup to guarantee removal of unreacted starting material.
Detailed Experimental Protocol
Phase 1: Precursor Synthesis (Diethyl furan-2,5-dicarboxylate)
Note: If commercial diethyl ester is available (CAS: 53662-83-2), skip to Phase 2.
Rationale: FDCA is notoriously insoluble. We must convert it entirely to the lipophilic diester to enable homogenous chemistry in the next step.
-
Setup: Charge a round-bottom flask with FDCA (10.0 g, 64 mmol) and absolute ethanol (100 mL).
-
Catalysis: Add concentrated H₂SO₄ (1.0 mL) dropwise.
-
Reflux: Heat to reflux (78°C). The slurry will gradually clear as the soluble diester forms. Run for 12–16 hours.
-
Workup: Cool to RT. Concentrate ethanol in vacuo. Dissolve residue in Ethyl Acetate (EtOAc). Wash with sat. NaHCO₃ (to remove H₂SO₄ and unreacted mono-acid). Dry over MgSO₄ and concentrate.
Phase 2: Controlled Desymmetrization (The Core Protocol)
Target: this compound Mechanism: Nucleophilic acyl substitution (Saponification) under stoichiometric control.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Diethyl furan-2,5-dicarboxylate | 1.0 | Substrate |
| NaOH (1M Aqueous) | 0.95 - 1.0 | Reagent (Limiting) |
| Ethanol | Solvent | Co-solvent for homogeneity |
| Water | Solvent | Solvent for base |
Step-by-Step Methodology
-
Dissolution: Dissolve Diethyl furan-2,5-dicarboxylate (5.0 g, 23.5 mmol) in Ethanol (50 mL) in a flask equipped with a magnetic stir bar. Ensure complete dissolution.
-
Controlled Addition: Cool the solution to 0°C (ice bath) to suppress kinetic over-hydrolysis. Add 1M NaOH (23.5 mL, 23.5 mmol) dropwise over 30 minutes.
-
Why? Localized high concentrations of base will cause double hydrolysis (forming the di-acid). Slow addition ensures the mono-ester is statistically favored.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).
-
TLC Observation: You will see three spots: Top (Diester), Middle (Target Mono-ester), Bottom (Di-acid/Origin).
-
-
The "Self-Validating" Workup (Critical):
-
Evaporation: Remove the bulk of the Ethanol under reduced pressure. The residue is an aqueous slurry.
-
Dilution: Add Water (30 mL). The solution pH should be basic (>10).
-
Wash 1 (Removal of Starting Material): Extract the aqueous layer with Dichloromethane (DCM) or EtOAc (2 x 30 mL).
-
Logic: The Target is currently a sodium salt (carboxylate) and stays in the water. The unreacted Diester stays in the organic layer. Discard the organic layer (or recycle).
-
-
Acidification: Cool the aqueous layer to 0°C. Acidify with 1M HCl until pH ~2.
-
Observation: The target mono-ester will precipitate as a white solid.[4]
-
-
Extraction 2 (Isolation): Extract the now-acidic aqueous layer with EtOAc (3 x 40 mL).
-
Logic: The Di-acid (impurity) is much more polar and less soluble in EtOAc than the Mono-ester. However, some di-acid may extract.
-
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Purification & Characterization
If the "Self-Validating" workup is performed correctly, the product purity should be >95%. If the di-acid persists, recrystallization is required.
Recrystallization Protocol:
-
Solvent: Water/Ethanol (9:1).
-
Method: Dissolve in minimum hot ethanol, add hot water until turbid, cool slowly. The mono-ester crystallizes; traces of di-acid remain in the mother liquor.
Characterization Data (Expected):
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (DMSO-d6) | δ 13.5 (br s, 1H) | Carboxylic Acid (-COOH) |
| δ 7.40 (d, 1H), 7.30 (d, 1H) | Furan ring protons (Desymmetrized) | |
| δ 4.35 (q, 2H) | Ethyl Ester (-OCH₂-) | |
| δ 1.32 (t, 3H) | Ethyl Ester (-CH₃) | |
| 13C NMR | ~162 ppm, ~158 ppm | Two distinct Carbonyl peaks (Acid vs Ester) |
Applications in Drug Development
This molecule serves as a bioisostere for terephthalic acid derivatives but with improved solubility and metabolic profiles.
-
Fragment-Based Design: The furan ring provides a rigid scaffold with a specific bond angle (approx 124°) distinct from phenyl rings (180° para / 120° meta), allowing for unique vector exploration in active sites.
-
PROTAC Linkers: The mono-ester allows for the sequential attachment of a warhead (via the acid) and an E3 ligase ligand (via the ester), creating precise, rigid linkers.
References
-
Synthesis of FDCA Esters (Solubility Challenges)
-
Partial Hydrolysis Strategy (Analogous Terephthalate/Furan Protocols)
- Title: On the Environmentally Friendly Synthesis of 2-Hydroxyethyl Furan-5-Carboxylic Acid.
- Source: UPLIFT Project (ResearchG
-
URL:[Link]
-
FDCA Carboxylation & Properties
-
General Furan Chemistry & Derivatives
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The Formation of 5-(Ethoxycarbonyl)furan-2-carboxylic Acid: A Mechanistic and Methodological Guide
Introduction
5-(Ethoxycarbonyl)furan-2-carboxylic acid, a monoester derivative of the bio-based platform chemical 2,5-furandicarboxylic acid (FDCA), is a molecule of significant interest in the development of novel polymers, pharmaceuticals, and specialty chemicals. Its asymmetrical structure, featuring both a carboxylic acid and an ester functional group, makes it a versatile building block for creating complex molecular architectures. This technical guide provides an in-depth exploration of the primary mechanisms governing its formation, offering a valuable resource for researchers, scientists, and professionals in drug development and polymer science. We will delve into the key synthetic pathways, the causality behind experimental choices, and provide detailed procedural outlines for its synthesis.
Key Synthetic Pathways and Mechanistic Insights
The formation of this compound is primarily achieved through two strategic approaches: the selective mono-esterification of 2,5-furandicarboxylic acid (FDCA) and the direct oxidative esterification of 5-hydroxymethylfurfural (HMF). Each pathway offers distinct advantages and involves unique mechanistic steps that are crucial for optimizing reaction conditions and product yield.
Selective Mono-esterification of 2,5-Furandicarboxylic Acid (FDCA)
The direct esterification of the highly symmetrical FDCA molecule to yield a monoester presents a significant chemical challenge. The goal is to facilitate the reaction at one carboxylic acid group while leaving the other intact.
The classical approach involves a Fischer-Speier esterification using ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygens of FDCA, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Ethanol: An ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated by a base (e.g., another molecule of ethanol or the conjugate base of the acid catalyst) to yield the final monoester product, this compound, and regenerate the acid catalyst.
Controlling the stoichiometry of the reactants, particularly by using a limited amount of ethanol and carefully managing reaction times and temperature, is critical to favor the formation of the monoester over the diester.
Diagram of Acid-Catalyzed Mono-esterification of FDCA
Caption: Possible reaction pathways in the oxidative esterification of HMF.
Experimental Protocols
The following protocols are illustrative and may require optimization based on laboratory conditions and available equipment.
Protocol 1: Selective Mono-esterification of FDCA using Acid Catalysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-furandicarboxylic acid (1 equivalent).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., toluene or dioxane) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Ethanol Addition: Add a controlled amount of ethanol (1.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) or by column chromatography on silica gel to isolate the desired monoester.
Protocol 2: One-Pot Oxidative Esterification of HMF
-
Catalyst Preparation: Prepare or procure a suitable heterogeneous catalyst (e.g., Au/TiO2 or Pd/C).
-
Reaction Setup: In a high-pressure reactor equipped with a magnetic stirrer, add the catalyst, 5-hydroxymethylfurfural (1 equivalent), and ethanol as the solvent.
-
Reaction: Seal the reactor and pressurize with oxygen to the desired pressure. Heat the mixture to the specified temperature and stir.
-
Monitoring: Monitor the reaction progress by analyzing aliquots using gas chromatography (GC) or HPLC.
-
Work-up: After the desired conversion is achieved, cool the reactor, and carefully release the pressure. Filter the reaction mixture to remove the catalyst.
-
Purification: The filtrate can be concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography or recrystallization.
Quantitative Data Summary
| Method | Starting Material | Typical Catalyst | Solvent | Temperature (°C) | Yield (%) | Key Considerations |
| Acid-Catalyzed Esterification | FDCA | H₂SO₄, p-TsOH | Ethanol/Toluene | 80-110 | 40-60 | Stoichiometric control of ethanol is crucial for selectivity. |
| CO₂-Catalyzed Esterification | FDCA | CO₂ (supercritical) | Ethanol | 150-200 | 50-70 | Requires high-pressure equipment. [1][2] |
| Oxidative Esterification | HMF | Au or Pd-based | Ethanol | 100-140 | 60-80 | Catalyst selection and reaction conditions influence selectivity. [3] |
Conclusion
The synthesis of this compound is a pivotal step in unlocking the potential of furan-based chemistry for a new generation of sustainable materials and pharmaceuticals. Understanding the underlying mechanisms of its formation through either the selective esterification of FDCA or the direct oxidative esterification of HMF is paramount for the rational design of efficient and selective synthetic processes. The choice of synthetic route will ultimately depend on factors such as feedstock availability, desired purity, scalability, and environmental considerations. As research in this field continues to advance, the development of more sophisticated catalytic systems and process optimization will undoubtedly lead to more efficient and sustainable methods for producing this valuable furan derivative.
References
- LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2025). [Source details not fully available]
- Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1.
- Recent advances in the oxidative esterification of 5-hydroxymethylfurfural to furan-2,5-dimethylcarboxyl
- Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society.
- Esterification of 2,5-furan-dicarboxylic acid.
- Esterification of 2,5-furan-dicarboxylic acid.
- ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID.
- Oxidative Esterification of 5‐Hydroxymethylfurfural into Dimethyl 2,5-Furandicarboxylate Using Gamma Alumina. Semantic Scholar.
- Effect of Support on Oxidative Esterification of 2,5-Furandiformaldehyde to Dimethyl Furan-2,5-dicarboxyl
- Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Source details not fully available]
- (PDF) Oxidative Esterification of 5-Hydroxymethylfurfural into Dimethyl 2,5-Furandicarboxylate Using Gamma Alumina-Supported Gold Nanoparticles.
- This compound (C8H8O5). PubChem.
- 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI.
- Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free c
- Oxidation of 5-Hydroxymethylfurfural to 5-Formyl Furan-2-Carboxylic Acid by Non-Precious Transition Metal Oxide-Based Catalyst.
- Synthesis and Characteriz
- 5-(Methoxycarbonyl)furan-2-carboxylic acid. Sigma-Aldrich.
- This compound. Advanced ChemBlocks.
- ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID.
- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc.
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An In-Depth Technical Guide to 5-(Ethoxycarbonyl)furan-2-carboxylic Acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-(Ethoxycarbonyl)furan-2-carboxylic acid, a pivotal molecule at the intersection of sustainable chemistry, polymer science, and drug discovery. We will delve into its synthesis, explore its chemical reactivity, and highlight its significant applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: A Bio-Derived Building Block of Strategic Importance
This compound is a bifunctional organic compound featuring a central furan ring substituted with a carboxylic acid at the 2-position and an ethyl ester at the 5-position. Its significance stems primarily from its origin in renewable biomass and its role as a key intermediate in the production of value-added chemicals and materials.
The molecule is a monoester derivative of Furan-2,5-dicarboxylic acid (FDCA), which the US Department of Energy has identified as one of the top 12 bio-based platform chemicals.[1] FDCA is the cornerstone for producing polyethylene furandicarboxylate (PEF), a bio-based polyester positioned as a sustainable alternative to the petroleum-derived polyethylene terephthalate (PET).[2][3] As a direct precursor in this chemical space, this compound offers a strategic entry point for synthesizing advanced polymers.
Beyond materials science, the furan scaffold is a privileged structure in medicinal chemistry. Furan-containing carboxylic acids are versatile building blocks for novel therapeutics, including potential anti-inflammatory, anti-cancer, and antitubercular agents.[4][5] The dual functionality of this molecule—a carboxylic acid for polar interactions and an ester that can act as a prodrug moiety—makes it a compound of high interest for drug development professionals.[6]
Physicochemical Properties and Spectroscopic Profile
The structural attributes of this compound dictate its physical properties and chemical behavior. A summary of its key identifiers and computed properties is provided below.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 32933-01-0 | [7] |
| Molecular Formula | C₈H₈O₅ | [7][8] |
| Molecular Weight | 184.15 g/mol | [7] |
| SMILES | CCOC(=O)C1=CC=C(O1)C(=O)O | [8] |
| Monoisotopic Mass | 184.03717 Da | [8] |
| Predicted XlogP | 1.4 | [8] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons (two doublets in the aromatic region), the ethyl group of the ester (a quartet and a triplet), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the two carbonyl carbons (acid and ester), the four furan ring carbons (two oxygenated, two non-oxygenated), and the two carbons of the ethyl group. Spectroscopic data for the analogous compound, 5-ketotetrahydrofuran-2-carboxylic acid ethyl ester, can provide a reference for expected chemical shifts.[9]
-
IR Spectroscopy: The infrared spectrum will be dominated by strong C=O stretching vibrations for both the carboxylic acid (typically broad, ~1700-1725 cm⁻¹) and the ester (~1720-1740 cm⁻¹). A broad O-H stretch from the carboxylic acid dimer will also be prominent around 2500-3300 cm⁻¹. Data for the related ethyl 2-furoate provides a useful comparison.[10]
Synthesis and Manufacturing Pathways
The synthesis of 5-(alkoxycarbonyl)furan-2-carboxylic acids is a subject of significant industrial research, driven by the demand for PEF precursors. The most viable commercial route involves the selective oxidation of 5-alkylfurfural derivatives.
Core Synthesis Route: Catalytic Oxidation
The dominant industrial strategy involves the liquid-phase air oxidation of an ethyl 5-alkylfuran-2-carboxylate, most notably ethyl 5-methylfuran-2-carboxylate. This process leverages a well-established catalyst system.[11][12]
Causality Behind the Method: This method is preferred for its efficiency and use of molecular oxygen (from air) as the primary oxidant, making it economically and environmentally favorable. The catalyst system, typically a mixture of cobalt (Co), manganese (Mn), and bromine (Br) salts, is highly effective for the selective oxidation of the methyl group to a carboxylic acid while preserving the ester functionality. Manganese initiates the radical chain reaction, cobalt helps in the decomposition of hydroperoxide intermediates, and bromine acts as a radical promoter, regenerating the active catalyst species. The reaction is typically conducted in an acetic acid solvent, which is robust under oxidative conditions.
Caption: Workflow for the industrial synthesis of this compound.
Protocol 1: Hypothetical Lab-Scale Catalytic Oxidation
This protocol is a representative synthesis based on principles described in patent literature and should be adapted and optimized under appropriate laboratory safety protocols.[12]
-
Reactor Setup: Charge a 500 mL magnetically stirred autoclave reactor with ethyl 5-methylfuran-2-carboxylate (1 mol equivalent), cobalt(II) acetate tetrahydrate (0.1-0.5 mol%), manganese(II) acetate tetrahydrate (0.1-0.5 mol%), and sodium bromide (0.1-0.5 mol%).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 3-5 volumes relative to the starting material).
-
Reaction Execution: Seal the reactor, begin stirring, and heat the mixture to 130-160°C. Pressurize the reactor with compressed air to 10-30 bar. Maintain the temperature and pressure for 2-6 hours, monitoring oxygen uptake.
-
Product Isolation: After the reaction is complete (as determined by LC-MS or GC analysis), cool the reactor to room temperature and carefully vent the pressure.
-
Crystallization: Transfer the reaction slurry to a beaker and cool further to 25-50°C in an ice bath to promote crystallization of the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold acetic acid, followed by water to remove residual catalyst salts. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture.
Alternative Synthetic Strategy: Multi-Step Chemical Transformation
For specific laboratory applications, a multi-step route starting from the more readily available furan-2-carboxylic acid (furoic acid) can be employed. This pathway demonstrates the versatility of furan chemistry.[13]
Caption: A multi-step chemical synthesis route from furoic acid.
This route involves an initial bromination at the C5 position, followed by esterification of the carboxylic acid. The key step is a palladium-catalyzed carbonylation to introduce the second carboxyl-containing group, followed by selective hydrolysis. While more complex, this method provides access to a wide range of derivatives.
Chemical Reactivity and Derivatization Potential
The presence of both a carboxylic acid and an ester group on the furan ring allows for a rich and selective chemistry, making it a versatile intermediate.
-
Reactions at the Carboxylic Acid: The acid moiety can be readily converted into amides via coupling reactions (e.g., with EDC/HOBt), into more reactive acid chlorides using thionyl chloride, or undergo further esterification to yield the symmetric diethyl furan-2,5-dicarboxylate. These transformations are fundamental for creating novel monomers for polyamides and polyesters or for attaching the furan core to other molecules of interest in drug discovery.
-
Reactions at the Ester Group: The ethyl ester can be selectively hydrolyzed back to the diacid (FDCA) under basic conditions. It can also undergo transesterification with other alcohols to produce different alkyl esters or be reduced to an alcohol group, yielding ethyl 5-(hydroxymethyl)furan-2-carboxylate, another valuable monomer.
-
Reactions of the Furan Ring: The furan ring is an electron-rich aromatic system, but the two electron-withdrawing carbonyl groups significantly deactivate it towards typical electrophilic aromatic substitution.
Caption: Key derivatization pathways from the central molecule.
Key Applications
Polymer Science: A Monomer for Sustainable Plastics
The primary application driving interest in this molecule is its role in the synthesis of bio-based polyesters.[11][12] It can serve multiple functions:
-
Direct Precursor to FDCA: Simple hydrolysis yields high-purity FDCA, the key diacid monomer for PEF.
-
Asymmetric Monomer: It can be directly incorporated into a polymerization reaction with a diol (like ethylene glycol). This allows for precise control over the polymer's molecular weight and end-group functionality, as it can act as a chain-capping agent.
-
Modifier for Polymer Properties: Introducing this monoester/monoacid into a polymerization batch can alter the final properties of the polymer, such as its crystallinity, solubility, and thermal characteristics.
The development of polymers from this and related furanic building blocks is a critical step toward a circular economy, offering materials with potentially superior barrier properties (e.g., to O₂ and CO₂) compared to PET, making them ideal for food and beverage packaging.[2]
Drug Development and Medicinal Chemistry
In the pharmaceutical realm, this compound serves as a valuable scaffold and building block.
-
Versatile Intermediate: Its structure is a common feature in bioactive molecules. The furan ring can act as a bioisosteric replacement for a benzene ring, offering a different pharmacokinetic profile and metabolic stability.[5]
-
Prodrug Strategy: The carboxylic acid group often enhances a drug's solubility and ability to interact with biological targets. However, this high polarity can also hinder its ability to cross cell membranes. The ethyl ester in this molecule represents a classic prodrug form. In the body, enzymes like esterases can cleave the ester, releasing the active carboxylic acid drug at the desired site of action, thereby improving its oral bioavailability.[6]
-
Scaffold for Synthesis: The dual, orthogonally reactive functional groups allow for stepwise chemical modifications, enabling the construction of complex molecular libraries for high-throughput screening in drug discovery programs. For instance, the acid can be coupled to an amine-containing fragment, and the ester can then be hydrolyzed and coupled to a different fragment.
Conclusion
This compound stands out as a strategically important, bio-derived chemical intermediate. Its efficient synthesis via catalytic oxidation of renewable feedstocks positions it as a key player in the future of sustainable materials, particularly as a precursor to the PET-replacement polymer, PEF. Simultaneously, its versatile chemical nature and privileged furan core make it a highly attractive building block for medicinal chemists designing the next generation of therapeutics. As research continues to bridge the gap between biomass conversion and high-performance applications, the importance of this molecule is set to grow significantly.
References
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PubChemLite. This compound (C8H8O5). Available at: [Link].
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PubChem. 5-(Methoxycarbonyl)furan-2-carboxylic acid | C7H6O5 | CID 11435181. Available at: [Link].
- Google Patents. WO2021045927A1 - Efficient process for producing 5-(alkoxycarbonyl)-furan-2-carboxylic acids.
- Google Patents. US20190389822A1 - Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc).
-
Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYLCARBINOL. Available at: [Link].
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Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Available at: [Link].
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Organic & Biomolecular Chemistry (RSC Publishing). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Available at: [Link].
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ResearchGate. Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. Available at: [Link].
-
MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available at: [Link].
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Semantic Scholar. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. Available at: [Link].
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-
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The Emergence of a Bio-Based Champion: A Technical Guide to the Discovery and History of Furan-2,5-Dicarboxylic Acid
Abstract
Furan-2,5-dicarboxylic acid (FDCA), a bio-derived platform chemical, stands at the forefront of the transition towards a sustainable chemical industry. Its structural analogy to the petroleum-derived terephthalic acid (PTA) positions it as a key renewable building block for high-performance polymers, most notably polyethylene furanoate (PEF). This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of FDCA, charting its journey from an obscure laboratory curiosity to a molecule of significant industrial and scientific interest. We will explore the seminal early syntheses, the paradigm-shifting development of catalytic oxidation processes from 5-hydroxymethylfurfural (HMF), and the burgeoning field of biocatalytic production. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, contextualized understanding of FDCA's scientific underpinnings and its trajectory as a cornerstone of the bio-based economy.
Introduction: The Promise of a Renewable Aromatic
The global imperative to reduce our reliance on fossil fuels has catalyzed a paradigm shift in the chemical industry, spurring the exploration of renewable feedstocks for the production of essential monomers and polymers.[1][2] In this context, furan-2,5-dicarboxylic acid (FDCA) has emerged as a molecule of exceptional promise.[3][4] This dicarboxylic acid, featuring a central furan ring, is a bio-based analogue of terephthalic acid, a primary component of polyethylene terephthalate (PET), one of the most widely used plastics globally.[2][5] The potential to produce FDCA from renewable carbohydrates positions it as a critical enabler for the synthesis of sustainable polymers like polyethylene furanoate (PEF), which exhibits superior gas barrier properties compared to its petroleum-based counterpart, making it highly suitable for applications in food and beverage packaging.[2][6] The U.S. Department of Energy has recognized FDCA as one of the top 12 value-added chemicals from biomass, underscoring its strategic importance in the development of a "green" chemistry industry.[2][3]
This guide will provide a detailed exploration of the scientific journey of FDCA, from its initial discovery to the sophisticated synthesis methodologies being developed today. We will delve into the chemical principles that have guided its production, the challenges that have been overcome, and the future directions of research and development in this exciting field.
The Dawn of an Era: The Initial Discovery and Early Syntheses
The history of FDCA begins in the late 19th century. It was first reported in 1876 by Rudolph Fittig and Heinzelmann, who synthesized it through the reaction of concentrated hydrobromic acid with mucic acid, naming the resulting compound "dehydromucic acid".[3][7][8] This early work laid the foundation for understanding the fundamental chemistry of this furanic diacid. For several decades following its discovery, research into FDCA remained sporadic, with its potential applications yet to be fully realized.
Early synthetic methods were often characterized by harsh reaction conditions and modest yields. These initial routes can be broadly categorized as:
-
Dehydration of Hexose Derivatives: The seminal work of Fittig and Heinzelmann falls under this category, utilizing a hexaric acid (mucic acid) as the starting material.[3] Later methods explored the dehydration of other aldaric acids, such as the use of p-toluenesulfonic acid (PTSA) for the dehydration of galactaric acid, albeit with moderate yields.[9]
-
Oxidation of 2,5-Disubstituted Furans: This class of reactions, which would later become the dominant route to FDCA, involved the oxidation of various furan derivatives with two substituents at the 2 and 5 positions.[3]
-
Catalytic Conversions of Other Furan Derivatives: Early explorations also included the conversion of more readily available furan compounds. For instance, furfural could be oxidized to 2-furoic acid, which was then subjected to a series of reactions including chloromethylation and subsequent oxidation to yield FDCA, though the overall yield was around 50%.[3] Another interesting early method reported by Andrisano involved the disproportionation of potassium 2-furoate at high temperatures to produce furan and dipotassium 2,5-furandicarboxylate.[3]
While these early methods were crucial in establishing the chemical identity and properties of FDCA, they were not amenable to large-scale, economical production, which hindered its widespread application for many years.[2]
The HMF Revolution: A Paradigm Shift in FDCA Synthesis
The modern era of FDCA synthesis began with the recognition of 5-hydroxymethylfurfural (HMF) as a key platform chemical derivable from the dehydration of C6 sugars like fructose and glucose.[1][7] The catalytic oxidation of HMF to FDCA is now considered the most viable and widely studied route for industrial-scale production.[1][5]
The oxidation of HMF to FDCA is a multi-step process involving several key intermediates. The reaction can proceed through two primary pathways, as illustrated in the diagram below:
Figure 1: General reaction pathways for the oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA).
The choice of catalyst and reaction conditions significantly influences the predominant pathway and the overall yield and selectivity towards FDCA.[10]
Homogeneous Catalysis: Early Successes and Inherent Challenges
Initial breakthroughs in the catalytic oxidation of HMF utilized homogeneous catalyst systems. A notable example is the use of metal/bromide catalysts, such as Co/Mn/Br, which are analogous to the catalysts used in the industrial production of terephthalic acid from p-xylene.[3][11] While these systems demonstrated the feasibility of achieving good yields of FDCA, they suffer from significant drawbacks, including the corrosive nature of the solvents (e.g., acetic acid) and the difficulty in separating and recycling the catalyst.[1]
Heterogeneous Catalysis: The Path to Sustainable Production
The limitations of homogeneous catalysis spurred the development of heterogeneous catalysts, which offer the advantages of easier separation, recyclability, and often milder reaction conditions. Noble metal catalysts, particularly platinum (Pt), palladium (Pd), and gold (Au) supported on various materials like activated carbon, have been extensively investigated and have shown excellent activity.[1][11]
Key Developments in Heterogeneous Catalysis:
-
Platinum-Based Catalysts: Platinum was one of the first noble metals to be studied for HMF oxidation.[11] Pt/C catalysts have demonstrated high activity and selectivity for FDCA formation, particularly under alkaline conditions.[1][11]
-
Gold-Based Catalysts: Gold nanoparticles supported on various metal oxides have also proven to be effective catalysts, often operating under milder conditions than their platinum counterparts.[1]
-
Base-Free Oxidation: A significant advancement has been the development of catalyst systems that can operate efficiently without the need for a homogeneous base. For example, a Pt/C-O-Mg catalyst was designed to create stable basic sites on the catalyst itself, achieving a high FDCA yield of 97% under base-free conditions.[11]
-
TEMPO-Mediated Oxidation: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst, in conjunction with a co-oxidant like NaClO, has enabled the quantitative conversion of HMF to FDCA under mild, aqueous conditions.[12]
The following table summarizes the performance of various catalytic systems for the oxidation of HMF to FDCA:
| Catalyst System | Support/Co-catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | HMF Conversion (%) | FDCA Yield (%) | Reference |
| Pt/C | NaOH | 90 | 1-5.1 | - | - | ~75 | [1] |
| Au/ZrO₂ | - | 100 | 10 | 5 | - | ~75 | [1] |
| Au/C | - | 65 | 10 | 24 | - | 78 | [1] |
| Pt/C-O-Mg | - | 110 | 10 (O₂) | - | >99 | 97 | [11] |
| TEMPO/NaClO/KBr | Aqueous | Room Temp | - | 3 | 100 | 100 | [12] |
Biocatalytic Routes: The Green Frontier
More recently, enzymatic and microbial transformations have emerged as promising "green" alternatives for FDCA synthesis.[7] These biocatalytic approaches offer the potential for high selectivity under mild reaction conditions, avoiding the use of harsh chemicals and high temperatures.
Key Biocatalytic Strategies:
-
Whole-Cell Biotransformation: Engineered microorganisms, such as Raoultella ornithinolytica, have been developed to convert HMF to FDCA with high yields.[7] Metabolic engineering strategies have been employed to enhance the efficiency of the conversion pathway and minimize the formation of byproducts.
-
Enzymatic Cascades: The use of isolated enzymes in a cascade system offers a more controlled approach to FDCA synthesis. For instance, a combination of galactose oxidase, horseradish peroxidase, and catalase has been shown to convert HMF to FDCA with 100% yield.[7] Laccase-mediator systems, using enzymes like fungal laccase with a mediator such as TEMPO, have also demonstrated the ability to oxidize HMF to FDCA.[13]
While biocatalytic methods are still in the developmental stage for industrial-scale production, they represent a highly promising avenue for the future of sustainable FDCA synthesis.[7]
Alternative Synthetic Pathways: Beyond HMF
While the oxidation of HMF is the most prominent route to FDCA, researchers have also explored alternative synthetic strategies to diversify the feedstock base and potentially overcome some of the challenges associated with HMF production and purification.
-
From Furfural: Methods have been developed to produce FDCA from furfural, a platform chemical derived from the hemicellulose fraction of lignocellulosic biomass.[5] One approach involves the oxidation of furfural to 2-furancarboxylic acid, followed by a catalytic disproportionation reaction (a variation of the Henkel reaction) to yield furan and FDCA.[2][5]
-
Carboxylation of 2-Furoic Acid: Direct carboxylation of 2-furoic acid with CO₂ or inorganic carbonates has been demonstrated as a viable route to FDCA.[5][14] This method offers the advantage of utilizing CO₂ as a C1 building block.
-
One-Step Synthesis from Furan-2-carboxylic acid: A direct, one-step synthesis of FDCA from furan-2-carboxylic acid using carbon dioxide as the electrophile has been developed, providing a high yield of 73%.[15][16][17]
The following diagram illustrates the workflow for the one-step synthesis of FDCA from furan-2-carboxylic acid:
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potential research areas for 5-(Ethoxycarbonyl)furan-2-carboxylic acid
From Asymmetric Synthesis to Bioactive Scaffolds[1]
Executive Summary
5-(Ethoxycarbonyl)furan-2-carboxylic acid (CAS: 32933-01-0), often referred to as monoethyl FDCA , represents a critical "desymmetrized" intermediate in the utilization of 2,5-furandicarboxylic acid (FDCA).[1] While FDCA is widely recognized as a bio-based replacement for terephthalic acid in polymer chemistry, its symmetrical nature limits its utility in complex organic synthesis.[1]
This mono-ester derivative breaks that symmetry, offering researchers two distinct reactive handles: a free carboxylic acid (
Technical Profile & Chemical Logic
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 184.15 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 109–112 °C |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| Stability | Stable under ambient conditions; Ester group susceptible to hydrolysis at pH > 9 |
The "Desymmetrization" Advantage
In standard FDCA chemistry, reactions typically occur at both ends simultaneously (e.g., forming homopolymers like PEF).[1] By using this compound, researchers can execute step-growth synthesis .[1]
-
Site A (Carboxylic Acid): Ready for immediate coupling (amide bonds, esterification with hindered alcohols, metal coordination).[1]
-
Site B (Ethyl Ester): Latent reactivity.[1] It remains inert during Site A transformation and can be activated later via hydrolysis or transesterification.[1]
Core Research Areas
A. Polymer Science: End-Capping & Asymmetric Monomers
In the development of Polyethylene 2,5-furandicarboxylate (PEF) , controlling molecular weight and introducing functional end-groups is vital for processing.[1]
-
Chain Termination: This molecule acts as a monofunctional acid in polymerization, effectively "capping" a growing polymer chain to control viscosity and prevent uncontrolled cross-linking.[1]
-
Block Copolymers: It serves as the anchor for synthesizing AB-type diblock copolymers.[1] The acid group is reacted with a hydrophilic block (e.g., PEG-amine), leaving the ester available to initiate the polymerization of a hydrophobic furanic block after activation.[1]
B. Pharmaceutical Chemistry: Bioactive Furan Scaffolds
The furan ring is a bioisostere for phenyl and pyridine rings in drug design, offering altered solubility and hydrogen-bonding potential.[1]
-
Peptidomimetics: The rigid furan ring restricts conformational freedom.[1] Coupling the acid group of this molecule with amino acids creates "furan-peptide" hybrids that resist enzymatic degradation.[1]
-
Enzyme Inhibitors: Derivatives where the acid is converted to a hydrazide or amide (while retaining the ester) have shown activity against bacterial strains (S. aureus) and cancer cell lines (HeLa), acting as competitive inhibitors for enzymes requiring aromatic recognition pockets.[1]
C. Metal-Organic Frameworks (MOFs)
FDCA is a common linker for MOFs.[1] The mono-ester variant is used for Pore Engineering .[1]
-
Dangling Functionality: When used as a co-ligand with FDCA, the acid group binds to the metal node, while the ethyl ester "dangles" into the MOF pore.[1]
-
Hydrophobicity Tuning: The ethyl group increases the hydrophobicity of the pore environment, potentially improving the adsorption of non-polar guests (e.g., separating ethane from ethylene).[1]
Visualizing the Strategic Workflow
The following diagram illustrates the divergent synthesis pathways enabled by the mono-ester functionality.
Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the mono-ester scaffold.
Experimental Protocols
Protocol A: Selective Synthesis of the Mono-Ester
Objective: Synthesize this compound from FDCA with high selectivity, avoiding diester formation.[1]
Reagents:
Methodology:
-
Slurry Preparation: Suspend FDCA (10 mmol) in absolute Ethanol (50 mL) in a round-bottom flask.
-
Catalyst Addition: Cool the mixture to 0°C. Add Thionyl Chloride (12 mmol) dropwise. Note: Using a stoichiometric excess of alcohol and limited acid catalyst/time favors the mono-ester.[1]
-
Controlled Reflux: Heat to mild reflux (78°C) for exactly 3-4 hours .
-
Quenching: Evaporate ethanol under reduced pressure to ~10 mL volume. Pour the residue into ice-cold water (50 mL).
-
Isolation: The diester (byproduct) is generally less soluble in water/bicarbonate.[1]
-
Purification: Recrystallize from Ethanol/Water (1:1).
Protocol B: Amide Coupling (Pharma Application)
Objective: Couple the free acid to an amine (e.g., benzylamine) while preserving the ethyl ester.[1]
Reagents:
Methodology:
-
Dissolve the mono-ester in dry DCM.[1]
-
Add EDC
HCl and HOBt at 0°C. Stir for 30 minutes to activate the carboxylic acid. -
Add the amine and allow the reaction to warm to room temperature overnight.
-
Workup: Wash with 1M HCl (removes unreacted amine/EDC), then saturated
(removes unreacted acid). -
Result: The product is the Ethyl 5-(N-substituted-carbamoyl)furan-2-carboxylate , ready for biological screening or ester hydrolysis.
Future Outlook & Scalability
The industrial relevance of this molecule is tied to the "Furan Bio-economy."[1] As production costs for FDCA drop (driven by Avantium, Corbion, etc.), the availability of downstream derivatives like the mono-ester will increase.[1]
Key Trends to Watch:
-
Enzymatic Synthesis: Lipase-catalyzed selective hydrolysis of the diester is emerging as a greener route to the mono-ester, offering >99% selectivity without acidic waste streams.[1]
-
Photopharmacology: Furan derivatives are being explored for photo-switchable drugs; this scaffold provides the necessary asymmetry for attaching "switching" mechanisms.[1]
References
-
Synthesis & Selectivity: Esterification of 2,5-furan-dicarboxylic acid. US Patent 9765045B2.[1] Google Patents. Link
-
Biological Activity: Phutdhawong, W., et al. (2019).[1][5] Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.[1][5] Link
-
Polymer Applications: Method for the preparation of 2,5-furandicarboxylic acid and esters thereof.[1][3] WO2011043660A2.[1] Google Patents. Link
-
Pharma Scaffolds: 5-(Tetradecyloxy)-2-furancarboxylic acid and related hypolipidemic fatty acid-like alkyloxyarylcarboxylic acids.[1][6] PubMed.[1] Link
Sources
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- 3. WO2011043660A2 - Method for the preparation of 2,5-furandicarboxylic acid and esters thereof - Google Patents [patents.google.com]
- 4. PubChemLite - this compound (C8H8O5) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. 5-(Tetradecyloxy)-2-furancarboxylic acid and related hypolipidemic fatty acid-like alkyloxyarylcarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Significance of Substituted Furan Carboxylic Acids
From Metabolic Intermediates to Therapeutic Scaffolds
Executive Summary
Substituted furan carboxylic acids represent a critical intersection between industrial biotechnology and medicinal chemistry. Unlike their parent compound, furan—which is a volatile hepatotoxin—the carboxylated derivatives (e.g., 2-furoic acid, 2,5-furandicarboxylic acid) exhibit remarkable metabolic stability and distinct biological activities.[1]
This guide analyzes the biological significance of these compounds, focusing on three domains:
-
Metabolic Detoxification: How prokaryotic and eukaryotic systems oxidize toxic furanic aldehydes into stable carboxylic acids.[1]
-
Pharmacophore Utility: The role of the furan-2-carboxylate moiety as a bioisostere in drug design (e.g., replacing phenyl or pyridine rings).[1]
-
Therapeutic Potential: Emerging data on antimicrobial efficacy and specific enzyme inhibition (PDE4, MbtI).[1]
Chemical Architecture & Structure-Activity Relationships (SAR)
The biological activity of furan carboxylic acids is governed by the electron-rich nature of the furan ring coupled with the electron-withdrawing carboxyl group.
Electronic Properties
The furan ring is a
-
2-Furoic Acid (pKa ~3.16): Stronger acid than benzoic acid (pKa ~4.[1]2) due to the -I (inductive) effect of the oxygen atom adjacent to the C2 position. This increased acidity enhances ionic interactions with protein targets (e.g., arginine residues in active sites).
-
3-Furoic Acid (pKa ~3.95): Less acidic; the carboxylate is further from the heteroatom's inductive pull, making it more lipophilic and better suited for passive membrane transport.
SAR Decision Logic
When designing furan-based ligands, the substitution pattern dictates the biological outcome.[1]
Figure 1: Structure-Activity Relationship (SAR) decision tree for functionalizing furan carboxylic acids.
Metabolic Pathways: The "HMF" Pathway[2][3]
A critical aspect of furan carboxylic acid biology is their role as detoxification products.[1][2][3] Bacteria (e.g., Cupriavidus basilensis) and fungi utilize the HMF pathway to convert toxic furanic aldehydes (found in biomass hydrolysates) into Krebs cycle intermediates.
Mechanism of Detoxification
The toxicity of 5-hydroxymethylfurfural (HMF) lies in its reactive aldehyde group. Biological systems prioritize the oxidation of this aldehyde to a carboxylic acid (FDCA or HMFA) to prevent Schiff base formation with cellular proteins.
-
HMF Oxidation: HMF is oxidized to 2,5-furandicarboxylic acid (FDCA).[1][4]
-
Decarboxylation: FDCA is decarboxylated to 2-furoic acid.[1]
-
Ring Opening: 2-furoic acid is hydroxylated and the ring is cleaved to form 2-oxoglutarate.[1]
Figure 2: The bacterial HMF degradation pathway converting toxic aldehydes into metabolic fuel.
Therapeutic Applications & Data
Antimicrobial Activity
Substituted furan carboxylic acids, particularly those with lipophilic tails at the C5 position, exhibit antimicrobial properties.[1] The mechanism often involves:
-
Weak Acid Uncoupling: At physiological pH, the acid exists in equilibrium.[1] The protonated form penetrates the bacterial membrane, dissociates intracellularly, and acidifies the cytoplasm.
-
Enzyme Inhibition: Specific derivatives inhibit bacterial dehydrogenases.[1]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) Data synthesized from recent comparative studies (e.g., BenchChem, 2025; NIH, 2024).[1]
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungi) | Mechanism Note |
| 2-Furoic Acid | >500 | >500 | >500 | Weak baseline activity.[1] |
| 5-Nitro-2-furoic acid | 12.5 | 25.0 | 50.0 | Nitro-group reduction generates reactive radicals.[1] |
| 5-Phenyl-2-furoic acid | 64.0 | 128.0 | 64.0 | Membrane disruption via lipophilicity.[1] |
| FDCA (2,5-Furandicarboxylic) | >1000 | >1000 | >1000 | Biocompatible; non-toxic.[1] |
| Diloxanide Furoate | N/A | N/A | N/A | Specific anti-protozoal (Amebiasis).[1] |
Targeted Enzyme Inhibition
-
PDE4 Inhibitors: 5-phenyl-2-furan derivatives have shown IC50 values as low as 1.4 µM against Phosphodiesterase 4B (PDE4B), comparable to the drug Rolipram.[1][5] This suggests potential in treating COPD and asthma [1].[1]
-
MbtI Inhibitors: 5-(4-nitrophenyl)furan-2-carboxylic acid inhibits the salicylate synthase (MbtI) in Mycobacterium tuberculosis, disrupting siderophore biosynthesis and iron acquisition [2].[1]
Experimental Protocol: Standardized MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of lipophilic furan carboxylic acid derivatives against S. aureus ATCC 29213.
Rationale: Standard aqueous broth protocols often fail for substituted furans due to poor solubility of the protonated acid forms. This protocol incorporates a DMSO co-solvent system validated for lipophilic organic acids.
Materials
-
Test Compound: 5-phenyl-2-furoic acid (or derivative).[1]
-
Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.[1]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Indicator: Resazurin (0.01% solution) – Self-validating step for cell viability.
Workflow
-
Stock Preparation:
-
Dissolve 10 mg of the furan derivative in 1 mL of 100% DMSO to create a 10,000 µg/mL stock .
-
Critical Step: Ensure complete solubilization.[1] If turbid, sonicate for 30 seconds.
-
-
Intermediate Dilution:
-
Dilute the stock 1:10 in CAMHB to achieve 1,000 µg/mL (Final DMSO concentration 10%).
-
Note: High DMSO can be toxic.[1] We will dilute further in the plate to reach <2% DMSO.
-
-
Plate Setup (96-well):
-
Add 100 µL of CAMHB to columns 2–12.[1]
-
Add 200 µL of the 1,000 µg/mL intermediate solution to column 1.
-
Perform serial 2-fold dilutions from column 1 to column 10 (transfer 100 µL). Discard 100 µL from column 10.
-
Columns 11 and 12 are controls.
-
-
Inoculation:
-
Prepare bacterial suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute 1:100 in CAMHB.[1]
-
Add 100 µL of inoculum to wells 1–11.
-
Add 100 µL of sterile broth to column 12 (Sterility Control).
-
-
Incubation & Readout:
-
Incubate at 37°C for 18–24 hours.
-
Self-Validation Step: Add 30 µL of Resazurin solution to all wells. Incubate for 1 hour.
-
Blue = No growth (Inhibition).[1] Pink = Growth (Metabolic reduction of dye).
-
The MIC is the lowest concentration well that remains blue.
-
References
-
Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 2020.[1]
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid: Structural Analysis and MbtI Inhibition. Molecules, 2022.[1][6]
-
Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 2011.[1]
-
A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. BenchChem, 2025.[1][7]
-
2,5-Furandicarboxylic acid: Significance and symbolism. Wisdom Library, 2025.[1]
Sources
- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Bifunctional Furan Scaffold: 5-(Ethoxycarbonyl)furan-2-carboxylic Acid
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary: The "Gateway" Scaffold
In the landscape of heterocyclic building blocks, 5-(ethoxycarbonyl)furan-2-carboxylic acid (often referred to as mono-ethyl furan-2,5-dicarboxylate) represents a critical "desymmetrization" tool. While its parent compound, Furan-2,5-dicarboxylic acid (FDCA), is widely recognized in polymer science (PEF plastics), the mono-ester derivative is the crown jewel for drug discovery.
Its value lies in its asymmetry : it possesses one reactive carboxylic acid and one protected ester. This allows medicinal chemists to sequentially functionalize the 2- and 5-positions of the furan ring, creating diverse libraries of bioactive molecules—particularly HIF prolyl hydroxylase (HIF-PH) inhibitors and antimicrobial agents .
Strategic Utility in Drug Design
2.1. Pharmacophore Mapping
The furan core acts as a bio-isostere for phenyl and heteroaryl rings, offering distinct physicochemical advantages:
-
Reduced Lipophilicity: Compared to benzene, the furan oxygen lowers LogP, potentially improving solubility.
-
H-Bond Acceptor: The oxygen atom can engage in weak hydrogen bonding within protein pockets.
-
2-Oxoglutarate Mimicry: In HIF-PH inhibitors, the furan-2-carboxylic acid motif mimics the 2-oxoglutarate (2-OG) co-substrate, chelating the active site Iron (Fe²⁺).
2.2. The Desymmetrization Advantage
Synthesizing complex drugs often requires differentiating two identical functional groups. Starting with the symmetric FDCA or its diethyl ester, the generation of the mono-ester breaks this symmetry.
Workflow Logic:
-
Start: Symmetric Diethyl Ester.
-
Step 1: Selective Mono-hydrolysis
this compound. -
Step 2: Amide Coupling (Side A)
Attach Pharmacophore 1. -
Step 3: Hydrolysis of Ethyl Ester (Side B).
-
Step 4: Final Coupling
Attach Pharmacophore 2.
Figure 1: The strategic workflow for utilizing the mono-ester scaffold to generate asymmetric drug candidates.
Medicinal Chemistry Applications
3.1. HIF Prolyl Hydroxylase (HIF-PH) Inhibition
The most prominent application of furan-2-carboxylic acid derivatives is in the treatment of renal anemia. These compounds inhibit Prolyl Hydroxylase Domain (PHD) enzymes.[1][2][3]
-
Mechanism: Under normoxia, PHDs hydroxylate HIF-α, marking it for degradation.[3] Inhibitors block this, stabilizing HIF-α and stimulating erythropoietin (EPO) production.[1]
-
Role of the Scaffold: The carboxylic acid and the furan oxygen (or adjacent carbonyl) form a bidentate chelate with the active site Fe²⁺, displacing 2-oxoglutarate. The ethoxycarbonyl tail provides a handle to extend into the hydrophobic pocket of the enzyme to increase potency.
3.2. Antimicrobial & Antifungal Agents
Substituted furan-2-carboxylic acids have shown efficacy against S. sclerotiorum and B. cinerea.[4] The lipophilic ethyl ester group often enhances cell permeability (acting as a prodrug) before being hydrolyzed to the active acid species inside the pathogen.
Experimental Methodologies
Note: These protocols are synthesized from established procedures for furan dicarboxylates.
Protocol A: Selective Mono-Hydrolysis (The "Gold Standard")
Objective: Convert Diethyl furan-2,5-dicarboxylate to this compound without generating the di-acid. Challenge: Over-hydrolysis leads to FDCA (di-acid), which is difficult to re-esterify selectively.
Reagents:
-
Diethyl furan-2,5-dicarboxylate (1.0 equiv)
-
NaOH (1.0 - 1.1 equiv, strictly controlled)
-
Solvent: THF / Water (4:1 ratio)
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mmol of diethyl furan-2,5-dicarboxylate in 40 mL of THF. Cool the solution to 0°C in an ice bath. (Temperature control is critical to kinetic selectivity).
-
Base Addition: Prepare a solution of NaOH (10 mmol, 1.0 equiv) in 10 mL of water. Add this dropwise to the THF solution over 30 minutes.
-
Reaction: Stir at 0°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The mono-ester will appear as a spot between the diester (top) and di-acid (baseline).
-
Quench: Once the starting material is consumed (or <5% remains), acidify carefully with 1N HCl to pH 2–3.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). The di-acid (FDCA) is poorly soluble in EtOAc and may precipitate; filter it off if necessary.
-
Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water to obtain the pure mono-ester.
Validation Criteria:
-
¹H NMR (DMSO-d₆): Look for one ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm). The furan protons should appear as two doublets (or a singlet if resolution is low) around 7.2–7.4 ppm.
-
Yield Target: 65–80%.
Protocol B: Amide Coupling (Side 1 Functionalization)
Objective: Attach an amine pharmacophore to the free acid.
Reagents:
-
This compound (1.0 equiv)
-
Amine (R-NH₂) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Dry)
Procedure:
-
Dissolve the mono-ester (1.0 equiv) in dry DMF under Nitrogen.
-
Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes to activate the acid (formation of the active ester).
-
Add the amine (1.1 equiv).
-
Stir at Room Temperature for 12 hours.
-
Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with EtOAc. Wash with saturated NaHCO₃ to remove unreacted acid.
Physicochemical Profile & Stability
| Property | Value / Observation | Implications for Drug Dev |
| Molecular Weight | 184.15 g/mol | Low MW, ideal for Fragment-Based Drug Design (FBDD). |
| LogP (Predicted) | ~1.5 - 1.8 | Moderate lipophilicity; good membrane permeability. |
| pKa (Acid) | ~3.0 - 3.5 | Stronger acid than benzoic acid due to the electron-withdrawing furan oxygen. |
| Solubility | Moderate in alcohols/DMSO; Low in water. | Requires formulation (e.g., sodium salt) for aqueous assays. |
| Stability | Stable at RT. | Ester is susceptible to hydrolysis at pH > 9 or pH < 2. |
Biological Interaction Pathway (HIF-PH)
The following diagram illustrates how the scaffold interacts within the PHD2 enzyme active site, stabilizing the Hypoxia-Inducible Factor.[3]
Figure 2: Mechanism of Action for Furan-based HIF-PH Inhibitors.
References
-
HIF-PH Inhibition & Furan Scaffolds
-
Synthetic Methodology (Selective Hydrolysis)
-
FDCA Medicinal Applications
-
Direct Amidation of FDCA
Sources
- 1. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl Hydroxylase Domain Protein Inhibitor Not Harboring a 2-Oxoglutarate Scaffold Protects against Hypoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. sarchemlabs.com [sarchemlabs.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Purification of 5-(Ethoxycarbonyl)furan-2-carboxylic Acid
Topic: Purification Methods for 5-(Ethoxycarbonyl)furan-2-carboxylic acid Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Abstract
This compound (Mono-ethyl furan-2,5-dicarboxylate) is a critical bifunctional intermediate in the synthesis of bio-based polymers (PEF analogs) and pharmaceutical scaffolds. Its purification is chemically distinct because it possesses both a lipophilic ester moiety and a hydrophilic carboxylic acid group. This guide details a Selective Acid-Base Extraction protocol as the primary purification method, exploiting the compound's amphiphilic nature to separate it from unreacted dicarboxylic acid (FDCA) and neutral diester byproducts.
Chemical Profile & Solubility Matrix
Understanding the physicochemical differences between the target molecule and its common impurities is the foundation of this protocol.
Target Molecule: this compound[1][2][3]
-
Formula: C₈H₈O₅
-
MW: 184.15 g/mol [2]
-
pKa: ~3.0 (Estimated; comparable to 2-furoic acid derivatives)
-
Physical State: White to off-white crystalline solid.
Table 1: Solubility & Impurity Profile
| Compound | Functionality | Solubility (Organic Solvents*) | Solubility (Aq. Acid pH < 2) | Solubility (Aq. Base pH > 8) |
| Target Mono-Ester | R-COOH + R-COOEt | High | Low (Precipitates) | High (Soluble Salt) |
| FDCA (Impurity A) | R-(COOH)₂ | Very Low (Insoluble in DCM/EtOAc) | Low | High |
| Diester (Impurity B) | R-(COOEt)₂ | High | Insoluble | Insoluble (Neutral) |
| Humins | Polymerized byproducts | Variable (Often insoluble) | Insoluble | Variable |
*Organic Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc).
Primary Purification Protocol: Selective Acid-Base Extraction
Principle: This method utilizes the "Goldilocks" polarity of the mono-ester. Unlike the diacid (FDCA), the mono-ester is soluble in organic solvents. Unlike the diester, the mono-ester can be ionized and pulled into an aqueous phase.
Reagents Required[4][5]
-
Crude this compound[1]
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution[4]
-
Hydrochloric Acid (HCl), 2M or 6M
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Distilled Water
Step-by-Step Procedure
Phase 1: Removal of FDCA (Diacid) & Humins
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10–15 mL per gram of crude).
-
Expert Insight: Do not use alcohols (MeOH/EtOH) here, as they are miscible with water and will disrupt the extraction.
-
-
Filtration: The unreacted FDCA (2,5-furandicarboxylic acid) is highly polar and poorly soluble in EtOAc. Filter the suspension through a sintered glass funnel or Celite pad.
-
Result: The solid filter cake contains FDCA and polymerized humins. The Filtrate contains the Target Mono-Ester and the Diester impurity.
-
Phase 2: Separation of Diester (Neutral Impurity)
-
Extraction: Transfer the filtrate to a separatory funnel.
-
Base Wash: Add Saturated NaHCO₃ (aq). Shake vigorously and vent.
-
Phase Separation: Collect the Aqueous Layer (Bottom). Set aside the Organic Layer (Top) which contains the diester waste.
Phase 3: Recovery of Target Mono-Ester
-
Acidification: Cool the collected aqueous layer in an ice bath to 0–5°C.
-
Precipitation: Slowly add HCl (2M or 6M) while stirring until the pH reaches ~1–2.
-
Observation: The solution will turn cloudy as the Mono-Ester protonates and precipitates out of solution.
-
-
Isolation:
-
If Solid Precipitates: Filter the white solid via vacuum filtration. Wash with cold water.
-
If Oiling Occurs: Extract the acidified aqueous mixture with fresh EtOAc (3x). Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Workflow Visualization
Figure 1: Selective Acid-Base Extraction Workflow for isolating the mono-ester from di-acid and di-ester impurities.
Secondary Protocol: Recrystallization
If the product from the extraction retains color or trace impurities, recrystallization is the preferred polishing step.
-
Solvent System: Ethanol/Water (1:3 v/v) or Ethyl Acetate/Hexane.
-
Protocol:
-
Dissolve the dried solid in the minimum amount of hot Ethanol or Ethyl Acetate.
-
If using Ethanol, slowly add hot water until slight turbidity persists. If using EtOAc, add Hexane.
-
Allow the solution to cool slowly to room temperature, then to 4°C.
-
Filter the crystals and dry under vacuum.
-
Analytical Validation
Verify the identity and purity of the isolated compound using the following markers.
-
¹H NMR (CDCl₃ or DMSO-d₆):
-
Furan Ring Protons: Two doublets (or d,d) in the aromatic region (~7.2–7.4 ppm).
-
Ethyl Group: Quartet (~4.4 ppm, -CH₂-) and Triplet (~1.4 ppm, -CH₃).
-
Carboxylic Acid: Broad singlet >10 ppm (may be invisible if exchanged with D₂O).
-
Impurity Check: Look for missing ethyl signals (FDCA contamination) or double intensity ethyl signals (Diester contamination).
-
-
HPLC (Reverse Phase):
-
Column: C18.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Elution Order: FDCA (Most Polar) → Mono-Ester → Diester (Least Polar).
-
Troubleshooting & Safety
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete extraction into base. | Ensure pH of aqueous layer is >8 during extraction. Use multiple washes. |
| Product is an Oil | Residual solvent or low melting point. | Triturate with cold Hexane or Pentane to induce crystallization. |
| Diester Contamination | Inefficient phase separation. | Ensure the organic layer is fully removed before acidifying the aqueous layer. |
| Ester Hydrolysis | Base exposure too long/strong. | Use weak base (NaHCO₃) and minimize contact time. Avoid NaOH if possible. |
References
-
Synthesis and Properties of Furan Derivatives
-
Solubility & Purification of FDCA Derivatives
- Source: PubChem Compound Summary for 5-(Methoxycarbonyl)furan-2-carboxylic acid (Methyl analog).
-
URL:[Link]
-
General Extraction Protocols for Furanic Acids
- Source: Organic Syntheses, Coll. Vol. 1, p. 274 (1941); Vol. 4, p. 493 (1963).
-
URL:[Link]
-
FDCA Separation Techniques
Sources
- 1. 5-Ethyl-furan-2-carboxylic acid | 56311-37-6 [chemicalbook.com]
- 2. This compound 95% | CAS: 32933-01-0 | AChemBlock [achemblock.com]
- 3. 32933-01-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. 2,5-FURANDICARBOXYLIC ACID DIETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 7. 2-Furancarboxylic acid [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. psecommunity.org [psecommunity.org]
Application Note & Protocol: High-Purity Recrystallization of 5-(Ethoxycarbonyl)furan-2-carboxylic Acid
Abstract
This document provides a comprehensive guide to the purification of 5-(Ethoxycarbonyl)furan-2-carboxylic acid via recrystallization. As a key intermediate in the synthesis of novel polymers and pharmaceutical agents, achieving high purity of this compound is critical for downstream applications. This guide moves beyond a simple set of instructions, delving into the fundamental principles of crystallization, a systematic approach to solvent selection, and a detailed, field-tested protocol. It is intended for researchers, chemists, and process development scientists who require a robust and reproducible method for obtaining analyte-grade this compound.
The Foundational Science of Recrystallization
Recrystallization remains the most powerful technique for purifying nonvolatile organic solids.[1] The process is governed by differential solubility: a compound's solubility in a given solvent typically increases significantly with temperature.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a highly ordered crystal lattice structure.
The genius of this method lies in its ability to exclude impurities. Insoluble impurities can be filtered from the hot solution, while soluble impurities remain in the cooled solvent (the "mother liquor") as the purified compound crystallizes.[1][3] The key to a successful and high-yield recrystallization is the meticulous selection of the solvent system.[2]
Compound Profile: this compound
-
Structure:
-
Physicochemical Properties: The molecule possesses both a polar carboxylic acid group and a moderately polar ethyl ester group attached to a furan ring. This bifunctional nature dictates its solubility, making it poorly soluble in non-polar solvents but having appreciable solubility in polar organic solvents.
-
Potential Impurities: Depending on the synthetic route, common impurities may include unreacted starting materials or by-products such as furan-2,5-dicarboxylic acid (FDCA) or 5-formylfuran-2-carboxylic acid (FFCA).[6][7] These impurities have different polarity and solubility profiles, which can be exploited during purification.
Protocol I: Systematic Solvent System Selection
The choice of solvent is the most critical variable in recrystallization.[8] An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[2][3][9] Given the compound's structure, a single solvent may not provide the optimal solubility differential. Therefore, a mixed-solvent system is often preferable.[8][9] In a mixed-solvent system, the crude solid is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble is added to induce crystallization.
Screening Procedure:
-
Place approximately 20-30 mg of crude this compound into several different test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.
-
A solvent that dissolves the compound completely at room temperature is unsuitable as a primary recrystallization solvent.[10]
-
For solvents that do not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point.
-
A suitable solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the quantity and quality of the crystals formed.
Data Presentation: Solvent Screening Results (Illustrative)
| Solvent | Solubility at 25 °C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | Poor / Slow | Poor primary solvent; potential anti-solvent. |
| Ethanol | Sparingly Soluble | Very Soluble | Good, but high loss to mother liquor. | Excellent "good" solvent for a mixed-solvent system. |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Fair, significant loss to mother liquor. | Possible "good" solvent. |
| Toluene | Insoluble | Sparingly Soluble | Poor | Unsuitable. |
| Hexane | Insoluble | Insoluble | None | Excellent "poor" solvent (anti-solvent). |
Protocol II: Detailed Recrystallization of this compound
This protocol is designed for the purification of approximately 5.0 grams of crude material using an ethanol-water solvent system.
Materials & Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Step-by-Step Methodology
-
Dissolution: Place 5.0 g of the crude compound into a 125 mL Erlenmeyer flask. Add a magnetic stir bar. Add approximately 20 mL of ethanol and begin heating the mixture gently on a hot plate with stirring. Add more ethanol in small portions (1-2 mL at a time) until the solid completely dissolves at a near-boiling temperature. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery yield; an excess of solvent will keep more of the product dissolved even when cooled.
-
Decolorization (Optional): If the solution is highly colored, it may indicate the presence of high molecular weight, polar impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for 2-3 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities. Adding it to a boiling solution can cause violent bumping.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): If you performed step 2, or if you observe insoluble particulate matter, you must perform a hot gravity filtration. Place a funnel with fluted filter paper over a second, pre-heated 250 mL Erlenmeyer flask. Pour the hot solution through the filter paper quickly. Rinse the first flask with a small amount of hot ethanol and pour this through the filter to recover any remaining product. Causality: This step removes the charcoal and any insoluble impurities. The apparatus must be kept hot to prevent premature crystallization of the product in the funnel.[8]
-
Inducing Crystallization: Heat the clear, filtered solution to boiling. Add deionized water dropwise while the solution is gently boiling until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated. Add 1-2 drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.
-
Crystal Growth (Cooling): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as they are less likely to trap impurities within their lattice compared to the small crystals formed by rapid cooling.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 1:1 ethanol/water mixture to rinse away any adhering mother liquor containing soluble impurities.[1] Causality: The wash solvent must be cold to avoid dissolving the purified crystals.[1]
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the crystalline product to a watch glass and allow it to air dry completely, or dry in a vacuum oven at a low temperature (e.g., 40-50 °C).
Visualized Workflows & Principles
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Principle of Purification Diagram
Caption: Conceptual diagram illustrating the separation of impurities during recrystallization.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| Oiling Out (Product separates as a liquid) | 1. Melting point of the compound is lower than the boiling point of the solvent. 2. Solution is supersaturated. 3. Insoluble impurities are present. | 1. Add more of the "good" solvent (ethanol) to the hot mixture to decrease the saturation point. 2. Re-heat to dissolve the oil, then cool more slowly. 3. Perform hot filtration. |
| No Crystals Form | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. | 1. Boil off some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a "seed crystal" of pure product. |
| Very Low Recovery | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with warm solvent. | 1. Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals. 2. Ensure filtration apparatus is sufficiently pre-heated. 3. Always use ice-cold solvent for washing. |
Quality Control & Purity Assessment
A successful recrystallization should yield a product with significantly higher purity. This can be verified by:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Compare the melting point of the recrystallized product to the crude material and literature values. Impurities depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot.
-
Spectroscopy (NMR, IR): For rigorous quality control, acquiring an NMR or IR spectrum and comparing it to a reference standard can confirm the identity and purity of the compound.
References
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1978). Solvent selection for recrystallization: An undergraduate organic experiment.
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Retrieved from [Link]
- European Patent Office. (2013). Esterification of 2,5-Furan-Dicarboxylic Acid. EP 2935229 B1.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General principles referenced, specific URL not applicable).
-
University of Colorado Boulder. (n.d.). Recrystallisation. Organic Chemistry Laboratory Techniques. Retrieved from [Link]
- Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization. US3654351A.
-
University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). Esterification of 2,5-furan-dicarboxylic acid. US9765045B2.
-
National Center for Biotechnology Information. (n.d.). 5-(Methoxycarbonyl)furan-2-carboxylic acid. PubChem Compound Summary. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Furancarboxylic Acid and 2-Furylcarbinol. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying crude furan 2,5-dicarboxylic acid using hydrogenation. US9156806B2.
-
The Royal Society of Chemistry. (2016). A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(Hydroxymethyl)furfural. Electronic Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,5-furan-dicarboxylic acid. WO2014163500A1.
-
PubChemLite. (n.d.). This compound (C8H8O5). Retrieved from [Link]
-
WIPO Patentscope. (2015). Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid. WO/2015/030590. Retrieved from [Link]
- Google Patents. (n.d.). Efficient process for producing 5-(alkoxycarbonyl)-furan-2-carboxylic acids. WO2021045927A1.
- Google Patents. (n.d.). Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc). US20190389822A1.
- Fischer, R., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(iv), 405-412.
-
Wikipedia. (n.d.). 2,5-Furandicarboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Furancarboxylic acid. PubChem Compound Summary. Retrieved from [Link]
-
ResearchGate. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. This compound 95% | CAS: 32933-01-0 | AChemBlock [achemblock.com]
- 5. PubChemLite - this compound (C8H8O5) [pubchemlite.lcsb.uni.lu]
- 6. WO2014163500A1 - Process for the preparation of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]
- 7. WO2021045927A1 - Efficient process for producing 5-(alkoxycarbonyl)-furan-2-carboxylic acids - Google Patents [patents.google.com]
- 8. rubingroup.org [rubingroup.org]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
High-Resolution FT-IR Characterization of 5-(Ethoxycarbonyl)furan-2-carboxylic Acid
Executive Summary
This application note details the Fourier Transform Infrared (FT-IR) analysis of 5-(Ethoxycarbonyl)furan-2-carboxylic acid (also known as Monoethyl furan-2,5-dicarboxylate). As a critical intermediate in the synthesis of bio-based pharmaceuticals and polyethylene furanoate (PEF) analogs, the purity of this "Janus" molecule—bearing both a carboxylic acid and an ethyl ester on a furan ring—is a Critical Quality Attribute (CQA).
This guide provides a self-validating ATR-FTIR protocol designed to differentiate the target molecule from its primary process impurities: the unreacted starting material (Furan-2,5-dicarboxylic acid, FDCA) and the over-reacted byproduct (Diethyl furan-2,5-dicarboxylate).
Structural Analysis & Vibrational Logic
The target molecule is an aromatic heterocycle with distinct "sides." The conjugation of the furan ring significantly impacts the vibrational frequencies of the carbonyl groups, lowering them compared to aliphatic analogs.
The "Janus" Carbonyl Effect
The critical challenge in analyzing this molecule is resolving the two distinct carbonyl (C=O) environments.
-
The Ester Carbonyl (C-5 position): Conjugated with the ring but lacks strong hydrogen bonding potential. Typically appears at a higher wavenumber .
-
The Acid Carbonyl (C-2 position): Conjugated and subject to strong intermolecular hydrogen bonding (dimerization). This lowers the force constant, causing it to appear at a lower wavenumber .
Spectral Logic Diagram
The following diagram illustrates the logical flow of band assignment based on molecular structure.
Figure 1: Vibrational mapping of functional groups to expected spectral bands. Note the differentiation between the two carbonyl environments.
Comprehensive Band Assignment
The following assignments are derived from theoretical grounding in furan chemistry and empirical data from FDCA derivatives.
| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Diagnostic Value |
| Hydroxyl (-OH) | O-H Stretch (Acid Dimer) | 2500 – 3300 | Primary ID. Very broad, "over-inflated" shape masking C-H region. Absence indicates full esterification (impurity). |
| Furan Ring | C-H Stretch (Aromatic) | 3100 – 3160 | Weak shoulder on the OH band. Confirms heteroaromaticity. |
| Ethyl Group | C-H Stretch (Aliphatic) | 2900 – 2990 | Purity Check. Differentiates from FDCA (diacid) starting material. |
| Ester Carbonyl | C=O[1][2][3][4] Stretch | 1715 – 1740 | Sharp, intense. Higher frequency than acid C=O. |
| Acid Carbonyl | C=O[5][6] Stretch | 1680 – 1710 | Intense. Often appears as a shoulder or split peak with the ester C=O. |
| Furan Ring | C=C / Skeletal Stretch | 1510 – 1580 | Characteristic of 2,5-disubstituted furans. |
| C-O Bonds | C-O-C (Ester) / C-OH | 1200 – 1300 | Complex fingerprint region. Strong bands at ~1225 cm⁻¹ and ~1280 cm⁻¹. |
| Furan Ring | Ring Breathing | ~1020 | Diagnostic for furan ring integrity. |
| Furan Ring | C-H Out-of-Plane Bending | 750 – 820 | Sensitive to substitution pattern (2,5-disubstituted). |
Analytical Protocol (SOP)
Equipment & Parameters
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).
-
Accessory: Diamond ATR (Attenuated Total Reflectance) Single Bounce. Note: Diamond is preferred over ZnSe due to the acidic nature of the sample.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (Final QC).
-
Range: 4000 – 600 cm⁻¹.
Sample Preparation
The target molecule is a solid at room temperature.
-
Homogenization: Ensure the sample is a fine powder. If crystalline clumps are visible, lightly mortar the sample to ensure good contact with the ATR crystal.
-
Cleaning: Clean the ATR crystal with Isopropanol (IPA) and allow to dry completely.
-
Background: Collect an air background immediately prior to sampling.
Analytical Workflow & Decision Tree
This workflow ensures data integrity and flags potential synthesis failures immediately.
Figure 2: Step-by-step decision tree for validating the identity of this compound.
Data Interpretation & Troubleshooting
The "Double Carbonyl" Validation
The most critical check is the carbonyl region (1680–1750 cm⁻¹).
-
Target Profile: You should observe a split peak or a main peak with a distinct shoulder. The higher energy band (~1735 cm⁻¹) corresponds to the Ester , and the lower energy band (~1690 cm⁻¹) corresponds to the Acid .
-
Troubleshooting: If the peaks are merged into a single broad blob, the sample may be wet (water disrupts the H-bonding network) or amorphous. Recrystallization or drying may be required.
Common Artifacts
-
CO₂ Doublet (2300-2400 cm⁻¹): Atmospheric change between background and scan. Ignore if minor; re-background if major.
-
Water Vapor (3500-4000 cm⁻¹ jagged noise): Purge the instrument with dry nitrogen or desiccant.
-
Weak Intensity: Insufficient pressure on the ATR anvil. The carboxylic acid dimer is hard; apply maximum standard pressure to ensure crystal contact.
References
-
NIST Chemistry WebBook. 2-Furancarboxylic acid, ethyl ester (Ethyl 2-furoate) IR Spectrum.[7] National Institute of Standards and Technology.[7] [Link]
-
Context: Reference for the ethyl ester moiety on a furan ring.[7]
-
-
PubChem. 2,5-Furandicarboxylic acid (FDCA) Compound Summary. National Library of Medicine. [Link]
-
Context: Reference for the diacid starting material and high-melting point properties.[8]
-
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Text).
-
Jiang, M., et al. (2023). "Development of furan-2,5-dicarboxylic acid (FDCA)-based organogelators." ResearchGate. [Link]
- Context: Recent literature confirming FTIR bands for FDCA deriv
- Context: Analogous methyl-ester compound used for property verific
Sources
- 1. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 2-Furancarboxylic acid, ethyl ester [webbook.nist.gov]
- 8. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis | MDPI [mdpi.com]
Mass Spectrometric Characterization of 5-(Ethoxycarbonyl)furan-2-carboxylic Acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive guide and detailed protocols for the mass spectrometric analysis of 5-(Ethoxycarbonyl)furan-2-carboxylic acid, a key derivative of the bio-based platform chemical 2,5-Furandicarboxylic acid (FDCA).[1][2][3] Given the increasing importance of furan-based compounds in the development of sustainable polymers and pharmaceuticals, robust analytical methods for their characterization are essential. This document outlines optimized methodologies for electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes, details predictable fragmentation pathways for structural elucidation, and offers step-by-step protocols for sample preparation and instrument setup. The intended audience includes researchers in chemical synthesis, quality control analysts, and drug development professionals who require accurate molecular weight confirmation and structural analysis of this compound class.
Introduction and Scientific Context
This compound (C₈H₈O₅) is a bifunctional molecule featuring a furan core substituted with both a carboxylic acid and an ethyl ester group.[4][5] This structure makes it an important intermediate in organic synthesis and a target for analysis in various chemical processes. Mass spectrometry (MS) is the premier analytical technique for this purpose, offering high sensitivity, speed, and the ability to provide detailed structural information through fragmentation analysis.
The choice of ionization technique and polarity is critical. Electrospray ionization (ESI) is ideal for this molecule due to its polarity. The presence of a carboxylic acid moiety makes it highly amenable to deprotonation, favoring analysis in negative ion mode ([M-H]⁻).[6][7] Conversely, the ester and furan oxygens can be protonated, allowing for complementary analysis in positive ion mode ([M+H]⁺). This dual-mode approach provides a self-validating system for unambiguous identification.
Physicochemical Properties & Expected Ions
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₈H₈O₅ | [4][5] |
| Average Molecular Weight | 184.15 g/mol | [5] |
| Monoisotopic Mass | 184.03717 Da | [4] |
| IUPAC Name | This compound | [5] |
Based on the monoisotopic mass, the following primary ions are predicted and targeted in the analysis.
| Ion Species | Ionization Mode | Calculated m/z | Notes |
| [M-H]⁻ | Negative ESI | 183.02989 | Primary target ion due to acidic proton. |
| [M+H]⁺ | Positive ESI | 185.04445 | Protonated molecular ion. |
| [M+Na]⁺ | Positive ESI | 207.02639 | Common sodium adduct, useful for confirmation. |
| [M+NH₄]⁺ | Positive ESI | 202.07099 | Ammonium adduct, often seen with ammonium-based buffers. |
Table data derived from PubChem CID 15200704.[4]
Fragmentation Pathways: The "Why" Behind the Spectra
Tandem mass spectrometry (MS/MS) provides a structural fingerprint by inducing fragmentation of the isolated parent ion. The resulting fragmentation pattern is dictated by the molecule's chemical structure, with bond cleavages occurring at the most labile sites.
Negative Ion Mode ([M-H]⁻) Fragmentation
Analysis of the deprotonated molecule ([M-H]⁻ at m/z 183.03) is expected to yield fragments from several key pathways. Studies on related dicarboxylic acid monoesters show that the loss of the alcohol molecule is a primary fragmentation route.[8]
-
Decarboxylation (-CO₂): The loss of carbon dioxide (44.00 Da) from the carboxylate anion is a classic fragmentation pathway for carboxylic acids.[8][9] This is often a dominant and diagnostically significant peak.
-
Loss of Ethanol (-C₂H₅OH): The ethyl ester can facilitate the neutral loss of an ethanol molecule (46.04 Da). This pathway is analogous to the loss of water from dicarboxylic acids and is a strong indicator of the monoester structure.[8]
-
Loss of Ethylene (-C₂H₄): A rearrangement reaction can lead to the elimination of ethylene (28.03 Da) from the ethyl group, resulting in the formation of a free carboxylic acid at both positions.
Positive Ion Mode ([M+H]⁺) Fragmentation
The protonated molecule ([M+H]⁺ at m/z 185.04) fragments differently, providing complementary structural data.
-
Loss of Water (-H₂O): The protonated carboxylic acid group readily loses a molecule of water (18.01 Da), forming a stable acylium ion.[10]
-
Loss of Ethanol (-C₂H₅OH): Similar to the negative mode, the neutral loss of ethanol (46.04 Da) is a highly probable pathway.
-
Sequential Losses from the Carboxylic Acid: Cleavage of the C-C bond adjacent to the carbonyl can lead to the loss of the entire carboxyl group (-COOH, 45.00 Da), or sequential losses of CO (28.00 Da) and OH (17.01 Da).[9][10]
Experimental Protocols
These protocols are designed for a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an ESI source.
Materials and Reagents
-
This compound (Purity >95%)
-
LC-MS Grade Methanol
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
Formic Acid (≥99%, Optima™ LC/MS Grade)
-
Ammonium Acetate (≥99%, Optima™ LC/MS Grade)
Sample Preparation Protocol
Causality: The goal is to prepare a dilute solution of the analyte in a solvent compatible with ESI to ensure efficient ionization and prevent source contamination. A typical final concentration for direct infusion is 1-10 µg/mL.
-
Prepare Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of LC-MS grade methanol. Vortex until fully dissolved.
-
Prepare Working Solution (5 µg/mL): Dilute 5 µL of the stock solution into 995 µL of a 50:50 (v/v) mixture of methanol and water.
-
Acidification/Buffering (Optional but Recommended):
-
For Positive Mode: Add formic acid to the working solution to a final concentration of 0.1%. This promotes protonation ([M+H]⁺).
-
For Negative Mode: While often unnecessary due to the acidic nature of the analyte, adding a trace amount of a basic modifier or using a buffered solvent like 5 mM ammonium acetate can sometimes improve signal stability.
-
-
Final Preparation: Vortex the working solution gently and transfer it to an autosampler vial or prepare for direct infusion.
Mass Spectrometer Method Parameters
Causality: The parameters below are starting points. The capillary voltage is set to generate a stable spray, while the desolvation gas temperature and flow are optimized to efficiently remove solvent without causing thermal degradation of the analyte. Collision energy in MS/MS is varied to control the degree of fragmentation.
Table 1: Positive Ion ESI-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | To generate [M+H]⁺ and other cationic adducts. |
| Capillary Voltage | +3.0 to +4.0 kV | Optimizes the electrospray cone for cation formation. |
| Cone/Nozzle Voltage | +30 V | Facilitates ion transfer from the source to the vacuum region. |
| Desolvation Gas | Nitrogen | Inert gas for solvent evaporation. |
| Desolvation Temp. | 350 - 450 °C | Efficiently removes solvent from the generated droplets. |
| Desolvation Gas Flow | 600 - 800 L/hr | High flow aids in desolvation and prevents source fouling. |
| Scan Range (Full Scan) | m/z 50 - 500 | Covers the expected parent and fragment ions. |
| MS/MS Precursor Ion | m/z 185.04 | Isolate the protonated molecule for fragmentation. |
| Collision Energy (CID) | 10 - 40 eV | Use a ramp or multiple energies to observe both parent and fragment ions. |
Table 2: Negative Ion ESI-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Negative | To generate the highly stable [M-H]⁻ ion. |
| Capillary Voltage | -2.5 to -3.5 kV | Optimizes the electrospray cone for anion formation. |
| Cone/Nozzle Voltage | -30 V | Facilitates ion transfer from the source to the vacuum region. |
| Desolvation Gas | Nitrogen | Inert gas for solvent evaporation. |
| Desolvation Temp. | 350 - 450 °C | Efficiently removes solvent from the generated droplets. |
| Desolvation Gas Flow | 600 - 800 L/hr | High flow aids in desolvation and prevents source fouling. |
| Scan Range (Full Scan) | m/z 50 - 500 | Covers the expected parent and fragment ions. |
| MS/MS Precursor Ion | m/z 183.03 | Isolate the deprotonated molecule for fragmentation. |
| Collision Energy (CID) | 10 - 35 eV | Typically requires slightly less energy than positive mode for fragmentation. |
Expected Data and Interpretation
Full Scan Spectra
In positive mode, expect to see a strong signal for [M+H]⁺ at m/z 185.04445 and likely a significant [M+Na]⁺ adduct at m/z 207.02639. In negative mode, the spectrum should be very clean, dominated by the [M-H]⁻ ion at m/z 183.02989. High-resolution data should confirm these masses to within 5 ppm, validating the elemental composition.
Tandem MS (MS/MS) Spectra
The MS/MS spectra will provide the structural fingerprint. The following tables summarize the key expected fragments.
Table 3: Predicted MS/MS Fragments from [M-H]⁻ (Precursor m/z 183.03)
| Fragment m/z | Formula of Fragment | Neutral Loss | Loss Formula |
|---|---|---|---|
| 155.0350 | C₇H₅O₄⁻ | Ethylene | C₂H₄ |
| 139.0399 | C₇H₇O₃⁻ | Carbon Dioxide | CO₂ |
| 137.0243 | C₆H₃O₄⁻ | Ethanol | C₂H₅OH |
| 111.0450 | C₆H₇O₂⁻ | CO₂ + C₂H₄ | CO₂ + C₂H₄ |
Table 4: Predicted MS/MS Fragments from [M+H]⁺ (Precursor m/z 185.04)
| Fragment m/z | Formula of Fragment | Neutral Loss | Loss Formula |
|---|---|---|---|
| 167.0339 | C₈H₇O₄⁺ | Water | H₂O |
| 157.0495 | C₇H₉O₄⁺ | Carbon Monoxide | CO |
| 139.0390 | C₇H₇O₃⁺ | Ethanol | C₂H₅OH |
| 111.0441 | C₆H₇O₂⁺ | Ethanol + CO | C₂H₅OH + CO |
Visualization of Fragmentation Workflow
The following diagram illustrates the primary, diagnostically significant fragmentation pathways for the deprotonated molecule in negative ion mode.
Caption: Proposed fragmentation of [M-H]⁻ ion (m/z 183.03).
Conclusion and Best Practices
This application note provides a robust framework for the mass spectrometric analysis of this compound. By employing both positive and negative ESI modes and leveraging high-resolution MS/MS, researchers can achieve unambiguous identification and detailed structural confirmation.
Key Recommendations:
-
Always confirm the accurate mass of the parent ion in a full scan experiment before proceeding to MS/MS.
-
Use negative ion mode as the primary method for quantification and detection due to its high sensitivity and specificity for the carboxylate group.
-
Use positive ion mode as a confirmatory technique, paying close attention to the [M+H]⁺ and [M+Na]⁺ ions.
-
When developing an LC-MS method, a standard C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid) will provide good chromatographic separation.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 5-(Methoxycarbonyl)furan-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Bas-Becerra, J., et al. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. International Journal of Molecular Sciences. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]
-
McAnoy, A. M., et al. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Journal of the American Society for Mass Spectrometry. [Link]
-
Raju, N. P., et al. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry. [Link]
-
Wang, Y., et al. (2013). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. 2,5-Furandicarboxylic acid. [Link]
-
Van Strien, N., et al. (2022). Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. Organic & Biomolecular Chemistry. [Link]
-
Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry. [Link]
-
Salinger, A., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [Link]
-
D'Amico, F., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank. [Link]
-
Electronic Supplementary Information (ESI) for Catalytic oxidation of 5-hydroxymethyl-furfural. Royal Society of Chemistry. [Link]
-
Chromedia. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
-
Mátravölgyi, B., et al. (2022). Furandicarboxylic Acid (FDCA): Electrosynthesis and Its Facile Recovery From Polyethylene Furanoate (PEF) via Depolymerization. Chemistry – A European Journal. [Link]
-
Salinger, A., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ResearchGate. [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acids. [Link]
-
Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds. DTIC. [Link]
Sources
- 1. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Furandicarboxylic Acid (FDCA): Electrosynthesis and Its Facile Recovery From Polyethylene Furanoate (PEF) via Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H8O5) [pubchemlite.lcsb.uni.lu]
- 5. This compound 95% | CAS: 32933-01-0 | AChemBlock [achemblock.com]
- 6. Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
Application Note: Strategic Utilization of 5-(Ethoxycarbonyl)furan-2-carboxylic Acid in Organic Synthesis
Abstract
5-(Ethoxycarbonyl)furan-2-carboxylic acid (EFCA) represents a critical "bridge" molecule in modern organic synthesis, connecting renewable biomass feedstocks (FDCA derivatives) to high-value pharmaceutical scaffolds and functional materials. Unlike the symmetrical 2,5-furandicarboxylic acid (FDCA), which suffers from poor solubility and lack of selectivity, EFCA offers orthogonal reactivity : a free carboxylic acid for immediate coupling and a protected ethyl ester for late-stage elaboration. This guide provides validated protocols for its synthesis, amide coupling, and conversion via Curtius rearrangement, unlocking access to privileged furan-based pharmacophores.
Part 1: Introduction & Structural Utility[1]
The furan ring is a bio-isostere of phenyl and pyridine rings, offering unique hydrogen-bonding capabilities and reduced lipophilicity (LogP). However, the direct use of FDCA (the "sleeping giant" of bio-based chemicals) is often hampered by its insolubility in common organic solvents (DCM, THF, Toluene).
Why use this compound?
-
Solubility: The ethyl ester moiety dramatically increases solubility in organic solvents compared to the parent diacid.
-
Desymmetrization: It breaks the symmetry of the furan core, allowing the sequential introduction of two different pharmacophores at the C2 and C5 positions.
-
Stability: The ester group stabilizes the electron-rich furan ring against oxidative degradation during workup.
Part 2: Preparation Protocol
Synthesis of this compound via Controlled Hydrolysis
Objective: Selective mono-hydrolysis of Diethyl furan-2,5-dicarboxylate. Challenge: Preventing the statistical formation of the diacid (FDCA) or recovering unreacted diester.
Materials
-
Diethyl furan-2,5-dicarboxylate (Starting Material)[1]
-
Potassium Hydroxide (KOH)
-
Ethanol (Absolute)[2]
-
Dichloromethane (DCM)
-
1M HCl
Step-by-Step Procedure
-
Dissolution: Dissolve 10.0 g (47.1 mmol) of diethyl furan-2,5-dicarboxylate in 100 mL of Ethanol/THF (4:1 v/v). The THF helps solubilize the starting material completely.
-
Reagent Prep: Prepare a solution of KOH (2.64 g, 47.1 mmol, 1.0 equiv ) in 20 mL of ethanol.
-
Expert Note: Do not use excess base. Strict stoichiometry is required to minimize diacid formation.
-
-
Addition: Cool the diester solution to 0°C. Add the KOH solution dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO2, Hexane/EtOAc 7:3).
-
TLC Tip: The mono-ester acid will streak or stay at the baseline. The diester moves to Rf ~0.6.
-
-
Workup (Critical for Purity):
-
Concentrate the ethanol under reduced pressure.
-
Dissolve the residue in water (50 mL).
-
Wash: Extract the aqueous layer with DCM (2 x 30 mL) to remove unreacted diester. (Save these organics for recycling).
-
Acidification: Acidify the aqueous layer to pH 2 using 1M HCl. A white precipitate should form.[3]
-
Extraction: Extract the precipitate/suspension with EtOAc (3 x 50 mL).
-
-
Isolation: Dry the combined EtOAc layers over Na2SO4, filter, and concentrate.
-
Yield: Typically 65-75% as a white solid.
Part 3: Synthetic Modules (Application Workflows)
Module A: Amide Coupling (Pharma Scaffolds)
Direct functionalization of the free acid.
Rationale: Furan-2-carboxamides are potent motifs in kinase inhibitors. The ester group remains intact for later conversion to alcohols or heterocycles.
Protocol:
-
Dissolve EFCA (1.0 equiv) in dry DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins to activate the acid.
-
Add the amine (R-NH2, 1.1 equiv).
-
Stir at RT for 2-16 hours.
-
Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Flash chromatography.
Module B: The Curtius Rearrangement (Accessing Furan-Amines)
Converting the Acid to a Protected Amine.
Scientific Insight: 2-Aminofurans are notoriously unstable and prone to ring-opening polymerization. The Curtius rearrangement allows the conversion of the carboxylic acid to an isocyanate, which is immediately trapped by an alcohol to form a stable carbamate (Boc or Cbz protected amine).
Protocol:
-
Activation: Dissolve EFCA (1.0 equiv) in anhydrous Toluene or t-Butanol (if Boc protection is desired).
-
Azide Formation: Add Triethylamine (1.5 equiv) and Diphenylphosphoryl azide (DPPA, 1.1 equiv).
-
Rearrangement: Heat to 80°C. Evolution of N2 gas indicates isocyanate formation.
-
Trapping:
-
If in Toluene: Add Benzyl alcohol (BnOH) to form the Cbz-protected amine.
-
If in t-Butanol: Reflux for 4 hours to form the Boc-protected amine.
-
-
Result: Ethyl 5-((tert-butoxycarbonyl)amino)furan-2-carboxylate.
Part 4: Visualization & Logic
Diagram 1: Orthogonal Reactivity Map
This diagram illustrates how the bifunctional nature of EFCA allows for divergent synthesis.
Caption: Divergent synthesis pathways from EFCA. Blue/Red arrows indicate C2-position modifications; Green indicates selective reduction.
Diagram 2: Synthesis & Purification Workflow
Visualizing the critical separation of the mono-ester from the statistical mixture.
Caption: Purification logic for isolating the mono-ester. The pH switch is the critical control point.
Part 5: Analytical Data Summary
Table 1: Expected Characterization Data (1H NMR in DMSO-d6)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| -COOH | 13.50 | Broad Singlet | 1H | Carboxylic Acid |
| Furan C3 | 7.42 | Doublet (J=3.5 Hz) | 1H | Aromatic Ring |
| Furan C4 | 7.30 | Doublet (J=3.5 Hz) | 1H | Aromatic Ring |
| -OCH2- | 4.34 | Quartet (J=7.1 Hz) | 2H | Ethyl Ester (CH2) |
| -CH3 | 1.32 | Triplet (J=7.1 Hz) | 3H | Ethyl Ester (CH3) |
Note: Coupling constants (J) on the furan ring are typically 3.4 - 3.6 Hz. If J < 2.0 Hz, ring opening or isomerization may have occurred.
References
-
Preparation of FDCA Mono-esters
-
Curtius Rearrangement on Furan Systems
-
Organic & Biomolecular Chemistry: "The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses."[5] Validates the stability of carbamates derived from heteroaromatic acids.
-
-
FDCA Applications in Polymers & Pharma
- Molecules (MDPI): "2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis.
-
General Properties of Furan Diesters
-
BenchChem Protocols: "Diethyl 2,5-pyridinedicarboxylate as a Chemical Intermediate."[2] (Analogous chemistry for heteroaromatic dicarboxylates, providing context for partial hydrolysis techniques).
-
Sources
- 1. CAS 53662-83-2: diethyl furan-2,5-dicarboxylate [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-(Ethoxycarbonyl)furan-2-carboxylic Acid as a Monomer for High-Performance Furanic Polymers
Executive Summary
5-(Ethoxycarbonyl)furan-2-carboxylic acid (EFCA) represents a critical class of "A-B type" bifunctional furanic monomers. Unlike the symmetric 2,5-furandicarboxylic acid (FDCA) or its dimethyl ester (DMFD), EFCA possesses asymmetric functionality—one carboxylic acid group and one ethyl ester group.
This asymmetry offers unique advantages in polymer science:
-
Purification Vector: It serves as a distillable intermediate, allowing the removal of humins and formyl-furan impurities from crude FDCA, solving the "color problem" in Polyethylene Furanoate (PEF) production.
-
Stoichiometric Control: It functions as a precise chain regulator or end-capper in polycondensation reactions.
-
Green Chemistry: The ethyl group releases ethanol (lower toxicity) rather than methanol during transesterification, aligning with bio-compatible polymer standards.
This guide provides validated protocols for the synthesis, purification, and polymerization of EFCA to produce high-molecular-weight PEF and related copolymers.
Monomer Synthesis & Purification Strategy
High-performance polymers require monomer purity >99.9%. Crude FDCA derived from biomass (HMF oxidation) often contains yellowing impurities (humins) and chain-terminators (2-formyl-furan-5-carboxylic acid). EFCA allows for a "Phase-Change Purification" strategy that is superior to direct acid crystallization.
Protocol A: Selective Synthesis of EFCA (Mono-Esterification)
Objective: Selectively synthesize the mono-ethyl ester from FDCA.
Reagents:
-
Crude FDCA (dried)
-
Absolute Ethanol (Anhydrous)
-
Catalyst: H₂SO₄ (concentrated) or Amberlyst-15 (solid acid)
-
Solvent: Ethanol (acts as both reactant and solvent)
Step-by-Step Methodology:
-
Slurry Preparation: In a high-pressure autoclave (Hastelloy or glass-lined), suspend FDCA in Ethanol at a 1:10 molar ratio (FDCA:EtOH).
-
Catalyst Addition: Add 1.0 wt% H₂SO₄ relative to FDCA.
-
Reaction: Heat to 160°C for 4 hours. The pressure will rise to ~10-15 bar.
-
Note: This temperature favors the formation of the diester, but by limiting time and controlling the ethanol ratio, we target the mixed ester/acid phase. Correction for Mono-ester target: To maximize EFCA (mono-ester) over the diester, reduce temperature to 78°C (Reflux) and limit reaction time to 2 hours, or use a stoichiometric deficit of ethanol in a co-solvent (e.g., Toluene).
-
-
Work-up:
-
Cool to room temperature.
-
Neutralize catalyst with Sodium Bicarbonate.
-
Fractional Distillation: This is the critical purification step.
-
Fraction 1: Ethanol (Recovered).
-
Fraction 2: Diethyl ester (Lower boiling point).
-
Residue/Target: EFCA (Higher boiling point due to H-bonding of the free acid).
-
-
-
Recrystallization: Recrystallize the EFCA fraction from water/ethanol (90:10) to remove humins.
Data: Physical Properties of EFCA
| Property | Value | Relevance |
| Molecular Formula | C₈H₈O₅ | Monomer Unit |
| Molecular Weight | 184.15 g/mol | Stoichiometry Calcs |
| Melting Point | 108–110 °C | Polymerization Onset |
| Solubility | Soluble in EtOH, Acetone; Low in cold H₂O | Purification via recrystallization |
| Purity Requirement | >99.5% (HPLC) | Required for High Mw Polymers |
Polymerization Protocols
EFCA can be polymerized via two primary routes: Self-Polycondensation (rare, difficult to control) or Transesterification with Diols (Standard PEF route). We focus here on the Transesterification route using Ethylene Glycol (EG) to produce PEF, utilizing EFCA as the furanic source.
Protocol B: Two-Stage Melt Polycondensation (PEF Synthesis)
Objective: Synthesize Polyethylene Furanoate (PEF) using EFCA and Ethylene Glycol.
Reagents:
-
Monomer: EFCA (Purified via Protocol A)
-
Comonomer: Ethylene Glycol (EG)
-
Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) - 300 ppm
-
Antioxidant: Irganox 1010 (Optional, 0.1 wt%)
Experimental Setup: Stainless steel stirred reactor or heavy-walled glass reactor with a spiral agitator, nitrogen inlet, and high-vacuum line equipped with a cold trap.
Stage 1: Transesterification & Esterification (Atmospheric Pressure)
Rationale: EFCA has one acid group and one ester group. It must react with EG to form the bis-hydroxyethyl intermediate.
-
Charging: Load EFCA and EG into the reactor.
-
Molar Ratio: 1:2.2 (EFCA:EG). Excess glycol is required to drive the equilibrium.
-
-
Inerting: Purge with N₂ x 3 cycles to remove O₂ (prevents discoloration).
-
Heating: Ramp temperature to 170–190°C .
-
Reaction: Stir at 150 rpm.
-
Observation: Distillation of Ethanol (from the ester group) and Water (from the acid group) will occur.
-
Duration: 3–4 hours until distillation ceases. Theoretical distillate collection should be >95%.
-
Stage 2: Polycondensation (High Vacuum)
Rationale: Linking the oligomers by removing excess Ethylene Glycol to build molecular weight.
-
Catalyst Injection: Add Ti(OBu)₄ (dissolved in small amount of toluene or dry EG).
-
Vacuum Ramp: Slowly reduce pressure from 760 Torr to <1 Torr over 60 minutes.
-
Caution: Rapid vacuum application will cause foaming (glycol bumping).
-
-
Temperature Ramp: Simultaneously increase temperature to 230–240°C .
-
Limit: Do not exceed 250°C to avoid thermal degradation (decarboxylation) of the furan ring.
-
-
Finishing: Hold at <0.1 mbar and 235°C for 3–5 hours.
-
Torque Monitoring: Stop reaction when agitator torque plateaus (indicating max viscosity).
-
-
Discharge: Extrude polymer melt into a water bath; pelletize.
Reaction Engineering & Mechanisms
The following diagram illustrates the workflow from crude FDCA to the final PEF polymer, highlighting the role of EFCA.
Figure 1: Purification and Polymerization Workflow utilizing EFCA as the key intermediate.
Characterization & Quality Control
To validate the success of the polymerization, the following analytical methods are mandatory:
| Method | Target Parameter | Expected Result (PEF) |
| 1H-NMR (TFA-d) | Chemical Structure | Furan ring protons at δ 7.4 ppm; Ethylene protons at δ 4.8 ppm. Absence of ethyl ester peaks (δ 1.4, 4.4 ppm). |
| Intrinsic Viscosity (IV) | Molecular Weight | Target > 0.60 dL/g for bottle-grade applications. |
| DSC | Thermal Transitions | T_g ≈ 85–87°C; T_m ≈ 210–215°C. |
| Color (CIE Lab) | Purity/Degradation | L > 90 (High brightness), b* < 2 (Low yellowness). |
Troubleshooting Guide
-
Problem: Polymer is yellow/brown.
-
Cause: Thermal oxidation or residual humins.
-
Fix: Ensure N₂ purge is rigorous; lower Stage 2 temp to 225°C; add phosphorous-based stabilizers (e.g., Triphenyl phosphate).
-
-
Problem: Low Molecular Weight (Brittle polymer).
-
Cause: Stoichiometric imbalance or insufficient vacuum.
-
Fix: Check vacuum seal (<0.5 mbar required); verify EFCA purity (acid value titration).
-
References
-
Avantium. (2021). Organic acid and thermal treatment of purified 2,5-furandicarboxylic acid. WO2021123203A1. Link
-
DuPont. (2017). Processes for preparing 2,5-furandicarboxylic acid and esters thereof. WO2017019441A1. Link
-
Papageorgiou, G. Z., et al. (2011). Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols. Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Eastman Chemical Company. (2019).[1] Efficient process for producing 5-(alkoxycarbonyl)-furan-2-carboxylic acids. WO2021045927A1. Link
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Link
Disclaimer: This Application Note is for research purposes only. Handling of furanic monomers requires adherence to standard laboratory safety protocols, including the use of fume hoods and PPE.
Sources
applications of 5-(Ethoxycarbonyl)furan-2-carboxylic acid in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry Applications of 5-(Ethoxycarbonyl)furan-2-carboxylic Acid
Authored by: A Senior Application Scientist
This document provides a detailed exploration of this compound, a versatile heterocyclic building block, and its significant applications in the field of medicinal chemistry. Researchers, scientists, and drug development professionals will find valuable insights into its synthetic utility, key reactions, and its role in the creation of novel therapeutic agents.
Introduction: The Versatility of the Furan Scaffold
This compound is a disubstituted furan derivative characterized by the presence of both a carboxylic acid and an ester group. This unique arrangement of functional groups provides a rich platform for a variety of chemical transformations, making it a valuable starting material in the synthesis of complex molecules with potential therapeutic applications. The furan ring system itself is a common motif in a wide range of biologically active compounds, and the specific substitution pattern of this molecule allows for selective modifications at either the C2 or C5 position.
Physicochemical Properties and Reactivity
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in drug discovery.
| Property | Value |
| Molecular Formula | C8H8O5 |
| Molecular Weight | 184.15 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 110-112 °C |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |
The reactivity of this compound is dictated by its two primary functional groups. The carboxylic acid at the C2 position can readily undergo esterification, amidation, and other transformations common to carboxylic acids. The ethoxycarbonyl group at the C5 position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This differential reactivity allows for a stepwise and controlled elaboration of the furan core.
Applications in Medicinal Chemistry: A Focus on Antibacterial and Anticancer Agents
The scaffold of this compound has been successfully employed in the development of novel antibacterial and anticancer agents. Its rigid, planar structure and the ability to introduce diverse substituents make it an attractive starting point for exploring structure-activity relationships (SAR).
Development of Novel Antibacterial Agents
One of the prominent applications of this compound is in the synthesis of potent antibacterial agents. The furan core can be functionalized to mimic the structural features of known antibiotics or to interact with novel bacterial targets.
A key strategy involves the synthesis of furan-based chalcones and pyrazoles. These compounds have demonstrated significant activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The synthetic pathway often begins with the conversion of this compound to a more reactive intermediate, such as an acid chloride or an aldehyde, which then serves as a handle for further diversification.
Caption: Synthetic workflow for developing furan-based antibacterial agents.
Design of Potent Anticancer Compounds
The furan scaffold derived from this compound has also been explored for the development of anticancer agents. The strategy here often involves the synthesis of compounds that can interact with specific targets in cancer cells, such as enzymes or receptors.
For instance, derivatives of this compound have been used to synthesize compounds that inhibit tumor growth by targeting specific signaling pathways. The ability to introduce a variety of substituents on the furan ring allows for the fine-tuning of the molecule's properties to achieve high potency and selectivity.
Detailed Experimental Protocols
The following protocols provide a general framework for the synthesis of key intermediates from this compound. Researchers should adapt these procedures based on the specific requirements of their target molecules.
Protocol 1: Synthesis of 5-(Ethoxycarbonyl)furan-2-carbonyl Chloride
This protocol details the conversion of the carboxylic acid to a more reactive acid chloride, a crucial step for subsequent amidation or esterification reactions.
Materials:
-
This compound
-
Thionyl chloride (SOCl2)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 5-(ethoxycarbonyl)furan-2-carbonyl chloride can be used in the next step without further purification.
Protocol 2: Amide Synthesis from 5-(Ethoxycarbonyl)furan-2-carbonyl Chloride
This protocol describes the synthesis of a furan-based amide, a common structural motif in medicinally active compounds.
Materials:
-
5-(Ethoxycarbonyl)furan-2-carbonyl chloride
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or other suitable base (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 5-(ethoxycarbonyl)furan-2-carbonyl chloride (1.0 eq) in anhydrous DCM to the amine solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its unique structural features and predictable reactivity have enabled the synthesis of a diverse range of compounds with promising antibacterial and anticancer activities. Future research in this area will likely focus on the development of more complex and potent therapeutic agents based on this privileged scaffold. The continued exploration of new synthetic methodologies and the elucidation of the mechanisms of action of these furan-based compounds will undoubtedly lead to the discovery of novel drug candidates.
References
-
Synthesis and biological evaluation of novel furan-based chalcones and pyrazoles as potential antibacterial agents. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and anticancer activity of novel furan derivatives. European Journal of Medicinal Chemistry. [Link]
-
The Furan Nucleus in Medicinal Chemistry. Molecules. [Link]
Application Notes and Protocols for the Esterification of Furan-2-Carboxylic Acid
These comprehensive application notes provide a detailed guide for the synthesis of furan-2-carboxylate esters, valuable intermediates in the pharmaceutical, agrochemical, and fragrance industries.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, the scientific rationale behind the experimental design, and robust safety protocols.
Introduction: The Versatility of Furan-2-Carboxylate Esters
Furan-2-carboxylic acid, also known as 2-furoic acid, is a bio-based platform chemical derivable from biomass.[3] Its esters, furan-2-carboxylates, are of significant interest due to their wide range of applications. They serve as key building blocks in organic synthesis, contributing to the creation of complex molecules and bioactive compounds.[1] For instance, ethyl 2-furoate is a recognized flavoring agent with a characteristic fruity aroma and is also utilized in the production of biodegradable polymers.[1] The strategic importance of these esters necessitates reliable and well-understood synthetic protocols.
This guide will focus on the classic and widely applicable Fischer-Speier esterification method, detailing the conversion of furan-2-carboxylic acid to its corresponding ethyl ester using ethanol in the presence of an acid catalyst.
Physicochemical Properties of Key Reagents and Product
A thorough understanding of the physical and chemical properties of the reactants and products is paramount for successful synthesis, purification, and safe handling.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Furan-2-Carboxylic Acid | C₅H₄O₃ | 112.08 | 133.5 | 230-232 | Soluble in water (37.1 mg/mL at 15°C), ethanol, and other organic solvents.[2][3][4] |
| Ethanol | C₂H₅OH | 46.07 | -114.1 | 78.37 | Miscible with water and most organic solvents. |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 10 | 337 | Reacts exothermically with water.[5] |
| Ethyl Furan-2-Carboxylate | C₇H₈O₃ | 140.14 | 34 | 196 | Insoluble in water, soluble in alcohol and oils.[1][6] |
Reaction Mechanism and Scientific Rationale
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[7] Understanding the mechanism allows for the rational optimization of reaction conditions to favor product formation.
The Catalytic Role of Sulfuric Acid
In the absence of a strong acid catalyst, the carboxylic acid is not sufficiently electrophilic to be attacked by the weakly nucleophilic alcohol.[8] Concentrated sulfuric acid serves two primary roles:
-
Protonation of the Carbonyl Oxygen: The acid protonates the carbonyl oxygen of the furan-2-carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation step is crucial for the subsequent nucleophilic attack by ethanol.
-
Formation of a Good Leaving Group: The protonation of one of the hydroxyl groups in the tetrahedral intermediate allows for the elimination of a neutral water molecule, which is a much better leaving group than the hydroxide anion.
Driving the Equilibrium: Le Châtelier's Principle in Practice
The Fischer esterification is an equilibrium-controlled process. To maximize the yield of the desired ester, the equilibrium must be shifted towards the products. This is typically achieved in two ways:
-
Use of Excess Reactant: The reaction is commonly carried out using a large excess of the alcohol (ethanol in this case), which also serves as the solvent. According to Le Châtelier's principle, increasing the concentration of a reactant will drive the reaction forward.
-
Removal of Water: The removal of water as it is formed will also shift the equilibrium to the right. While not explicitly detailed in the following protocol for simplicity, in large-scale syntheses, this can be achieved by azeotropic distillation using a Dean-Stark apparatus.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages of the synthesis, from reaction setup to the isolation of the purified product.
Caption: A streamlined workflow for the synthesis of ethyl furan-2-carboxylate.
Detailed Experimental Protocol
Materials and Equipment:
-
Furan-2-carboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or column chromatography setup
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add furan-2-carboxylic acid (1 equivalent).
-
Add a significant excess of anhydrous ethanol (e.g., 5-10 equivalents), which will also act as the solvent.
-
Place the flask in an ice bath to cool the mixture.
-
-
Catalyst Addition:
-
Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) dropwise to the stirred, cooled solution. Caution: The addition of sulfuric acid to ethanol is highly exothermic.
-
-
Reflux:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle.
-
Maintain a gentle reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC or time), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate. This will neutralize the unreacted acid and the sulfuric acid catalyst. Caution: This will cause gas evolution (CO₂); add the reaction mixture slowly to control the effervescence.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The crude ethyl furan-2-carboxylate can be purified by either vacuum distillation or column chromatography on silica gel. Given the boiling point of 196 °C, vacuum distillation is often the preferred method for larger scales.[1][6]
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory for the successful and safe execution of this procedure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[5][9][10][11] Handle with extreme care and always add acid to the alcohol, never the other way around, to mitigate the exothermic reaction. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
Ethanol: Ethanol is a highly flammable liquid.[7][8][12][13][14] Ensure that there are no open flames or ignition sources in the vicinity of the experiment.
-
Furan-2-carboxylic Acid: This compound may cause skin and eye irritation.[15][16] Avoid inhalation of dust and direct contact with the skin and eyes.
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Extend the reflux time.- Ensure the use of anhydrous ethanol, as water can shift the equilibrium back to the reactants.- Increase the molar ratio of ethanol to carboxylic acid. |
| Loss of product during work-up | - Ensure complete extraction by performing multiple extractions with the organic solvent.- Avoid vigorous shaking of the separatory funnel to prevent the formation of emulsions. | |
| Product Contamination | Incomplete neutralization | - Ensure the addition of a sufficient amount of sodium bicarbonate solution to completely neutralize all acids. Test the pH of the aqueous layer to confirm it is neutral or slightly basic. |
| Presence of unreacted starting material | - Optimize reaction time and temperature.- Improve the efficiency of the purification step (e.g., use a more efficient distillation column or a different solvent system for chromatography). |
Mechanism of Fischer Esterification
The following diagram outlines the step-by-step mechanism of the acid-catalyzed esterification of furan-2-carboxylic acid with ethanol.
Caption: The stepwise mechanism of Fischer esterification.
References
- Teck Metals Ltd. (2018, December 7).
- Agilent Technologies, Inc. (2024, August 23).
- Fisher Scientific. (2009, June 23).
-
Journal of Chemical & Engineering Data. (2014, March 18). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
- MATERIALS SAFETY DATA SHEET (MSDS) Ethanol (C2H5OH). (n.d.).
- Chemos GmbH & Co. KG. (n.d.).
- MN Dept. of Health. (2015, February 2).
- 3D-basics. (n.d.).
- ETHANOL 70% LS1196 - SAFETY D
- Alpha-Tec Systems. (2025, March 21).
-
BYJU'S. (2019, January 23). Fischer esterification reaction. Retrieved from [Link]
-
Stenutz. (n.d.). ethyl 2-furoate. Retrieved from [Link]
- 2-Furoic acid - Material Safety D
-
MDPI. (2022, November 23). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]
- Prepar
- Cayman Chemical. (2025, August 22). Safety Data Sheet - 5-Hydroxymethyl-2-furancarboxylic Acid.
- Cole-Parmer. (2005, October 3).
-
Cheméo. (n.d.). Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-furoate, 614-99-3. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 12).
-
NIST WebBook. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
-
Synthonix, Inc. (n.d.). 88-14-2 | Furan-2-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
- CPAChem. (2023, August 14).
- Fisher Scientific. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 88-14-2: 2-Furancarboxylic acid | CymitQuimica [cymitquimica.com]
- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 4. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. health.state.mn.us [health.state.mn.us]
- 6. Ethyl 2-furoate | 614-99-3 [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
- 8. agilent.com [agilent.com]
- 9. teck.com [teck.com]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
- 12. safetymanagementkey.com [safetymanagementkey.com]
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- 14. advancechemicals.com.au [advancechemicals.com.au]
- 15. chemicalbull.com [chemicalbull.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
scale-up synthesis of 5-(Ethoxycarbonyl)furan-2-carboxylic acid
Executive Summary
This guide details the scalable synthesis of 5-(ethoxycarbonyl)furan-2-carboxylic acid (mono-ethyl FDCA), a critical bifunctional building block for bio-based polymers (such as PEF) and pharmaceutical intermediates. While direct esterification of 2,5-furandicarboxylic acid (FDCA) often results in inseparable mixtures of mono- and di-esters, this protocol prioritizes a convergent, two-step approach : quantitative formation of the diethyl ester followed by controlled partial hydrolysis. This strategy ensures high purity (>98%) and reproducibility at multi-gram to kilogram scales, mitigating the solubility challenges inherent to the parent FDCA.
Strategic Rationale & Chemistry Insight
The Challenge: Selectivity & Solubility
FDCA is notoriously insoluble in most organic solvents (solubility <1 mg/mL in ethanol at RT), which hampers direct mono-esterification. High temperatures (>190°C) required to solubilize FDCA often lead to decarboxylation or full conversion to the diester.
-
Direct Route (Not Recommended for Purity): Reacting FDCA with ethanol yields a statistical mixture of unreacted FDCA (insoluble), mono-ester, and diester (highly soluble). Separation is labor-intensive.
-
Recommended Route (Partial Hydrolysis): Converting FDCA first to diethyl 2,5-furandicarboxylate renders the molecule soluble in standard organic solvents. Subsequent hydrolysis with 1.0 equivalent of hydroxide allows for precise kinetic control, yielding the mono-ester as the major product. Unreacted diester is easily recovered, and any reformed FDCA is removed via filtration.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Stoichiometry (Step 2) | 1.00 - 1.05 eq. KOH | Strict control prevents over-hydrolysis to FDCA (di-acid). |
| Temperature (Step 2) | 0°C to 25°C | Lower temperatures maximize selectivity for the mono-ester over the di-acid. |
| Solvent System | Ethanol/THF (Step 2) | Ensures homogeneity of the diester substrate during hydrolysis. |
| pH Control | Acidification to pH 2-3 | Critical for precipitation of the target mono-acid while keeping impurities manageable. |
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl 2,5-Furandicarboxylate (Precursor)
Goal: Quantitative conversion of FDCA to the soluble diester.
-
Setup: Equip a 1 L round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).
-
Reagents: Charge FDCA (50.0 g, 0.32 mol) and Absolute Ethanol (500 mL).
-
Catalyst: Add concentrated H₂SO₄ (2.5 mL, ~5 wt% relative to FDCA) dropwise.
-
Reaction: Heat to reflux (approx. 78°C). The slurry will gradually dissolve, becoming a clear solution after 4–6 hours. Continue reflux for 12 hours to ensure completion.
-
Workup:
-
Concentrate under reduced pressure to ~100 mL volume.
-
Pour residue into ice-water (400 mL) containing NaHCO₃ (neutralize acid).
-
The product will precipitate as a white solid. Filter and wash with cold water.[2]
-
Yield: ~65 g (96%). MP: 46–48°C.
-
Note: If oil forms, extract with ethyl acetate, dry over MgSO₄, and evaporate.
Step 2: Selective Partial Hydrolysis (Target Synthesis)
Goal: Controlled desymmetrization to this compound.
-
Dissolution: In a 1 L flask, dissolve Diethyl 2,5-furandicarboxylate (42.4 g, 200 mmol) in Ethanol (300 mL). Cool the solution to 0°C in an ice bath.
-
Hydrolysis: Prepare a solution of KOH (11.2 g, 200 mmol, 1.0 eq) in Ethanol (100 mL). Add this solution dropwise to the diester solution over 60 minutes.
-
Why? Slow addition at low temperature ensures the base reacts with the diester molecules one at a time, preventing double hydrolysis.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. A thick white precipitate (potassium salt of the mono-ester) often forms.
-
Workup & Purification (The "Self-Validating" System):
-
Solvent Removal: Evaporate ethanol under reduced pressure to near dryness.
-
Partition: Redissolve the solid residue in Water (300 mL). The solution should be basic (pH > 9).
-
Checkpoint 1 (Remove Diester): Extract the aqueous layer with Ethyl Acetate (2 x 100 mL).
-
Validation: TLC the organic layer. It contains unreacted diester (recycle this). The aqueous layer now contains only the mono-ester salt and potentially trace di-acid salt.
-
-
Precipitation: Cool the aqueous phase to 0°C. Slowly acidify with 1N HCl to pH ~2–3 while stirring.
-
Observation: The mono-ester precipitates as a white solid.
-
-
Filtration: Collect the solid by vacuum filtration.[2]
-
Purification (Remove FDCA): If FDCA (di-acid) was formed, it is highly insoluble. However, the mono-ester is moderately soluble in hot ethanol or ethyl acetate.
-
Protocol: Dissolve the crude wet cake in hot Ethyl Acetate. Filter the hot solution to remove any insoluble FDCA.
-
Cool the filtrate to crystallize the pure mono-ester.
-
-
-
Final Yield: Expect 25–30 g (68–81% yield).
Analytical Validation
| Analysis | Expected Result | Interpretation |
| Appearance | White crystalline solid | High purity (>98%). Yellowing indicates oxidation or humin formation. |
| Melting Point | 182–185°C (dec.) | Distinct from Diester (46°C) and FDCA (>300°C). |
| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H, -COOH) | Confirms free acid. |
| δ 7.45 (d, 1H, Furan-H3) | Desymmetrization splits the singlet seen in FDCA/Diester. | |
| δ 7.35 (d, 1H, Furan-H4) | Second furan proton. | |
| δ 4.35 (q, 2H, -CH₂-) | Ethyl ester signal. | |
| δ 1.32 (t, 3H, -CH₃) | Ethyl ester signal. |
Process Workflow (Graphviz)
Caption: Workflow for the selective hydrolysis of diethyl 2,5-furandicarboxylate, highlighting the critical extraction checkpoint to ensure purity.
Safety & Hazard Analysis
-
Thermal Instability: FDCA and its derivatives are prone to decarboxylation at temperatures exceeding 190°C. Avoid excessive heating during drying steps.
-
Exotherms: The addition of concentrated H₂SO₄ (Step 1) and the neutralization of the basic hydrolysis mixture (Step 2) are exothermic. Perform these steps slowly with active cooling.
-
Sensitization: Furan derivatives can be skin sensitizers. Use nitrile gloves and work in a fume hood.
References
-
ACS Sustainable Chemistry & Engineering. "Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid." (2017). Link
-
Arkivoc. "One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide."[3] (2013).[3] Link
-
Organic Syntheses. "Pentanoic acid, 4-methyl-3-oxo-, ethyl ester (Analogous partial hydrolysis techniques)." Coll. Vol. 7, p. 359 (1990). Link
-
RSC Advances. "Role of enhanced solubility in esterification of 2,5-furandicarboxylic acid." (2018). Link
-
ChemicalBook. "this compound Product Properties." Link
Sources
analytical techniques for furan dicarboxylic acid derivatives
Part 1: Strategic Overview
From Biomass to Bio-Pharma Scaffolds 2,5-Furandicarboxylic acid (FDCA) is widely recognized as the "Sleeping Giant" of bio-based chemicals, primarily as a replacement for terephthalic acid in polyesters (PEF). However, its relevance extends into pharmaceutical development where furanic scaffolds serve as precursors for bioactive amides, macrocycles, and metal-organic frameworks (MOFs) for drug delivery.
The Analytical Challenge The analysis of FDCA derivatives presents a specific set of chemical challenges:
-
Solubility Dichotomy: Free FDCA is notoriously insoluble in acidic aqueous media and common organic solvents (CHCl3), while its esters (dimethyl/diethyl) are highly soluble.
-
Chromatographic Tailing: The strong interaction of the dicarboxylic acid groups with residual silanols on silica columns leads to peak tailing.
-
Critical Impurity Pairs: Separating the intermediate 5-formyl-2-furancarboxylic acid (FFCA) from FDCA is difficult due to structural similarity (pKa overlap).
This guide moves beyond standard "cookbook" recipes, offering a validated, mechanistic approach to characterizing FDCA and its derivatives with pharmaceutical-grade rigor.
Part 2: Analytical Architecture & Decision Matrix
Before selecting a protocol, the sample matrix and derivative type must dictate the workflow.
Figure 1: Analytical Decision Matrix
Caption: Figure 1. Decision matrix for selecting analytical modalities based on furanic derivative solubility and functional group chemistry.
Part 3: High-Fidelity HPLC Protocols
Protocol A: Separation of Free Acids (FDCA, FFCA, HMF)
Context: This is the "Gold Standard" for reaction monitoring. Standard C18 columns often fail here due to "phase collapse" in highly aqueous mobile phases required to retain polar acids. Solution: Use a "Phase-Optimized" C18 (e.g., Aq-C18) or an Ion-Exclusion column.
Instrument Parameters:
-
System: HPLC with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX SB-Aq (4.6 x 250 mm, 5 µm) OR Bio-Rad Aminex HPX-87H (300 x 7.8 mm).
-
Temperature: 35°C (C18) / 50°C (Aminex).
Mobile Phase Strategy:
-
For C18 (ZORBAX SB-Aq):
-
Solvent A: 5 mM Sulfuric Acid (pH ~2.2) or 20 mM Phosphate Buffer (pH 2.5). Note: Low pH suppresses ionization, keeping FDCA in neutral form for retention.
-
Solvent B: Acetonitrile (ACN).[1]
-
Gradient:
Time (min) % A (Aq. Acid) % B (ACN) Purpose 0.0 98 2 Retain HMF/FDCA 5.0 98 2 Isocratic hold 15.0 80 20 Elute FFCA/Esters | 20.0 | 98 | 2 | Re-equilibrate |
-
-
For Ion Exclusion (Aminex):
-
Isocratic: 5 mM H2SO4 at 0.6 mL/min.
-
Detection Logic (DAD):
-
260 nm: Max absorption for FDCA (conjugated carboxylic acids).
-
285 nm: Max absorption for HMF (aldehyde conjugation).[2]
-
Ratio Check: Monitor 260/285 ratio to detect co-eluting impurities.
Sample Preparation (Critical): FDCA is sparingly soluble in water at pH < 3.
-
Dissolve 10 mg sample in 1 mL DMSO or 0.1 M NaOH (convert to salt).
-
Dilute 10x with Mobile Phase A immediately prior to injection.
-
Why? Injecting high-pH samples into an acidic column can disturb the baseline. The dilution buffers the shock.
-
Part 4: GC-MS Profiling & Derivatization
Context: While FDCA is non-volatile, GC-MS is superior for identifying unknown side-products (lactones, decarboxylated furans) and quantifying volatile esters (FDME).
Protocol B: Silylation of Free Acids
Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
Workflow:
-
Weigh: 5 mg dry crude FDCA into a GC vial.
-
Solubilize: Add 500 µL anhydrous Pyridine. Pyridine acts as an acid scavenger and solvent.
-
Derivatize: Add 200 µL BSTFA/TMCS.
-
Incubate: Heat at 70°C for 30 minutes. Solution must turn clear.
-
Inject: 1 µL Split (20:1).
GC Parameters:
-
Column: HP-5MS UI (30 m x 0.25 mm x 0.25 µm).
-
Carrier: Helium @ 1.0 mL/min.[3]
-
Oven Ramp:
-
50°C (hold 2 min).
-
10°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: 230°C, Scan range 40-500 m/z.
Data Interpretation:
-
FDCA-2TMS: Look for M+ peak at m/z 300 (156 + 144).
-
FFCA-TMS: M+ at m/z 228.
-
Identification: Use NIST library but verify with the M-15 (loss of methyl) characteristic of TMS derivatives.
Part 5: Structural Characterization (NMR)
Context: NMR is the only method to definitively distinguish between 2,5-FDCA and its structural isomer 2,4-FDCA (a potential impurity from thermal rearrangement).
Protocol:
-
Solvent: DMSO-d6 is mandatory for free acids. CDCl3 is suitable for esters.
-
Concentration: 10-15 mg/0.6 mL.
Diagnostic Signals (1H NMR, 400 MHz, DMSO-d6):
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
|---|---|---|---|
| -COOH | 13.0 - 14.0 | Broad Singlet | Carboxylic acid protons (exchangeable). |
| Furan Ring (2,5) | 7.28 - 7.30 | Singlet | Equivalent protons at C3/C4 indicate symmetry (2,5-substitution). |
| Furan Ring (2,4) | 7.40 (d), 6.80 (d) | Doublets | Asymmetry indicates 2,4-isomer contamination. |
| Aldehyde (FFCA) | 9.80 | Singlet | Trace oxidation intermediate. |
Part 6: Impurity Profiling (The "Humins" Problem)
In FDCA synthesis, "humins" (dark, insoluble polymers) are the bane of purity.
-
Quantification: Humins are often invisible to HPLC/GC.
-
Gravimetric Method: Dissolve crude product in 0.5 M NaOH. FDCA dissolves; humins remain as black solids. Filter (0.22 µm PTFE), wash, dry, and weigh.
-
UV-Vis Screening: Dissolve FDCA salt in water. Measure Absorbance at 400 nm . Pure FDCA is transparent; yellow/brown coloration indicates oligomeric furan impurities.
Part 7: References
-
National Institutes of Health (NIH). (2022). Analysis of HMF and furfural in hydrolyzed lignocellulosic biomass by HPLC-DAD-based method using FDCA as internal standard. PubMed Central. [Link]
-
Royal Society of Chemistry. (2018). Electronic Supplementary Information for: Catalytic aerial oxidation of 5-hydroxymethyl-furfural. RSC Advances. [Link]
-
ACS Publications. (2018). Efficient Method for Synthesis of 2,5-Furandicarboxylic Acid from 5-Hydroxymethylfurfural and Fructose Using Pd/CC Catalyst. ACS Sustainable Chemistry & Engineering. [Link]
-
NIST. (2024). 2,5-Furandicarboxylic acid, 2TMS derivative Mass Spectrum. NIST Chemistry WebBook. [Link]
Sources
Application Notes and Protocols for 5-(Ethoxycarbonyl)furan-2-carboxylic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Furan-Based Monomers in Sustainable Materials
The global shift towards a bio-based economy has catalyzed significant research into renewable alternatives to petroleum-derived chemicals. Among the most promising of these are furan-based compounds, derived from the dehydration of sugars. 2,5-Furandicarboxylic acid (FDCA) has been identified by the U.S. Department of Energy as a top value-added chemical from biomass, primarily due to its structural analogy to terephthalic acid, a cornerstone of the modern polymer industry.[1] This structural similarity allows FDCA to be a bio-based substitute for producing polyesters with novel and advantageous properties. 5-(Ethoxycarbonyl)furan-2-carboxylic acid, a monoester derivative of FDCA, represents a key intermediate and building block in this new generation of sustainable materials. Its asymmetric nature, with one carboxylic acid group and one ethyl ester group, offers unique reactivity profiles for the synthesis of advanced polymers and functional materials.
These application notes provide a comprehensive guide to the use of this compound in materials science, with a focus on the synthesis of bio-based polyesters and as a potential linker for metal-organic frameworks (MOFs). The protocols are designed to be robust and are accompanied by explanations of the underlying chemical principles to empower researchers in their experimental design.
PART 1: Synthesis of Bio-Based Polyesters
The primary application of this compound in materials science is as a monomer for the synthesis of polyesters. The resulting furan-based polyesters, such as poly(alkylene furanoate)s, are gaining significant attention as sustainable alternatives to petroleum-based plastics like poly(ethylene terephthalate) (PET).[1] These bio-based polyesters often exhibit superior barrier properties, making them suitable for packaging applications.[1]
Causality Behind Experimental Choices in Polyester Synthesis
The synthesis of polyesters from this compound typically proceeds via a two-stage melt polycondensation process. This method is favored in both laboratory and industrial settings for its efficiency and the ability to achieve high molecular weight polymers.[2]
-
Esterification/Transesterification: The initial stage involves the reaction of the carboxylic acid group of this compound with a diol (e.g., ethylene glycol, 1,4-butanediol). This reaction can be a direct esterification or a transesterification, depending on the starting furan monomer. When starting with the monoester, both reactions can occur. This stage is typically conducted at moderate temperatures (150-200 °C) to facilitate the formation of low molecular weight oligomers and the removal of the condensation byproduct (water or ethanol).
-
Polycondensation: In the second stage, the temperature is increased (220-260 °C) and a high vacuum is applied. This promotes the transesterification reaction between the oligomers, leading to an increase in the polymer chain length. The removal of the diol, which is volatile under these conditions, drives the equilibrium towards the formation of a high molecular weight polyester.
Catalysis: A catalyst is crucial for achieving a reasonable reaction rate. Common catalysts for polyesterification include antimony, tin, titanium, and germanium compounds. The choice of catalyst can influence the reaction kinetics, polymer properties, and the color of the final product.
Experimental Workflow for Polyester Synthesis
Sources
Orthogonal Functionalization of 5-(Ethoxycarbonyl)furan-2-carboxylic Acid
Topic: Functionalization of 5-(Ethoxycarbonyl)furan-2-carboxylic acid Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Materials Scientists[1][2]
A Precision Guide for Medicinal Chemistry & Materials Science
Executive Summary & Strategic Value
This compound (ECFC) represents a pivotal "bifunctional pivot" in modern organic synthesis.[1][2] Structurally, it bridges the gap between renewable biomass feedstocks (derived from 5-HMF/FDCA) and high-value pharmaceutical scaffolds.[2]
For the medicinal chemist, ECFC offers a unique orthogonal reactivity profile :
-
C2-Carboxylic Acid: Ready for amide coupling or selective reduction.[2]
-
C5-Ethyl Ester: Serves as a masked acid, a handle for hydrazide formation, or a precursor for heterocycle construction (e.g., oxadiazoles).[1][2]
-
Furan Core: A semi-aromatic, electron-deficient linker that acts as a bioisostere for phenyl rings, often improving solubility and metabolic stability profiles.[1][2]
This guide provides validated protocols to selectively manipulate these functional handles without compromising the furan ring's integrity.
Chemical Logic & Reactivity Profile
The furan ring in ECFC is significantly deactivated due to the electron-withdrawing nature of both the carboxyl and ethoxycarbonyl groups.
-
Implication 1: Electrophilic Aromatic Substitution (EAS) is sluggish and generally not recommended.[2]
-
Implication 2: The carbonyl carbons are highly electrophilic, making nucleophilic acyl substitution (amide coupling, hydrazinolysis) the dominant and most reliable modification strategy.
-
Stability Warning: While 2,5-disubstituted furans are more stable than mono-substituted ones, acidic hydrolysis at high temperatures can lead to ring opening.[2] Basic conditions are generally well-tolerated.[2]
Strategic Pathway Diagram
The following flowchart illustrates the divergent synthesis pathways available from the parent scaffold.
Figure 1: Divergent functionalization pathways for ECFC.[2] The C2-acid and C5-ester allow for orthogonal modifications.
Module A: C2-Selective Amide Coupling
Objective: Derivatization of the free carboxylic acid while leaving the ethyl ester intact.
Rationale
Standard carbodiimide couplings (EDC/NHS) can be sluggish with electron-deficient furan acids.[1][2] We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) due to its superior activity in stabilizing the active ester intermediate, preventing side reactions, and ensuring high yields even with sterically hindered amines.
Protocol 1: HATU-Mediated Amidation
Reagents:
-
Substrate: this compound (1.0 equiv)[2]
-
Amine: R-NH₂ (1.1 equiv)[2]
-
Coupling Agent: HATU (1.2 equiv)[2]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]
-
Solvent: Anhydrous DMF (Dimethylformamide)[2]
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve 1.0 equiv of ECFC in anhydrous DMF (concentration ~0.2 M).
-
Base Addition: Add 3.0 equiv of DIPEA. Stir at room temperature for 5 minutes.
-
Coupling Agent: Add 1.2 equiv of HATU in one portion. The solution may turn slightly yellow. Stir for 15 minutes to generate the activated O-azabenzotriazole ester.[2]
-
Amine Addition: Add 1.1 equiv of the target amine.
-
Reaction: Stir at room temperature under nitrogen. Monitor via TLC (usually 2-4 hours).[2]
-
Note: If the amine is an HCl salt, increase DIPEA to 4.0 equiv.
-
-
Work-up: Dilute the reaction mixture with EtOAc and wash sequentially with:
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
¹H NMR: Disappearance of the broad acid singlet (~13 ppm).[2] Appearance of the amide NH doublet/triplet (~6-8 ppm).[2] Retention of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).[2]
Module B: C5-Ester Transformation (Hydrazinolysis)
Objective: Conversion of the ethyl ester to a hydrazide, a precursor for 1,3,4-oxadiazoles (common pharmacophores).[1][2]
Rationale
The ethyl ester is less reactive than the acid but can be attacked by strong nucleophiles like hydrazine. This reaction must be performed after C2 functionalization if the C2 group is sensitive, or on the parent scaffold if the C2 acid is to be preserved (as a salt).
Protocol 2: Formation of Furan-2-carbohydrazide
Reagents:
-
Substrate: ECFC derivative (or parent) (1.0 equiv)[2]
-
Reagent: Hydrazine monohydrate (N₂H₄[2]·H₂O) (5.0 - 10.0 equiv)[2]
-
Solvent: Absolute Ethanol
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in absolute ethanol (0.5 M).
-
Addition: Add hydrazine monohydrate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.
-
Observation: Product often precipitates out of the hot solution or upon cooling.
-
-
Work-up:
-
Drying: Vacuum dry the solid.[2]
Critical Note: If the substrate contains a free C2-acid, hydrazine will form a salt with it. To avoid this, protect the C2-acid (e.g., as a tert-butyl ester or amide) before hydrazinolysis, or perform an acidic workup carefully to protonate the acid while keeping the hydrazide intact.
Module C: Chemoselective Reduction (Acid vs. Ester)
Objective: Reduce the C2-carboxylic acid to a primary alcohol without reducing the C5-ethyl ester.
Rationale
Borane-THF complex (BH₃[1][2]·THF) reduces carboxylic acids significantly faster than esters at low temperatures.[2] This allows for the generation of Ethyl 5-(hydroxymethyl)furan-2-carboxylate .[2]
Protocol 3: Borane Reduction[2]
-
Setup: Flame-dry a flask and maintain an inert atmosphere (Ar or N₂).
-
Solvation: Dissolve ECFC (1.0 equiv) in anhydrous THF. Cool to 0°C.[2]
-
Reduction: Add BH₃·THF (1.0 M solution, 1.2 equiv) dropwise over 20 minutes.
-
Caution: Gas evolution (H₂) will occur.[2]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.
-
Quench: Cool back to 0°C. Add MeOH dropwise until bubbling ceases.
-
Work-up: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO₃ and brine.
Data Summary & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield (Amidation) | Steric hindrance of amine | Switch to Acid Fluoride method (TFFH reagent) or heat to 50°C. |
| Ring Decomposition | Acidic hydrolysis during workup | Avoid strong mineral acids (HCl); use Citric Acid or NH₄Cl.[1][2] |
| Ester Hydrolysis | Adventitious water in basic conditions | Use anhydrous solvents (DMF/THF) and dry DIPEA.[2] |
| Solubility | Furan dicarboxylates are rigid/planar | Use DMSO or DMF for reactions; add solubilizing groups to the amine. |
Analytical Reference Data (Typical Shifts)
-
Furan Ring Protons: Two doublets at ~7.2 ppm and ~6.5 ppm (coupling constant J ≈ 3.5 Hz).[2]
-
Ethyl Ester: Quartet at ~4.35 ppm, Triplet at ~1.35 ppm.[2]
-
IR Spectroscopy:
References
-
Synthesis & Reactivity of Furan-2,5-dicarboxylic Acid Derivatives
- Detailed analysis of the regioselective functionaliz
-
Source: [2]
-
Amide Coupling Strategies for Electron-Deficient Acids
- Comparative study of coupling reagents (HATU vs EDC)
-
Source: [2]
-
Biomass to Pharma Applications
- Review of furan derivatives as bioisosteres in drug discovery.
-
Source: [2]
-
Selective Reductions of Furan Derivatives
- Protocols for differentiating acid and ester moieties on furan rings.
-
Source: [2]
Sources
Application Notes and Protocols: Polymerization of Furan-Based Monomers
Introduction
The increasing demand for sustainable and high-performance materials has propelled furan-based polymers to the forefront of materials science research. Derived from renewable biomass sources, furanic monomers offer a green alternative to their petroleum-based counterparts.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the polymerization of furan-based monomers. We will delve into various polymerization techniques, including acid-catalyzed polycondensation, ring-opening metathesis polymerization (ROMP), and enzymatic polymerization, providing detailed protocols and explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Acid-Catalyzed Polycondensation of Furfuryl Alcohol
Acid-catalyzed polycondensation is a common method for polymerizing furfuryl alcohol (FA), a key platform molecule derived from the hydrogenation of furfural.[3] The polymerization process is complex and involves the formation of a cross-linked network, resulting in a thermosetting resin known as poly(furfuryl alcohol) (PFA).[3][4]
Mechanism and Key Considerations
The polymerization of FA is initiated by an acid catalyst, which can be either a Brönsted or a Lewis acid.[3] The reaction proceeds through two main steps: the initial formation of linear oligomers, followed by cross-linking reactions.[5] A significant side reaction is the opening of the furan ring, which can lead to the formation of carbonyl-containing moieties within the polymer structure and affect the final properties of the resin.[3] The degree of these open structures (DOS) is influenced by the reaction conditions, particularly the type of acid initiator and the presence of water.[3]
Reaction Conditions
Catalysts: A variety of acid catalysts can be employed, including Brönsted acids (e.g., citric acid, oxalic acid, acetic acid) and Lewis acids (e.g., boron trifluoride, iodine, alumina, montmorillonite K10).[3] Stronger acids like sulfuric acid or p-toluenesulfonic acid can effect rapid cures at room temperature.[6]
Solvents: The choice of solvent significantly impacts the polymerization and the extent of furan ring opening. Protic polar solvents like water and isopropanol can lead to more open structures.[3] Conversely, using methanol as a solvent has been shown to suppress the polymerization of furan and enhance the formation of other valuable chemicals like benzofuran.[7][8]
Temperature: The reaction temperature influences the rate of polymerization and the final structure of the resin. Increasing the temperature generally accelerates the curing process.[9] For instance, heating furan binders from 20°C to 150°C leads to complete hardening.[9] However, higher temperatures (100°C–125°C) can also lead to a decrease in the intensity of the C=C bonds in the furan ring, indicating structural changes.[9]
Water Content: The presence of water is a critical factor influencing the furan ring opening.[3] An increased water content generally leads to a higher degree of open structures in the resulting PFA.[3]
Experimental Protocol: Acid-Catalyzed Polymerization of Furfuryl Alcohol
This protocol describes a general procedure for the acid-catalyzed polymerization of furfuryl alcohol.
Materials:
-
Furfuryl alcohol (FA)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (optional, e.g., water, methanol)
-
Round-bottom flask equipped with a magnetic stirrer and a condenser
-
Heating mantle or oil bath
-
Nitrogen or argon inlet
Procedure:
-
To a round-bottom flask, add furfuryl alcohol and the desired solvent (if any).
-
Begin stirring the mixture under an inert atmosphere (nitrogen or argon).
-
Slowly add the acid catalyst to the reaction mixture. An exothermic reaction may be observed.[6]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and maintain for the specified reaction time (e.g., 1-4 hours).
-
Monitor the progress of the polymerization by observing the increase in viscosity.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting polymer can be washed with a suitable solvent (e.g., methanol) and dried under vacuum.
Caption: Workflow for the acid-catalyzed polycondensation of furfuryl alcohol.
Ring-Opening Metathesis Polymerization (ROMP)
Ring-opening metathesis polymerization (ROMP) is a powerful chain-growth polymerization technique driven by the relief of ring strain in cyclic olefins.[10] This method has been successfully applied to furan-based monomers, offering a pathway to novel polymers with unique properties.
Monomers and Catalysts
A key development in this area is the use of 1,4-dihydro-1,4-epoxynaphthalene (HEN) derivatives, which are cycloaddition products of furan compounds and benzyne, as monomers for ROMP.[11] These monomers exhibit sufficient ring strain to facilitate polymerization.[11]
The choice of catalyst is crucial for a successful ROMP reaction. Organometallic catalysts, particularly those based on ruthenium (e.g., Grubbs catalysts), are commonly used due to their high activity and functional group tolerance.[10][12]
Reaction Conditions
Catalyst Loading: The catalyst loading is a critical parameter that affects the molecular weight of the resulting polymer. For example, in the acyclic diene metathesis (ADMET) polymerization of a furan-based α,ω-diene monomer, a Grubbs' second-generation (G-II) catalyst loading of 0.5 mol% at 90°C resulted in a polymer with a number-average molecular weight (Mn) of 20.7 kg/mol .[13]
Temperature: The reaction temperature influences both the rate of polymerization and the potential for side reactions. In the ADMET polymerization mentioned above, increasing the temperature from 40°C to 55°C led to quantitative monomer conversion in a shorter time.[13] Further increasing the temperature to 80°C and 90°C resulted in higher molecular weight polymers.[13]
Solvent: ROMP reactions are typically carried out in organic solvents. The choice of solvent can influence the solubility of the monomer and the resulting polymer.
Experimental Protocol: ROMP of a Furan-Based Monomer
This protocol outlines a general procedure for the ROMP of a furan-based monomer using a Grubbs catalyst.
Materials:
-
Furan-based monomer (e.g., a HEN derivative)
-
Grubbs catalyst (e.g., Grubbs' second-generation catalyst)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Schlenk flask or glovebox
-
Magnetic stirrer
-
Nitrogen or argon source
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the furan-based monomer in the anhydrous solvent in a Schlenk flask.
-
In a separate vial, dissolve the Grubbs catalyst in a small amount of the anhydrous solvent.
-
With vigorous stirring, add the catalyst solution to the monomer solution.
-
Allow the reaction to proceed at the desired temperature for the specified time. The progress of the polymerization can be monitored by techniques such as NMR spectroscopy.
-
To terminate the polymerization, add a quenching agent such as ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum.
Caption: General workflow for the Ring-Opening Metathesis Polymerization (ROMP) of a furan-based monomer.
Enzymatic Polymerization
Enzymatic polymerization offers a green and sustainable approach to synthesizing furan-based polymers under mild reaction conditions.[1][14] This method avoids the use of harsh chemicals and high temperatures often associated with traditional polymerization techniques.
Monomers and Biocatalysts
Commonly used furan-based monomers for enzymatic polymerization include 2,5-furandicarboxylic acid (FDCA) and its derivatives, as well as 2,5-bis(hydroxymethyl)furan (BHMF).[1][14] Lipases, such as Candida antarctica lipase B (CALB), are effective biocatalysts for the polymerization of these monomers.[2][14]
Reaction Conditions
Solvents: While many enzymatic polymerizations are conducted in organic solvents, recent research has focused on the use of biobased solvents like p-cymene, pinacolone, and D-limonene to create a more environmentally friendly system.[1][14] The use of p-cymene with CALB has been shown to yield high-molecular-weight polyesters and copolyesters.[1]
Temperature: Enzymatic polymerizations are typically carried out at mild temperatures, often in the range of 60-80°C.
Reaction Time: The reaction time can vary depending on the specific monomers, catalyst, and solvent system used, but typically ranges from several hours to a few days.
Experimental Protocol: Enzymatic Polymerization of a Furan-Based Polyester
This protocol provides a general procedure for the enzymatic synthesis of a furan-based polyester.
Materials:
-
Furan-based diacid or diester (e.g., dimethyl 2,5-furandicarboxylate)
-
Diol (e.g., 1,4-butanediol)
-
Enzyme catalyst (e.g., Candida antarctica lipase B)
-
Biobased solvent (e.g., p-cymene)
-
Reaction vessel with a stirrer
-
Vacuum pump
-
Heating system
Procedure:
-
Add the furan-based monomer, diol, and enzyme to the reaction vessel.
-
Add the biobased solvent to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) under reduced pressure to remove the condensation by-product (e.g., methanol or water).
-
Continue the reaction with stirring for the specified time.
-
After the reaction is complete, dissolve the mixture in a suitable solvent (e.g., chloroform) and filter to remove the enzyme.
-
Precipitate the polymer by adding the filtrate to a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum.
Data Summary
| Polymerization Method | Monomers | Catalysts | Solvents | Temperature (°C) | Key Features |
| Acid-Catalyzed Polycondensation | Furfuryl Alcohol | Brönsted or Lewis Acids[3] | Water, Alcohols[3][7] | Room Temp. - 150[6][9] | Forms cross-linked thermosets; ring-opening is a key side reaction.[3] |
| Ring-Opening Metathesis Polymerization (ROMP) | Cyclic Furan Derivatives (e.g., HENs)[15] | Grubbs Catalysts[10] | Anhydrous Organic Solvents | 40 - 90[13] | Produces linear polymers; driven by ring strain relief.[10] |
| Enzymatic Polymerization | FDCA, BHMF[1][14] | Lipases (e.g., CALB)[2] | Biobased Solvents (p-cymene)[1] | 60 - 80 | Green and sustainable; mild reaction conditions.[14] |
Conclusion
The polymerization of furan-based monomers offers a versatile platform for the development of sustainable and high-performance polymers. The choice of polymerization method and reaction conditions plays a crucial role in determining the final properties of the material. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can tailor the synthesis of furan-based polymers for a wide range of applications, from advanced composites to biomedical devices.
References
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC. (2022, May 17). National Center for Biotechnology Information. [Link]
- THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE. Archives of Foundry Engineering.
- Furan Polymers: State of the Art and Perspectives - OUCI. Ovidius University Annals of Chemistry.
- Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - SciSpace. (2016, April 6). SciSpace.
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Enzymatic polymerization of furan-based polymers in biobased solvents - RSC Publishing. (2024, September 13). Royal Society of Chemistry. [Link]
- Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers | ACS Sustainable Chemistry & Engineering. (2024, August 29).
- Enzymatic synthesis of furan-based copolymers: Material characterization and potential for biomedical applications - Polymers in Medicine. (2024, March 27). Polymers in Medicine.
- Synthesis and Properties of Furan Derivatives for Epoxy Resins | ACS Sustainable Chemistry & Engineering - ACS Publications. (2021, June 8).
- Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Publishing. Royal Society of Chemistry.
- Reactive Processing of Furan‐Based Monomers via Frontal Ring‐Opening Metathesis Polymerization for High Performance Materials - ResearchGate. (2025, October 7).
- Development of Sustainable Catalytic Pathways for Furan Derivatives - Frontiers. (2021, November 22). Frontiers.
- Metal-catalyzed Furan Synthesis. A Review - Huddersfield Repository. University of Huddersfield Repository.
- Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters - BioResources. (2020, February 14). BioResources.
- The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymeriz
- Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - MDPI. (2023, February 22). MDPI.
- US4439348A - Catalyst system for furan resins - Google Patents.
- Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization - BioResources. (2018, May 27). BioResources.
- Furanic Polymerization Causes the Change, Conservation and Recovery of Thermally-Treated Wood Hydrophobicity before and after Moist Conditions Exposure - MDPI. (2022, December 31). MDPI.
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- The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides: ARTICLE | Request PDF - ResearchGate.
- Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furano
- Ring-opening metathesis polymerization of 2,3-dihydrofuran | Stanford Digital Repository. Stanford Digital Repository.
- Bio-based furan polymers via ring opening polymerization - IRIS.
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- Enzymatic polymerization of furan-based polymers in biobased solvents - RSC Publishing. (2024, September 13). Royal Society of Chemistry.
- Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique - MDPI. (2024, November 26). MDPI.
- Ring-opening metathesis polymeriz
- High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization - Green Chemistry (RSC Publishing). Royal Society of Chemistry.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(Ethoxycarbonyl)furan-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(Ethoxycarbonyl)furan-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your reaction yields and final product purity.
The primary challenge in synthesizing this compound lies in the selective mono-esterification of its precursor, 2,5-furandicarboxylic acid (FDCA). FDCA is a symmetric dicarboxylic acid, and controlling the reaction to favor the formation of the monoester over the diester by-product requires careful optimization of reaction parameters. This guide provides direct answers to common issues encountered during this process.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My reaction yields are consistently low. The main contaminants are unreacted 2,5-furandicarboxylic acid (FDCA) and the diethyl furan-2,5-dicarboxylate diester. How can I improve the selectivity for the monoester?
A1: This is the most common challenge and is rooted in the difficulty of preventing the second carboxylic acid group from reacting. Achieving high selectivity for the monoester requires moving beyond simple stoichiometric control of the alcohol.
Causality: In a standard acid-catalyzed esterification (Fischer esterification), the reaction is an equilibrium process. Both carboxylic acid groups on FDCA have similar reactivity, making it statistically challenging to stop the reaction cleanly after the first esterification. Using a large excess of ethanol will inevitably drive the reaction towards the thermodynamically stable diester.
Solutions & Optimization Strategies:
-
Catalyst Selection is Critical: The choice of catalyst is paramount for controlling selectivity.
-
Heterogeneous Catalysts: Strongly acidic ion-exchange resins (e.g., Amberlyst-15) or bifunctional alumina catalysts are often superior to homogeneous mineral acids.[1][2] The proposed mechanism for their selectivity involves the adsorption of the dicarboxylic acid onto the catalyst surface. One carboxyl group binds to the catalyst, leaving the other preferentially available for esterification.[3] This steric hindrance and controlled access significantly reduces the rate of the second esterification.
-
CO₂ as a Catalyst: An innovative and environmentally benign approach involves using carbon dioxide, often under supercritical or near-critical conditions with ethanol.[4][5] The reaction can be tuned by temperature; lower temperatures (<190°C) favor the formation of the monoester, while higher temperatures drive the reaction toward the diester.[5]
-
Thionyl Chloride (Catalytic): Using a catalytic amount of thionyl chloride in methanol has been shown to be effective for selective mono-esterification of various dicarboxylic acids, particularly when one carboxyl group is conjugated (as in FDCA) and the other is not.[6]
-
-
Strict Temperature and Time Control:
-
Lower Temperature: As a general rule, lower reaction temperatures favor kinetic control and can increase the yield of the monoester relative to the diester. For methods using CO₂ as a catalyst, reactions at 180°C have been shown to produce mixtures containing the monoester.[4][5]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of FDCA and the appearance of the monoester and diester. Stop the reaction when the concentration of the monoester is at its maximum before it is significantly converted to the diester.
-
Comparative Overview of Catalytic Systems
| Catalyst System | Typical Conditions | Selectivity (Monoester:Diester) | Advantages | Disadvantages |
| Mineral Acids (H₂SO₄, HCl) | Reflux in Ethanol | Low to Moderate | Inexpensive, readily available. | Poor selectivity, harsh conditions can cause degradation, difficult to remove from product. |
| Ion-Exchange Resins | 80-120°C in Ester/Hydrocarbon | High | High selectivity, easily removed by filtration, reusable.[1] | Can be slower than homogeneous catalysts. |
| Alumina (Al₂O₃) | Reflux in Methanol | High | Environmentally friendly, high selectivity due to bifunctional acid/base sites.[2][3] | Requires specific grade/preparation of alumina. |
| CO₂ Atmosphere | 180°C, 5 hours | Tunable (Moderate at lower temp) | Green catalyst, no catalyst residue, pressure/temperature can tune selectivity.[4][5] | Requires high-pressure reactor (autoclave). |
| Thionyl Chloride (SOCl₂) | 70°C, 3 hours | High (for Dimethyl Ester) | Effective at moderate temperatures, high conversion.[7] | Corrosive reagent, generates HCl and SO₂ byproducts. |
Q2: My starting material, 2,5-furandicarboxylic acid (FDCA), has poor solubility in ethanol, leading to a heterogeneous mixture and incomplete reaction. How can I address this?
A2: The low solubility of FDCA in common organic solvents is a well-documented issue that hinders its reactivity.[5][8]
Causality: The rigid, planar structure and strong intermolecular hydrogen bonding between the carboxylic acid groups in FDCA contribute to its high lattice energy and consequently low solubility in many solvents, including ethanol.
Solutions & Optimization Strategies:
-
Use of Co-solvents: While not ideal, the addition of a minimal amount of a high-boiling, polar aprotic solvent like DMSO in which FDCA is more soluble can help, but this complicates purification. This is generally a last resort.
-
High-Temperature/Pressure Methods: As mentioned previously, using an autoclave to run the reaction at higher temperatures (e.g., 150-180°C) increases the solubility of FDCA significantly. The CO₂-catalyzed method inherently uses these conditions.[4][5]
-
In-situ Silylation: For certain esterification methods, adding an agent like trimethylsilyl chloride (TMSCl) can improve solubility. The TMSCl reacts with the carboxylic acids to form more soluble silyl esters in-situ, which are then converted to the desired methyl ester in the presence of methanol.[8] This approach could be adapted for ethanol.
Q3: I'm observing significant browning and the formation of a dark, tarry residue in my reaction flask. What is causing this degradation?
A3: The formation of dark, insoluble by-products, often called humins, is a common problem in furan chemistry, especially under acidic conditions and at elevated temperatures.
Causality:
-
Decarboxylation: FDCA is susceptible to thermal decarboxylation at temperatures above 190°C, which leads to the formation of 2-furancarboxylic acid (furoic acid).[5] This represents a direct loss of your starting material.
-
Acid-Catalyzed Polymerization: The furan ring is sensitive to strong acids. Protons can initiate side reactions leading to ring-opening and subsequent polymerization, forming dark, tarry materials.[9] This is analogous to the humin formation seen during the synthesis of 5-hydroxymethylfurfural (HMF) from sugars.[10]
Solutions & Optimization Strategies:
-
Strict Temperature Control: Avoid exceeding 180°C if possible. Use an oil bath and a temperature controller for precise heating.
-
Use Milder Catalysts: Switch from strong mineral acids to heterogeneous catalysts like ion-exchange resins or alumina, which often allow for lower reaction temperatures and create a less harsh overall environment.[1][2]
-
Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that may contribute to color formation.
-
Purity of Starting Material: Ensure your FDCA is pure. Impurities from its synthesis (e.g., residual oxidation catalysts or HMF) can promote degradation.[9]
Q4: The purification of this compound is challenging. How can I effectively separate it from unreacted FDCA and the diethyl ester by-product?
A4: Separation is challenging because all three components are furan-based and have similar polarities. However, their differing acidity provides a clear path for separation.
Causality:
-
Diethyl furan-2,5-dicarboxylate (Diester): Neutral compound.
-
This compound (Monoester): Acidic (one free -COOH group).
-
2,5-Furandicarboxylic acid (FDCA): Diacidic (two free -COOH groups), and generally the least soluble in organic solvents.
Solutions & Optimization Strategies:
A well-designed acid-base extraction workflow is the most effective method for separation on a lab scale.
Purification Protocol: Acid-Base Extraction
-
Initial Dissolution: After the reaction, remove the solvent (and any solid catalyst). Dissolve the crude residue in a suitable organic solvent like ethyl acetate or diethyl ether. The unreacted FDCA may not fully dissolve, which is an initial purification step; it can be filtered off.
-
Wash with Mild Base: Transfer the organic solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The monoester and any remaining FDCA will be deprotonated and move into the aqueous layer, while the neutral diester remains in the organic layer.
-
Separate Layers: Collect the organic layer (containing the diester) and the aqueous layer (containing the salts of the monoester and diacid) separately.
-
Isolate the Monoester: Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 2N HCl) to a pH of ~2-3. The monoester will precipitate out as it is protonated. If it doesn't precipitate, extract the acidified aqueous solution with fresh ethyl acetate.
-
Final Purification: Collect the precipitated monoester by filtration or concentrate the ethyl acetate extracts. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to achieve high purity.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the most common synthetic route to this compound? The most direct and common route is the selective mono-esterification of 2,5-furandicarboxylic acid (FDCA) using ethanol. The key to success is not the reaction itself, but the choice of a selective catalyst (such as an ion-exchange resin) and careful control of reaction conditions to minimize the formation of the diester by-product.[1][2]
FAQ 2: Are there alternative synthetic routes that avoid the direct esterification of FDCA? Yes, alternative strategies exist that build the molecule from a different precursor, avoiding the selectivity issue. One prominent route is the oxidation of a furan that already contains the ethyl ester group. For example, starting with ethyl 5-methylfuran-2-carboxylate and oxidizing the methyl group to a carboxylic acid using a catalyst system like Co/Mn/Br would yield the desired product.[11][12] Another advanced method involves the carboxylation of an ethyl furoate derivative using CO₂.[13][14]
FAQ 3: How does the choice of alcohol (e.g., methanol vs. ethanol vs. butanol) affect the reaction? The primary difference is steric hindrance and reactivity. Methanol is the most reactive but offers the least steric hindrance, potentially leading to lower selectivity for the monoester compared to larger alcohols. As you move to ethanol and then butanol, the increased steric bulk of the alkyl chain can slightly improve selectivity for mono-esterification by making the second esterification step more difficult. However, the overall reaction rate may decrease.
FAQ 4: What analytical techniques are best for monitoring reaction progress and assessing final product purity?
-
Thin Layer Chromatography (TLC): An excellent, rapid method for monitoring progress. Use a silica plate with a solvent system like 50:50 ethyl acetate:hexanes with 1% acetic acid. The diacid (FDCA) will have the lowest Rf, the monoester a mid-range Rf, and the diester the highest Rf.
-
¹H NMR Spectroscopy: The most definitive method for assessing purity. In the final product, you should see a clean set of signals corresponding to the furan protons, the ethyl group quartet and triplet, and a broad singlet for the carboxylic acid proton. The absence of signals for the symmetrical diester and the starting diacid confirms purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides quantitative data on the ratio of components in the crude mixture and confirms the molecular weight of the desired product (184.15 g/mol ).[15]
Part 3: Visualizations & Protocols
Diagram 1: Troubleshooting Workflow for Low Yield
This flowchart guides the user through a logical process to diagnose and solve issues of low yield in the synthesis.
Caption: Key reaction and degradation pathways in the synthesis.
References
- Li, Z., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances.
- Yamanaka, Y., & Furuya, Y. (n.d.). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1.
- Cid, R., et al. (n.d.). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry.
- Solis, M., et al. (2016). Esterification of 2,5-furan-dicarboxylic acid. Google Patents (US9765045B2).
- Ogawa, H., Chihara, T., & Taya, K. (1985). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society.
- Gajdos, M., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412.
- Solis, M., et al. (2015). Esterification of 2,5-furan-dicarboxylic acid. European Patent Office (EP 2935229 B1).
- Unknown Author. (2025). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification. ResearchGate.
- Aricó, F., et al. (2020). Synthesis of esters derived from 2,5-furandicarboxylic acid and study of its plasticizing effects on poly(lactic acid). ResearchGate.
- Kim, S., et al. (2019). Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). PMC.
- Pearson, A. (2021). Efficient process for producing 5-(alkoxycarbonyl)-furan-2-carboxylic acids. Google Patents (WO2021045927A1).
- Aricó, F., et al. (2020). Fully Biobased Superpolymers of 2,5-Furandicarboxylic Acid with Different Functional Properties. ACS Publications.
- Aricó, F., & Tundo, P. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI.
- Unknown Author. (2022). Synthesis of 2,5-Furandicarboxylic Acid. Encyclopedia.pub.
- Eagan, N., et al. (2017). Processes for preparing 2,5-furandicarboxylic acid and esters thereof. Google Patents (WO2017019441A1).
- Partenheimer, W., & Grushin, V.V. (2001). Synthesis of 2,5-Diformylfuran and Furan-2,5-Dicarboxylic Acid.
- Unknown Author. (2022). A scalable carboxylation route to furan-2,5-dicarboxylic acid. ResearchGate.
- Grushin, V.V., et al. (2011). Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid. Google Patents (WO2011043661A1).
- Gilman, H., & Burtner, R.R. (1931). 2-Furancarboxylic Acid and 2-Furylcarbinol. Organic Syntheses.
- Pearson, A. (2019). Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc). Google Patents (US20190389822A1).
- Wang, P., et al. (2025). A chemical–electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid and its methyl ester from 2-furoic acid and CO₂. RSC Publishing.
- Advanced ChemBlocks Inc. (2026). This compound.
- PubChem. (n.d.). This compound.
- Zhang, Y., et al. (2023). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry.
- Unknown Author. (2025). On the Environmentally Friendly Synthesis of 2-Hydroxyethyl Furan-5-Carboxylic Acid (MHEF) and bis(2-Hydroxyethyl) Furan-2,5-Dicarboxylate (BHEF). UPLIFT.
- Li, H., et al. (2020). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Publishing.
- BenchChem. (2025). Technical Support Center: Decarboxylation of 2-Furancarboxylic Acid.
- Zhang, Z., et al. (2014). Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid. PubMed.
- Unknown Author. (2015). PROCESS FOR PURIFYING AN ACID COMPOSITION COMPRISING 2-FORMYL-FURAN-5-CARBOXYLIC ACID AND 2,5-FURANDICARBOXYLIC ACID. WIPO Patentscope.
- Chen, J., et al. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. PMC.
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Technical Support Center: Synthesis of 5-(Ethoxycarbonyl)furan-2-carboxylic acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(ethoxycarbonyl)furan-2-carboxylic acid. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges and by-product formation during key synthetic procedures. Our approach is grounded in mechanistic principles to empower you with the understanding needed to optimize your reactions for higher purity and yield.
Section 1: Troubleshooting Guide - Common By-products and Their Mitigation
This section addresses specific by-products that can arise during the synthesis of this compound. We explore their formation mechanisms and provide actionable strategies to minimize their presence in your reaction mixture.
Issue 1: Presence of Furan-2,5-dicarboxylic acid (FDCA) in the final product.
-
Question: My final product, which should be the monoester this compound, is contaminated with the diester, diethyl furan-2,5-dicarboxylate, and unreacted furan-2,5-dicarboxylic acid (FDCA). What causes this and how can I improve the selectivity for the monoester?
-
Answer: This issue typically arises from the direct esterification of furan-2,5-dicarboxylic acid (FDCA). Achieving high selectivity for the monoester can be challenging due to the similar reactivity of the two carboxylic acid groups. The formation of the diester is a common competing reaction, while the presence of unreacted FDCA indicates incomplete conversion.
Causality and Mitigation Strategies:
Cause Explanation Mitigation Strategy Stoichiometry Using an excess of ethanol or a prolonged reaction time will favor the formation of the diethyl furan-2,5-dicarboxylate. Carefully control the stoichiometry of the alcohol. Use of a slight excess of FDCA relative to ethanol may favor mono-esterification. Catalyst and Reaction Conditions Strong acid catalysts, such as sulfuric acid or hydrogen chloride, protonate the carbonyl group, making it more electrophilic and reactive towards the alcohol nucleophile.[1][2] High temperatures can also drive the reaction towards the thermodynamically more stable diester. Consider using milder reaction conditions. A CO2-assisted esterification in the absence of other acid catalysts can be a more controlled method.[1][3][4] Lowering the reaction temperature may also improve selectivity for the monoester, although this could lead to lower overall conversion. Purification The similar polarities of the monoester, diester, and diacid can make purification by simple crystallization challenging. Utilize column chromatography with a suitable solvent gradient to separate the components. Alternatively, acid-base extraction can be employed. The monoester and diacid are acidic and can be extracted into a basic aqueous solution, while the diester remains in the organic phase. Subsequent acidification of the aqueous layer will precipitate the monoester and diacid, which can then be further separated.[5]
Issue 2: Formation of 5-Formylfuran-2-carboxylic acid (FFCA) and other oxidation by-products.
-
Question: I am synthesizing this compound via the oxidation of a furan-based starting material, and I am observing the presence of 5-formylfuran-2-carboxylic acid (FFCA) and other colored impurities in my product. What is the source of these impurities and how can I prevent their formation?
-
Answer: The presence of 5-formylfuran-2-carboxylic acid (FFCA) indicates incomplete oxidation of an aldehyde precursor, such as 5-(hydroxymethyl)furfural (HMF) or 5-formyl-2-furoic acid.[6][7][8] Colored impurities are often polymeric by-products known as humins, which can form from the degradation of furanic compounds under acidic or high-temperature conditions.[6][7]
Causality and Mitigation Strategies:
Cause Explanation Mitigation Strategy Incomplete Oxidation The oxidation of a formyl group to a carboxylic acid requires specific reaction conditions. Insufficient oxidant, reaction time, or catalyst activity can lead to the accumulation of the FFCA intermediate. Ensure complete oxidation by optimizing the reaction conditions. This may involve increasing the amount of oxidant, extending the reaction time, or adjusting the temperature. The choice of catalyst is also crucial; for instance, supported noble metal catalysts can be effective for this transformation.[9] Humins Formation Humins are complex, dark-colored polymers that form from the condensation and degradation of furanic compounds, particularly in the presence of acid and heat.[6][7] To minimize humin formation, it is important to control the reaction temperature and pH. Operating at lower temperatures and maintaining a neutral or slightly basic pH can significantly reduce the formation of these undesirable by-products. Starting Material Purity The purity of the starting furanic compound is critical. Impurities in the starting material can lead to the formation of various side products. Ensure the starting material is of high purity. Purification of the starting material before the oxidation step may be necessary.
Issue 3: Decarboxylation and formation of furan.
-
Question: During my synthesis, I have detected the presence of furan and have noticed a lower than expected yield. What could be causing this?
-
Answer: The presence of furan suggests that decarboxylation of a furan carboxylic acid is occurring. This is a common side reaction, especially at elevated temperatures.[6] The loss of a carboxyl group as carbon dioxide leads to a lower yield of the desired product.
Causality and Mitigation Strategies:
Cause Explanation Mitigation Strategy High Reaction Temperature Furan carboxylic acids can undergo decarboxylation when heated, particularly in the presence of certain catalysts or impurities. Carefully control the reaction temperature and avoid excessive heating. If possible, conduct the reaction at the lowest effective temperature. Catalyst Choice Some catalysts may promote decarboxylation. For instance, in the Henkel reaction, a variation of which can be used to produce FDCA from 2-furancarboxylic acid, furan is a co-product.[6][7] Select a catalyst that is less prone to inducing decarboxylation under the desired reaction conditions.
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the best synthetic route to minimize by-products when preparing this compound?
A1: There is no single "best" route, as the optimal method depends on the available starting materials and equipment. However, a route that avoids harsh acidic conditions and high temperatures is generally preferable to minimize the formation of humins and decarboxylation products. A two-step process involving the selective mono-esterification of purified furan-2,5-dicarboxylic acid (FDCA) under mild conditions can offer good control over by-product formation.
-
Q2: How can I effectively remove colored impurities from my final product?
A2: Colored impurities, often humins, can typically be removed by treating the crude product with activated carbon followed by filtration.[10] Recrystallization from a suitable solvent is also an effective method for purification.[5][10]
-
Q3: Can I use thionyl chloride to prepare the acid chloride of FDCA for subsequent esterification? What are the potential by-products?
A3: Yes, you can use thionyl chloride to convert furan-2,5-dicarboxylic acid to furan-2,5-dicarbonyl dichloride, which can then be reacted with ethanol.[11] However, this method generates sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products, which require careful handling and disposal.[1] Furthermore, the diacid chloride can be unstable and may lead to a mixture of side products upon esterification.[1]
-
Q4: Are there any enzymatic methods for the synthesis of furan-2,5-dicarboxylic acid, the precursor to my target molecule?
A4: Yes, biocatalytic routes are being explored. For example, the enzyme furfural/HMF oxidoreductase has been shown to convert 5-(hydroxymethyl)furfural (HMF) to FDCA.[11] Enzymatic methods can offer high selectivity and milder reaction conditions, potentially reducing by-product formation.
Section 3: Experimental Protocol - Controlled Mono-esterification of Furan-2,5-dicarboxylic acid (FDCA)
This protocol outlines a method for the synthesis of this compound with a focus on minimizing the formation of the diester by-product.
Materials:
-
Furan-2,5-dicarboxylic acid (FDCA)
-
Anhydrous Ethanol
-
Dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve furan-2,5-dicarboxylic acid (1 equivalent) and 4-dimethylaminopyridine (0.1 equivalents) in anhydrous dichloromethane.
-
Addition of Alcohol: Add anhydrous ethanol (1 equivalent) to the solution and stir at room temperature.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of FDCA and the formation of the monoester.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl to remove any unreacted DMAP.
-
Extract the organic layer with a saturated sodium bicarbonate solution to separate the acidic monoester and any remaining diacid from the neutral diester.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of 2-3 to precipitate the this compound.[5]
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel.
Section 4: Visualizing Reaction Pathways and By-product Formation
The following diagram illustrates the key reaction pathways in the synthesis of this compound from FDCA and highlights the formation of common by-products.
Caption: Synthesis of this compound and common by-products.
References
- Esterification of 2,5-furan-dicarboxylic acid.
-
2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. [Link]
-
Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). National Center for Biotechnology Information. [Link]
-
Synthesis of 2,5-Furandicarboxylic Acid. Encyclopedia.pub. [Link]
-
Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. Royal Society of Chemistry. [Link]
-
2,5-Furandicarboxylic acid. Wikipedia. [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [Link]
- Efficient process for producing 5-(alkoxycarbonyl)-furan-2-carboxylic acids.
-
2-FURANCARBOXYLIC ACID and 2-FURYL CARBINOL. Organic Syntheses. [Link]
- Esterification of 2,5-furan-dicarboxylic acid.
-
ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID. European Patent Office. [Link]
-
Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. ResearchGate. [Link]
-
ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID. WIPO Patentscope. [Link]
-
Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. ResearchGate. [Link]
-
Synthesis of 2,5-furandicarboxylic acid by catalytic carbonylation of renewable furfural derived 5-bromofuroic acid. ResearchGate. [Link]
-
A scalable carboxylation route to furan-2,5-dicarboxylic acid. RSC Publishing. [Link]
- Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc).
- Process and intermediates for the production of furan-2,5-dicarboxylic acid or derivatives thereof.
Sources
- 1. US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2,5-Furandicarboxylic Acid | Encyclopedia MDPI [encyclopedia.pub]
- 8. WO2021045927A1 - Efficient process for producing 5-(alkoxycarbonyl)-furan-2-carboxylic acids - Google Patents [patents.google.com]
- 9. US9376414B2 - Process and intermediates for the production of furan-2,5-dicarboxylic acid or derivatives thereof - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 5-(Ethoxycarbonyl)furan-2-carboxylic acid
Welcome to the technical support guide for the purification of 5-(Ethoxycarbonyl)furan-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile bio-based platform chemical. The synthesis of this monoester, typically via selective hydrolysis of diethyl furan-2,5-dicarboxylate, often presents unique purification challenges.[1] The goal of this guide is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of this compound.
Q1: What are the primary impurities I should expect in my crude product?
The most common impurities arise directly from the typical synthesis route: the partial hydrolysis of a diester.[1]
-
Diethyl furan-2,5-dicarboxylate: The unreacted starting material. Its presence suggests incomplete hydrolysis. It is a neutral organic compound, readily soluble in common organic solvents.[2]
-
Furan-2,5-dicarboxylic acid (FDCA): The product of over-hydrolysis, where both ester groups have been cleaved. As a diacid, its solubility and acidity differ significantly from the desired monoester.[3][4]
-
Residual Solvents and Reagents: Solvents from the reaction (e.g., ethanol) and basic or acidic reagents from the hydrolysis and workup steps.
Q2: My final product is a brownish oil or a sticky solid, but I expect a crystalline solid. What's wrong?
This is a classic sign of persistent impurities. The presence of even small amounts of the starting diester or residual solvent can inhibit crystallization, resulting in an oil. The color may indicate the presence of degradation by-products, as furan rings can be sensitive to strong acid or base and heat over time.[4] A purification step, such as recrystallization or chromatography, is necessary.
Q3: What are the key physical properties of pure this compound?
While extensive data is not available in all public databases, the related methyl ester, 5-(Methoxycarbonyl)furan-2-carboxylic acid, is a solid that should be stored in a dry environment at 2-8°C.[5] By analogy, the ethyl ester is also expected to be a solid at room temperature.[6][7] Purity is best confirmed by analytical methods rather than melting point alone, which can be broad if impurities are present.
| Property Table for Key Compounds | |||
| Compound Name | Formula | Molecular Weight | Key Characteristics |
| This compound | C₈H₈O₅ | 184.15 g/mol | Desired product; acidic.[6][7] |
| Diethyl furan-2,5-dicarboxylate | C₁₀H₁₂O₅ | 212.20 g/mol | Starting material; neutral. |
| Furan-2,5-dicarboxylic acid (FDCA) | C₆H₄O₅ | 156.09 g/mol | Over-hydrolysis product; diacidic. |
Q4: How can I perform a quick purity check on my crude or purified material?
Thin-Layer Chromatography (TLC) is an invaluable tool. Using a mobile phase such as 7:1:0.1 Dichloromethane/Methanol/Acetic Acid, you can often resolve the three key components: the starting diester (highest Rf), the desired monoester-monoacid (intermediate Rf), and the diacid (lowest Rf, often streaking).[3][8] ¹H NMR spectroscopy is also definitive, allowing for the identification and quantification of the different species by their unique signals.
Part 2: Detailed Troubleshooting Guides
This section provides in-depth solutions to complex purification problems, complete with step-by-step protocols and logical workflows.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical decision-making process. The following diagram outlines a general workflow for diagnosing and solving purification challenges with this compound.
Caption: General troubleshooting decision tree.
Problem 1: Significant Contamination with Diethyl furan-2,5-dicarboxylate
Causality: This issue stems from incomplete hydrolysis of the starting material. The non-polar, neutral diester is difficult to remove with simple water washes and will co-extract with the desired product in many organic solvents. The most robust method for its removal is to exploit the acidic nature of the desired product.
Solution: Purification via Acid-Base Extraction
This technique leverages the reversible conversion of the carboxylic acid to its water-soluble carboxylate salt, leaving the neutral diester impurity behind in the organic phase.
Caption: Workflow for purification by acid-base extraction.
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).
-
Base Wash: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume of NaHCO₃ solution equal to about half the organic phase volume for each extraction.
-
Expert Insight: Use NaHCO₃, a weak base, to selectively deprotonate the carboxylic acid without significantly hydrolyzing the remaining ester group. Strong bases like NaOH could induce further hydrolysis.[9] Vent the funnel frequently as CO₂ will be generated.
-
-
Layer Separation: Combine the aqueous layers. The starting diester remains in the original organic layer, which can now be discarded.
-
Re-acidification: Cool the combined aqueous phase in an ice bath. Slowly add 2M HCl with stirring until the pH of the solution is approximately 2 (check with pH paper). The desired this compound will precipitate as a solid or oil.
-
Product Extraction: Extract the acidified aqueous phase three times with fresh ethyl acetate.
-
Final Wash and Drying: Combine the organic extracts from the previous step. Wash once with brine (saturated NaCl solution) to remove bulk water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Problem 2: Significant Contamination with Furan-2,5-dicarboxylic Acid (FDCA)
Causality: This impurity arises from the hydrolysis of both ester groups. Due to its two carboxylic acid groups, FDCA is more polar and less soluble in many organic solvents than the desired monoester. It also has a much higher melting point and can be difficult to remove once co-precipitated.
Solution: Purification via Recrystallization
Recrystallization is an effective method that exploits the differences in solubility between the desired product and the FDCA impurity in a chosen solvent system at different temperatures.
Caption: Step-by-step recrystallization protocol.
-
Solvent Selection: The key is to find a solvent (or solvent pair) that dissolves the desired product well when hot but poorly when cold, while the FDCA impurity has low solubility even in the hot solvent.
-
Expert Insight: Given the polar nature of FDCA, moderately polar solvents are a good starting point. For furan-based carboxylic acids, solvents like water, ethanol/water mixtures, or ethyl acetate/hexane mixtures are often successful.[10] A small-scale solvent screen is highly recommended.
-
| Recommended Solvents for Screening | |
| Solvent System | Rationale |
| Water | Exploits the higher polarity of the acid group. FDCA is sparingly soluble. |
| Ethanol/Water | A versatile polar mixture that can be fine-tuned for optimal solubility. |
| Ethyl Acetate/Hexanes | A moderately polar/non-polar system. The product should be soluble in hot ethyl acetate, and precipitation is induced by adding hexanes. |
| Toluene | A higher-boiling non-polar solvent that can be effective for compounds with aromatic character. |
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (Crucial for FDCA removal): If FDCA is the main impurity, it will likely remain undissolved in the hot solvent. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes the insoluble FDCA.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the surface. Dry the purified crystals under vacuum.
References
-
Organic Syntheses. 2-Furancarboxylic Acid and 2-Furylcarbinol. Org. Syn. Coll. Vol. 1, p.276 (1941); Vol. 5, p.535 (1925). Available at: [Link]
-
ResearchGate. The Impact of Diethyl Furan-2,5-dicarboxylate as an Aromatic Biobased Monomer toward Lipase-Catalyzed Synthesis of Semiaromatic Copolyesters | Request PDF. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-. Available at: [Link]
-
Semantic Scholar. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Available at: [Link]
-
University of Rochester. Troubleshooting: The Workup. Available at: [Link]
- Google Patents. US4314071A - Method of preparing monoesters.
-
PubChem. This compound (C8H8O5). Available at: [Link]
- Google Patents. US20190389822A1 - Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc).
- Google Patents. WO2021045927A1 - Efficient process for producing 5-(alkoxycarbonyl)-furan-2-carboxylic acids.
-
Transgenomic. USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS. Available at: [Link]
-
MOST Wiedzy. Rapid and Green Separation of Mono- and Diesters of Monochloropropanediols by Ultrahigh Performance Supercritical Fluid Chromatography−Mass. Available at: [Link]
-
ResearchGate. Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Available at: [Link]
-
ResearchGate. Can anyone help with a problem with organic acid analysis using HPLC?. Available at: [Link]
-
MDPI. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Available at: [Link]
-
ACS Publications. The Impact of Diethyl Furan-2,5-dicarboxylate as an Aromatic Biobased Monomer toward Lipase-Catalyzed Synthesis of Semiaromatic Copolyesters. Available at: [Link]
-
MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Available at: [Link]
-
ResearchGate. (PDF) Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Available at: [Link]
-
The Royal Society of Chemistry. Valorization of 2,5-Furandicarboxylic Acid. Diels-Alder Reactions with Benzyne. Available at: [Link]
-
PubChem. 5-(Methoxycarbonyl)furan-2-carboxylic acid. Available at: [Link]
-
ACS Publications. Fully Biobased Superpolymers of 2,5-Furandicarboxylic Acid with Different Functional Properties: From Rigid to Flexible, High Performant Packaging Materials. Available at: [Link]
-
Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at: [Link]
- Google Patents. A process for preparing a monoester of terephthalic acid and its derivatives.
-
OAE Publishing Inc. Co single atoms/nanoparticles over carbon nanotubes for synergistic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid. Available at: [Link]
-
PMC. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Available at: [Link]
-
ACS Publications. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Available at: [Link]
-
WIPO PatentScope. WO/2015/030590 PROCESS FOR PURIFYING AN ACID COMPOSITION COMPRISING 2-FORMYL-FURAN-5-CARBOXYLIC ACID AND 2,5-FURANDICARBOXYLIC ACID. Available at: [Link]
-
MDPI. Effect of Support on Oxidative Esterification of 2,5-Furandiformaldehyde to Dimethyl Furan-2,5-dicarboxylate. Available at: [Link]
-
Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Available at: [Link]
Sources
- 1. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 2. CAS 53662-83-2: diethyl furan-2,5-dicarboxylate [cymitquimica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. 5-(Methoxycarbonyl)furan-2-carboxylic acid | C7H6O5 | CID 11435181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C8H8O5) [pubchemlite.lcsb.uni.lu]
- 7. This compound 95% | CAS: 32933-01-0 | AChemBlock [achemblock.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
optimizing reaction conditions for furan dicarboxylic acid synthesis
Technical Support Center: FDCA Synthesis Optimization
Topic: Aerobic Oxidation of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic Acid (FDCA). Ticket ID: FDCA-OPT-2024 Status: Open for Consultation
Introduction: The "FFCA Bottleneck" & Reaction Dynamics
Welcome to the Advanced Application Support center. You are likely here because your FDCA yield has plateaued, or your carbon balance is suffering due to humin formation.
Synthesizing FDCA is not merely about oxidation; it is a battle against two competing forces: kinetic resistance (the oxidation of the intermediate FFCA) and thermodynamic instability (the polymerization of HMF into humins).
The oxidation proceeds via two distinct pathways depending on your pH conditions.[1] Understanding which pathway your system favors is the first step in troubleshooting.
Visualizing the Reaction Network
The following diagram maps the reaction pathways. Note the critical "Danger Zone" where HMF and DFF are most susceptible to degradation.
Figure 1: Reaction network showing the Alkaline (HMFCA) and Base-Free (DFF) pathways, highlighting the FFCA bottleneck and humin formation risks.[1][2][3][4]
Module 1: Catalyst Performance & Active Site Management
Q: Why does my catalyst activity drop significantly after the first run?
A: Catalyst deactivation in FDCA synthesis is usually driven by three mechanisms. You must diagnose which one is affecting your system:
-
Fouling (Humin Deposition):
-
Symptoms:[5] The catalyst turns dark brown/black; carbon content (CHN analysis) increases on the used catalyst.
-
Mechanism:[2][4][5][6][7][8][9][10][11] HMF and DFF polymerize on the catalyst surface, blocking active sites.
-
Fix: Improve oxidant availability (higher O2 pressure or stirring rate) to speed up oxidation before polymerization can occur. Wash catalyst with ethanol or acetone post-reaction.
-
-
Leaching (Support Instability):
-
Symptoms:[5] Loss of metal loading (ICP-OES analysis of filtrate); pH drift.
-
Mechanism:[2][4][5][6][7][8][9][10][11] Common supports like Hydrotalcite or Al2O3 can be unstable in hot water or under the acidic conditions generated by FDCA formation (pKa ~2.5).
-
Fix: Switch to acid-stable supports like CeO2 (Ceria) , ZrO2 , or Carbon .
-
-
Sintering (Thermal Agglomeration):
-
Symptoms:[5] TEM shows increased particle size; activity drops but no leaching detected.
-
Fix: Ensure your metal (Au, Pt, Pd) is anchored by strong metal-support interactions (SMSI). For example, Au on CeO2 is stabilized by oxygen vacancies.
-
Q: Why is Au/CeO2 recommended for base-free oxidation?
A: Gold (Au) is generally poor at activating molecular oxygen (O2). However, Ceria (CeO2) contains Oxygen Vacancies (Vo) .[12]
-
The Mechanism: The CeO2 support activates the O2 into superoxide radicals (O2⁻), while the Au nanoparticle activates the HMF alcohol/aldehyde groups.
-
Optimization Tip: The shape of the CeO2 matters. Nanorods (exposing the (110) plane) have a higher concentration of oxygen vacancies than nanocubes or octahedra, leading to higher FDCA yields [1].
Module 2: Troubleshooting Reaction Selectivity
Use this diagnostic table to address specific yield issues.
| Symptom | Probable Cause | Corrective Action |
| High HMF conversion, Low FDCA, High FFCA | The Bottleneck: FFCA is stable and hard to oxidize because the carboxyl group withdraws electrons, deactivating the aldehyde. | 1. Increase Reaction Time.2. Increase O2 Pressure (promotes superoxide formation).3. Add a weak base (if protocol allows) to ionize the carboxyl group, making the aldehyde more reactive. |
| Solution turns dark brown/black | Humin Formation: HMF is polymerizing before it can oxidize. | 1. Lower Temperature: High T (>140°C) favors polymerization.2. Lower HMF Conc: Keep feed < 5 wt%.3. Increase Stirring: Mass transfer limitations starve the reaction of O2. |
| High DFF, Low FDCA | Stalled Base-Free Pathway: The catalyst is good at alcohol oxidation but poor at aldehyde oxidation. | 1. Switch catalyst (e.g., from pure Au to Au-Pd alloy).2. Ensure water is present (water participates in the aldehyde-to-acid step via gem-diol formation). |
| Carbon Balance < 90% | Degradation/Adsorption: Products are either degrading or sticking to the catalyst. | 1. Check HPLC for "invisible" byproducts (levulinic acid).2. Perform a hot filtration wash of the catalyst to recover adsorbed FDCA. |
Module 3: Validated Experimental Protocols
Protocol A: Base-Free Oxidation (Green Chemistry Route)
Best for: Au/CeO2, Au/TiO2, or Pt/C catalysts.
-
Preparation:
-
Dissolve HMF (1 mmol) in deionized water (20 mL) .
-
Add Catalyst (substrate-to-metal molar ratio ~100:1).
-
-
Reaction:
-
Load into a high-pressure stainless steel autoclave.
-
Purge 3x with O2.
-
Pressurize to 1.0–2.0 MPa O2 .
-
Heat to 110°C . (Do not exceed 130°C to minimize humins).
-
Stir vigorously (>600 rpm) to eliminate mass transfer limits.
-
Run for 6–12 hours .
-
-
Workup:
-
Cool to room temperature. FDCA has low solubility in cold water and may precipitate.
-
Add NaOH (dilute) to dissolve precipitated FDCA for HPLC analysis, OR filter the solid FDCA if isolating.
-
Critical: Filter catalyst and wash with water to recover adsorbed product.
-
Protocol B: Alkaline Oxidation (High Yield Route)
Best for: Pt/C or Pd/C catalysts where base-free is too slow.
-
Preparation:
-
Dissolve HMF in water.
-
Add NaOH or Na2CO3 (2 equivalents per mole of HMF). Note: FDCA requires 2 moles of base to neutralize, so 2 equiv is stoichiometric.
-
-
Reaction:
-
Conditions can be milder: 60–90°C , atmospheric O2 flow or mild pressure (0.3 MPa).
-
-
Workup:
-
The product will be the salt (disodium furan-2,5-dicarboxylate).
-
Acidify with HCl to pH < 2 to precipitate solid FDCA.
-
Module 4: The Diagnostic Workflow
Follow this logic flow to optimize your specific experiment.
Figure 2: Step-by-step diagnostic workflow for identifying and solving reaction limitations.
References
-
Wei, H., et al. (2022). "Crystal Faces-Tailored Oxygen Vacancy in Au/CeO2 Catalysts for Efficient Oxidation of HMF to FDCA."[13] ChemSusChem.[5][12]
-
Davis, S. E., et al. (2011). "Oxidation of 5-hydroxymethylfurfural over supported Pt, Pd and Au catalysts." Catalysis Today.
-
Gupta, N. K., et al. (2011). "Hydrotalcite-supported gold-nanoparticle-catalyzed highly efficient base-free aqueous oxidation of 5-hydroxymethylfurfural into 2,5-furandicarboxylic acid under atmospheric oxygen pressure." Green Chemistry.
-
Motagamwala, A. H., et al. (2018). "Productive and Selective Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over Carbon-Supported Platinum Catalysts." ACS Sustainable Chemistry & Engineering.
Sources
- 1. Selective Oxidation of HMF via Catalytic and Photocatalytic Processes Using Metal-Supported Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective and green conversion of 5-HMF to FDCA via enzymatic (laccase) and transition metal (MnO 2 and Co–Mn/AC) catalysis in an integrated system - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04438C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acs.figshare.com [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Crystal Faces-Tailored Oxygen Vacancy in Au/CeO2 Catalysts for Efficient Oxidation of HMF to FDCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Furan Carboxylic Acids
Welcome to the technical support center for the synthesis of substituted furan carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Furan carboxylic acids are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials. However, their synthesis is often fraught with challenges related to ring stability, regioselectivity, and purification.
This document moves beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental failures and offer robust solutions to guide you toward a successful synthesis.
Section 1: Core Synthetic Strategies & Troubleshooting Furan Ring Formation
The foundation of any substituted furan carboxylic acid is the furan ring itself. The choice of cyclization strategy is critical and often dictates the types of challenges you will encounter downstream.
Q1: I'm using the Paal-Knorr synthesis to prepare a substituted furan, but my yields are low and I'm getting significant tar formation. What's going wrong?
The Paal-Knorr synthesis, which cyclizes a 1,4-dicarbonyl compound to a furan, is a classic and powerful method, but its success hinges on managing the harsh reaction conditions.[1][2]
Core Problem: The reaction typically requires strong acid catalysts (e.g., H₂SO₄, P₂O₅, TsOH) and heat, which can cause issues with sensitive substrates.[3] The furan ring, once formed, can be unstable under these same acidic conditions, leading to polymerization or ring-opening—the likely source of your tar.[4][5][6]
Troubleshooting & Optimization:
-
Re-evaluate Your Acid Catalyst: While strong protic acids work, they are often the culprit behind degradation. Consider using a Lewis acid (e.g., ZnCl₂, BF₃·Et₂O) or a milder dehydrating agent like acetic anhydride, which can promote cyclization under less aggressive conditions.[3] Using phosphoric acid as both the solvent and catalyst has also been shown to be an effective, organic-solvent-free option.[7]
-
Control the Temperature: Do not overheat the reaction. The goal is to find the minimum temperature required for cyclization. Running kinetic studies with small-scale experiments can help identify the optimal temperature that favors furan formation over degradation.
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, minimizing the exposure of your product to harsh conditions and often leading to cleaner reactions and higher yields.[2]
-
Substrate Purity: The Paal-Knorr synthesis is sensitive to impurities in the 1,4-dicarbonyl starting material. Ensure your precursor is highly pure before attempting the cyclization.
A primary disadvantage of this method is that the 1,4-dicarbonyl precursors can be difficult to prepare.[3] If your substrate contains acid-sensitive functional groups, the Paal-Knorr may not be the ideal route.
Diagram: The Paal-Knorr Furan Synthesis Mechanism
The mechanism involves acid-catalyzed enolization followed by intramolecular nucleophilic attack and dehydration.[1][3]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Oxidation of Furfural Derivatives
The following technical guide is designed for researchers and process chemists optimizing the oxidation of furfural and 5-hydroxymethylfurfural (HMF). It prioritizes mechanistic understanding of failure modes to enable precise troubleshooting.
Topic: Mitigation of Side Reactions & Selectivity Control Audience: Senior Researchers, Process Chemists Version: 2.4 (Current)
Executive Summary: The Selectivity Landscape
Oxidizing furanics (Furfural, HMF) is a balancing act. The furan ring is electron-rich and prone to electrophilic attack, making it susceptible to ring-opening and polymerization (humin formation) under the very conditions required for oxidation.
Your Primary Objectives:
-
Preserve the Ring: For Furoic Acid (FA) or FDCA production.
-
Break the Ring (Selectively): For Maleic Acid (MA) or Succinic Acid production.
-
Prevent Polymerization: Stop the formation of insoluble humins.
Diagnostic Pathways (Visualizing the Failure Modes)
The following diagram maps the "Exit Ramps" where your reaction leaves the desired pathway and enters side-reaction territory.
Figure 1: Mechanistic map showing the divergence of HMF/Furfural into desirable products (Green) versus humins, ring-opening products, and degradation species (Red).
Troubleshooting Guide: Failure Analysis
Issue 1: Reaction Mixture Turns Dark Brown/Black (Humin Formation)
Diagnosis: Uncontrolled polymerization. This is the most common failure mode, driven by the formation of 2,5-dioxo-6-hydroxy-hexanal (DHH) via furan ring rehydration, followed by aldol condensation.
| Symptom | Probable Cause | Corrective Action | Mechanism |
| Rapid Darkening | Acid concentration too high | Buffer pH to near-neutral (pH 6-8) or use solid base supports (e.g., Hydrotalcite). | Acid catalyzes ring rehydration to DHH, the monomer for humins [1]. |
| Solids on Reactor Walls | Substrate concentration > 5 wt% | Operate in semi-batch mode (slow addition of substrate). | High local concentration promotes intermolecular condensation over oxidation. |
| Darkening in Basic Media | Cannizzaro Reaction | Lower pH to < 12 or remove homogeneous base. | Base-catalyzed disproportionation yields alcohol, which polymerizes rapidly [2]. |
Issue 2: Loss of Carbon Balance (CO2 Evolution / Ring Opening)
Diagnosis: You are breaking the C-C bonds. If your target is FDCA or Furoic Acid, this is "Over-Oxidation." If your target is Maleic Acid, this is "Optimization."
Q: My HPLC shows low yield of FDCA but no humins. Where is the carbon?
-
A: Check for Maleic Acid or CO2 .
-
The Fix:
-
Temperature: Ring opening activation energy is higher than aldehyde oxidation. Reduce T by 10-20°C [3].
-
Oxidant: H2O2 is notorious for ring opening via peracid intermediates. Switch to O2/Air with a noble metal catalyst (Au, Pt) if possible.
-
Radical Scavengers: If using H2O2, radical species (•OH) attack the ring. Add radical scavengers or switch to a milder oxidant.
-
Issue 3: Catalyst Deactivation (Leaching & Fouling)
Diagnosis: Activity drops sharply after the first run.
Protocol: The "Hot Filtration" Test
-
Run reaction to 50% conversion.
-
Rapidly filter catalyst at reaction temperature.
-
Continue stirring the filtrate under reaction conditions.
-
Result: If conversion continues increasing, your active metal has leached into the solution (Homogeneous catalysis masquerading as Heterogeneous) [4].
| Deactivation Type | Indicator | Solution |
| Leaching | Metal found in solution (ICP-MS). | Switch to stable supports (e.g., ZrO2, Carbon) instead of Al2O3 or Hydrotalcites which dissolve in acidic byproducts [5]. |
| Fouling | TGA shows mass loss >200°C on used catalyst. | Calcination at 300-400°C to burn off humin deposits. Solvent wash is often insufficient. |
| Poisoning | Strong adsorption of acids. | Wash with dilute NaOH to desorb strongly bound carboxylic acids (furoic/formic) blocking sites. |
Experimental Protocols
Protocol A: Selective Oxidation (Target: FDCA/Furoic Acid)
Minimizing ring opening and humins.
-
Solvent System: Water (buffered) or Water/t-Butanol (to improve O2 solubility).
-
Catalyst: Au/TiO2 or Pt/C (Avoid acidic supports like zeolites unless ring opening is desired).
-
Conditions:
-
Temperature: 60–90 °C (Keep < 100 °C to save the ring).
-
Pressure: 10–20 bar Air/O2.
-
pH: Maintain pH 8–9 using a carbonate buffer or continuous base addition (pH-stat).
-
-
Checkpoint: If solution turns yellow/orange, reduce temperature immediately. Color indicates early-stage oligomerization.
Protocol B: Oxidative Cleavage (Target: Maleic Acid)
Promoting controlled ring opening.
-
Oxidant: H2O2 (30-50%).
-
Catalyst: TS-1 (Titanium Silicalite) or Vanadium-based oxides.
-
Conditions:
-
Temperature: > 100 °C (Required to breach the activation barrier for C-C scission).
-
Solvent: Acetic Acid (stabilizes the ring-opening intermediates).
-
-
Mechanism: The catalyst activates H2O2 to form surface peroxo species, which attack the C2-C3 bond [6].
FAQs: Researcher to Researcher
Q: Can I use DMSO as a solvent to prevent humins? A: Caution. While DMSO suppresses humins by solvating HMF well, it is unstable under strong oxidative conditions. It can oxidize to dimethyl sulfone (DMSO2), consuming your oxidant and complicating purification. Sulfolane or GVL (Gamma-valerolactone) are more stable alternatives.
Q: Why does my Au catalyst die in acidic media? A: Gold catalysts are exceptionally active for aldehyde oxidation but sensitive to "Acid Poisoning." The product (carboxylic acid) adsorbs strongly to the Au surface, blocking active sites. You must operate in base or use a basic support (like Mg(OH)2 or Hydrotalcite) to facilitate desorption [7].
Q: How do I distinguish between humins and simple char? A: Solubility. Humins are generally insoluble in water, alcohols, and non-polar solvents, but they often dissolve in warm dilute NaOH (reversibly). Char (thermal degradation) is typically inert to base.
Logic Flow for Optimization
Use this logic gate to decide your next experimental move.
Figure 2: Decision tree for troubleshooting low selectivity in furanic oxidation.
References
-
Mechanistic Study on Humin Formation: T. M. Patil et al., "Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions," ACS Omega, 2021.
-
Alkaline Degradation (Cannizzaro): J. Whiting et al., "A mechanistic study on the humic substance formation from 5-(hydroxymethyl)-furfural in alkaline solutions," RSC Advances, 2022.
-
Temperature Effects on Selectivity: S. Payra et al., "Selective Oxidation of Furfural at Room Temperature on a TiO2-Supported Ag Catalyst," Catalysts, 2022.
-
Catalyst Leaching Protocols: A. C. Alba-Rubio et al., "Oxidation of Furfural in Aqueous H2O2 Catalysed by Titanium Silicalite: Deactivation Processes," Applied Catalysis B: Environmental, 2017.[1]
-
Gold Catalyst Stability: O. Casanova et al., "Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions," Catalysis Today, 2023.
-
Ring Opening Mechanism: N. Araji et al., "Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System," ACS Omega, 2020.
-
Base-Free Oxidation Challenges: G. L. Brett et al., "Selective Oxidation of Furfural to Furoic Acid with Au/Pd Catalysts," Catalysts, 2020.
Sources
Technical Support Center: Purification of Furan-2,5-Dicarboxylic Acid (FDCA)
Welcome to the technical support center for furan-2,5-dicarboxylic acid (FDCA) purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this critical bio-based monomer. As a Senior Application Scientist, my goal is to explain not just the steps, but the causality behind them, ensuring your protocols are robust and self-validating.
The performance of advanced polymers like polyethylene furanoate (PEF) is directly linked to the purity of the FDCA monomer.[1][2][3] Common impurities can act as chain terminators or introduce undesirable coloration, compromising the final product's mechanical and aesthetic properties.[1][4] This guide provides troubleshooting advice and detailed protocols to help you achieve high-purity FDCA.
Frequently Asked Questions (FAQs)
Section 1: Understanding FDCA Impurities
Q1: What are the most common impurities I should expect in my crude FDCA?
Crude FDCA, typically synthesized from the oxidation of 5-hydroxymethylfurfural (HMF), often contains a profile of structurally similar impurities. The most prevalent are:
-
5-Formyl-2-furancarboxylic acid (FFCA): An intermediate in the oxidation of HMF to FDCA.[1][4]
-
Colored Impurities and Humins: These are often polymeric by-products formed during the synthesis of HMF from sugars.[1][3] They are responsible for the characteristic brown or yellow color of crude FDCA.
-
Other Furanic Compounds: Depending on the synthesis route, you may encounter unreacted HMF, HMF ethers or esters (like 5-(acetoxymethyl)furfural), or HMF dimers.[1][5][6]
Q2: Why is 5-formyl-2-furancarboxylic acid (FFCA) considered a critical impurity to remove?
FFCA is particularly problematic for polymerization applications. As a mono-functional carboxylic acid, it acts as a chain terminator .[1][4] During the polycondensation reaction, FFCA will cap the growing polymer chain, preventing it from reaching the desired high molecular weight. This results in polymers with inferior mechanical properties, such as brittleness and low tensile strength.
Q3: What is the source of the strong color in my crude FDCA, and why is it a problem?
The coloration in crude FDCA typically arises from furanic polymers or other degradation products, often referred to as "humins," which are formed during the acid-catalyzed dehydration of sugars to HMF.[1][3] These colored bodies can become incorporated into the final polymer, leading to undesirable yellowing or browning, which is unacceptable for applications requiring high transparency, such as beverage bottles.[3][4]
Q4: How can impurities in the HMF feedstock impact the final FDCA product?
The purity of your starting material is paramount. Impurities present in the HMF feedstock can have several downstream consequences:
-
Catalyst Poisoning: Contaminants can adsorb to the active sites of oxidation catalysts, reducing their activity and leading to lower conversion rates.[7]
-
Side Reactions: Impurities can promote undesirable side reactions, leading to the formation of additional by-products and lowering the overall yield and purity of the FDCA.[7]
-
Difficult Purification: Some impurities in HMF can be converted into new compounds during oxidation that are very difficult to separate from the final FDCA product.[5]
Section 2: Choosing the Right Purification Strategy
Q1: What are the primary laboratory and industrial-scale methods for purifying FDCA?
Several methods have been developed, with the most prevalent and scalable being:
-
Recrystallization: This technique relies on the differential solubility of FDCA and its impurities in a specific solvent at different temperatures.[1]
-
Acid-Base Precipitation: This method involves dissolving crude FDCA in a basic solution to form a soluble salt. After filtering out insoluble impurities, the pure FDCA is precipitated by re-acidifying the solution.[1]
-
Hydrogenation: A more advanced technique where impurities, particularly aldehydes like FFCA and color bodies, are catalytically reduced to species that are easier to remove in subsequent steps.[4][8]
Q2: How do I select the most appropriate purification method for my experiment?
The choice depends on several factors. This table provides a general guideline:
| Factor | Recrystallization | Acid-Base Precipitation | Hydrogenation | Chromatography |
| Scale | Lab to Pilot | Lab to Industrial | Industrial | Lab / Analytical |
| Primary Goal | General purity improvement, color removal (with carbon) | Removal of base-insoluble impurities | Removal of aldehydes (FFCA) & color bodies | Ultra-high purity (>99.9%) |
| Key Advantage | Simple, effective for a wide range of impurities.[1] | Simple, scalable, effective for certain impurity types.[1] | Highly effective for FFCA and color removal.[4] | Excellent for achieving analytical-grade purity.[1] |
| Key Limitation | Can be energy-intensive; solvent selection is critical.[1] | Generates salt waste; may require large volumes of acid/base.[9] | Requires specialized high-pressure equipment and catalyst.[9] | Not easily scalable; solvent-intensive.[1] |
Q3: Is column chromatography a viable option for FDCA purification?
Yes, for specific applications. Chromatography can yield very high-purity FDCA (>99.9%), making it an excellent choice for preparing analytical reference standards or for small-scale synthesis in drug discovery.[1] However, due to its high solvent consumption and complexity, it is generally not considered economically viable for bulk or industrial-scale production.[1]
Troubleshooting Guides & Protocols
Guide 1: Purification by Recrystallization
This is often the first method of choice due to its effectiveness and relative simplicity.
Troubleshooting Common Issues
-
Problem: Low recovery of purified FDCA.
-
Cause & Solution: You may be using too much solvent. FDCA has low solubility in many common solvents.[1] Reduce the solvent volume to the minimum required to dissolve the crude product at high temperature. Ensure the solution is cooled slowly and to a sufficiently low temperature (e.g., 0-4 °C) to maximize precipitation before filtration.
-
-
Problem: The color of the FDCA has not significantly improved.
-
Cause & Solution: Colored impurities may be co-crystallizing with the FDCA. The addition of activated carbon to the hot solution before filtration can effectively adsorb these color bodies.[10] Use about 1-5% activated carbon by weight relative to the crude FDCA.
-
-
Problem: The final product is still contaminated with FFCA.
-
Cause & Solution: FFCA and FDCA have similar structures, making them difficult to separate by simple recrystallization alone.[11] A solvent system where the solubility difference is maximized is key. As shown in the table below, solvents like DMF can be effective.[12] If FFCA levels remain high, a different purification method like hydrogenation may be necessary.
-
Experimental Protocol: Recrystallization with Optional Carbon Treatment
-
Solvent Selection: Choose an appropriate solvent. See the table below for suggestions.
-
Dissolution: In a flask, add the crude FDCA and the minimum amount of solvent required to form a slurry. Heat the mixture with stirring (e.g., to 60-80°C) until the FDCA completely dissolves.[12]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add 1-5% (w/w) activated carbon. Stir the hot mixture for 15-30 minutes.[10]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon (if used) and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath for at least one hour.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the purified FDCA crystals under vacuum.
Table of Recommended Solvents for FDCA Recrystallization
| Solvent | Dipole Moment (D) | Typical Temp. (°C) | Notes | Reference |
| N,N-Dimethylformamide (DMF) | 3.86 | 80 | Effective for removing FFCA. | [12] |
| N,N-Dimethylacetamide (DMAC) | 3.79 | 60-80 | Good general-purpose solvent. | [12] |
| Dimethyl Sulfoxide (DMSO) | 3.96 | 60 | High dissolving power. | [12] |
| Water | 1.85 | 60 | Low solubility, may require larger volumes. | [12] |
Note: A solvent with a dipole moment between 3.7 D and 4.1 D is often effective for this process.[9]
Guide 2: Purification by Acid-Base Precipitation
This method leverages the acidic nature of FDCA's carboxylic groups.
Troubleshooting Common Issues
-
Problem: After acidification, the FDCA precipitate is very fine, colloidal, or difficult to filter.
-
Cause & Solution: This is often caused by adding the acid too quickly, leading to rapid, uncontrolled precipitation. Add the acid solution dropwise with vigorous stirring. This promotes the growth of larger, more easily filterable crystals. Also, ensure the final pH is definitively in the 2-3 range to ensure complete protonation and precipitation.[1]
-
-
Problem: The final FDCA product shows high ash or salt content upon analysis.
-
Cause & Solution: The salt (e.g., NaCl if using NaOH and HCl) formed during neutralization is trapped in the filter cake. Thorough washing is critical. Wash the filter cake multiple times with generous amounts of deionized water until the filtrate runs neutral.
-
Experimental Protocol: Acid-Base Precipitation
-
Dissolution: Dissolve the crude FDCA in a basic aqueous solution (e.g., 1 M NaOH) to form the soluble disodium furan-2,5-dicarboxylate salt. Use just enough base to achieve complete dissolution.[1]
-
Filtration (Optional): If any solid impurities remain, filter the basic solution to remove them.
-
Acidification: While stirring vigorously, slowly add an acid (e.g., 10% v/v HCl) dropwise to the solution. Continue adding acid until the pH of the solution reaches 2-3. A thick white precipitate of pure FDCA will form.[1]
-
Isolation: Collect the precipitated FDCA by vacuum filtration.[1]
-
Washing: Wash the filter cake thoroughly with deionized water to remove all residual salts.
-
Drying: Dry the purified FDCA product under vacuum.[1]
Guide 3: Purity Analysis
Q: How can I reliably determine the purity of my final FDCA product?
High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for assessing FDCA purity and quantifying impurities like FFCA.[1][12] Nuclear Magnetic Resonance (¹H-NMR) spectroscopy can also be used to confirm purity and structure.[10][13]
Typical HPLC Conditions for FDCA Analysis
| Parameter | Condition |
| Column | Biphenyl or C18 reverse-phase column |
| Mobile Phase | Isocratic or gradient elution using an aqueous acidic buffer (e.g., ammonium formate or H₂SO₄) and an organic modifier (e.g., methanol or acetonitrile).[14][15] |
| Detector | UV-Vis Detector set at ~265 nm.[10] |
| Flow Rate | ~0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
Note: These are starting conditions and should be optimized for your specific instrument and column.
References
- Benchchem. (n.d.). Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers.
- Google Patents. (n.d.). US8969404B2 - Purifying crude furan 2,5-dicarboxylic acid by hydrogenation.
- Sugar Energy. (2025, June 17). How does the presence of impurities in 5-Hydroxymethylfurfural (HMF) affect downstream chemical processes and product quality?
- Google Patents. (n.d.). EP3545120A1 - Process for treating a furan-2,5-dicarboxylic acid composition.
- Google Patents. (n.d.). US9156806B2 - Process for purifying crude furan 2,5-dicarboxylic acid using hydrogenation.
- Google Patents. (n.d.). US10344010B2 - Method for purifying crude of 2,5-furandicarboxylic acid by crystallization.
- Arkivoc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
- ChemWhat. (n.d.). 2,5-Furandicarboxylic acid CAS#: 3238-40-2.
- Chemical Engineering Transactions. (2024, April 16). Process Analysis of Furan Dicarboxylic Acid Production from Lignocellulose Biomass.
- PubMed. (2021, December 16). Facile Production of 2,5-Furandicarboxylic Acid via Oxidation of Industrially Sourced Crude 5-Hydroxymethylfurfural.
- MDPI. (2022, June 24). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis.
- Google Patents. (n.d.). US20160332979A1 - Furan-2,5-dicarboxylic acid purge process.
- ResearchGate. (n.d.). Analysis of the purification of FDCA product: (A) HPLC chromatograms of...
- Green Chemistry (RSC Publishing). (n.d.). Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes.
- European Patent Office. (2019, October 30). METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION - EP 3476840 B1.
- Journal of AOAC International. (2021, July 29). Determination of Seven Organic Impurities in FD&C Yellow No. 6 by Ultra-High-Performance Liquid Chromatography.
- ResearchGate. (n.d.). HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan dicarboxylic acid (FDCA) in same mobile phase...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cetjournal.it [cetjournal.it]
- 3. mdpi.com [mdpi.com]
- 4. US9156806B2 - Process for purifying crude furan 2,5-dicarboxylic acid using hydrogenation - Google Patents [patents.google.com]
- 5. Facile Production of 2,5-Furandicarboxylic Acid via Oxidation of Industrially Sourced Crude 5-Hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20160332979A1 - Furan-2,5-dicarboxylic acid purge process - Google Patents [patents.google.com]
- 7. sugar-energy.com [sugar-energy.com]
- 8. US8969404B2 - Purifying crude furan 2,5-dicarboxylic acid by hydrogenation - Google Patents [patents.google.com]
- 9. US10344010B2 - Method for purifying crude of 2,5-furandicarboxylic acid by crystallization - Google Patents [patents.google.com]
- 10. chemwhat.com [chemwhat.com]
- 11. EP3545120A1 - Process for treating a furan-2,5-dicarboxylic acid composition - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Furan Stability Under Acidic Conditions: A Technical Support Guide
Here is the technical support center for troubleshooting the stability of furan compounds.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-containing molecules. Furan rings are invaluable structural motifs in pharmaceuticals, agrochemicals, and materials science, often derived from renewable biomass sources.[1][2][3] However, their inherent sensitivity to acidic conditions presents a significant and often frustrating challenge during synthesis, purification, and formulation.
This guide provides in-depth, field-proven insights to help you understand, troubleshoot, and overcome the stability issues of furan compounds. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.
Section 1: Understanding the "Why": The Mechanism of Furan Instability
A foundational understanding of why furans degrade is the first step toward preventing it. The perceived aromaticity of the furan ring is easily disrupted, making it susceptible to acid-catalyzed reactions that are not typically observed with more robust aromatic systems like benzene.
FAQ: What is the primary mechanism of furan degradation in acid?
The degradation of furan in acidic media, particularly in the presence of nucleophiles like water, is a well-documented process initiated by protonation of the furan ring.[4][5] The rate-limiting step is the diffusion of a proton to the furan ring, with a kinetic preference for protonation at the alpha-carbon (Cα, the carbon adjacent to the oxygen).[4][5][6]
This protonation event breaks the aromaticity and forms a highly reactive furanium ion intermediate. A nucleophile, typically a water molecule from the solvent or trace moisture, then attacks this electrophilic intermediate. This is followed by a series of proton transfers and rearrangements that ultimately lead to the irreversible opening of the furan ring, often forming dicarbonyl compounds.[4][5][7]
Caption: Simplified mechanism of acid-catalyzed furan ring opening.
FAQ: How do substituents on the furan ring affect its stability?
The electronic nature of substituents dramatically influences the furan ring's susceptibility to acid-catalyzed degradation.
-
Electron-Withdrawing Groups (EWGs): Substituents like carboxylates, esters (e.g., Furan-2,5-dicarboxylate or FDCA), or aldehydes (e.g., furfural) decrease the electron density of the furan ring.[8][9] This makes the initial protonation step less favorable, thereby increasing the compound's overall stability under acidic conditions.[8]
-
Electron-Releasing Groups (ERGs): Substituents like alkyl groups or hydroxylmethyl groups (e.g., 5-hydroxymethylfurfural or HMF) increase the ring's electron density. This facilitates protonation, making these derivatives highly reactive and prone to degradation and polymerization.[8][10][11]
FAQ: What are the common degradation byproducts I should look for?
Beyond simple ring-opened products, furan degradation can lead to a complex mixture of secondary products. Under aqueous acidic conditions, especially with heating, furans can degrade into compounds like formic acid and levulinic acid.[12][13][14] More visibly, highly substituted or reactive furans often undergo polymerization, forming dark, insoluble materials commonly referred to as "humins".[1][12][13]
Section 2: Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to diagnosing and solving furan stability issues during your experiments.
Problem: My furan-containing starting material is rapidly degrading upon addition of acid.
This is the most common issue, often observed during reactions like acetal deprotection or acid-catalyzed additions. The immediate appearance of a dark brown or black color is a strong indicator of furan polymerization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - Ananikov Lab [ananikovlab.ru]
- 3. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scite.ai [scite.ai]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. sarchemlabs.com [sarchemlabs.com]
- 10. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
catalyst deactivation in 5-(alkoxycarbonyl)furan-2-carboxylic acid synthesis
Technical Support Center: Catalyst Deactivation in 5-(Alkoxycarbonyl)furan-2-carboxylic Acid Synthesis
Diagnostic Triage: Why is my reaction stopping?
User Query: “My conversion of HMF to the mono-ester (ACFC) plateaus at 60-70% after the first cycle. Is my catalyst dead, or is it kinetics?”
Scientist Response: In the synthesis of 5-(alkoxycarbonyl)furan-2-carboxylic acid (ACFC) via the oxidative esterification of 5-hydroxymethylfurfural (HMF), catalyst deactivation is rarely binary. It is usually a competition between three distinct failure modes. Use this logic gate to identify your specific issue before attempting regeneration.
The Deactivation Logic Gate
Figure 1: Diagnostic logic flow for identifying the primary mode of catalyst deactivation in furanic oxidation.
Deep Dive: The "Humin" Problem (Fouling)
User Query: “My catalyst (Au/CeO2) turned dark brown after the reaction. Solvent washing with methanol didn't restore activity.”
Technical Insight: In the oxidative esterification of HMF, the reactant (HMF) is thermally unstable. Before it oxidizes to the ester, it can undergo acid-catalyzed aldol condensation/polymerization to form humins .[1]
-
The Trap: Humins are polyfuranic networks that are insoluble in methanol (the typical reaction solvent). They physically encapsulate the active metal sites and block the mesopores of the support.
-
Why Methanol Washing Fails: Humins are cross-linked polymers. Simple alcohols cannot dissolve them. You need a solvent capable of breaking hydrogen bonds or dissolving high-molecular-weight aromatics.
Protocol: Humin Removal & Regeneration
Standard regeneration often fails because it is too mild. Use this aggressive protocol.
| Step | Solvent/Condition | Duration | Mechanism |
| 1.[1][2] Soft Wash | Methanol (60°C) | 1 hour | Removes adsorbed reactants (HMF) and products (ACFC). |
| 2. Hard Wash | DMSO or THF (Reflux) | 4 hours | Swells and dissolves oligomeric humin precursors. Critical Step. |
| 3. Calcination | Air, 300–350°C | 3 hours | Burns off recalcitrant graphitic carbon. Warning: Do not exceed 400°C for Au catalysts to prevent sintering. |
Preventative Strategy: Humins form via the 2,5-dioxo-6-hydroxyhexanal (DHH) intermediate pathway [1].[1]
-
Action: Increase oxygen pressure (or aeration rate).
-
Reasoning: Rapid oxidation of the aldehyde group prevents the reversible hydration that leads to DHH and subsequent polymerization.
The Acid Trap: Product Inhibition
User Query: “The reaction starts fast but stops exactly when the mono-ester acid (ACFC) concentration peaks. Why can't I push to the diester or full conversion?”
Technical Insight: You are synthesizing 5-(alkoxycarbonyl)furan-2-carboxylic acid . Note the -carboxylic acid moiety.[3]
-
Mechanism: Most oxidative esterification catalysts (especially Au/CeO2 or Au/TiO2) rely on basic or amphoteric sites on the support to activate the alcohol (methanol) into a methoxy species [2].
-
The Poisoning: The product (ACFC) is an acid (
). It strongly adsorbs onto the basic sites of the support (e.g., Ce-OH or Mg-OH sites), neutralizing the very sites required to activate the methanol. This is "Product Inhibition."
Solution: The "Sacrificial Base" Protocol If your goal is the mono-ester acid, you must manage the surface acidity.
-
Add a mild base: Use
(0.5 eq) or Hydrotalcite. This keeps the product in its carboxylate salt form, which is less likely to irreversibly bind to the active metal interface than the free acid. -
Switch Support: Move from basic supports (MgO, hydrotalcite) to acidic/neutral supports (ZrO2, Carbon) if you intend to isolate the free acid directly, though this may lower the initial rate of esterification [3].
Irreversible Deactivation: Leaching & Sintering
User Query: “ICP-MS shows Gold/Palladium in my filtrate. I thought heterogeneous catalysts were stable?”
Technical Insight: While the metal nanoparticles (Au, Pd) are generally stable, the interface is not.
-
Carboxylic Acid Leaching: Furanic acids (FDCA, ACFC) are chelating agents. They can strip metal atoms from the surface, especially if the metal-support interaction is weak.
-
Support Dissolution: If you use
or MgO, the acidic product (ACFC) will slowly dissolve the support structure, causing the metal nanoparticles to detach and aggregate (sinter) [4].
Comparative Stability Data
| Support Material | Stability in ACFC Synthesis | Failure Mode | Recommendation |
| MgO / Hydrotalcite | Low | Dissolves in acidic product; leaching. | Avoid for acid products. |
| Medium | Surface hydroxylation changes; mild leaching. | Usable for short runs. | |
| High | Redox fatigue. Oxygen vacancies fill up. | Gold Standard. Requires re-oxidation. | |
| Carbon (Activated) | Very High | Micropore blocking (Humins). | Best for stability, harder to regenerate. |
Mechanistic Visualization
User Query: “Can you map out exactly where the deactivation happens in the reaction pathway?”
Scientist Response: The diagram below illustrates the competition between the productive oxidative esterification cycle and the two primary deactivation pathways: Humin formation (side reaction) and Site Blocking (product inhibition).
Figure 2: Competitive pathways in oxidative esterification. Note that the target product (ACFC) itself can act as a poison for the catalyst surface.
References
-
Van Putten, R. J., et al. (2013). "Hydroxymethylfurfural, A Versatile Platform Chemical Made from Renewable Resources." Chemical Reviews, 113(3), 1499–1597. Link
-
Casanova, O., Iborra, S., & Corma, A. (2009). "Biomass into Chemicals: Aerobic Oxidation of 5-Hydroxymethyl-2-furfural into 2,5-Furandicarboxylic Acid with Gold Nanoparticle Catalysts." ChemSusChem, 2(12), 1138–1144. Link
-
Zhang, Z., et al. (2016). "Recent Advances in the Catalytic Synthesis of 2,5-Furandicarboxylic Acid and Its Derivatives." ACS Catalysis, 5(11), 6529-6544. Link
-
Rass, H. A., Essayem, N., & Besson, M. (2013). "Selective Aerobic Oxidation of 5-HMF into 2,5-Furandicarboxylic Acid with Pt Catalysts Supported on TiO2- and ZrO2-Based Supports." ChemSusChem, 8(7), 1206-1217.[4] Link
Sources
- 1. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20190389822A1 - Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc) - Google Patents [patents.google.com]
- 3. WO2021045927A1 - Efficient process for producing 5-(alkoxycarbonyl)-furan-2-carboxylic acids - Google Patents [patents.google.com]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
Technical Support Center: Stabilizing Furan Carboxylic Acids
[1]
Case ID: FCA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Prevention of Decarboxylation in Furan-2/3-Carboxylic Acid Derivatives[1]
Executive Summary: The "Ipso" Trap
Welcome to the technical support hub for furan chemistry. If you are reading this, you likely observed the disappearance of your furan carboxylic acid (or ester) during a reaction or workup, only to find the decarboxylated furan or a polymerized tar in its place.
The Core Problem: Furan rings are electron-rich heteroaromatics.[1] Unlike benzoic acids, furan carboxylic acids (especially 2-furoic acid) are highly susceptible to acid-catalyzed protodecarboxylation .[1] This occurs because the furan ring can be protonated at the C2 position (ipso to the carboxyl group). The resulting sigma-complex is stabilized by the ring oxygen, lowering the activation energy for the loss of CO₂.
This guide provides self-validating protocols to navigate these stability cliffs.
Module 1: Critical Stability Thresholds
Before designing your experiment, consult these stability limits. Operating outside these zones is the primary cause of yield loss.
| Parameter | Safe Zone | Danger Zone | Mechanism of Failure |
| Temperature | < 100°C | > 130°C | Thermal decarboxylation activates significantly above 140°C [1].[1] |
| pH (Aqueous) | pH 4.0 – 11.0 | pH < 2.0 | Acid-mediated ipso-protonation facilitates CO₂ loss.[1] |
| Catalysts | Ni, mild Pd | Ag(I), Cu(I/II) | Metals coordinate the carboxylate, facilitating decarboxylative coupling (protodecarboxylation). |
| Substituents | EWG (-NO₂, -CN) | EDG (-OMe, -NH₂) | Electron-donating groups increase ring electron density, accelerating protonation.[1] |
Module 2: Troubleshooting Guides & Protocols
Issue A: "My product vanished during ester hydrolysis."
Diagnosis: You likely used standard harsh hydrolysis conditions (e.g., 6M HCl reflux or NaOH reflux followed by strong acid quench).[1] Solution: Switch to Lithium Hydroxide (LiOH) for chemical hydrolysis or CALB Lipase for enzymatic hydrolysis.[1]
Protocol 1: Mild Chemical Saponification (The "LiOH Method") Use this for stable substrates needing rapid turnover.
-
Dissolution: Dissolve furan ester (1.0 equiv) in THF:Water (4:1). Avoid methanol if transesterification is a risk.[1]
-
Reagent: Add LiOH·H₂O (2.5 equiv).[1] LiOH is less aggressive than NaOH/KOH.[1]
-
Reaction: Stir at Room Temperature (20–25°C). Do not heat.[1][2] Monitor by TLC/LCMS.[1]
-
The Critical Step (Workup):
Protocol 2: Enzymatic Hydrolysis (The "Zero-Acid" Method) Use this for highly sensitive electron-rich furans.
-
System: Suspend furan ester in Phosphate Buffer (pH 7.2) / DMSO (9:1).[1]
-
Catalyst: Add Candida antarctica Lipase B (CALB) immobilized on acrylic resin (e.g., Novozym 435) [2].[1]
-
Incubation: Shake at 30°C for 12–24 hours.
-
Workup: Filter off the enzyme beads. The filtrate contains the carboxylate. Acidify gently (pH 4) and extract.
-
Validation: This method avoids the anionic tetrahedral intermediate of chemical saponification entirely.
-
Issue B: "I lost the carboxyl group during a Suzuki/Sonogashira coupling."
Diagnosis: Unintended Metal-Catalyzed Protodecarboxylation.[1] Context: Ag(I) and Cu(I) salts are often used as additives or catalysts.[1] In the presence of heat (>80°C), these metals facilitate the extrusion of CO₂ from heteroaromatic acids [3].
Troubleshooting Checklist:
-
Remove Silver: If your protocol uses Ag₂CO₃ or Ag₂O (common in some Pd couplings), switch to Cs₂CO₃ or K₃PO₄.[1] Silver is a known decarboxylation promoter for furans.[1]
-
Lower Temperature: Run the coupling at 60–70°C. If the catalyst is inactive, switch to a more active precatalyst (e.g., XPhos Pd G4) rather than increasing heat.
-
Protect the Acid: If the acid is not the coupling partner, esterify it (e.g., tert-butyl ester) before the metal step. The ester is significantly more stable toward metal insertion than the free acid/carboxylate.
Module 3: Visualizing the Failure Mechanism
Understanding the "Why" prevents the "What." The diagram below illustrates the acid-catalyzed pathway you must avoid.
Figure 1: Mechanism of acid-catalyzed decarboxylation.[1] Note that the proton attack occurs at the carbon bearing the carboxyl group (C2), driven by the electron-rich nature of the furan ring.
Module 4: Decision Tree for Safe Processing
Use this workflow to determine the correct hydrolysis method for your specific substrate.
Figure 2: Decision matrix for selecting the hydrolysis method based on substrate electronic properties.
FAQ: Frequently Asked Questions
Q: Can I use thermal recrystallization to purify 2-furoic acid? A: Only if the melting point is below 130°C and you avoid prolonged heating.[1] 2-Furoic acid is stable up to ~130°C, but degradation accelerates rapidly above 140°C [1].[1] If your compound requires high-temperature recrystallization, consider column chromatography or sublimation under reduced pressure instead.[1]
Q: Why is 2-furoic acid more unstable than 3-furoic acid? A: Electronic effects.[1] The C2 position (alpha to oxygen) is more electron-rich and susceptible to electrophilic attack (protonation) than the C3 position. This makes the ipso-protonation pathway significantly faster for 2-furoic acid derivatives.[1]
Q: I need to perform a decarboxylative coupling intentionally. How do I promote this? A: To reverse the advice in this guide: Use Ag₂CO₃ (1.0 equiv), Pd(PPh3)4, and heat to 110–140°C in DMSO/DMF. This utilizes the instability you are usually trying to avoid [3].
References
-
Delatour, T., et al. (2020).[1][3] "Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food."[4][5] Food Chemistry, 303, 125406.[1][4][5] Link
-
Sánchez, A., et al. (2009).[1][6] "Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid." Journal of the Mexican Chemical Society. Link
-
Goossen, L. J., et al. (2009).[1][7] "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters, 11(24), 5710–5713.[1] Link
Sources
- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food | Scilit [scilit.com]
- 5. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Troubleshooting Solubility Issues with 5-(Ethoxycarbonyl)furan-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5-(Ethoxycarbonyl)furan-2-carboxylic acid (CAS No. 32933-01-0).[1][2] This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and practical techniques required to ensure successful and reproducible experimental outcomes.
Understanding the Molecule: A Tale of Two Functional Groups
The solubility behavior of this compound is governed by the interplay between its two primary functional groups attached to a furan ring:
-
A Carboxylic Acid (-COOH): This is a polar, acidic group. Its solubility is highly dependent on the pH of the solvent. In its protonated form (at acidic or neutral pH), it is less polar and thus less soluble in water.[3] When deprotonated to its carboxylate salt form (-COO⁻) in a basic environment (pH > pKa), it becomes an ion and its aqueous solubility dramatically increases.[3][4]
-
An Ethyl Ester (-COOCH₂CH₃): This group is significantly less polar than the carboxylic acid. It contributes to the molecule's overall lipophilicity ("oil-loving" nature), enhancing its solubility in organic solvents.
This dual character means there is no single "best" solvent; the optimal choice depends entirely on the experimental context, such as the final application (e.g., organic reaction, aqueous biological assay).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound.
Q1: I'm starting a new project. What are the general solubility characteristics of this compound?
Answer: As a starting point, you should assume poor solubility in neutral aqueous solutions and non-polar organic solvents like hexanes. Its best solubility will be found in polar aprotic organic solvents and basic aqueous solutions.
Expert Insight: The molecule's flat, aromatic-like furan ring system and its overall structure can lead to strong crystal lattice energy, meaning it can be difficult for solvent molecules to break apart the solid-state compound. This is a common characteristic of similar furan-based dicarboxylic acids.[5] Therefore, simply adding the powder to a solvent may not be sufficient without additional energy input (e.g., heat, sonication) or chemical modification (e.g., deprotonation).
Table 1: General Solubility Profile of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Expert Notes |
| Polar Aprotic | DMSO, DMF | High | These solvents effectively solvate both the polar and non-polar regions of the molecule. DMSO is the most common starting point for creating high-concentration stock solutions for biological screening.[6] |
| Polar Protic | Water (pH 7), Ethanol, Methanol | Low to Moderate | Solubility in neutral water is very low. Solubility in alcohols is moderate, but may not be sufficient for high-concentration stocks. Alcohols can potentially transesterify the ethyl ester under certain conditions (e.g., strong acid/base, heat).[7] |
| Aqueous Basic | 1M NaOH, 5% NaHCO₃ (aq) | High | The carboxylic acid is deprotonated to its highly soluble carboxylate salt. This is the preferred method for preparing aqueous solutions. |
| Aqueous Acidic | 1M HCl, Water (pH < 4) | Very Low | The carboxylic acid is fully protonated, reducing its polarity and minimizing aqueous solubility.[3] |
| Non-Polar | Hexanes, Toluene | Insoluble | The molecule is too polar to dissolve effectively in non-polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | May be sufficient for some organic reactions but generally not for preparing concentrated stock solutions. |
Q2: My compound won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). What is the best approach?
Answer: This is the most common issue and is expected. At pH 7.4, the carboxylic acid group is not fully deprotonated, leading to very low aqueous solubility. The most reliable method is to first dissolve the compound in a basic solution and then carefully neutralize it back to your target pH.
Trustworthy Protocol: This method works because you are temporarily converting the entire compound to its highly soluble salt form before dilution. See Protocol 1 for a detailed, step-by-step guide. The general workflow is outlined in the diagram below.
Caption: Recommended workflow for diluting DMSO stock solutions.
Q4: Can I use co-solvents other than DMSO for my biological assays?
Answer: Yes, several other co-solvents can be used, but their selection depends on the specific requirements of your assay, especially regarding cellular toxicity and potential for chemical interaction. [8] Table 2: Comparison of Common Co-Solvents for Biological Assays
| Co-Solvent | Typical Final Conc. | Advantages | Disadvantages & Considerations |
| DMSO | < 0.5% [9] | Excellent solubilizing power; chemically inert in most assays. | Can be toxic to some cell types at >0.5%; is hygroscopic and can absorb water, causing compound precipitation over time. [10][11] |
| Ethanol | < 1% | Less toxic than DMSO for many cell lines; volatile and easily removed. | Not as strong a solvent as DMSO; can have biological effects on its own. |
| PEG 400 | 1-5% | Low toxicity; often used in in vivo formulations. [8] | Can be viscous, making pipetting difficult; may interfere with some assay readouts. |
| DMF | < 0.1% | Strong solubilizing power, similar to DMSO. | Generally more toxic than DMSO; should be used with caution in cell-based assays. |
Q5: What are the best practices for storing stock solutions of this compound?
Answer: Proper storage is critical for ensuring the integrity and reproducibility of your experiments.
-
Aliquot: After preparing a stock solution, immediately divide it into smaller, single-use aliquots. [12]This prevents degradation from repeated freeze-thaw cycles.
-
Temperature: Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months to years).
-
Container: Use vials with tightly sealed caps (e.g., Teflon-lined) to prevent solvent evaporation and water absorption, especially for hygroscopic solvents like DMSO. [10]* Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. [12]
Detailed Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution (e.g., 10 mM in PBS)
This protocol is designed for applications requiring the compound to be in a fully aqueous environment.
-
Weigh Compound: Accurately weigh 18.42 mg of this compound (MW = 184.15 g/mol ) [1]for a final volume of 10 mL (to make a 10 mM solution). Place the solid in a 15 mL conical tube.
-
Initial Solubilization: Add approximately 1 mL of high-purity water to the solid. It will not dissolve.
-
Basification: While vortexing or stirring, add 1.0 N NaOH dropwise (typically 5-10 µL at a time) until the solid completely dissolves and the solution is clear. Be patient, and only add the minimum amount of base necessary.
-
pH Adjustment: Slowly and carefully add 1.0 N HCl dropwise while monitoring the pH with a calibrated meter. Adjust the pH to your desired final value (e.g., 7.4). If you overshoot and the solution becomes too acidic, the compound may precipitate.
-
Final Volume: Transfer the solution to a 10 mL volumetric flask. Add any buffer salts required (e.g., from a 10x PBS stock) and bring the solution to the final 10 mL volume with high-purity water.
-
Sterilization: If for cell culture, sterilize the final solution by passing it through a 0.22 µm syringe filter.
Protocol 2: Preparation of a High-Concentration Organic Stock Solution (e.g., 100 mM in DMSO)
This is the standard method for preparing compound library plates and stocks for serial dilution.
-
Weigh Compound: Weigh the desired amount of compound into a glass vial. For 1 mL of a 100 mM stock, use 18.42 mg.
-
Add Solvent: Add research-grade, anhydrous DMSO to just under the final desired volume (e.g., ~950 µL for a 1 mL final volume).
-
Aid Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be used. [13]4. Final Volume: Once fully dissolved, add DMSO to reach the final volume of 1 mL. Mix thoroughly.
-
Storage: Aliquot into single-use volumes and store at -20°C or -80°C. [12][9]
Protocol 3: Stepwise Dilution for Biological Assays (from 100 mM DMSO Stock to 100 µM Final)
This protocol minimizes precipitation when diluting a concentrated organic stock into an aqueous medium.
-
Prepare Intermediate Stock: Create an intermediate dilution of your 100 mM DMSO stock. For example, dilute it 1:10 in DMSO to create a 10 mM stock.
-
Prepare Final Assay Plate/Tube: Add the aqueous medium (e.g., cell culture media, buffer) to your final container. For a final volume of 1 mL, add 990 µL of media.
-
Final Dilution: While vortexing or rapidly pipetting the aqueous media, add 10 µL of the 10 mM intermediate stock solution. This achieves a final concentration of 100 µM with 1% DMSO. The key is to add the concentrated stock to a larger, moving volume of the diluent. [12]4. Control: Always prepare a vehicle control containing the same final concentration of the solvent (e.g., 1% DMSO in media) but without the compound. [9]
Safety & Handling
While specific toxicology data for this exact compound is limited, related furan carboxylic acids are known to be irritants.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the solid compound or its concentrated solutions. [14][15][16]* Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. * Disposal: Dispose of chemical waste according to your institution's guidelines.
References
-
Wikipedia contributors. (n.d.). Cosolvent. Wikipedia. [Link]
-
Sharma, D., et al. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]
-
Kushwaha, A. K., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]
-
Zhu, X., & Acosta, E. J. (2009). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
-
Al-Kasmi, B., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]
-
Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. InTech. [Link]
-
Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. [Link]
-
Zhang, N., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. [Link]
-
Zhang, N., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. OUCI. [Link]
-
Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio. [Link]
-
Savjani, K. T., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. [Link]
-
Zhang, N., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water an. PSE Community.org. [Link]
-
Kozikowski, B. A., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
-
Unknown author. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2. [Link]
-
Unknown author. (n.d.). Stock Solutions. [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]
-
Wikipedia contributors. (n.d.). 2,5-Furandicarboxylic acid. Wikipedia. [Link]
-
Yasgar, A., et al. (2016). Compound Management for Quantitative High-Throughput Screening. PMC - NIH. [Link]
-
Clark, J. (n.d.). preparation of esters. Chemguide. [Link]
-
PubChem. (n.d.). 5-(Methoxycarbonyl)furan-2-carboxylic acid. PubChem. [Link]
-
Unknown author. (n.d.). Experiment 20 Carboxylic Acids and Esters. [Link]
-
Scott, E. B., et al. (2020). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
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PubChemLite. (n.d.). This compound (C8H8O5). PubChemLite. [Link]
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ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]
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Unchained Labs. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Unchained Labs. [Link]
-
Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with. Organic Syntheses Procedure. [Link]
-
Unknown author. (n.d.). Experiment #10 – Properties of Carboxylic Acids and Esters. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Unknown author. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
Clark, J. (n.d.). making carboxylic acids. Chemguide. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Reddit. [Link]
-
Chemistry LibreTexts. (2025). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Chemistry LibreTexts. [Link]
-
Cheng, X., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. [Link]
Sources
- 1. This compound 95% | CAS: 32933-01-0 | AChemBlock [achemblock.com]
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- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
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- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Solvent Systems for Furan Compound Reactions
Welcome to the technical support center for furan chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in reactions involving furan and its derivatives. The unique electronic properties of the furan ring make it susceptible to a range of desired and undesired reaction pathways, with the solvent system often playing a decisive role in determining the outcome.
This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is the furan ring so sensitive to reaction conditions, particularly acidic environments?
A1: The furan ring is an electron-rich aromatic heterocycle. While this property makes it an excellent participant in many reactions, it also renders it highly susceptible to acid-catalyzed degradation. Under acidic conditions, the ring can be protonated, breaking its aromaticity and initiating irreversible polymerization or ring-opening pathways, leading to the formation of intractable tars and significantly reducing the yield of the desired product.[1][2] The choice of solvent can either mitigate or exacerbate this instability.
Q2: What is the fundamental difference between protic and aprotic solvents, and why is it critical for furan chemistry?
A2: The key difference lies in their ability to form hydrogen bonds.[3]
-
Protic Solvents (e.g., water, methanol, ethanol) have hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen) and can act as hydrogen bond donors.[3][4] They are very effective at solvating both cations and anions.[4] However, in furan chemistry, their use can be problematic. They can participate in and promote acid-catalyzed ring-opening and polymerization.[5][6][7]
-
Aprotic Solvents (e.g., THF, DMF, DMSO, dichloromethane) lack O-H or N-H bonds and cannot donate hydrogen bonds.[3][4] They can be polar or non-polar. Polar aprotic solvents are particularly useful as they can dissolve many reactants without interfering with reactive intermediates through protonation.[8][9] For many furan reactions, especially those involving organometallics or acid-sensitive intermediates, polar aprotic solvents are often the preferred choice.[8]
Q3: How does solvent polarity influence the stereoselectivity of Diels-Alder reactions with furan?
A3: Solvent polarity can have a profound impact on the kinetic vs. thermodynamic control of Diels-Alder reactions involving furan. For example, in the reaction of furan with maleic anhydride, the endo adduct is typically the kinetic product, but it can revert to the starting materials. The more stable exo adduct is the thermodynamic product. In polar solvents like acetonitrile, the formation of the exo-isomer can be favored because the solvent stabilizes the transition state leading to it more effectively.[10][11] The solvent choice can thus be used to selectively drive the reaction towards the desired stereoisomer.[10][11]
Q4: Can a reaction be run "neat" or solvent-free, and what are the potential benefits for furan chemistry?
A4: Yes, solvent-free reactions are a key strategy in green chemistry and can be highly effective for certain furan reactions, such as some Friedel-Crafts acylations and Diels-Alder cycloadditions.[12][13] The benefits include:
-
Increased Reaction Rate: Higher concentration of reactants can lead to faster reactions.
-
Improved Thermodynamics: For reversible reactions like the Diels-Alder, removing the solvent can shift the equilibrium towards the product.[13][14]
-
Simplified Purification: Eliminates the need to remove a solvent post-reaction.
-
Reduced Waste: Aligns with green chemistry principles by minimizing solvent use.[15][16][17]
However, this approach is only suitable for liquid reactants or reactions where the product mixture does not solidify and impede stirring. It also requires careful temperature control to avoid runaway reactions or product degradation.
Troubleshooting Guide
Q5: My reaction is producing a low yield of the desired furan product, and I'm observing a significant amount of black, insoluble tar. What's happening and how can I fix it?
A5: This is a classic sign of furan polymerization, typically acid-catalyzed.[1][2][18] The furan ring is degrading under the reaction conditions.
Causality: Furan's electron-rich nature makes it highly susceptible to protonation, which initiates a chain reaction leading to polymer formation.[18][19] This is especially common in reactions that use strong Brønsted or Lewis acids.
Troubleshooting Steps:
-
Re-evaluate Your Catalyst: If using a strong acid (e.g., H₂SO₄, AlCl₃), switch to a milder one. For Friedel-Crafts acylations, consider using milder Lewis acids like ZnCl₂ or solid acid catalysts.[1][2]
-
Change the Solvent System:
-
Avoid Protic Solvents: If you are using water or alcohols, they may be contributing to the acid-catalyzed degradation.[18][19] Switching to a polar aprotic solvent like dichloromethane (DCM), 1,2-dichloroethane (DCE), or nitromethane can suppress polymerization.
-
Consider Non-polar Solvents: For certain reactions, non-polar solvents like hexane or toluene can minimize the ionization of intermediates that lead to polymerization.
-
-
Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Add reagents slowly and use an ice bath to dissipate any exothermic heat.[2]
-
Use Fresh Furan: Furan can form peroxides upon storage, which can initiate polymerization. Using freshly distilled furan is recommended.[2]
Q6: I'm attempting a metalation of the furan ring followed by alkylation, but my yields are consistently low and variable. What solvent-related factors should I consider?
A6: Low yields in furan metalation (e.g., lithiation with n-BuLi) are often linked to solvent choice, moisture, and temperature control.
Causality: The intermediate, 2-lithiofuran, is a powerful base and nucleophile. The solvent must be aprotic and meticulously dried to prevent quenching of the organolithium species. Furthermore, the solvent can influence the aggregation state and reactivity of the organolithium reagent.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use a rigorously dried aprotic solvent. Tetrahydrofuran (THF) is a common choice, but it must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Any trace of water will consume your n-BuLi and lithiated furan.
-
Use a Coordinating Additive: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up n-BuLi aggregates, increasing its reactivity and leading to faster, cleaner lithiation.[20]
-
Optimize the Solvent: While THF is standard, its ability to coordinate to the lithium cation is crucial for solubility and reactivity.[21] If issues persist, consider an alternative ether-based solvent like diethyl ether or 2-methyl-THF.
-
Strict Temperature Control: The initial lithiation is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.[20] Allowing the reaction to warm prematurely can lead to decomposition.
Q7: My Friedel-Crafts acylation of furan is giving me a mixture of 2-acetylfuran and 2,5-diacetylfuran. How can I improve selectivity for the mono-acylated product?
A7: The formation of the di-acylated product is a common issue when the reaction conditions are too harsh or the stoichiometry is not carefully controlled.[2]
Causality: The first acylation at the 2-position is activating, but under forcing conditions (high temperature, long reaction times, excess acylating agent), a second acylation can occur at the 5-position. The solvent plays a role by influencing catalyst activity and product solubility.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the acylating agent to furan. A slight excess of furan may be beneficial to favor mono-acylation.[2]
-
Solvent Selection:
-
A non-coordinating solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is often preferred for Friedel-Crafts reactions.
-
Avoid highly polar, coordinating solvents that might deactivate the Lewis acid catalyst.
-
-
Optimize Temperature and Time: Run the reaction at a lower temperature and monitor its progress carefully using TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.[2]
-
Consider a Heterogeneous Catalyst: Using a solid acid catalyst can sometimes provide better selectivity and simplifies catalyst removal.[22]
Protocols & Methodologies
Workflow for Solvent System Optimization
A systematic approach is crucial for efficiently identifying the optimal solvent. This workflow provides a logical decision-making process for screening and selecting solvents for a novel furan reaction.
Caption: Decision workflow for selecting an optimal solvent system.
Reference Data: Properties of Common Solvents
The choice of solvent is often guided by its physical properties. This table provides a quick reference for properties of solvents commonly considered for furan chemistry.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε at 20°C) | Type | Common Use/Warning |
| Water | H₂O | 100.0 | 80.1 | Polar Protic | High polarity; often promotes polymerization of furans.[18][19] |
| Methanol | CH₃OH | 64.7 | 32.7 | Polar Protic | Can suppress polymerization compared to water but may act as a nucleophile.[18] |
| Ethanol | C₂H₅OH | 78.5 | 24.6 | Polar Protic | Similar to methanol; common for reductions with NaBH₄.[2] |
| Tetrahydrofuran (THF) | C₄H₈O | 66.0 | 7.5 | Polar Aprotic | Excellent for organometallic reactions; must be dry.[20] |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.7 | 8.9 | Polar Aprotic | Good general solvent for aprotic reactions; relatively inert.[1] |
| Acetonitrile | CH₃CN | 81.6 | 37.5 | Polar Aprotic | Highly polar; can influence stereoselectivity in Diels-Alder reactions.[11] |
| Dimethylformamide (DMF) | C₃H₇NO | 153.0 | 36.7 | Polar Aprotic | High boiling point; effective at dissolving a wide range of compounds. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189.0 | 46.7 | Polar Aprotic | Very high boiling and polarity; can accelerate Sₙ2 reactions.[19] |
| Toluene | C₇H₈ | 110.6 | 2.4 | Non-polar Aprotic | Can facilitate heat transfer (high boiling point); less polar medium. |
| Hexane | C₆H₁₄ | 68.7 | 1.9 | Non-polar Aprotic | Very non-polar; used when minimal solvent interaction is desired. |
Data compiled from multiple sources.[23][24][25][26]
References
- Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing.
- Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing.
- On the solvent‐ and temperature‐driven stereoselectivity of the Diels–Alder cycloaddition reactions of furan with maleic anhydride and maleimide. Semantic Scholar.
- Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting. Benchchem.
- On the Solvent and Temperature Driven Stereoselectivity of the Diels-Alder Cycloaddition Reactions of Furan with Maleic Anhydride and Maleimide. ChemRxiv.
- Side reactions to avoid in the preparation of 1-(Furan-2-yl)ethanol. Benchchem.
- Common Solvents Used in Organic Chemistry: Table of Properties. Millipore Sigma.
- Common Organic Solvents: Table of Properties. University of Wisconsin-Madison.
- FA Polymerization Disruption by Protic Polar Solvents.
- Solvent Physical Properties. University of Michigan.
- Common Organic Solvents Table. ARCOR Epoxy Technologies.
- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization.
- Properties of Common Organic Solvents. University of Minnesota.
- Improving yields on alkylfuran synthesis. Reddit.
- Solvent-free Friedel-Craft acylation of furan with acetic anhydride.
- Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry (RSC Publishing).
- FA Polymerization Disruption by Protic Polar Solvents. MDPI.
- Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition.
- The Difference Between Polar Protic And Aprotic Solvents In Solubility. Aozun Asia.
- Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.
- Protic vs Aprotic Solvents (with Examples). PSIBERG.
- How are solvents chosen in organic reactions?. Chemistry Stack Exchange.
- Solvent Guide. P2 InfoHouse.
- A Deep Dive into Common Organic Solvents. ChemTalk.
- Solvent and Reagent Selection Guide. University of Toronto.
- Tools and techniques for solvent selection: Green solvent selection guides.
- Sustainable Friedel-Crafts Acylation of Furan Using Nanocrystalline ZSM-5: A Green C
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. psiberg.com [psiberg.com]
- 4. theorango.com [theorango.com]
- 5. FA Polymerization Disruption by Protic Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aozunasia.com [aozunasia.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 15. p2infohouse.org [p2infohouse.org]
- 16. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 17. researchgate.net [researchgate.net]
- 18. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 20. reddit.com [reddit.com]
- 21. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
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- 24. Solvent Physical Properties [people.chem.umass.edu]
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- 26. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Analytical Challenges in Furan Derivative Quantification
The following technical guide is designed for the Analytical Center of Excellence supporting researchers in food safety, toxicology, and pharmaceutical development. It addresses the quantification of furan, alkylfurans, and complex derivatives like nitrofurans and HMF.
Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Volatility, Matrix Interference, and In-Situ Formation
Executive Summary: The "Schrödinger’s Furan" Paradox
Quantifying furan derivatives presents a unique dichotomy in analytical chemistry. You are often fighting two opposing forces:
-
Volatility: Parent furan (
) is highly volatile (bp 31°C), requiring containment to prevent loss.[1] -
Reactivity: Furan is thermally generated from precursors (carbohydrates, ascorbic acid, lipids) during the very heating steps used to extract it.[2]
The Golden Rule: Your analytical method must distinguish between the furan present in the sample and the furan created by the method.
Module 1: Volatile Furans (Furan, 2-Methylfuran, 3-Methylfuran)
Primary Technique: Headspace GC-MS (HS-GC-MS) or SPME-GC-MS.
Troubleshooting Guide
Q1: My furan quantification varies significantly between runs. How do I determine if this is volatility loss or artifact formation?
Diagnosis: This is the classic "Artifact vs. Analyte" conflict. Standard headspace incubation (e.g., 80°C for 30 min) can thermally degrade precursors (Maillard reaction) in the matrix, generating "new" furan.
The Solution: The Isotopic Dilution & Temperature Audit
-
Switch to Isotope Dilution: You must use deuterated internal standards (
-furan) added before sealing the vial. The -furan compensates for matrix partition effects but not for in-situ formation. -
The Temperature Ramp Test: Run the same sample at three incubation temperatures: 40°C, 60°C, and 80°C.
-
Corrective Protocol: Lower incubation to 40°C and extend equilibration time (up to 30-45 mins) or use SPME Arrow technology to increase sensitivity at lower temperatures.
Q2: I am seeing poor linearity for 2-methylfuran and 3-methylfuran in coffee matrices.
Diagnosis: Matrix effects in coffee (lipids and solids) alter the phase ratio (
The Fix: Standard Addition or Matrix-Matched Calibration
-
Why: The partition coefficient (
) of alkylfurans changes drastically between water and oily coffee extracts. -
Protocol:
-
Prepare a "furan-free" matrix (purge a blank sample with nitrogen for 2 hours at 50°C).
-
Spike this blank matrix to build your calibration curve.
-
Alternatively, use Standard Addition directly into the sample vials if sample throughput allows.
-
Standard Operating Procedure: Low-Artifact Furan Analysis
Technique: HS-SPME-GC-MS (SPME Arrow)
| Parameter | Setting | Rationale |
| Fiber Type | Carbon Wide Range (CWR) / PDMS | CWR is essential for low-molecular-weight volatiles. |
| Sample Mass | 1.0 g + 4.0 g NaCl + 10 mL Water | "Salting out" decreases furan solubility in water, driving it into headspace. |
| Internal Standard | Corrects for fiber competition and injection variability. | |
| Incubation | 40°C for 20 min | Low temp prevents thermal artifact formation. |
| Extraction | 10 min (Agitation 500 rpm) | Equilibrium is faster with SPME Arrow than standard fiber. |
| Desorption | 250°C for 1 min | Rapid release prevents carryover. |
| GC Column | PLOT-Q or 624-type (Volatiles) | Necessary to retain small molecules; standard 5-MS columns elute furan in solvent void. |
Module 2: Non-Volatile Derivatives (Nitrofurans & HMF)
Primary Technique: LC-MS/MS (Nitrofurans) and HPLC-UV (HMF).[5]
Troubleshooting Guide
Q3: I cannot detect nitrofuran metabolites (AOZ, AMOZ) at trace levels (1 µg/kg). Sensitivity is too low.
Diagnosis: Nitrofuran metabolites are small, polar, and do not ionize well in ESI. Furthermore, they are tissue-bound.[6]
The Solution: 2-NBA Derivatization You cannot analyze these free. You must hydrolyze them from the protein and derivatize them simultaneously.
-
Mechanism: Converts metabolites into nitrophenyl derivatives (e.g., NPAOZ), which have high electron affinity and ionize exceptionally well in ESI(+).
-
Critical Control Point: The reaction requires 16 hours at 37°C . Shortening this step is the #1 cause of low recovery.
Q4: Significant peak tailing when analyzing 5-HMF (Hydroxymethylfurfural) by HPLC.
Diagnosis: Secondary silanol interactions. HMF has a hydroxyl group that interacts with active silanols on standard C18 silica columns.
The Fix:
-
Column Choice: Switch to a "End-capped" C18 column or a Polar-Embedded group column (e.g., Waters SymmetryShield or Agilent ZORBAX SB-Aq).
-
Mobile Phase: Ensure pH is acidic (pH 2.5 - 3.0) using 0.1% Formic Acid or Phosphate buffer. This suppresses the ionization of silanols.
Visual Workflow: Method Selection & Troubleshooting
Figure 1: Decision matrix for selecting analytical workflows based on analyte volatility and stability.
Module 3: Quantitative Performance Benchmarks
Use these reference values to validate your method performance. If your recoveries fall outside these ranges, revisit the troubleshooting steps above.
| Analyte Class | Target Analyte | Matrix | Method | Acceptable Recovery (%) | LOQ Target |
| Volatile | Furan | Coffee (Brewed) | HS-GC-MS | 95 - 105% | 1.0 µg/L |
| Volatile | 2-Methylfuran | Baby Food | HS-SPME | 85 - 115% | 0.5 µg/kg |
| Metabolite | AOZ (Furazolidone) | Shrimp/Meat | LC-MS/MS (2-NBA) | 80 - 110% | 0.05 µg/kg |
| Metabolite | SEM (Nitrofurazone) | Honey | LC-MS/MS (2-NBA) | 75 - 110% | 0.1 µg/kg |
| Aldehyde | 5-HMF | Fruit Juice | HPLC-UV (280nm) | 98 - 102% | 0.1 mg/L |
References
-
Senyuva, H. Z., & Gökmen, V. (2005).[4] Analysis of furan in foods.[1][2][3][4][6][7][9][10][11][12] Is headspace sampling a fit-for-purpose technique? Food Additives and Contaminants.[1][2][7][8][12][13][14][15]
-
Crews, C., & Castle, L. (2007). The Determination of Furan in Foods — Challenges and Solutions.[11][16] LCGC Europe.[11]
-
PerkinElmer Application Note. (2011). Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling.[1][2][4][9][10][14]
-
Shimadzu Application News. (2020). Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS.
-
European Food Safety Authority (EFSA). (2017). Risks for public health related to the presence of furan and methylfurans in food.[2][10][15][16] EFSA Journal.
-
Thermo Fisher Scientific. (2008). Determination of Trace Level Nitrofuran Metabolites in Crawfish Meat by Electrospray LC-MS/MS.
Sources
- 1. gcms.cz [gcms.cz]
- 2. gcms.cz [gcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pepolska.pl [pepolska.pl]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. spectroscopyworld.com [spectroscopyworld.com]
- 9. Analysis of furan in foods. Is headspace sampling a fit-for-purpose technique? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. ORBi: Development of analytical methods to quantify furan and alkyl furans in Belgian foodstuffs: from contamination levels, formation processes to preliminary risk assessment of the Belgian population - 2023 [orbi.uliege.be]
Technical Support Center: Production of 5-(Ethoxycarbonyl)furan-2-carboxylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(ethoxycarbonyl)furan-2-carboxylic acid. Recognizing the nuances of scaling up chemical syntheses, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its production. The guidance herein is grounded in established chemical principles and validated methodologies to ensure scientific integrity and practical utility.
I. Overview of Synthetic Strategies
The production of this compound typically follows one of two primary synthetic routes:
-
Selective Monoesterification of 2,5-Furandicarboxylic Acid (FDCA): This is a common and direct approach where FDCA is reacted with ethanol in the presence of a catalyst. The key challenge in this method is achieving high selectivity for the monoester over the diester byproduct.
-
Oxidation of 5-Substituted Furan Precursors: This route involves starting with a furan derivative that already possesses a group at the 5-position that can be oxidized to a carboxylic acid, with the ethoxycarbonyl group already in place or introduced earlier in the synthetic sequence. A notable example is the oxidation of ethyl 5-methylfuran-2-carboxylate.
This guide will focus primarily on the challenges associated with the selective monoesterification of FDCA, as it is a frequently employed method with well-documented scale-up hurdles.
II. Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of this compound
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or catalyst deactivation.
-
Suboptimal Reaction Conditions: The temperature, pressure, or solvent choice may not be ideal for maximizing the yield of the desired monoester.
-
Formation of Byproducts: Significant formation of the diester, diethyl 2,5-furandicarboxylate, or unreacted FDCA will lower the yield of the desired product. Decarboxylation of FDCA at high temperatures can also occur, leading to furoic acid.[1]
-
Product Loss During Work-up and Purification: The product may be lost during extraction, crystallization, or other purification steps due to its solubility characteristics.
Solutions:
-
Reaction Monitoring: Regularly monitor the reaction progress using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2][3]
-
Optimization of Reaction Conditions:
-
Temperature: Lower reaction temperatures (below 190°C) generally favor the formation of the monoester.[1] Experiment with a temperature gradient to find the optimal balance between reaction rate and selectivity.
-
Catalyst: Ensure the use of an appropriate acid catalyst. In the absence of a traditional strong acid catalyst, CO2 can function as a self-generating acid catalyst under supercritical or near-critical conditions of the alcohol.[4]
-
Reagent Stoichiometry: Carefully control the stoichiometry of ethanol to FDCA. Using a large excess of ethanol can drive the reaction towards the formation of the diester.
-
-
Purification Strategy:
-
Crystallization: Develop a robust crystallization procedure. The product can be crystallized from a suitable solvent system to separate it from byproducts. Cooling the reaction mixture can induce crystallization.[2]
-
Extraction: Optimize the pH during aqueous work-up to ensure the desired product is in a form that can be efficiently extracted into an organic solvent, leaving impurities behind.
-
Problem 2: High Levels of Diethyl 2,5-furandicarboxylate (Diester) Impurity
Possible Causes:
-
High Reaction Temperature: As mentioned, temperatures above 190°C tend to favor the formation of the diester.[1]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at a moderate temperature, can lead to the over-esterification of the monoester to the diester.
-
Excess Ethanol: A large excess of ethanol will shift the equilibrium towards the formation of the diester according to Le Chatelier's principle.
Solutions:
-
Temperature Control: Maintain strict control over the reaction temperature, keeping it within the optimal range for monoester formation.
-
Kinetic Monitoring: Monitor the reaction progress closely and quench the reaction once the maximum concentration of the monoester is reached, before significant diester formation occurs.
-
Stoichiometric Control: Use a controlled amount of ethanol. It may be beneficial to use slightly more than one equivalent, but a large excess should be avoided.
Problem 3: Presence of Unreacted 2,5-Furandicarboxylic Acid (FDCA)
Possible Causes:
-
Poor Solubility of FDCA: FDCA has poor solubility in many common organic solvents, which can limit its availability to react.[2]
-
Insufficient Catalyst: The amount of catalyst may be insufficient to drive the reaction to completion.
-
Short Reaction Time: The reaction may have been stopped prematurely before all the FDCA could react.
Solutions:
-
Solvent System: Employ a solvent system in which FDCA has better solubility. High-boiling point solvents like DMSO are known to dissolve FDCA, but their removal can be challenging.[2]
-
Catalyst Loading: Increase the catalyst loading, but be mindful of potential side reactions or purification difficulties.
-
Reaction Time: Extend the reaction time while carefully monitoring for the formation of the diester byproduct.
Problem 4: Product Discoloration
Possible Causes:
-
High Reaction Temperatures: Furan compounds are susceptible to thermal degradation and polymerization at elevated temperatures, leading to the formation of colored impurities.
-
Presence of Impurities in Starting Materials: Impurities in the starting FDCA or ethanol can lead to colored byproducts. For instance, 5-formylfuran-2-carboxylic acid (FFCA) is a potential impurity that can contribute to color.[2]
-
Oxidation: The furan ring can be sensitive to oxidation, especially at higher temperatures in the presence of air.
Solutions:
-
Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
High-Purity Starting Materials: Use high-purity FDCA and ethanol to minimize the introduction of color-forming impurities.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purification:
-
Activated Carbon: Treat the product solution with activated carbon to remove colored impurities.
-
Recrystallization: Recrystallization is an effective method for removing colored impurities and obtaining a pure, crystalline product.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to produce this compound on a large scale?
The most direct route is the selective monoesterification of 2,5-furandicarboxylic acid (FDCA). However, for large-scale production, a process involving the oxidation of a suitable precursor like ethyl 5-methylfuran-2-carboxylate can also be efficient and may offer better control over the final product's purity.[3] The choice of route often depends on the availability and cost of the starting materials, as well as the desired purity of the final product.
Q2: How can I selectively synthesize the monoester over the diester?
Controlling the reaction temperature is crucial; lower temperatures (below 190°C) favor monoester formation.[1] Additionally, careful control of the stoichiometry of ethanol to FDCA is important. Using a minimal excess of ethanol will help to limit the formation of the diester. Reaction monitoring is also key to stopping the reaction at the point of maximum monoester concentration.
Q3: What are the main byproducts to look out for in the synthesis of this compound?
The primary byproducts are typically diethyl 2,5-furandicarboxylate (the diester) and unreacted 2,5-furandicarboxylic acid (FDCA).[2] Other potential byproducts can include 5-formylfuran-2-carboxylic acid (FFCA) if the starting material is derived from the oxidation of 5-hydroxymethylfurfural (HMF), and furoic acid if decarboxylation occurs at high temperatures.[1][5]
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent technique for monitoring the progress of the reaction, allowing for the quantification of the starting material, product, and major byproducts.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product and identifying any impurities. Titration can be used to determine the purity of the final acidic product.
Q5: What are the key safety considerations when scaling up the production of this compound?
When working with flammable solvents like ethanol, appropriate measures should be taken to prevent fires and explosions, especially on a larger scale. If using strong acid catalysts like sulfuric acid, proper personal protective equipment (PPE) is essential. If the reaction is conducted under pressure, the reactor must be properly rated and equipped with safety relief devices. A thorough safety review should be conducted before any scale-up activities.
IV. Experimental Protocols & Data
Protocol 1: Selective Monoesterification of 2,5-Furandicarboxylic Acid (FDCA)
This protocol is a generalized procedure and should be optimized for specific laboratory conditions and scales.
Materials:
-
2,5-Furandicarboxylic acid (FDCA)
-
Ethanol (anhydrous)
-
Acid catalyst (e.g., sulfuric acid, or utilizing supercritical CO₂)
-
Suitable solvent (if necessary)
-
Sodium bicarbonate solution (for work-up)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and temperature probe, add FDCA and ethanol.
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 160-180°C) and maintain for the desired reaction time.[1]
-
Monitor the reaction progress by HPLC.
-
Once the desired conversion is achieved, cool the reaction mixture.
-
If the product crystallizes upon cooling, it can be isolated by filtration.
-
If the product remains in solution, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a sodium bicarbonate solution to remove any unreacted FDCA and the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent.
Table 1: Summary of Reaction Parameters for Furan-dicarboxylate Synthesis
| Parameter | Condition | Rationale / Expected Outcome | Reference |
| Temperature | 160-190°C | Favors monoester formation | [1] |
| >190°C | Favors diester formation | [1] | |
| Pressure | 950-3000 psi (gauge) | When using CO₂ as a catalyst | [4] |
| Catalyst | Strong acid (e.g., H₂SO₄) or CO₂ | To protonate the carbonyl group and facilitate nucleophilic attack by the alcohol. | [4] |
| Reaction Time | 4-12 hours | Dependent on temperature and catalyst; requires optimization. | [1] |
| Ethanol:FDCA Ratio | Near stoichiometric to slight excess | To favor monoester formation and avoid significant diester byproduct. |
V. Visualizations
Diagram 1: Synthetic Pathway via Selective Monoesterification
Caption: Selective monoesterification of FDCA to the desired product.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and addressing low product yield.
VI. References
-
Efficient process for producing 5-(alkoxycarbonyl)-furan-2-carboxylic acids. (Patent No. WO2021045927A1).
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2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses.
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One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc.
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Synthesis of 2-Furancarboxylic Acid from Furfural: An In-depth Technical Guide. Benchchem.
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ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID. (Patent No. EP 2935229 B1).
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Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI.
-
Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc). (Patent No. US20190389822A1).
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Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. MDPI.
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5-Formyl-2-furancarboxylic acid. Chem-Impex.
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Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry.
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Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. ResearchGate.
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A scalable carboxylation route to furan-2,5-dicarboxylic acid. RSC Publishing.
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Esterification of 2,5-furan-dicarboxylic acid. (Patent No. US9765045B2).
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Furan-2,5-dicarboxylic acid purge process. (Patent No. US20160332979A1).
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Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). PMC.
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Ester synthesis by esterification. Organic Chemistry Portal.
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Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI.
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Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
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Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Publications.
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Mechanistic Studies into the Selective Production of 2,5-furandicarboxylic Acid from 2,5-bis(hydroxymethyl)furan Using Au-Pd Bimetallic Catalyst Supported on Nitrated Carbon Material. MDPI.
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Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols. ResearchGate.
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Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. PMC.
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Enhancing Low-Potential Electrosynthesis of 2,5-Furandicarboxylic Acid on Monolithic CuO by Constructing Oxygen Vacancies. ACS Publications.
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Optimizing operational parameters for the enzymatic production of furandicarboxylic acid building block. ResearchGate.
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Synthesis of esters derived from 2,5-furandicarboxylic acid and study of its plasticizing effects on poly(lactic acid). ResearchGate.
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Validation & Comparative
A Comparative Guide to the Synthesis of Furan-2,5-dicarboxylic Acid (FDCA)
Furan-2,5-dicarboxylic acid (FDCA), a bio-based platform chemical, is poised to revolutionize the polymer industry as a sustainable replacement for petroleum-derived terephthalic acid (PTA).[1][2] Its structural similarity to PTA allows for the production of high-performance polymers like polyethylene furanoate (PEF), a promising alternative to polyethylene terephthalate (PET).[3][4][5][6][7] The growing demand for green chemistry solutions has spurred extensive research into efficient and economically viable methods for FDCA synthesis.[2][8] This guide provides a critical comparison of the leading synthesis methodologies, offering in-depth technical insights and experimental data to inform researchers, scientists, and drug development professionals.
Catalytic Oxidation of 5-Hydroxymethylfurfural (HMF)
The catalytic oxidation of 5-hydroxymethylfurfural (HMF), a key intermediate derived from the dehydration of C6 sugars, is currently the most extensively investigated and industrially relevant route to FDCA.[4][5][8][9] This process typically involves the use of a heterogeneous or homogeneous catalyst in the presence of an oxidant, often air or pure oxygen, to convert the hydroxyl and aldehyde functional groups of HMF into carboxylic acids.
Noble Metal Catalysis
Noble metal catalysts, particularly those based on platinum (Pt), palladium (Pd), and gold (Au), have demonstrated high activity and selectivity for HMF oxidation.[10] These catalysts are typically supported on carbon to enhance their surface area and stability. The general reaction pathway proceeds through several intermediates, including 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF), and 5-formyl-2-furancarboxylic acid (FFCA).[10][11]
The choice of catalyst and reaction conditions significantly influences the product distribution and yield. For instance, studies have shown that under alkaline conditions, noble metal catalysts can achieve almost quantitative formation of FDCA.[1] The base plays a crucial role in promoting the oxidation of the hydroxymethyl group. A study investigating the oxidation of HMF over supported Pt and Pd catalysts reported FDCA selectivity of 79% and 71%, respectively, at 22 °C and 690 kPa of O2 after 6 hours.[10] More recent advancements have focused on developing base-free oxidation systems to minimize waste and simplify downstream processing. A novel Pt/C–O–Mg catalyst has been reported to achieve a 97% FDCA yield under optimal base-free conditions (110 °C, 1.0 MPa O2).[12]
Experimental Protocol: Base-Free Aerobic Oxidation of HMF using Pt/C–O–Mg Catalyst [12]
-
Catalyst Preparation: Prepare the Pt/C–O–Mg catalyst as described in the source literature.
-
Reaction Setup: In a high-pressure reactor, add 5-hydroxymethylfurfural (HMF), the Pt/C–O–Mg catalyst, and a suitable solvent (e.g., water).
-
Reaction Conditions: Seal the reactor, pressurize with oxygen to 1.0 MPa, and heat to 110 °C with stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them using High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: After the reaction is complete, cool the reactor, release the pressure, and separate the catalyst by filtration. The FDCA can be isolated from the aqueous solution by acidification and subsequent crystallization.
Transition Metal Catalysis
While noble metal catalysts are highly effective, their high cost and limited availability are significant drawbacks for large-scale industrial production.[5] Consequently, there is a growing interest in developing catalysts based on more abundant and less expensive transition metals, such as cobalt (Co), manganese (Mn), and iron (Fe).[1][13]
Catalyst systems combining Co, Mn, and Br, similar to those used in the industrial oxidation of p-xylene to terephthalic acid, have been applied to HMF oxidation.[1] More recently, a metal-organic framework (MOF)-based catalyst with grafted iron sites (CAU-28) has shown promising results for the base-free conversion of HMF to FDCA in water.[13] This system achieved 100% HMF conversion with a 70-80% FDCA yield in just one hour under microwave-assisted heating.[13]
Electrochemical Synthesis
Electrochemical synthesis is emerging as a "green" and promising alternative for FDCA production.[11][14][15] This method utilizes electrons as the primary reagent to drive the oxidation of HMF or other furan derivatives at room temperature and atmospheric pressure, thereby offering a more environmentally friendly process.[14][15]
The electrochemical oxidation of HMF (HMFOR) is a complex, multi-electron transfer process that can proceed through different pathways, yielding intermediates such as DFF, HMFCA, and FFCA.[11] Achieving high selectivity for FDCA while suppressing the formation of byproducts is a major challenge.[11] Catalyst design is critical, with materials ranging from noble metals to transition metal oxides and metal-free electrocatalysts being investigated.[11][16]
A key advantage of electrosynthesis is the ability to couple the anodic oxidation of HMF with a valuable cathodic reaction, such as the hydrogen evolution reaction (HER), to produce both FDCA and hydrogen gas simultaneously.[5] Recent research has demonstrated the feasibility of a continuous electrochemical process for converting HMF to FDCA, achieving 100% conversion with an 89% yield.[17]
An innovative approach involves the electrochemical carboxylation of a furfural derivative with CO2 to synthesize FDCA.[14][15] This method offers a pathway for CO2 utilization, further enhancing its green credentials.
Biocatalytic Synthesis
Biocatalytic methods, employing either whole-cell microorganisms or isolated enzymes, offer a highly specific and environmentally benign route to FDCA.[3][18][19] These processes operate under mild conditions (ambient temperature and pressure) in aqueous media, avoiding the use of harsh chemicals and reducing energy consumption.[5][19]
The biocatalytic oxidation of HMF to FDCA can be achieved through a cascade of enzymatic reactions.[18] However, challenges such as substrate and product inhibition, as well as the relatively slow reaction rates compared to chemical catalysis, need to be addressed for industrial viability.[3][5][20]
Recent bioengineering advancements have led to significant improvements in biocatalytic FDCA production. For example, an engineered Raoultella ornithinolytica strain has been reported to produce 41.29 g/L of FDCA from 35 g/L of HMF in 72 hours, with a remarkable yield of 95.14%.[19][21] Another study demonstrated a bi-enzymatic cascade system using a bacterial laccase and a fungal alcohol oxidase for the efficient conversion of HMF to FDCA.[18]
Synthesis from Other Bio-based Feedstocks
While HMF is the most common precursor for FDCA, alternative routes starting from other bio-derived molecules are being explored to overcome the challenges associated with HMF production and purification.[9][22]
From Furfural and 2-Furoic Acid
Furfural, a C5 platform chemical produced from the hemicellulose fraction of lignocellulosic biomass, is a readily available and cost-effective starting material.[9] One approach involves the oxidation of furfural to 2-furoic acid, which is then carboxylated to yield FDCA.[4][9] A method for the direct carboxylation of 2-furoic acid using carbon dioxide in the presence of a strong base has been developed, providing FDCA in a 73% yield.[23]
Dehydration of Hexoses and Aldaric Acids
Direct, one-pot synthesis of FDCA from carbohydrates like fructose and glucose is a highly attractive prospect, as it would eliminate the need for the separation and purification of the HMF intermediate.[6][7][22] However, this approach is often hampered by the formation of insoluble by-products known as humins.[22]
Another innovative route involves the dehydration and cyclization of aldaric acids, which can be derived from renewable biomass sources.[24] For instance, galactaric acid, obtained from pectin, can be converted to FDCA via acid catalysis.[24]
Comparison of Synthesis Methods
| Method | Starting Material | Key Advantages | Key Challenges | Reported Yield |
| Noble Metal Catalysis | 5-Hydroxymethylfurfural (HMF) | High activity and selectivity | High catalyst cost, need for base in some systems | Up to 97%[12] |
| Transition Metal Catalysis | 5-Hydroxymethylfurfural (HMF) | Lower catalyst cost | Lower activity and stability compared to noble metals | 70-80%[13] |
| Electrochemical Synthesis | HMF, Furfural derivatives | Mild reaction conditions, potential for CO2 utilization, co-production of H2 | Selectivity, current density, product recovery | Up to 89%[17] |
| Biocatalytic Synthesis | 5-Hydroxymethylfurfural (HMF) | Environmentally friendly, high specificity, mild conditions | Substrate/product inhibition, slow reaction rates | Up to 95.14%[19][21] |
| From Furfural/2-Furoic Acid | Furfural, 2-Furoic Acid | Utilizes abundant C5 feedstock | Can require stoichiometric amounts of reagents | 73%[23] |
| Direct from Carbohydrates | Hexoses, Aldaric Acids | One-pot process, avoids HMF isolation | Formation of humins, lower selectivity | Varies depending on catalyst and conditions |
Visualizing the Synthesis Pathways
Caption: Major synthetic pathways to Furan-2,5-dicarboxylic acid (FDCA).
Conclusion
The synthesis of FDCA is a dynamic field of research with several promising methodologies. The catalytic oxidation of HMF remains the most mature technology, with ongoing efforts to improve catalyst cost-effectiveness and process sustainability. Electrochemical and biocatalytic routes offer significant environmental advantages and are rapidly advancing towards industrial feasibility. The choice of the optimal synthesis method will ultimately depend on a combination of factors, including feedstock availability, energy costs, catalyst stability, and the desired purity of the final product. As the demand for bio-based polymers continues to grow, innovation in FDCA synthesis will be a key enabler of a more sustainable chemical industry.
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A Comparative Guide to the Biological Activity of 5-(Ethoxycarbonyl)furan-2-carboxylic Acid Derivatives
The furan scaffold is a cornerstone in medicinal chemistry, lauded for its presence in a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle is a versatile pharmacophore, often enhancing metabolic stability and receptor interactions.[1] Within this broad class, derivatives of 5-(Ethoxycarbonyl)furan-2-carboxylic acid, a key bio-based platform chemical derived from the oxidation of furoates, represent a promising frontier for drug discovery.[3][4] These molecules offer two reactive sites—the carboxylic acid at C2 and the ester at C5—allowing for diverse structural modifications to modulate pharmacological activity.
This guide provides a comparative analysis of the biological activities of key derivatives, focusing on their anticancer and antimicrobial potential. We delve into the structure-activity relationships (SAR) that govern their efficacy, present detailed experimental protocols for their evaluation, and visualize the molecular mechanisms that underpin their therapeutic effects.
From Bio-based Precursor to Bioactive Candidate: Synthesis Overview
The journey from the parent compound, this compound, to a library of biologically active derivatives involves strategic chemical modifications. The primary synthetic routes focus on the transformation of the carboxylic acid group at the C2 position into various functional moieties, such as amides and hydrazide-hydrazones.
The general synthetic pathway begins with the conversion of this compound to its more reactive acyl chloride. This intermediate is then reacted with a range of amines or hydrazines to yield the corresponding furan-2-carboxamides or furan-2-carbohydrazides. Further reaction of the carbohydrazide with various aldehydes can produce a diverse library of hydrazone derivatives.[5][6]
Figure 1: General synthetic scheme for key derivatives.
This diversity-oriented synthesis approach allows for the systematic exploration of how different substituents impact biological activity, a cornerstone of modern medicinal chemistry.[5]
Comparative Analysis of Anticancer Activity
Derivatives of furan-2-carboxylic acid have demonstrated significant potential as anticancer agents. By modifying the core structure, researchers can fine-tune the cytotoxic activity against various cancer cell lines. The primary mechanism often involves inducing programmed cell death (apoptosis) and disrupting the cell cycle.[7]
Cytotoxicity Against Human Cancer Cell Lines
The antiproliferative activity of furan derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[1] Below is a comparative summary of the cytotoxic activity (IC50 values) of representative furan derivatives against common cancer cell lines.
| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |
| Furan Precursor | Tricarbonyl Precursor (Compound 1) | HeLa (Cervical) | 0.08 | [8][9] |
| Furan Derivative | Furan Compound (Compound 24) | HeLa (Cervical) | 8.79 | [8][9] |
| Furan Derivative | Furan Compound (Compound 24) | SW620 (Colorectal) | Moderate Potency | [8][9] |
| Carbohydrazide | Pyridine Carbohydrazide (Compound 4) | MCF-7 (Breast) | 4.06 | [7] |
| Triazinone | N-phenyl Triazinone (Compound 7) | MCF-7 (Breast) | 2.96 | [7] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
Expert Insights on Structure-Activity Relationship (SAR):
The data reveals critical insights into the SAR of these compounds. For instance, certain tricarbonyl precursors to furan derivatives have shown exceptionally high potency against HeLa cells, with IC50 values in the nanomolar range.[8][9] In a series of novel furan-based compounds, a pyridine carbohydrazide and an N-phenyl triazinone derivative demonstrated potent activity against the MCF-7 breast cancer cell line.[7] The nature and position of substituents on the furan ring and its appended moieties are critical for modulating potency and selectivity.[1]
Mechanism of Action: Unraveling the Anticancer Effects
The efficacy of these furan derivatives stems from their ability to interfere with critical cellular processes in cancer cells, primarily by inducing apoptosis and causing cell cycle arrest.
Induction of Apoptosis and Cell Cycle Arrest
Flow cytometry analysis has shown that potent furan derivatives can cause cell cycle arrest, particularly at the G2/M phase.[7] This disruption prevents cancer cells from progressing through mitosis and proliferating. Furthermore, these compounds trigger apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This is evidenced by an increase in the expression of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[7]
Figure 2: Proposed mitochondrial pathway of apoptosis.
Inhibition of Key Signaling Pathways
Advanced mechanistic studies have revealed that some furan derivatives exert their anticancer effects by modulating crucial signaling pathways that are often dysregulated in cancer. Western blot analyses have shown that certain compounds can promote the activity of the tumor suppressor PTEN.[8][9] This, in turn, suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are critical for cancer cell growth, proliferation, and survival.[8][9]
Comparative Analysis of Antimicrobial Activity
In an era of growing antimicrobial resistance, the development of new antibacterial and antifungal agents is a critical area of research. Furan-based scaffolds have shown considerable promise in this domain.[6][10] Modifications of the furan-2-carboxylic acid core, particularly the formation of hydrazide-hydrazones, have yielded compounds with significant antimicrobial activity.
Efficacy Against Bacterial and Fungal Strains
The antimicrobial potential of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Derivative Example | Target Microorganism | Activity Metric | Reference |
| Hydrazide-Hydrazone | 5-nitrofuran-2-carboxylic acid derivative | Various bacteria & fungi | Higher activity than reference drugs (nitrofurantoin, cefuroxime) | [6] |
| Furan-thiazolidinone | 5-(4-Ethylbenzyl)-2-(furan-2-ylmethylenehydrazono)thiazolidin-4-one | S. aureus, E. coli, C. albicans | Significant antimicrobial potential | [10] |
| Furan-2-carboxamide | N′-(4-Chlorobenzoyl)furan-2-carbohydrazide | Pseudomonas aeruginosa | Significant antibiofilm activity | [5] |
Expert Insights on Structure-Activity Relationship (SAR):
The introduction of a 5-nitro group on the furan ring appears to be a key factor for potent antimicrobial activity, with some hydrazide-hydrazone derivatives outperforming established antibiotics.[6] Furthermore, hybrid molecules combining the furan ring with other heterocyclic systems, like thiazolidinone, have demonstrated broad-spectrum antimicrobial effects.[10] For Pseudomonas aeruginosa, a pathogen known for its biofilm-forming capabilities, furan-2-carboxamide derivatives have shown significant activity, suggesting a potential mechanism related to quorum sensing inhibition.[5]
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol outlines the steps for assessing the antiproliferative activity of the synthesized furan derivatives against a selected cancer cell line.
Objective: To determine the IC50 value of test compounds.
Materials:
-
96-well microtiter plates
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) to determine the IC50 value using non-linear regression analysis.
Figure 3: Workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol describes the method for determining the MIC of the synthesized compounds against bacterial strains.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic) and negative control (broth only)
Procedure:
-
Preparation: Add 50 µL of sterile MHB to each well of a 96-well plate.
-
Serial Dilution: Add 50 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
Inoculation: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension so that after inoculation, each well contains approximately 5 x 10⁵ colony-forming units (CFU)/mL. Add 50 µL of this standardized inoculum to each well.
-
Controls: Include a positive control well (inoculum with a standard antibiotic) and a negative control well (broth only, no inoculum) and a growth control (inoculum with no compound).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Directions
Derivatives of this compound are a versatile and promising class of compounds with significant potential in drug discovery. The strategic modification of the furan core has yielded potent anticancer and antimicrobial agents. Structure-activity relationship studies highlight that substitutions at both the C2 and C5 positions are critical for biological activity, with carboxamides and hydrazide-hydrazones showing particular promise. Mechanistic studies reveal that the anticancer effects are often mediated through the induction of apoptosis and the inhibition of key oncogenic signaling pathways.
Future research should focus on expanding the library of these derivatives to further refine the structure-activity relationships. Investigating their efficacy in in vivo models will be a crucial next step to validate their therapeutic potential. Additionally, exploring synergistic combinations with existing drugs could open new avenues for combating cancer and infectious diseases. The bio-based origin of the parent scaffold adds a layer of sustainability to this exciting area of medicinal chemistry research.
References
-
Lu, D., Zhou, Y., Li, Q., Luo, J., Jiang, Q., He, B., Yang, B., & Tu, Z. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Anti-Cancer Agents in Medicinal Chemistry, 20(12), 1475–1486. [Link]
-
Lu, D., Zhou, Y., Li, Q., Luo, J., Jiang, Q., He, B., Yang, B., & Tu, Z. (2020). Synthesis, in vitro antitumor activity and molecular mechanism of novel furan derivatives and their precursors. Anti-cancer agents in medicinal chemistry, 20(12), 1475–1486. [Link]
-
Al-Ostath, A., Al-Qaisi, J., El-Awady, R., & Al-Tel, T. H. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2533. [Link]
-
Nefic, H., Mackic, S., & Zavrsnik, D. (2020). Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects. Molecules, 25(15), 3536. [Link]
-
Wojtulewski, S., & Rychlewska, U. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1805. [Link]
-
Mendoza-Vera, I., Ortíz-Sánchez, J. M., Yañez-Pineda, M., García-Rivas, G., & Castillo-Bocanegra, E. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Medicinal Chemistry, e202400879. [Link]
-
Reaction Biology. (n.d.). Optimization of synthesis and evaluation of antitumor properties. Reaction Biology. [Link]
-
Piatkowska, P., Podlewska, S., & Czarnecka, K. (2020). Synthesis of promising antimicrobial agents: hydrazide-hydrazones of 5-nitrofuran-2-carboxylic acid. Chemical biology & drug design, 95(2), 260–269. [Link]
-
Shcherbyna, R., Panas, N., & Gzella, A. (2021). Synthesis, Molecular Docking and Antimicrobial Activities of 5-(4-substituted-benzyl)-2-(furan/thiophen-2- ylmethylene hydrazono)thiazolidin-4-ones. Scientia Pharmaceutica, 89(1), 3. [Link]
-
Peng, Y., Weber, J.-F., & Grée, R. (2016). Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. European journal of medicinal chemistry, 116, 15–28. [Link]
-
Fisyuk, A. S., Tsypyshev, D. O., & Chupakhin, O. N. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. International journal of molecular sciences, 24(4), 3997. [Link]
-
Manolov, I., Stoyanov, S., & Le, T. T. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6548. [Link]
-
Fizer, M., Fizer, O., & Gzella, A. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3012. [Link]
-
Sádaba, I., Granados, M. L., & Riisager, A. (2014). Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. ChemSusChem, 7(1), 274-283. [Link]
-
Miniyar, P. B., Murumkar, P. R., & Gaware, V. M. (2009). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 5-METHYLPYRAZINE-2- CARBOHYDRAZIDE DERIVATIVES. International Journal of Drug Development and Research, 1(1), 19-27. [Link]
-
El-Sayed, N. N. E., El-Gazzar, A. B. A., & El-Hady, H. A. (2012). 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities. Molecules, 17(6), 7010–7023. [Link]
-
Zafar, H., & Zaib, S. (2024). Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biological Activities. Central Asian Journal of Theoretical and Applied Science, 5(12), 101-112. [Link]
- Tennakoon, C. L., & Scogin, J. E. (2019). Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc)
-
Wang, G., Zhang, W., & Xu, J. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. BioResources, 15(2), 4478-4511. [Link]
- Tennakoon, C. L., & Scogin, J. E. (2021). Efficient process for producing 5-(alkoxycarbonyl)
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Validation of 5-(Ethoxycarbonyl)furan-2-carboxylic Acid Purity by HPLC
Executive Summary
5-(Ethoxycarbonyl)furan-2-carboxylic acid (EFCA) is a critical mono-ester intermediate in the synthesis of polyethylene furanoate (PEF), a bio-based alternative to PET. Its purity directly impacts polymerization kinetics and final polymer properties.
This guide provides a rigorous validation framework for EFCA purity analysis using High-Performance Liquid Chromatography (HPLC). Unlike generic protocols, this document objectively compares HPLC against alternative methodologies (GC-MS, qNMR, Titration) to demonstrate why HPLC-UV is the superior "product" for routine quality control. We present a self-validating, robust method capable of separating EFCA from its critical impurities: furan-2,5-dicarboxylic acid (FDCA) and diethyl furan-2,5-dicarboxylate.
Part 1: Comparative Analysis of Analytical Methodologies
Before detailing the validation protocol, it is essential to establish why HPLC is the industry standard for this specific furan derivative. The following table contrasts the proposed HPLC method with common alternatives.
Table 1: Performance Comparison of Analytical Techniques for EFCA
| Feature | RP-HPLC (Proposed) | GC-MS / GC-FID | qNMR (Quantitative NMR) | Potentiometric Titration |
| Analyte Suitability | High. Excellent for polar, non-volatile organic acids. | Low. Requires derivatization (silylation) due to polar carboxylic acid group. | High. Good for structural ID. | Medium. Measures total acidity only. |
| Specificity | Excellent. Resolves EFCA from FDCA (di-acid) and Diethyl ester. | Medium. Thermal degradation of the free acid can produce artifacts. | High. Distinct chemical shifts, but overlapping signals can occur. | None. Cannot distinguish EFCA from FDCA or other acidic impurities. |
| Sensitivity (LOD) | High (ppm level). Strong UV chromophore at ~265 nm. | High, but dependent on derivatization efficiency. | Low. Typically >0.1% (1000 ppm) without excessive scan times. | Low. Not suitable for trace impurity analysis. |
| Throughput | High. Automated injections, <15 min run time. | Low. Sample prep (derivatization) adds significant time. | Low. Manual processing and long acquisition times. | High. Fast, but data is limited. |
| Recommendation | Primary QC Method. | Secondary/Orthogonal. | Reference Standard Qualification. | Assay Check (Crude). |
Expert Insight: While GC-MS is powerful for volatile furans (e.g., methylfuran), EFCA's carboxylic acid moiety leads to peak tailing and potential decarboxylation in the injector port. HPLC avoids thermal stress, allowing direct analysis of the native compound.
Part 2: Method Development & Optimization
To ensure a self-validating system, the chromatographic conditions must be optimized based on the physicochemical properties of EFCA (pKa ~3.0, logP ~1.5).
Column Selection Strategy
-
Primary Choice: C18 (Octadecylsilane). Provides strong hydrophobic retention for the ethyl ester group.
-
Alternative: Phenyl-Hexyl. Offers unique
interactions with the furan ring, useful if specific aromatic impurities co-elute on C18.
Mobile Phase Logic
-
Buffer: Acidic pH is non-negotiable. At neutral pH, EFCA ionizes (
), eluting near the void volume with poor resolution. -
Modifier: 0.1% Phosphoric Acid (
) or 0.1% Formic Acid. Phosphoric acid is preferred for UV detection (transparent <210 nm) if lower wavelengths are needed for impurities.
Optimized Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1%
in Water. -
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 60% B over 15 min.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 265 nm (Max absorption of furan ring conjugation).
-
Temperature: 30°C.
Figure 1: Method Development Decision Tree
Caption: Logical workflow for optimizing HPLC conditions for furanic acids, prioritizing pH control for peak shape.
Part 3: Validation Protocol (ICH Q2 Compliant)
This protocol validates the method for Purity (Area %) and Assay (w/w %).
Specificity (Stress Testing)
Demonstrate that the method separates EFCA from known impurities and degradation products.
-
Protocol: Inject individual standards of:
-
FDCA (Precursor/Hydrolysis product).
-
Diethyl furan-2,5-dicarboxylate (Over-esterification byproduct).
-
EFCA (Target).
-
-
Acceptance Criteria: Resolution (
) > 1.5 between all peaks. Peak purity (via Diode Array Detector) > 990.
Linearity[2]
-
Protocol: Prepare 5 concentration levels corresponding to 50%, 80%, 100%, 120%, and 150% of the target concentration (e.g., 0.5 mg/mL).
-
Data Analysis: Plot Area vs. Concentration.
-
Acceptance Criteria:
.[2]
Accuracy (Recovery)
-
Protocol: Spike known amounts of EFCA into a placebo matrix (or solvent if pure substance validation) at 80%, 100%, and 120% levels. Triplicate preparations for each level.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Precision
-
Repeatability: 6 injections of the standard at 100% concentration.
-
Intermediate Precision: 6 preparations analyzed by a different analyst on a different day.
-
Acceptance Criteria: RSD
1.0% for Assay; RSD 5.0% for trace impurities.
Robustness
Intentionally vary parameters to verify method reliability.
-
Flow Rate: ±0.1 mL/min.
-
Column Temp: ±5°C.
-
Wavelength: ±2 nm.
-
Acceptance Criteria: System suitability parameters (Resolution, Tailing Factor) remain within limits.
Figure 2: Validation Workflow
Caption: Step-by-step validation workflow ensuring data integrity from preparation to reporting.
Part 4: Representative Experimental Data
The following data represents typical results expected for high-purity EFCA validation.
Table 2: Summary of Validation Results
| Parameter | Experimental Condition | Result | Acceptance Limit | Status |
| Linearity | 0.25 – 0.75 mg/mL | PASS | ||
| Accuracy | 80% Level | 99.8% Recovery | 98.0 - 102.0% | PASS |
| 100% Level | 100.2% Recovery | 98.0 - 102.0% | PASS | |
| 120% Level | 100.5% Recovery | 98.0 - 102.0% | PASS | |
| Precision | Repeatability (n=6) | 0.45% RSD | PASS | |
| LOD | Signal-to-Noise = 3:1 | 0.05 µg/mL | N/A | Info |
| Specificity | Resolution (EFCA vs FDCA) | PASS |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
-
Sielc Technologies. (2021). HPLC Method for 5-Hydroxymethyl-2-furancarboxylic acid and related furans.Link
-
Restek Corporation. (2022). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS.[4][5] (Comparison of GC methods for furans). Link
-
PubChem. (2025).[6] Compound Summary: Furan-2,5-dicarboxylic acid (FDCA).[7][8][9][10][11][12] National Library of Medicine. Link
-
BenchChem. (2025). HPLC vs. GC-MS for the Analysis of Aromatic Ketones and Furans: A Comparative Guide.Link (Note: Generalized reference for technique comparison logic).
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Comparative Analysis of Catalysts for Furfural Oxidation
A Guide for Researchers and Process Engineers
Executive Summary
Furfural, a platform chemical derived from lignocellulosic biomass (hemicellulose), serves as a critical precursor for high-value C5 and C4 acids.[1] The oxidative valorization of furfural bifurcates into two distinct pathways: ring-retention to produce Furoic Acid (FA) and ring-opening to yield Maleic Acid (MA) or Succinic Acid (SA) .
This guide provides a technical comparison of catalytic systems driving these transformations. We analyze the performance of noble metals (Au), transition metal oxides (
Mechanistic Pathways & Selectivity Control
Understanding the reaction mechanism is prerequisite to catalyst selection. The oxidation pathway is dictated by the oxidant (
Reaction Network Diagram
The following diagram illustrates the divergence between oxidative dehydrogenation (yielding Furoic Acid) and oxidative cleavage (yielding Maleic/Succinic Acid).
Figure 1: Mechanistic bifurcation in furfural oxidation. Blue path indicates ring retention; dashed paths indicate ring opening via Baeyer-Villiger type mechanisms.
Comparative Analysis of Catalyst Classes
Noble Metal Catalysts: The Gold Standard (Au/HT)
Supported gold nanoparticles, particularly on basic supports like Hydrotalcite (HT), represent the benchmark for producing Furoic Acid .
-
Mechanism: Au nanoparticles activate molecular oxygen (
) and facilitate the abstraction of the aldehydic hydrogen. The basic support (HT) plays a dual role: it neutralizes the acid product (preventing catalyst deactivation) and facilitates the rate-determining step of C-H bond activation. -
Performance: Au/HT (Mg:Al 4:1) achieves 100% conversion and >99% selectivity under mild, base-free conditions.[2]
-
Limitation: High cost of gold and requirement for pressure vessels.
Transition Metal Oxides: The Economic Alternative ( -MnO )
Manganese oxides offer a cost-effective alternative. The crystal phase is critical;
-
Mechanism: The catalytic activity correlates with the abundance of surface vacancies and the mobility of lattice oxygen (Mars-van Krevelen mechanism).
-MnO possesses the highest density of active oxygen species. -
Performance: Capable of 99% yield, but often requires higher temperatures (140°C) compared to Au systems.
Single-Atom Catalysts: The Ring-Opening Specialist (Sn-NiO)
Emerging Single-Atom Catalysts (SACs) like Atomically Dispersed Sn on NiO have shifted the paradigm towards Succinic Acid production via controlled ring opening.
-
Mechanism: The Sn-O-Ni interface activates
to generate hydroxyl radicals ( ).[3] These radicals attack the furan ring, inducing oxidative cleavage via a Baeyer-Villiger pathway, followed by deep oxidation to succinic acid. -
Performance: Unprecedented selectivity (>91%) for succinic acid at low temperatures (50°C).
Performance Metrics Comparison
The following table synthesizes experimental data from recent high-impact studies.
| Catalyst System | Active Phase | Oxidant | T (°C) | Target Product | Conv.[4] (%) | Selectivity (%) | Key Advantage | Ref |
| Au/HT (4:1) | Au NPs | Air (20 bar) | 110 | Furoic Acid | 100 | >99 | Base-free, high stability | [1, 2] |
| Layered MnOx | 140 | Furoic Acid | 99 | 99 | Low cost, Earth-abundant | [3, 4] | ||
| Sn-NiO SAC | Sn Single Atoms | 50 | Succinic Acid | >99 | 91.2 | Selective ring opening | [5, 6] | |
| TS-1 | Ti-Silicalite | 50 | Maleic Acid | >95 | 78 (Yield) | Industrial standard for BVO | [7, 8] |
Experimental Protocol: Batch Oxidation
This protocol describes a self-validating workflow for testing heterogeneous catalysts (e.g., Au/HT or MnO
Workflow Diagram
Figure 2: Standardized batch reactor workflow for furfural oxidation screening.
Step-by-Step Methodology
-
Catalyst Activation:
-
Au/HT: Reduce under
flow at 300°C for 2 hours to ensure metallic Au state. -
MnO
: Dry at 110°C overnight to remove adsorbed water which can block active sites.
-
-
Reaction Setup:
-
Use a high-pressure stainless steel autoclave (e.g., Parr reactor) with a Teflon liner.
-
Standard Charge: 100 mL water, 1.0 g Furfural, Catalyst (Substrate/Metal ratio ~ 500:1).
-
Note: For base-free protocols, do not add NaOH. For H2O2 protocols, add oxidant dropwise to control exotherm.
-
-
Reaction Conditions:
-
Purge reactor 3x with
, then pressurize with (or Air) to 20 bar. -
Heat to target temperature (110°C for Au, 140°C for MnO
) with stirring (600-1000 rpm) to eliminate mass transfer limitations.
-
-
Sampling & Analysis:
-
Aliquot samples at t=0, 1, 2, 4 hours. Filter through 0.22 µm PTFE filter.
-
HPLC Method: Column: Bio-Rad Aminex HPX-87H; Mobile Phase: 5 mM
; Detector: UV (210 nm) + RI. -
Calculation:
[1]
-
Conclusion
For researchers targeting Furoic Acid , Au/HT remains the most efficient catalyst, offering complete conversion at lower temperatures, though
For those targeting C4 dicarboxylic acids (Succinic/Maleic) , the field is shifting toward Single-Atom Catalysts (Sn-NiO) . These systems utilize the precise electronic environment of isolated metal atoms to control the difficult ring-opening step with high specificity, avoiding the "deep oxidation" to
References
-
Supported Gold Catalysts for Base-Free Furfural Oxidation. National Institutes of Health (PMC).Link
-
Liquid Phase Furfural Oxidation under Uncontrolled pH. MDPI Catalysts.Link
-
Effect of MnO2 Crystal Type on the Oxidation of Furfural. MDPI Molecules.Link
-
Recyclability of δ-MnO2 in furfural oxidation reaction. ResearchGate.Link
-
Atomically Dispersed Sn Catalysts toward Selective Oxidation of Furfural. ACS Publications.Link
-
Atomically Dispersed Sn Catalysts toward Selective Oxidation of Furfural to Biodegradable Polymer Monomers. ResearchGate.Link
-
Aqueous-phase catalytic oxidation of furfural with H2O2. RSC Publishing.Link
-
Oxidation of Furfural and Furan Derivatives to Maleic Acid. ACS Omega.Link
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Assessing the Performance of Polymers from Furan-Based Carboxylic Acids: A Comparative Guide for Researchers
An In-Depth Technical Guide
Introduction: The Imperative for Bio-Based Polymers
In the global pursuit of sustainability, the polymer industry is at a critical juncture. The reliance on petrochemical feedstocks is increasingly challenged by environmental concerns and resource depletion, driving intensive research into renewable alternatives.[1][2] Among the most promising candidates are furan-based polymers, derived from biomass sources like agricultural waste.[3][4] These materials offer a pathway to reduce our carbon footprint without compromising, and in some cases, even enhancing polymer performance.[4]
At the heart of this new class of polymers is 2,5-furandicarboxylic acid (FDCA), a bio-based aromatic dicarboxylic acid positioned as a direct replacement for petroleum-derived terephthalic acid (TPA).[1][5] The polymerization of FDCA with diols yields polyesters such as poly(ethylene furanoate) (PEF), which has demonstrated superior properties compared to its conventional counterpart, poly(ethylene terephthalate) (PET).[6][7]
This guide focuses on the performance landscape of polymers derived from furan-based carboxylic acids. While the bulk of research has centered on FDCA, its derivatives, such as 5-(Ethoxycarbonyl)furan-2-carboxylic acid , represent a frontier for creating polymers with tailored functionalities. This document provides a comparative analysis, using well-characterized FDCA-based polymers as a benchmark to understand and predict the performance of this emerging polymer family. We will delve into the causality behind experimental methodologies and present robust data to guide researchers in material selection and development.
The Monomer Landscape: From FDCA to Functionalized Derivatives
The journey from biomass to high-performance polymers begins with the synthesis of key furanic monomers. The central platform chemical is 5-hydroxymethylfurfural (HMF), which is derived from the dehydration of C6 sugars.[8][9] Catalytic oxidation of HMF yields 2,5-furandicarboxylic acid (FDCA), the foundational di-acid for creating linear, high-molecular-weight polyesters.[9]
This compound, a monoester of FDCA, can be synthesized through processes like the oxidation of corresponding furoates.[10] The structural difference between FDCA and its monoester is critical. While FDCA is a difunctional monomer capable of chain propagation, a monoester like this compound possesses one carboxyl group and one ester group. In polycondensation reactions, it can act as a chain modifier or be used to create specific copolyester architectures, offering a tool to control molecular weight or introduce unique side groups.
Caption: Workflow for two-stage melt polycondensation and analysis.
Methodology:
-
Charging the Reactor: A high-pressure reactor equipped with a mechanical stirrer, nitrogen inlet, and distillation outlet is charged with dimethyl 2,5-furandicarboxylate (DMFDCA) and a diol (e.g., ethylene glycol) in a molar ratio of approximately 1:2.2. A catalyst, such as titanium(IV) butoxide or antimony trioxide, is added (typically 200-400 ppm).
-
Causality: Using the dimethyl ester (DMFDCA) is often preferred over FDCA as it has a lower melting point and better solubility, facilitating a homogeneous reaction melt. The excess diol ensures the reaction goes to completion and compensates for diol loss during vacuum application. The catalyst is essential to achieve a high reaction rate.
-
-
Stage 1: Esterification/Transesterification: The reactor is heated to 180-220°C under a nitrogen atmosphere. Methanol (the by-product of transesterification) is distilled off and collected. This stage continues until approximately 90-95% of the theoretical amount of methanol is collected.
-
Causality: The inert nitrogen atmosphere prevents oxidative degradation of the furan ring at high temperatures. The removal of methanol shifts the reaction equilibrium towards the formation of bis(2-hydroxyethyl) furanoate oligomers.
-
-
Stage 2: Polycondensation: The temperature is gradually increased to 230-260°C, and a high vacuum (<1 mbar) is slowly applied. The mechanical stirring speed is increased to facilitate the removal of the excess ethylene glycol by-product.
-
Causality: High vacuum is the driving force for this stage. Removing the glycol by-product is crucial to build high molecular weight polymer chains according to Le Châtelier's principle. The increased viscosity of the melt requires powerful stirring to ensure efficient surface renewal for glycol evaporation.
-
-
Extrusion and Quenching: The reaction is stopped when the desired melt viscosity (monitored by stirrer torque) is reached. The molten polymer is then extruded from the reactor under nitrogen pressure into a water bath to quench it and form an amorphous solid strand, which is then pelletized.
Protocol 2: Thermal Characterization by DSC and TGA
-
Differential Scanning Calorimetry (DSC):
-
A small sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere. A typical cycle: heat from 25°C to 280°C at 10°C/min, hold for 2 minutes to erase thermal history, cool to 25°C at 10°C/min, and then reheat to 280°C at 10°C/min.
-
The Tg is determined from the second heating scan as the midpoint of the step change in heat capacity. The Tm is the peak of the melting endotherm.
-
Causality: The first heating scan erases any prior thermal history from processing. The second heating scan provides data on the intrinsic material properties.
-
-
Thermogravimetric Analysis (TGA):
-
A sample (10-15 mg) is placed in a TGA pan.
-
The sample is heated from ambient temperature to 600°C at a constant rate (e.g., 20°C/min) under a nitrogen atmosphere.
-
The weight loss of the sample is recorded as a function of temperature. The onset of degradation (Td) is typically reported as the temperature at which 5% weight loss occurs.
-
Causality: TGA measures thermal stability by identifying the temperature at which the polymer begins to decompose. This is critical for defining the upper limit of the processing window.
-
Conclusion and Future Outlook
Polymers derived from 2,5-furandicarboxylic acid have unequivocally demonstrated their potential to outperform conventional petroleum-based polyesters in key areas such as thermal stability, mechanical stiffness, and gas barrier performance. [4][11][12]The data strongly support their use in high-value applications, especially advanced packaging. [13][14] The exploration of functionalized monomers like This compound opens a new chapter in this field. While direct performance data on homopolymers from this specific monomer is scarce, its chemical structure suggests a powerful role in copolymerization. By incorporating such monomers, researchers can precisely tune properties:
-
Control Molecular Weight: Acting as a chain-regulating agent.
-
Enhance Solubility: Introducing different functional groups.
-
Create Novel Architectures: Developing branched or end-functionalized polymers for specialized applications like coatings, adhesives, or compatibilizers for polymer blends.
The path forward requires dedicated research into the polymerization behavior of these functionalized furanic monomers. By leveraging the robust performance benchmarks established by FDCA polymers, scientists can rationally design the next generation of sustainable, high-performance materials to meet the challenges of a circular economy.
References
-
Patsnap Eureka. (2025). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers. Patsnap.
-
Tachibana, Y., et al. (2023). Bio-based polymers synthesized from furan derivatives. ResearchGate.
-
BenchChem. (2025). Barrier properties of films made from cis-Tetrahydrofuran-2,5-dicarboxylic acid polymers. BenchChem.
-
Avantium. (2026). Exploring the World of Bio-Based Furan Materials. Avantium.
-
Zeng, J., et al. (2025). Self-healing bio-based furan polymers cross-linked with various bis-maleimides. Polymer Chemistry.
-
Hong, S. H., et al. (2016). High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization. Green Chemistry.
-
Kasmi, N., et al. (2022). Thermal and mechanical properties of furan-polyesters with rigid diols.... ResearchGate.
-
van der Wurff, P., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Omega.
-
Kechagia, I. D., et al. (2020). Tuning the Properties of Furandicarboxylic Acid-Based Polyesters with Copolymerization: A Review. Polymers.
-
Stempfle, F., et al. (2024). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Polymers.
-
Zubkiewicz, A., et al. (2022). Bio-renewable furan-based poly(ester amide)s. Polymer Bulletin.
-
Zhang, J., et al. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. BioResources.
-
Thiyagarajan, S., et al. (2019). Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols. ACS Sustainable Chemistry & Engineering.
-
Sugar Energy Technology. (2024). What are the thermal properties of ethylene 2,5-furandicarboxylate, such as melting point and thermal stability?. Sugar Energy Technology.
-
Mobility Foresights. (2026). France Furan-based Polymer Market Size and Forecasts 2032. Mobility Foresights.
-
Soccio, M., et al. (2020). Fully Biobased Superpolymers of 2,5-Furandicarboxylic Acid with Different Functional Properties: From Rigid to Flexible, High Performant Packaging Materials. ACS Sustainable Chemistry & Engineering.
-
Knoop, R. J. I. (2014). On the Physical Properties of Poly(ethylene 2,5-furandicarboxylate). ResearchGate.
-
Terzopoulou, Z., et al. (2023). Thermal, Molecular Dynamics, and Mechanical Properties of Poly(Ethylene Furanoate)/Poly(ε-Caprolactone) Block Copolymers. Polymers.
-
Gigli, M., et al. (2019). Block Copolyesters Containing 2,5-Furan and trans-1,4-Cyclohexane Subunits with Outstanding Gas Barrier Properties. Polymers.
-
Soccio, M., et al. (2020). Fully Biobased Superpolymers of 2,5-Furandicarboxylic Acid with Different Functional Properties: From Rigid to Flexible, High Performant Packaging Materials. ACS Sustainable Chemistry & Engineering.
-
Pellis, A., et al. (2021). Comparison of the two furan-based diols used in this study. ResearchGate.
-
Terzopoulou, Z., et al. (2022). Blending PLA with Polyesters Based on 2,5-Furan Dicarboxylic Acid: Evaluation of Physicochemical and Nanomechanical Properties. Polymers.
-
Storbeck, R., et al. (1993). Synthesis and properties of polyesters based on 2,5-furandicarboxylic acid and 1,4:3,6-dianhydrohexitols. Polymer.
-
Wang, J., et al. (2022). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Polymers.
-
Partenheimer, W., et al. (2019). Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc). Google Patents.
-
Zhang, J., et al. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. ResearchGate.
-
Annatelli, M., et al. (2024). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Green Chemistry.
-
Milata, V., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc.
-
Wilson, E. K. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. ACS Omega.
-
Jiang, Y., et al. (2015). Enzymatic Polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides as Sustainable Alternatives to Polyphthalamides. Biomacromolecules.
-
Zhang, Z., et al. (2018). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Publishing.
-
Penttilä, T. (2020). Furfural-based 2,2′-bifurans : synthesis and applications in polymers. OuluREPO.
-
Zhang, Z., et al. (2018). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. ResearchGate.
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- 14. mobilityforesights.com [mobilityforesights.com]
Comparative Cytotoxicity Profiling: Substituted Furan Derivatives vs. Standard Chemotherapeutics
Executive Summary: The Furan Pharmacophore[1][2]
In the landscape of heterocyclic medicinal chemistry, substituted furan derivatives occupy a "high-risk, high-reward" niche. While the furan ring serves as a versatile bioisostere for phenyl groups—improving solubility and hydrogen-bonding potential—it also carries the metabolic liability of cytochrome P450 (CYP450) bioactivation.
This guide objectively compares the cytotoxic performance of novel Benzofuran-Chalcone Hybrids and Furan-Fused Quinolines against industry-standard chemotherapeutics (Cisplatin and Doxorubicin ).
Key Finding: Recent experimental data indicates that specific C2-substituted benzofuran derivatives outperform Cisplatin in terms of molar potency (IC50) against multidrug-resistant (MDR) breast cancer lines (MCF-7/ADR), while maintaining a superior Selectivity Index (SI) toward normal endothelial cells.
Comparative Performance Analysis
The following data aggregates performance metrics from recent high-impact studies (2023-2025), focusing on the Benzofuran-Chalcone (BFC) class compared to standard care agents.
Table 1: IC50 Potency Comparison (µM)
Lower values indicate higher potency.[1][2][3]
| Compound Class | Specific Derivative | Cell Line: MCF-7 (Breast) | Cell Line: HepG2 (Liver) | Cell Line: A-549 (Lung) | Reference |
| Benzofuran-Chalcone | Compound 33d | 3.22 ± 0.15 | 4.15 ± 0.20 | 2.74 ± 0.12 | [1] |
| Benzofuran-Chalcone | Compound 13b | 1.87 ± 0.10 | N/A | N/A | [2] |
| Standard Control | Cisplatin | 12.25 ± 1.10 | 9.46 ± 0.85 | 5.12 ± 0.45 | [1] |
| Standard Control | Doxorubicin | 0.89 ± 0.05 | 1.20 ± 0.10 | 0.54 ± 0.03 | [3] |
Analysis:
-
Superiority over Cisplatin: Compound 33d demonstrates a ~3.8-fold increase in potency against MCF-7 cells compared to Cisplatin.[4]
-
Competitive Profile: While Doxorubicin remains more potent on a molar basis, furan derivatives often lack the cardiotoxicity associated with anthracyclines, making them viable alternatives for combination therapies.
Table 2: Selectivity Index (SI)
SI = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 3 is generally considered selective.
| Compound | Target Cell (MCF-7) IC50 (µM) | Normal Cell (HUVEC) IC50 (µM) | Selectivity Index (SI) | Clinical Viability |
| Compound 33d | 3.22 | > 100 | > 31.0 | High |
| Cisplatin | 12.25 | 24.5 | 2.0 | Moderate |
| Doxorubicin | 0.89 | 1.5 | 1.68 | Low (Toxic) |
Expert Insight: The high SI of substituted furans is attributed to their specific mechanism of action—often targeting tubulin dynamics or specific kinases overexpressed in rapidly dividing cells—sparing quiescent normal fibroblasts or endothelial cells.
Mechanistic Pathways & Visualization[1]
Understanding how these compounds kill cancer cells is critical for optimization. The primary mechanism for cytotoxic furan derivatives, particularly benzofurans, is Microtubule Destabilization leading to G2/M Phase Arrest .
Diagram 1: Mechanism of Action (MOA)
This diagram illustrates the cascade from cellular entry to apoptotic death.
Caption: Pathway illustrating the tubulin-targeting mechanism of benzofuran derivatives leading to apoptotic cell death.
Validated Experimental Protocols
To replicate these results, researchers must use self-validating protocols that account for the specific physicochemical properties of furan compounds (e.g., potential volatility of low-MW furans, solubility in aqueous media).
A. Synthesis Validation (Brief)
-
Method: Claisen-Schmidt Condensation.[5]
-
Critical Check: Confirm structure via 1H-NMR. Look for the characteristic doublet of the vinylic protons (J = 15-16 Hz) to ensure the trans (E) isomer, which is thermodynamically more stable and biologically active.
B. Cytotoxicity Screening: Optimized MTT Assay
Standard MTT protocols often fail with hydrophobic heterocycles due to precipitation. Use this modified workflow.
Reagents:
-
Solubilization Buffer: DMSO (Acidified with 0.1M Glycine, pH 10.5, improves formazan stability).
Protocol Steps:
-
Seeding: Plate cells (MCF-7/HepG2) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add furan derivatives (dissolved in DMSO, final concentration < 0.1% v/v).
-
Self-Validation: Include a "Vehicle Control" (0.1% DMSO only) to rule out solvent toxicity.
-
-
Incubation: 48h at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL MTT reagent. Incubate 4h.
-
Expert Tip: If the furan compound is a colored chalcone, run a "Compound Blank" (Media + Compound + No Cells) to subtract chemical absorbance interference.
-
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake 15 min.
-
Read: Absorbance at 570 nm (Reference 630 nm).
Diagram 2: Experimental Workflow
From synthesis to lead identification.
Caption: Step-by-step workflow for the isolation and validation of cytotoxic furan derivatives.
Expert Commentary: The Metabolic Caveat
While the cytotoxicity data is promising, the "Elephant in the room" for furan compounds is bioactivation .
-
The Risk: The furan ring can be oxidized by CYP2E1 to cis-2-butene-1,4-dial, a reactive metabolite that crosslinks proteins and DNA, leading to hepatotoxicity.
-
The Solution: Modern SAR (Structure-Activity Relationship) studies suggest that benzofuran fusion or substitution at the C2/C5 positions with electron-withdrawing groups (EWD) stabilizes the ring against metabolic ring-opening while preserving cytotoxic potency [4].
Recommendation: When selecting a lead compound, prioritize Benzofuran scaffolds over simple furan rings to minimize metabolic liability.
References
-
Bukhari, S. et al. (2023). "Synthesis and anticancer activity of benzofuran-chalcone derivatives against human cancer cell lines." NIH / PubMed.
-
Dharavath, R. et al. (2022).[7] "Antiproliferative activity of benzofuran hybrids against MCF-7 and C-6 cell lines." European Journal of Medicinal Chemistry.
-
BenchChem Technical Team. (2025). "Unveiling the Cytotoxic Potential of Furan Derivatives: A Comparative Guide." BenchChem.[8][3]
-
Miao, Y. et al. (2018). "Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors." European Journal of Medicinal Chemistry.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. broadpharm.com [broadpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Reactivity Guide: Furan-2,5-Dicarboxylic Acid (FDCA) vs. Terephthalic Acid (TPA)
Executive Summary
This guide provides a rigorous technical comparison between Terephthalic Acid (TPA) —the petrochemical backbone of the polyester industry—and its bio-based contender, 2,5-Furandicarboxylic Acid (FDCA) .
While often termed a "drop-in" replacement, FDCA exhibits distinct electronic and geometric behaviors driven by the heteroatomic furan ring. For researchers and drug developers, understanding these nuances is critical. FDCA offers superior gas barrier properties and higher acidity but suffers from lower thermal stability and a narrower processing window compared to the robust benzene ring of TPA.
Part 1: Structural & Electronic Determinants
The divergence in reactivity between FDCA and TPA stems fundamentally from the difference in aromaticity and ring geometry.
Aromaticity and Resonance Energy
The benzene ring in TPA is a perfect hexagon with high resonance stabilization. The furan ring in FDCA is a heteroaromatic system where the oxygen atom contributes a lone pair to the
-
Implication: The lower resonance energy of furan (approx. 16-23 kcal/mol vs. 36 kcal/mol for benzene) makes the FDCA ring more susceptible to ring-opening, oxidation, and thermal degradation.
Acid Strength (pKa)
FDCA is a stronger acid than TPA. The electronegative oxygen atom in the furan ring exerts an inductive electron-withdrawing effect (-I effect) on the carboxyl groups, stabilizing the resulting carboxylate anion more effectively than the phenyl ring does.
Geometric "Kink"
TPA is linear (180° axis between carboxyls). FDCA is nonlinear; the angle between the carboxylic acid axes is approximately 129°, creating a "kink." This structural nonlinearity reduces the chain flexibility in polymers (like PEF), leading to higher glass transition temperatures (
Table 1: Physicochemical Comparison
| Feature | Terephthalic Acid (TPA) | 2,5-Furandicarboxylic Acid (FDCA) | Impact on Application |
| Core Structure | Benzene (C6) | Furan (C4O) | Furan is bio-based but less stable. |
| Resonance Energy | ~151 kJ/mol (36 kcal/mol) | ~67–96 kJ/mol (16–23 kcal/mol) | FDCA degrades at lower T (>220°C). |
| Acidity ( | 3.54 | 2.60 | FDCA requires less catalyst for esterification. |
| Acidity ( | 4.46 | 3.55 | Affects buffer prep and solubility. |
| Inter-carboxyl Angle | 180° (Linear) | ~129° (Nonlinear) | FDCA polymers pack tighter (Better Barrier). |
| Dipole Moment | 0 D (Symmetric) | ~0.7 D (Polar O atom) | FDCA has higher polarity/solubility in polar solvents. |
Part 2: Chemical Reactivity Profile
Thermal Decarboxylation
This is the critical failure mode for FDCA.
-
TPA: Stable up to ~300°C. Decarboxylation is negligible during standard melt polymerization (260–290°C).
-
FDCA: Significant decarboxylation begins >220°C. The mechanism involves the protonation of the furan ring (facilitated by the high acidity of the melt) followed by loss of CO2 to form furoic acid.
-
Constraint: Polymerization of FDCA must be conducted at lower temperatures (<220°C) or via Solid State Polymerization (SSP).
-
Electrophilic Substitution[2]
-
TPA: The benzene ring is deactivated by the two electron-withdrawing carboxyl groups. It is highly resistant to electrophilic attack.
-
FDCA: Despite the electron-withdrawing carboxyls, the inherent electron density of the furan oxygen makes the ring more susceptible to electrophilic attack and oxidative cleavage than TPA.
Polymerization Kinetics (Esterification)
Experimental data indicates that FDCA exhibits autocatalysis . Due to its lower
Part 3: Visualization of Reactivity Pathways
The following diagram contrasts the stability and reaction pathways. Note the "Danger Zone" for FDCA.
Caption: Figure 1. Comparative polymerization pathways. Note FDCA's susceptibility to thermal degradation (orange path) requiring a two-stage Solid State Polymerization (SSP) strategy.
Part 4: Experimental Protocols
Protocol A: Comparative Thermal Stability Assessment (TGA)
Objective: Quantify the onset of decarboxylation for FDCA vs TPA to define processing windows.
-
Preparation: Dry TPA and FDCA samples (5–10 mg) in a vacuum oven at 80°C for 4 hours to remove moisture.
-
Instrument: Thermogravimetric Analyzer (TGA) (e.g., TA Instruments Q500).
-
Method:
-
Ramp: 10°C/min.
-
Range: 50°C to 600°C.
-
Atmosphere: Nitrogen (inert) flow at 60 mL/min.
-
-
Analysis:
-
Record
(Temperature at 5% mass loss). -
Expected Result: TPA
; FDCA . -
Validation: Run a second ramp under Air to observe oxidative stability. FDCA will show an earlier onset of degradation in air due to the electron-rich furan ring.
-
Protocol B: Kinetic Profiling of Esterification
Objective: Measure the "Self-Catalyzed" rate difference.
-
Setup: 100 mL three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap (to remove water).
-
Reagents:
-
Reactor A: TPA (0.1 mol) + Ethylene Glycol (0.2 mol).
-
Reactor B: FDCA (0.1 mol) + Ethylene Glycol (0.2 mol).
-
Note: Do not add external catalyst (e.g.,
or Titanium) for this specific baseline test.
-
-
Procedure:
-
Heat both reactors to 190°C (Oil bath temperature).
-
Maintain stirring at 200 rpm.
-
Collect evolved water in the Dean-Stark trap.
-
-
Sampling:
-
Extract 0.5 mL samples every 15 minutes for 2 hours.
-
Analyze Acid Value (AV) via titration with 0.1 M KOH.
-
-
Data Processing:
-
Plot
vs. Time (Second-order kinetic plot). -
Insight: The slope of the FDCA line will be steeper initially, confirming higher acidity-driven autocatalysis.
-
Part 5: References
-
Sousa, A. F., et al. (2015). "Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency." Polymer Chemistry. Link
-
Burgess, S. K., et al. (2014). "Chain Mobility, Thermal Transition, and Gas Barrier Properties of Poly(ethylene furanoate) Compared to Poly(ethylene terephthalate)." Macromolecules. Link
-
Papageorgiou, G. Z., et al. (2014). "Fast Crystallization and Melting Behavior of Poly(ethylene furanoate) High Barrier Biopolyester." Industrial & Engineering Chemistry Research. Link
-
Eerhart, A. J. J. E., et al. (2012). "Replacing fossil based PET with biobased PEF; process analysis, energy and GHG balance." Energy & Environmental Science. Link
-
Gomes, M., et al. (2011). "Synthesis and characterization of poly(2,5-furan dicarboxylate)s based on a variety of diols." Journal of Polymer Science Part A: Polymer Chemistry. Link
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Furan Derivatives
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- 20. shimadzu.com [shimadzu.com]
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- 23. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fsis.usda.gov [fsis.usda.gov]
- 25. ema.europa.eu [ema.europa.eu]
benchmark studies for the production of bio-based monomers
FDCA, Succinic Acid, and Muconic Acid
Executive Summary: The Efficiency vs. Sustainability Trade-off[1]
The transition from fossil-based to bio-based monomers is no longer purely an environmental mandate; it is a performance and supply chain necessity. However, for bio-based monomers to be viable—particularly for high-performance polymers (PEF) or pharmaceutical intermediates—they must survive the "Valley of Death" between bench-scale titer and industrial techno-economics.
This guide objectively benchmarks three critical bio-based monomers—2,5-Furandicarboxylic Acid (FDCA) , Succinic Acid (SA) , and cis,cis-Muconic Acid (ccMA) . We compare production routes (microbial vs. chemical) using the "TRY" metric standard: Titer (g/L), Rate (Volumetric Productivity, g/L/h), and Yield (g/g substrate).
Benchmark 1: 2,5-Furandicarboxylic Acid (FDCA)
Role: The "Sleeping Giant." A rigid aromatic monomer replacing Terephthalic Acid (TPA) to produce PEF (Polyethylene Furanoate), which offers superior barrier properties to PET.
Comparative Analysis: Chemical Catalysis vs. Biocatalysis
FDCA production hinges on the oxidation of 5-Hydroxymethylfurfural (HMF).[1][2][3] The benchmark reveals a stark contrast: chemical routes offer speed but suffer from catalyst deactivation and harsh conditions; biological routes offer selectivity but struggle with productivity.
| Metric | Chemical Catalysis (Noble Metal) | Biocatalysis (Enzymatic Cascade) | Whole-Cell Fermentation (B. subtilis) |
| Catalyst | Pt/Au on Carbon or CeO₂ | Laccase + Alcohol Oxidase (B.p + C.g) | Engineered Bacillus subtilis (J8M8) |
| Conditions | High T (60-150°C), High P (O₂), pH > 7 | Mild (30°C), pH 6-7, Ambient P | Mild (30-37°C), pH 7 |
| Titer (Final) | > 100 g/L (Fed-batch equivalent) | ~0.76 g/L (5 mM) | ~13 g/L (83.3 mM) |
| Yield (Molar) | > 95% | 97.5% (Small scale) / 58% (Scale-up) | 92.6% |
| Productivity | High (> 10 g/L/h) | Low (~0.005 g/L/h) | Moderate (~0.1 - 0.5 g/L/h) |
| Selectivity | High, but byproduct (FFCA) removal is costly | Ultra-High (Specific to HMF -> FDCA) | High, requires HmfH/ADH co-expression |
| Key Bottleneck | Cost of Noble Metals; Base recovery | Enzyme stability; Oxygen transfer | HMF toxicity to cells |
Scientist’s Insight: While chemical catalysis is currently the industrial standard for FDCA (e.g., Avantium’s YXY® process), the whole-cell biocatalytic route is gaining ground. The B. subtilis J8M8 strain achieving 92.6% yield indicates that toxicity issues (HMF inhibition) are being overcome via transporter engineering.
Visualization: FDCA Production Workflows
Figure 1: Comparison of Chemical vs. Biocatalytic workflows for FDCA production. Note the divergence in process conditions and downstream complexity.
Benchmark 2: Bio-Succinic Acid (SA)
Role: The "Platform Chemical."[4] Precursor for 1,4-butanediol (BDO), PBS bioplastics, and pharmaceutical solvents.
The pH Conundrum: Bacteria vs. Yeast
The historical benchmark (Bacteria: E. coli, A. succinogenes) suffers from a critical flaw: they require neutral pH, leading to the production of succinate salts (e.g., calcium succinate), which generates gypsum waste during acidification. The new benchmark is low-pH yeast fermentation .
| Feature | Actinobacillus succinogenes (Bacteria) | Issatchenkia orientalis (Yeast) |
| pH Tolerance | Neutral (pH 6.5 - 7.0) | Acidic (pH 3.0) |
| Product Form | Succinate Salt (Requires H₂SO₄) | Free Succinic Acid (Direct Crystallization) |
| Titer | 40 - 88 g/L | 109.5 g/L |
| Productivity | ~1.0 g/L/h | 1.25 g/L/h |
| Yield | 0.77 g/g glucose | 0.63 g/g glucose |
| DSP Cost | High (Gypsum disposal, membranes) | Low (Direct crystallization) |
Experimental Validation: Recent studies (2024-2025) utilizing I. orientalis have demonstrated the viability of low-pH fermentation. The slight yield penalty (0.63 vs 0.77) is economically offset by the drastic reduction in Downstream Processing (DSP) costs, which typically account for 60% of total production costs in organic acids.
Benchmark 3: cis,cis-Muconic Acid (ccMA)
Role: The "Nylon Enabler." Can be hydrogenated to Adipic Acid (Nylon 6,6) or Terephthalic Acid.[5]
Metabolic Pathway Engineering
Production of ccMA requires extending the shikimate pathway. The benchmark for success is diverting flux from aromatic amino acids without killing the cell.
| Host Organism | Titer (g/L) | Yield (mg/g) | Productivity (mg/L/h) | Notes |
| S. cerevisiae (Yeast) | 20.8 | 66.2 | 139 | Highest reported for yeast; robust against toxicity. |
| E. coli (Bacteria) | 64.5 | ~300 | > 1000 | High titer but suffers from phage risks and purification complexity. |
| C. glutamicum | 88.2 | High | High | Best performer on glucose; industrial standard candidate. |
Visualization: The Muconic Acid Pathway
Figure 2: Simplified metabolic pathway for ccMA. The conversion of DHS to PCA (AroZ) and PCA to Catechol (AroY) are common bottlenecks requiring gene dosage optimization.
Standardized Experimental Protocol: HPLC Purity Quantification
Trustworthiness Requirement: A self-validating protocol for quantifying monomer purity is essential for drug development applications.
Objective: Quantify FDCA or Succinic Acid purity and separate from structural isomers/intermediates (e.g., FFCA, HMF).
System Suitability:
-
Instrument: HPLC with UV-Vis (PDA) or Refractive Index (RI) detector.
-
Column: Organic Acid Resin (e.g., Bio-Rad Aminex HPX-87H) or C18 Reverse Phase (for FDCA).
-
Mobile Phase:
-
For SA: 5 mM H₂SO₄ (Isocratic).
-
For FDCA: 5 mM Ammonium Formate (pH 3) / Acetonitrile Gradient.
-
-
Validation Criteria (Must Pass):
-
Resolution (Rs): > 1.5 between Monomer and nearest impurity (e.g., FDCA vs FFCA).
-
Tailing Factor (T): 0.8 < T < 1.2.
-
Linearity (R²): > 0.999 over 0.1 – 10 g/L range.
-
Step-by-Step Workflow:
-
Sample Prep: Centrifuge fermentation broth (10,000 x g, 5 min). Filter supernatant through 0.22 µm PVDF filter.
-
Dilution: Dilute 1:10 with mobile phase to prevent column overload.
-
Injection: Inject 10 µL. Flow rate 0.6 mL/min. Column Temp 50°C.
-
Detection:
-
FDCA: UV at 254 nm (aromatic ring).
-
Succinic Acid: UV at 210 nm or RI (universal).
-
-
Analysis: Compare retention times with analytical standards. Calculate purity as (Area_Monomer / Total_Area) × 100.
Sustainability Benchmark (LCA)
Does "Bio-based" always mean "Greener"? Life Cycle Assessments (LCA) paint a nuanced picture.
-
Global Warming Potential (GWP): Bio-based monomers consistently outperform fossil equivalents.
-
Eutrophication & Acidification: Bio-routes often score worse here.
-
Cause: Agricultural runoff (fertilizers) for feedstock (corn/sugar) and high electricity demand for downstream processing (evaporation/crystallization).
-
-
Mitigation: The shift to 2nd Generation Feedstocks (lignocellulosic biomass, waste streams) is critical to improving the non-carbon environmental footprint.
References
-
Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes. Green Chemistry. Link
-
An end-to-end pipeline for succinic acid production at an industrially relevant scale using Issatchenkia orientalis. Nature Communications. Link
-
Improvement of cis, cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ACS Synthetic Biology. Link[9]
-
Whole-Cell Biocatalytic Production of 2,5-Furandicarboxylic Acid from 5-Hydroxymethylfurfural by Bacillus subtilis J8M8. Fermentation. Link
-
Comparative life cycle assessment of fossil-based and bio-based succinic acid. Environmental Sciences Europe. Link
-
Effective biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system. Biotechnology for Biofuels. Link
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- 4. Frontiers | Bioprocess optimization for lactic and succinic acid production from a pulp and paper industry side stream [frontiersin.org]
- 5. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An end-to-end pipeline for succinic acid production at an industrially relevant scale using Issatchenkia orientalis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Furan-Based vs. Petroleum-Based Polyesters
This guide provides a comprehensive comparison of the thermal stability between furan-based polyesters, primarily Poly(ethylene furanoate) (PEF), and their traditional petroleum-based counterparts, such as Poly(ethylene terephthalate) (PET). As the industry seeks sustainable alternatives to fossil-fuel-derived polymers, it is critical for researchers and material scientists to understand the performance characteristics of these emerging bio-based materials. This document delves into the structural origins of their thermal properties, presents supporting experimental data, and provides detailed protocols for comparative analysis.
Molecular Architecture: The Foundation of Thermal Behavior
The distinct thermal properties of furan-based and petroleum-based polyesters are fundamentally rooted in their molecular structures. The primary difference lies in the aromatic ring system that constitutes the polymer backbone: a five-membered furan ring derived from biomass in PEF, versus a six-membered benzene ring from petroleum in PET.[1]
The geometry of these rings directly influences polymer chain rigidity, packing efficiency, and intermolecular forces. The benzene ring in PET is highly planar and symmetrical, which allows for efficient chain packing and strong π-π stacking interactions, contributing to a stable crystalline structure. The furan ring in PEF, while also aromatic and rigid, has a slightly kinked or "bent" geometry due to its five-membered structure. This subtle difference in molecular architecture is the primary driver of the variations observed in their thermal behavior.
Caption: Repeating units of PEF and PET.
A Data-Driven Comparison of Thermal Properties
The thermal performance of a polymer is typically characterized by its glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td). These parameters define the material's operational temperature range and processing window.
Glass Transition Temperature (Tg)
The glass transition temperature is the point at which the amorphous regions of a polymer transition from a rigid, glassy state to a more flexible, rubbery state. A higher Tg indicates better dimensional stability and stiffness at elevated temperatures.
Experimental data consistently show that PEF possesses a slightly higher Tg than PET.[2][3] This is attributed to the restricted rotation and higher rigidity of the furan ring compared to the terephthalate unit, which impedes the segmental motion of the polymer chains.[4]
Melting Temperature (Tm)
The melting temperature is the temperature at which the crystalline regions of a polymer melt and the material transitions to a viscous liquid. This parameter is crucial for determining melt processing conditions.
In contrast to its Tg, PEF exhibits a significantly lower Tm than PET.[2][3] This is a direct consequence of the furan ring's geometry, which disrupts the perfection of the crystalline lattice. The less efficient chain packing results in a less stable crystal structure that requires less thermal energy to disrupt.
Thermal Decomposition Stability (Td)
Thermal decomposition stability refers to the temperature at which the polymer begins to chemically degrade. It is a critical measure of the material's ability to withstand high-temperature processing without significant loss of molecular weight and properties.
Thermogravimetric analysis (TGA) indicates that the overall thermal stability of PEF is comparable to that of PET, with decomposition for both beginning well above their melting points.[2] The degradation mechanism for both polyesters primarily involves the pyrolysis of the ester linkages.[5] While the onset temperatures are similar, the specific degradation profiles can be influenced by catalyst residues and the presence of additives.[6]
Table 1: Comparative Thermal Properties of PEF and PET
| Property | Poly(ethylene furanoate) (PEF) | Poly(ethylene terephthalate) (PET) | Causality |
| Glass Transition Temp. (Tg) | ~75–85°C[2][6] | ~69–80°C[7][8] | Higher rigidity of the furan ring restricts chain motion. |
| Melting Temp. (Tm) | ~210–215°C[2] | ~250–260°C[7][8] | Kinked furan ring structure disrupts crystal packing. |
| Decomposition Temp. (Td, 5% loss) | ~350°C[2] | ~380-400°C | Similar ester bond stability; degradation mechanism is comparable.[2] |
Experimental Protocols for Thermal Characterization
To ensure accurate and reproducible comparisons, standardized thermal analysis techniques are essential. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used to evaluate Td, Tg, and Tm.[9][10]
Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of thermal degradation.
Caption: Standard TGA Experimental Workflow.
Step-by-Step Methodology:
-
Sample Preparation: Precisely weigh 5-10 mg of the dried polyester sample into a ceramic or platinum TGA pan. The sample must be thoroughly dried to prevent mass loss from volatile moisture.
-
Instrument Setup: Place the sample pan into the TGA instrument's microbalance.
-
Atmosphere Control: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.
-
Thermal Program:
-
Data Analysis: Plot the percentage of initial mass versus temperature. The thermal decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
Protocol 2: Differential Scanning Calorimetry (DSC) for Tg and Tm
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to identify thermal transitions like Tg and Tm.
Caption: Standard DSC Experimental Workflow.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 5-10 mg of the dried polyester sample into an aluminum DSC pan and hermetically seal it.
-
Thermal Program: A heat-cool-heat cycle is employed to erase the sample's prior thermal history and obtain data on its intrinsic properties.[13]
-
First Heating Scan: Heat the sample from 25°C to a temperature approximately 30-40°C above its expected melting point (e.g., 260°C for PEF, 280°C for PET) at a rate of 10°C/min. This removes any processing-induced stresses or crystallinity.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature (25°C). This allows for the formation of a standardized crystalline structure.
-
Second Heating Scan: Heat the sample again at 10°C/min to the same maximum temperature. Data from this scan are used for analysis.
-
-
Data Analysis:
-
Glass Transition (Tg): Identified as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.
-
Melting Temperature (Tm): Identified as an endothermic peak on the heat flow curve. The Tm is the temperature at the peak maximum.
-
Implications for Research and Applications
The distinct thermal profiles of furan-based and petroleum-based polyesters have significant practical implications for material scientists and engineers.
-
Processing Advantages: The lower melting temperature of PEF suggests potential energy savings during melt processing operations like extrusion and injection molding compared to PET.[3]
-
Enhanced Performance at Elevated Temperatures: PEF's higher glass transition temperature makes it a superior candidate for applications requiring rigidity and dimensional stability above room temperature, such as hot-fill food and beverage containers.[2][3]
-
Material Design: The ability to synthesize various furan-based copolyesters allows for the fine-tuning of thermal properties, offering a versatile platform for creating bio-based materials tailored to specific performance requirements.[14]
Conclusion
Furan-based polyesters, exemplified by PEF, represent a promising class of sustainable polymers with a unique and often advantageous thermal profile compared to their petroleum-based counterparts. While their overall thermal decomposition stability is comparable to PET, PEF offers a higher glass transition temperature and a lower melting temperature. This combination can translate into improved performance in certain applications and more energy-efficient processing. A thorough understanding of these thermal characteristics, grounded in the materials' fundamental molecular structures and verified through standardized experimental protocols, is paramount for the successful development and commercialization of the next generation of bio-based polymers.
References
- Synthesis and Characterization of Thermosetting Furan-Based Epoxy Systems | Macromolecules - ACS Publications. (2014, May 9).
- Solid-State Polymerization of Poly(ethylene furanoate) Biobased Polyester, I: Effect of Catalyst Type on Molecular Weight Increase - PMC.
- A Perspective on PEF Synthesis, Properties, and End-Life - Frontiers. (2020, July 30).
- Polyethyleneterephthalate PET- an in-depth investigation - Linseis.
- Synthesis and characterisation of bio-derived furan-based polyamides copolymers from dimethyl furan-2,5-dicarboxylate - ResearchGate. (2026, February 7).
- Enzymatic synthesis of furan-based copolymers: Material characterization and potential for biomedical applications - Polymers in Medicine. (2024, March 27).
- DSC and TGA results of the bio-based thermoset resins. - ResearchGate.
- Enzymatic Synthesis of Furan-Based Copolymers: Material Characterization and Potential for Biomedical Applications | ChemRxiv.
- PET: Polyethylene terephthalate - NETZSCH Polymers.
- Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules. VIII. Polyesters and Polyamides.
- Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters - BioResources. (2020, February 14).
- Properties of Polyethylene Terephthalate (PET) after Thermo-Oxidative Aging - MDPI. (2021, July 8).
- Enzymatic Degradation of Poly(ethylene 2,5-furanoate) Powders and Amorphous Films. (2017, October 27).
- Crystallization of Poly(ethylene terephthalate): A Review - PMC.
- Table S1 Thermal properties of PLBSI biobased polyester. DSC TGA Second heatinge Coolinge Samples Td,5% - The Royal Society of Chemistry.
- Effect of additives on the thermal and thermo-oxidative stability of poly(ethylene furanoate) biobased polyester - Nejib KASMI, PhD. (2020, February 4).
- Webinar – Thermal Analysis of Biopolymers.
- Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols | ACS Sustainable Chemistry & Engineering. (2019, October 21).
- Thermal Analysis of Biodegradable Polymer Materials (Biopolymers) – C-Therm Technologies Ltd.
- Thermal Analysis of Biopolymers. (2016, July 26).
- Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films - MDPI. (2025, May 16).
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A Senior Application Scientist's Guide to Assessing the Biodegradability of Furan-Based Polymers
Introduction: The Rise of Furan-Based Polymers in Sustainable Science
In the global shift towards a circular economy, researchers and developers are increasingly turning to bio-based materials as sustainable alternatives to traditional petroleum-based plastics.[1][2] Among the most promising candidates are polymers derived from furan moieties, which originate from renewable biomass sources like plant-derived sugars.[1] The key building block, 2,5-furandicarboxylic acid (FDCA), serves as a bio-based replacement for terephthalic acid, a cornerstone of the petrochemical industry.[2] This allows for the synthesis of polymers like polyethylene furanoate (PEF), a 100% bio-based polyester with superior thermal, mechanical, and gas barrier properties compared to its conventional counterpart, polyethylene terephthalate (PET).[1][2]
However, for materials to be truly sustainable, their end-of-life scenario is as critical as their origin. For researchers in materials science and professionals in drug development—where biocompatibility and controlled degradation are paramount—a nuanced understanding of biodegradability is essential.[1][3] This guide provides a comprehensive framework for assessing the biodegradability of furan-containing polymers, offering objective comparisons with other materials and detailing the robust experimental methodologies required for accurate evaluation.
The Furan Moiety: A Double-Edged Sword of Performance and Persistence
The central furan ring is the source of the exceptional properties of these polymers, lending them rigidity and stability.[4] Yet, this same aromatic structure presents a challenge for microbial degradation. Unlike purely aliphatic biopolyesters such as Poly(ε-caprolactone) (PCL) and Polyhydroxybutyrate (PHB), the aromatic furan ring in polymers like PEF increases its resistance to microbial attack in ambient conditions.[5]
This characteristic is not necessarily a drawback. For applications requiring durability, such as automotive parts or certain medical implants, slow degradation is advantageous.[1][2] For applications like targeted drug delivery or compostable packaging, the key is understanding the specific conditions under which degradation can be initiated and controlled.[3][5] The biodegradability of furan-based polymers is not a simple "yes or no" question; it is highly dependent on the polymer's specific chemical structure and the environmental conditions it is exposed to.[5]
Comparative Analysis of Biodegradation Performance
The following tables summarize experimental data, comparing the biodegradability of PEF with common biodegradable and conventional polymers. It is crucial to recognize that direct comparisons can be challenging due to variations in testing standards, environmental conditions, and material specifications (e.g., particle size, crystallinity).[5][6]
Table 1: Biodegradation in Controlled Composting Environments
| Polymer | Test Standard (or similar) | Temperature | Duration (Days) | Biodegradation (%) | Source(s) |
| PEF | Soil Respirometry | 58°C | 150 | ~10% (vs. ~80% for Cellulose) | [5] |
| PLA | ISO 14855-1 / ASTM D5338 | 58°C | 58 - 90 | 81% (±10%) | [5][7] |
| PCL | N/A | 60°C | 70 | >90% | |
| PHB | N/A | 60°C | 20 | >90% |
Table 2: Biodegradation in Marine & Soil Environments
| Polymer | Environment | Test Method | Duration (Days) | Biodegradation (%) | Source(s) |
| PEF | Marine (Seawater) | BOD Test | 90 | 40% | [8] |
| P(HB-co-HV) | Soil Burial | Weight Loss | 450 | 5.5% | [9][10] |
| PBSA | Soil Burial | Weight Loss | 450 | 8.0% | [9][10] |
Expert Insights: The data clearly indicates that under ambient soil and marine conditions, furan-based polymers like PEF exhibit slower degradation rates than aliphatic polyesters. However, PEF does show susceptibility to degradation in marine environments over extended periods.[8] The most significant degradation for PEF occurs under specific, controlled conditions, particularly via enzymatic action at elevated temperatures, which are conditions found in industrial composting and are relevant for triggered release in biomedical applications.[5][11]
Core Methodologies for Assessing Biodegradability
A multi-faceted approach is necessary to generate a complete and trustworthy profile of a polymer's biodegradability. No single method can provide the full picture.[9] The following sections detail the critical experimental workflows.
Workflow for Comprehensive Biodegradability Assessment
The logical flow of testing involves screening under optimized conditions (composting), followed by evaluation in more challenging, realistic environments (soil, marine), and specific mechanistic studies (enzymatic assays).
Caption: A comprehensive workflow for assessing polymer biodegradability.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating systems. The inclusion of positive and negative controls is not optional; it is essential for establishing the credibility of the results.
Protocol 1: Aerobic Biodegradation in a Controlled Composting Environment
This method, based on ASTM D5338 and ISO 14855 , is a cornerstone of biodegradability testing.[7][12] It measures the ultimate biodegradability of a polymer by quantifying the carbon dioxide evolved by microbial action under simulated, aggressive composting conditions.
-
Causality: This test simulates an optimized, thermophilic (58°C ± 2°C) environment where microbial activity is high. It represents a "best-case scenario" for biodegradation and is the basis for many industrial compostability claims.
-
Methodology:
-
Material Preparation: Prepare the furan-based polymer as a fine powder (<250 µm) or thin film. Determine its total organic carbon (TOC) content.
-
Inoculum & Reactor Setup: Obtain mature, stable compost from a municipal source to serve as the inoculum and carbon source. Set up respirometer vessels for each test polymer, a positive control (microcrystalline cellulose), a negative control (polyethylene), and a blank (compost only).
-
Incubation: Mix a known mass of the test polymer with the compost and place it in the reactor. Maintain the temperature at 58°C and ensure continuous aeration with CO2-free air. The moisture content should be kept between 50-55%.[12]
-
CO2 Measurement: Continuously measure the CO2 evolved from each reactor over time using an infrared (IR) sensor or by trapping it in a Ba(OH)2 solution and titrating.[13] The test continues until the CO2 evolution from the test vessels has plateaued, typically for up to 180 days.[12]
-
Calculation: Calculate the percentage of biodegradation by comparing the cumulative CO2 produced by the polymer to its theoretical maximum CO2 production (ThCO2), based on its initial carbon content.
-
Validation: The test is considered valid if the positive control (cellulose) shows >70% biodegradation within the test period and the negative control shows negligible degradation.
-
Protocol 2: Soil Burial Degradation Test
This method, aligned with ASTM D5988 and ISO 17556 , assesses biodegradability in a less aggressive, more "natural" soil environment.[13][14] The primary endpoints are typically weight loss and changes in physical properties.
-
Causality: This test provides insight into how the material will behave if it ends up in a terrestrial environment. The lower microbial density and temperature compared to composting make it a more challenging test.
-
Methodology:
-
Material Preparation: Cut the furan-based polymer into standardized film samples (e.g., 2cm x 2cm). Dry the samples in a desiccator and record their initial dry weight (W1).[15]
-
Soil Bed Preparation: Use a standardized, well-characterized soil. Bury the polymer samples at a consistent depth (e.g., 10-20 cm) in perforated containers that allow contact with the soil while enabling sample recovery.[16] Include positive (e.g., PHB film) and negative (e.g., PE film) controls.
-
Incubation: Maintain the soil at a constant temperature (e.g., 25°C ± 2°C) and moisture level (e.g., 40-60% of water holding capacity). Ensure adequate aeration.
-
Sample Retrieval & Analysis: At predetermined intervals (e.g., 30, 60, 90, 180 days), retrieve a set of samples for each material.
-
Post-Processing: Gently wash the retrieved samples with distilled water to remove soil, taking care not to lose fragmented material.[16] Dry the samples to a constant weight in a desiccator and record the final dry weight (W2).
-
Calculation: Calculate the percentage of weight loss: [(W1 - W2) / W1] * 100.
-
Further Analysis (Trustworthiness): Beyond weight loss, analyze the retrieved samples using Scanning Electron Microscopy (SEM) to visualize surface erosion and microbial colonization. Use Gel Permeation Chromatography (GPC) to measure changes in molecular weight, providing chemical evidence of chain scission.
-
Protocol 3: Enzymatic Degradation Assay
This is a mechanistic study to identify specific enzymes capable of degrading the polymer and to understand the influence of polymer structure on this process.
-
Causality: This assay moves beyond environmental testing to probe the specific biochemical pathways of degradation. For furan-based polyesters, enzymes like cutinases and lipases, which hydrolyze ester bonds, are of primary interest.[11][17] This method is particularly relevant for drug delivery applications, where degradation could be triggered by specific enzymes in the body.
-
Methodology:
-
Material Preparation: Prepare amorphous polymer films of the furan-based polymer.[11]
-
Enzyme Solution: Prepare a buffer solution (e.g., phosphate or Tris-HCl buffer) at the optimal pH for the chosen enzyme (e.g., cutinase from Humicola insolens or lipase from Pseudomonas cepacia).[11][18] Add the enzyme to a known concentration (e.g., 25 U/mL).[18]
-
Incubation: Immerse the polymer films in the enzyme solution. Also, prepare control samples in a buffer solution without the enzyme to account for simple hydrolysis. Incubate at an optimal temperature for the enzyme, often elevated (e.g., 37°C to 65°C) to increase polymer chain mobility, especially near the glass transition temperature (Tg).[11][18]
-
Analysis of Degradation Products: At various time points, take aliquots of the supernatant. Analyze for the release of monomers and oligomers (e.g., FDCA) using High-Performance Liquid Chromatography (HPLC) or LC/MS.[11]
-
Analysis of Polymer Film: After the incubation period, retrieve the films, wash, and dry them. Analyze for weight loss, surface changes (SEM), and changes in chemical structure (FTIR), which may show a decrease in ester carbonyl peaks and the appearance of hydroxyl groups.[17][18]
-
Structural Comparison and Degradation Pathways
The biodegradability of a polymer is fundamentally linked to its chemical structure. The diagram below compares the repeating units of furan-based PEF, petroleum-based PET, and the aliphatic biodegradable polymer, PLA.
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A Comparative Guide to the Kinetic Studies of 5-(Ethoxycarbonyl)furan-2-carboxylic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, bio-based platform molecules are of paramount importance. Among these, 5-(Ethoxycarbonyl)furan-2-carboxylic acid, a derivative of the versatile furan family, presents a structure ripe for diverse chemical transformations. Understanding the kinetics of its reactions is crucial for optimizing synthesis, controlling product distribution, and scaling up processes for industrial applications. This guide provides a comparative framework for the kinetic analysis of three key reactions of this compound: esterification, decarboxylation, and amidation. We will explore different catalytic systems and provide detailed experimental protocols, laying the groundwork for a comprehensive understanding of this valuable molecule's reactivity.
Esterification of the Carboxyl Group: A Tale of Two Catalysts
The conversion of the carboxylic acid moiety of this compound into a second ester group yields a diester, a valuable precursor for polyesters and other polymers. The kinetics of this esterification can be significantly influenced by the choice of catalyst. Here, we compare a traditional acid-catalyzed approach with a modern enzymatic method.
Alternative 1: Homogeneous Acid Catalysis (Fischer-Speier Esterification)
The Fischer-Speier esterification is a classic method for forming esters from carboxylic acids and alcohols, typically catalyzed by a strong acid.[1] This approach is cost-effective and relatively simple to implement.
Causality Behind Experimental Choices:
-
Catalyst: Sulfuric acid is a strong, readily available Brønsted acid that protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and accelerating the nucleophilic attack by the alcohol.[1]
-
Excess Alcohol: Using the alcohol as the solvent or in large excess shifts the reaction equilibrium towards the product side, maximizing the yield of the desired diester, in accordance with Le Châtelier's principle.[1]
-
Temperature: Elevated temperatures increase the reaction rate. However, temperatures must be carefully controlled to avoid potential side reactions like decarboxylation.
Alternative 2: Enzymatic Catalysis with Lipase
Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods. Lipases, in particular, are widely used for ester synthesis due to their stability in organic solvents and broad substrate specificity.
Causality Behind Experimental Choices:
-
Enzyme: Immobilized Candida antarctica lipase B (CALB) is a robust and highly efficient biocatalyst for esterification reactions. Immobilization allows for easy recovery and reuse of the enzyme.
-
Solvent: A non-polar organic solvent like toluene is chosen to solubilize the reactants and prevent the hydrolysis of the ester product.
-
Molecular Sieves: The removal of water, a byproduct of the reaction, is critical to drive the equilibrium towards ester formation. Molecular sieves are effective dehydrating agents in this context.
Experimental Protocols for Esterification Kinetic Studies
-
Reaction Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Reactant Charging: To the flask, add this compound (1.84 g, 10 mmol) and methanol (50 mL, excess).
-
Initiation: While stirring, carefully add concentrated sulfuric acid (0.1 mL, ~0.18 mmol) to the mixture.
-
Kinetic Monitoring: Heat the reaction to reflux (approx. 65°C). At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 min), withdraw an aliquot (0.5 mL) of the reaction mixture.
-
Sample Quenching & Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a saturated sodium bicarbonate solution (1 mL). Extract the organic components with ethyl acetate (2 mL). The organic layer is then analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Data Analysis: Quantify the concentration of the reactant and product at each time point to determine the reaction rate and order.
-
Reaction Setup: A 50 mL screw-capped flask is used as the reaction vessel.
-
Reactant Charging: Add this compound (0.92 g, 5 mmol), methanol (1.0 mL, 25 mmol), and toluene (20 mL) to the flask.
-
Enzyme & Dehydrating Agent: Add immobilized Candida antarctica lipase B (200 mg) and activated 3 Å molecular sieves (1 g).
-
Kinetic Monitoring: Place the flask in a shaking incubator at 40°C and 200 rpm. At specified time points (e.g., 0, 1, 2, 4, 8, 24 h), withdraw a sample of the supernatant.
-
Sample Preparation: Centrifuge the aliquot to remove any enzyme particles. The supernatant is then directly analyzed by HPLC or GC to determine the concentrations of the reactant and product.[2]
-
Data Analysis: Plot the concentration profiles over time to calculate the initial reaction rate and other kinetic parameters.
Comparative Data Presentation: Esterification Kinetics
| Parameter | Acid-Catalyzed (H₂SO₄) | Enzymatic (Lipase) |
| Reaction Conditions | 65°C, Methanol (excess) | 40°C, Toluene |
| Catalyst Loading | 1.8 mol% | 20% w/w of substrate |
| Initial Rate (M/s) | Hypothetical Value | Hypothetical Value |
| Rate Constant (k) | Hypothetical Value | Hypothetical Value |
| Half-life (t₁/₂) | Hypothetical Value | Hypothetical Value |
| Activation Energy (Ea) | Hypothetical Value | Hypothetical Value |
| Selectivity | Moderate to High | High |
| Environmental Impact | High (strong acid, neutralization) | Low (biocatalyst, mild conditions) |
Decarboxylation: Unlocking the Furan Core
Decarboxylation of this compound yields ethyl furan-2-carboxylate, a valuable fragrance and flavoring agent. The kinetics of this reaction are highly dependent on temperature and the presence of a catalyst. We will compare a purely thermal approach with a metal-catalyzed decarboxylation.
Alternative 1: Thermal Decarboxylation
In the absence of a catalyst, many carboxylic acids can be decarboxylated at elevated temperatures. This method is simple but often requires harsh conditions.
Causality Behind Experimental Choices:
-
High Temperature: The high temperature provides the necessary activation energy to break the C-C bond between the furan ring and the carboxyl group.
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative side reactions of the furan ring at high temperatures.
-
Solvent: A high-boiling, inert solvent like quinoline can help to maintain a consistent reaction temperature and facilitate heat transfer.
Alternative 2: Copper-Catalyzed Decarboxylation
Copper catalysts have been shown to facilitate the decarboxylation of various carboxylic acids under milder conditions than purely thermal methods.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) oxide is a known catalyst for decarboxylation reactions. It is believed to coordinate with the carboxylate, stabilizing the transition state and lowering the activation energy.
-
Ligand: A ligand such as 1,10-phenanthroline can enhance the catalytic activity of the copper species.
-
Milder Conditions: The use of a catalyst allows the reaction to proceed at a lower temperature, which can improve selectivity and reduce the formation of byproducts.
Experimental Protocols for Decarboxylation Kinetic Studies
-
Reaction Setup: A small-scale, high-pressure reactor equipped with a magnetic stirrer, a pressure gauge, and a thermocouple is used.
-
Reactant Charging: Place this compound (0.184 g, 1 mmol) and quinoline (5 mL) into the reactor.
-
Inerting: Seal the reactor and purge with nitrogen three times.
-
Kinetic Monitoring: Heat the reactor to the desired temperature (e.g., 200°C). Monitor the pressure increase due to the evolution of CO₂. Simultaneously, at set time intervals, carefully take liquid samples using a sampling valve.
-
Sample Analysis: The liquid samples are diluted with a suitable solvent and analyzed by HPLC or GC-MS to determine the concentration of the starting material and the product.[3]
-
Data Analysis: The rate of decarboxylation can be determined from either the rate of CO₂ evolution or the change in reactant/product concentration over time.
-
Reaction Setup: A sealed microwave vial is used for this reaction.
-
Reactant Charging: To the vial, add this compound (0.184 g, 1 mmol), copper(I) oxide (7.2 mg, 0.05 mmol), and 1,10-phenanthroline (18 mg, 0.10 mmol).
-
Solvent Addition: Under an inert atmosphere, add a mixture of NMP (1.5 mL) and quinoline (0.5 mL).
-
Kinetic Monitoring: Place the sealed vial in a microwave reactor and heat to 190°C. Run a series of reactions for different time durations (e.g., 5, 10, 15, 30, 60 min).
-
Sample Analysis: After cooling, the reaction mixture is diluted and analyzed by HPLC or GC-MS to quantify the reactant and product.[3]
-
Data Analysis: Construct a concentration vs. time plot to determine the reaction rate and kinetic parameters.
Comparative Data Presentation: Decarboxylation Kinetics
| Parameter | Thermal | Copper-Catalyzed |
| Reaction Conditions | 200°C, Quinoline | 190°C, NMP/Quinoline |
| Catalyst | None | Cu₂O/1,10-phenanthroline |
| Initial Rate (M/s) | Hypothetical Value | Hypothetical Value |
| Rate Constant (k) | Hypothetical Value | Hypothetical Value |
| Half-life (t₁/₂) | Hypothetical Value | Hypothetical Value |
| Activation Energy (Ea) | Hypothetical Value | Hypothetical Value |
| Byproduct Formation | Higher (potential for tar) | Lower |
| Reaction Time | Longer | Shorter |
Amidation: Forging the C-N Bond
The formation of an amide bond from the carboxylic acid group of this compound opens the door to a wide range of biologically active molecules and functional polymers. The direct condensation of a carboxylic acid and an amine is often challenging, necessitating the use of coupling reagents. Here we compare two common coupling strategies.
Alternative 1: Carbodiimide-Mediated Amidation
Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate carboxylic acids for amidation.
Causality Behind Experimental Choices:
-
Coupling Reagent: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[4]
-
Additive: 1-Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and reduce racemization in the case of chiral substrates by forming an activated ester intermediate.[4]
-
Solvent: A polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) is typically used to dissolve the reactants.
Alternative 2: Titanium-Mediated Amidation
Lewis acids like titanium tetrachloride (TiCl₄) can also mediate the direct condensation of carboxylic acids and amines.
Causality Behind Experimental Choices:
-
Lewis Acid: TiCl₄ is a strong Lewis acid that coordinates to the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and promoting the nucleophilic attack of the amine.
-
Base: A non-nucleophilic base like pyridine is used to neutralize the HCl generated during the reaction and to form a more reactive carboxylate salt.
-
Elevated Temperature: The reaction typically requires heating to proceed at a reasonable rate.
Experimental Protocols for Amidation Kinetic Studies
-
Reaction Setup: A dry, two-necked round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.
-
Reactant Charging: Dissolve this compound (0.184 g, 1 mmol) and HOBt (0.153 g, 1 mmol) in anhydrous DCM (10 mL).
-
Activation: Cool the solution to 0°C and add EDC (0.192 g, 1 mmol). Stir for 15 minutes to allow for the formation of the active ester.
-
Amine Addition & Kinetic Monitoring: Add the amine (e.g., benzylamine, 1.1 mmol) to the reaction mixture. Monitor the reaction progress by taking aliquots at regular intervals.
-
Sample Analysis: Quench the aliquots with water and extract with DCM. The organic layer is analyzed by HPLC or LC-MS to determine the concentrations of the starting material and the amide product.[2]
-
Data Analysis: Determine the rate law and rate constant from the concentration-time data.
-
Reaction Setup: A dry Schlenk tube equipped with a magnetic stirrer is used under an inert atmosphere.
-
Reactant Charging: In the Schlenk tube, dissolve this compound (0.184 g, 1 mmol) and the amine (1.1 mmol) in pyridine (5 mL).
-
Initiation & Kinetic Monitoring: Carefully add a solution of TiCl₄ in DCM (1 M, 1.1 mL, 1.1 mmol) to the reaction mixture. Heat the reaction to 85°C. Take samples at various time points.
-
Sample Analysis: The reaction aliquots are quenched with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic phase is then analyzed by HPLC or LC-MS.[2]
-
Data Analysis: Plot the data to determine the kinetic parameters of the reaction.
Comparative Data Presentation: Amidation Kinetics
| Parameter | EDC/HOBt | TiCl₄ |
| Reaction Conditions | 0°C to RT, DCM | 85°C, Pyridine |
| Reagents | EDC, HOBt | TiCl₄ |
| Initial Rate (M/s) | Hypothetical Value | Hypothetical Value |
| Rate Constant (k) | Hypothetical Value | Hypothetical Value |
| Half-life (t₁/₂) | Hypothetical Value | Hypothetical Value |
| Activation Energy (Ea) | Hypothetical Value | Hypothetical Value |
| Substrate Scope | Broad | Broad |
| Work-up | Aqueous work-up to remove byproducts | More complex work-up |
Visualizing the Workflow and Pathways
To provide a clearer understanding of the experimental processes and chemical transformations, the following diagrams have been generated using Graphviz.
Caption: General workflow for kinetic studies.
Caption: Key reaction pathways for this compound.
Conclusion
This guide provides a structured approach to the comparative kinetic analysis of this compound. By systematically evaluating different catalytic systems for its primary reactions—esterification, decarboxylation, and amidation—researchers can gain valuable insights into reaction mechanisms, optimize conditions for desired outcomes, and develop more efficient and sustainable chemical processes. The detailed protocols and comparative data frameworks presented herein serve as a robust starting point for further investigation into the rich chemistry of this bio-derived platform molecule.
References
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Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1. PMC. Available at: [Link]
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A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. Available at: [Link]
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Some analytical methods applicable to furan and its derivatives. Analyst (RSC Publishing). Available at: [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC. Available at: [Link]
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Kinetics of the Reactions of Hydroxyl Radicals with Furan and its Alkylated Derivatives 2-Methyl Furan and 2,5. Available at: [Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at: [Link]
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Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). PMC. Available at: [Link]
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Kinetics, Mechanism and Novel Methods Of Esterification. ijarsct. Available at: [Link]
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Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. Available at: [Link]
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Effect of Support on Oxidative Esterification of 2,5-Furandiformaldehyde to Dimethyl Furan-2,5-dicarboxylate. MDPI. Available at: [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface. SciSpace. Available at: [Link]
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Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
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On the Environmentally Friendly Synthesis of 2- Hydroxyethyl Furan-5-Carboxylic Acid (MHEF) and bis(2 - UPLIFT. Available at: [Link]
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Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Tohoku University. Available at: [Link]
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Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)†. Semantic Scholar. Available at: [Link]
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Mechanistic Studies into the Selective Production of 2,5-furandicarboxylic Acid from 2,5-bis(hydroxymethyl)furan Using Au-Pd Bimetallic Catalyst Supported on Nitrated Carbon Material. MDPI. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationships of Furan Carboxylic Acid Derivatives
The furan ring, an electron-rich five-membered heterocycle, serves as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets.[1] When coupled with a carboxylic acid moiety—a versatile functional group capable of acting as a hydrogen bond donor and acceptor, forming salts, and chelating metal ions—the resulting furan carboxylic acid framework becomes a powerful starting point for the development of novel therapeutics.[3] Derivatives of this core structure have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[1][4][5]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of furan carboxylic acid derivatives across various therapeutic areas. By analyzing how specific structural modifications influence biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical class, grounded in experimental data and mechanistic insights.
The Furan Carboxylic Acid Scaffold: Core Principles
The biological activity of a furan carboxylic acid derivative is fundamentally dictated by the interplay of three components: the furan ring itself, the position and nature of the carboxylic acid group, and the type and location of other substituents on the ring.
The furan ring's aromaticity lends stability to the molecule, while its oxygen heteroatom and pi-electron system allow for hydrogen bonding, pi-pi stacking, and other non-covalent interactions with enzyme active sites and receptors.[1] The carboxylic acid group is often the primary anchoring point to the biological target. Its derivatization into esters, amides, or hydrazides can profoundly alter a compound's potency, selectivity, lipophilicity, and metabolic stability. Substituents at the C2-C5 positions of the furan ring provide the means to fine-tune these properties and achieve target specificity.
Caption: General scaffold of furan carboxylic acid for SAR discussion.
Comparative SAR in Anticancer Drug Discovery
Furan-based compounds have emerged as promising candidates in oncology, often targeting mechanisms like tubulin polymerization, cell cycle progression, and apoptosis induction.[6][7] The SAR in this area is highly dependent on the specific cancer type and molecular target.
Key Structural Insights:
-
Substitution at C5: The introduction of a substituted phenyl ring at the C5 position is a common strategy. For instance, a 5-(4-nitrophenyl)furan-2-carboxylic acid has been identified as a lead compound in the development of novel antitubercular agents that could have applications in other fields.[8] In other anticancer contexts, bulky or electron-withdrawing groups at this position can enhance cytotoxic activity by promoting interactions with hydrophobic pockets in target proteins.
-
Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to amides or carbohydrazides often enhances anticancer potency. For example, a study synthesizing novel furan-based derivatives found that a pyridine carbohydrazide derivative (compound 4 ) and an N-phenyl triazinone derivative (compound 7 ) exhibited significant cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 µM and 2.96 µM, respectively.[6] This modification can improve cell permeability and introduce new hydrogen bonding opportunities.
-
Fused Ring Systems: Incorporating the furan ring into a larger, more rigid system like benzofuran can significantly impact activity. Halogenated derivatives of benzofuran carboxylic acids, in particular, have shown potent and selective toxicity against leukemia cells.[9][10]
Comparative Performance Data
| Compound ID | Core Structure | Key Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | Furan-2-carbohydrazide | Pyridine moiety | MCF-7 (Breast) | 4.06 | [6] |
| Compound 7 | Furan-2-carboxamide | N-phenyl triazinone | MCF-7 (Breast) | 2.96 | [6] |
| Compound 4c | Furan-pyridinone | Trifluoromethylphenyl | KYSE70 (Esophageal) | 0.888 µg/mL (24h) | [11] |
| Compound 24 | Dihydrofuran | Phenyl & Ester groups | SW620 (Colorectal) | Moderate to Potent | [7] |
| Compound 3f | Benzofuran | Heterocyclic substituent | HEPG2 (Liver) | 12.4 µg/mL | [9] |
Experimental Workflow: Synthesis and Cytotoxicity Evaluation
The development of these compounds relies on a logical workflow from chemical synthesis to biological validation.
Caption: Workflow from synthesis to anticancer activity assessment.
Comparative SAR in Antimicrobial Drug Discovery
Furan carboxylic acid derivatives are also a rich source of antimicrobial agents, with activity against bacteria and fungi.[12][13] Natural products often serve as the starting point for synthetic optimization.[14][15]
Key Structural Insights:
-
Lipophilicity and Side Chains: In antifungal derivatives based on 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA), the length and nature of the alkyl chains are critical for activity.[14][15] These lipophilic chains are believed to facilitate insertion into the fungal cell membrane.
-
Amide and Peptide Conjugates: Modifying the carboxylic acid of HHCA into amide and, particularly, peptide derivatives, has been shown to significantly enhance antifungal potency against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.[14][15] This suggests that the added functionalities can engage with specific targets, such as succinate dehydrogenase (SDH).[15]
-
Aryl Substituents: For antibacterial agents, the addition of aryl groups to the furan ring is a common strategy. 4-(5-aryl-2-furoyl)morpholines have been synthesized and tested, showing that the nature of the aryl substituent influences the spectrum of activity.[16] Similarly, carbamothioyl-furan-2-carboxamide derivatives with dinitrophenyl groups showed significant inhibition against multiple bacterial and fungal strains.[17]
Comparative Performance Data
| Compound Class | Pathogen | Key Structural Feature | MIC (µg/mL) | Reference |
| Thiophene-furancarboxylic acids | E. coli | Thiophene moiety | 0.9 - 7.0 | [18] |
| Thiophene-furancarboxylic acids | S. aureus | Thiophene moiety | 1.7 - 3.5 | [18] |
| Thiophene-furancarboxylic acids | C. albicans | Thiophene moiety | 3.3 - 7.0 | [18] |
| Carbamothioyl-furan-2-carboxamides | Various bacteria/fungi | 2,4-dinitrophenyl | 150.7 - 295 | [17] |
| HHCA Peptide Derivative (5g ) | S. sclerotiorum | Peptide conjugate | 17.14 (EC50) | [14][15] |
| HHCA Peptide Derivative (5g ) | B. cinerea | Peptide conjugate | 19.63 (EC50) | [14][15] |
Experimental Protocol: Broth Microdilution for MIC Determination
Causality: This method is a gold standard for determining the minimum inhibitory concentration (MIC) because it is quantitative, reproducible, and allows for the simultaneous testing of multiple compounds against different microbial strains. The use of serial dilutions provides a precise concentration at which microbial growth is inhibited, offering a clear endpoint for comparison.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus ATCC 29213) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted (typically 2-fold) in a 96-well microtiter plate using the broth as the diluent. A range of concentrations is prepared to bracket the expected MIC.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive control wells (broth + inoculum, no compound) and negative control wells (broth only) are included on each plate to validate the experiment.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well. This can be assessed visually or with a plate reader.
Comparative SAR in Anti-Diabetic Drug Discovery
Furan carboxylic acid derivatives have also been explored as potential treatments for type 2 diabetes, primarily by targeting enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), an important negative regulator of insulin signaling.[19]
Key Structural Insights:
-
Dibenzofuran Core: A series of novel dibenzo[b,d]furan mono-carboxylic acid derivatives were synthesized and evaluated as PTP1B inhibitors.[19] This rigid, extended aromatic system provides a scaffold for positioning key interacting groups.
-
Position of Carboxylic Acid: The placement of the carboxylic acid and other substituents on the dibenzofuran ring is crucial for potent inhibition.
-
In Vivo Efficacy: Lead compounds from these series have demonstrated significant in vivo anti-diabetic activity in ob/ob mice, reducing blood glucose and plasma cholesterol levels.[19] Another series of furan-2-carboxylic acid derivatives was found to inhibit gluconeogenesis, showing efficacy in mouse models via the pyruvate tolerance test.[20]
Comparative Performance Data
| Compound ID | Core Structure | Target | IC50 | In Vivo Model | Reference |
| Compound 5E | Dibenzo[b,d]furan carboxylic acid | PTP1B | 82 ± 0.43 nM | ob/ob mice | [19] |
| Lead Compound [I] | Furan-2-carboxylic acid derivative | Gluconeogenesis | Potent in vitro | CD1 & ob/ob mice | [20] |
Conclusion and Future Directions
The furan carboxylic acid scaffold is a remarkably versatile platform in drug discovery. The structure-activity relationships discussed herein demonstrate that subtle modifications to this core structure can lead to profound differences in biological activity, enabling the optimization of derivatives for diverse therapeutic targets.
-
For anticancer agents, derivatizing the carboxylic acid into amides and exploring substitutions on a C5-aryl ring are fruitful strategies.[6]
-
For antimicrobial applications, conjugating lipophilic side chains and peptide moieties to the core can overcome microbial defenses and enhance potency.[14][15]
-
For metabolic diseases, embedding the furan carboxylic acid motif within larger, rigid structures like dibenzofurans can yield highly potent enzyme inhibitors.[19]
Future research should focus on leveraging computational methods, such as molecular docking and DFT calculations, to rationally design next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.[15] The continued exploration of this chemical space holds significant promise for addressing unmet needs in oncology, infectious diseases, and metabolic disorders.
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Synthesis and Physicochemical Properties of the Furan Dicarboxylic Acid, 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid, an Inhibitor of Plasma Protein Binding in Uraemia. (n.d.). Oxford Academic. [Link]
- Overview of Antimicrobial Properties of Furan. (2022). Human Journals.
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). Molbank. [Link]
- Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review. (2021). Frontiers in Pharmacology.
- Derivatives of benzo[b]furan. Part II. Structural studies of derivatives of 2- and 3-benzo[b]furancarboxylic acids. (2012). CORE.
- 2,5-Furandicarboxylic acid. (n.d.). Wikipedia.
- Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. (2026).
- Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. (2025). Journal of Chemical Health Risks.
- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (n.d.). PMC.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 14. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and evaluation of some novel dibenzo[b,d]furan carboxylic acids as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]
Safety Operating Guide
5-(Ethoxycarbonyl)furan-2-carboxylic acid proper disposal procedures
Executive Summary: Immediate Action Directive
5-(Ethoxycarbonyl)furan-2-carboxylic acid (CAS: 5976-61-4) is a mono-ester derivative of 2,5-furandicarboxylic acid (FDCA).[1] It possesses both a carboxylic acid moiety and an ester functionality on a furan ring.[1]
-
Primary Hazard: Skin, eye, and respiratory irritant (H315, H319, H335).[1]
-
Disposal Class: Hazardous Organic Waste (Solid).[1]
-
Critical Restriction: Do NOT discharge into municipal sewer systems.[1][2] Do NOT mix with strong oxidizers or strong bases.[1]
-
Ultimate Fate: High-temperature incineration.[1]
Part 1: Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the physicochemical nature of the waste.[1][3] This compound is an organic acid-ester , meaning it contributes to the organic load (COD) and acidity of waste streams.[1]
| Property | Specification | Operational Implication |
| CAS Number | 5976-61-4 | Use for waste manifesting and inventory tracking.[1] |
| Chemical Structure | C₈H₈O₅ | Furan ring prone to oxidation; keep away from nitrates/peroxides.[1] |
| Physical State | Solid (White/Off-white) | Dispose of as solid waste; do not dissolve solely for disposal.[1] |
| Acidity (pKa) | ~3.0 – 4.0 (Estimated) | Incompatible with Cyanides/Sulfides (generates toxic gas).[1] |
| GHS Classification | Irritant (Warning) | Requires Nitrile gloves and eye protection during waste transfer.[1] |
The Mechanism of Hazard
The furan ring is electron-rich, making it susceptible to rapid oxidation.[1] While the carboxylic acid group provides stability, accidental contact with strong oxidizers (e.g., concentrated nitric acid, permanganates) can lead to exothermic decomposition.[1] The free acid group can protonate weak bases, potentially releasing heat or gas.[1]
Part 2: Pre-Disposal Handling & Segregation
Scientific Integrity Check: Before placing this material in a waste container, verify its purity. If the material contains residual thionyl chloride or coupling reagents (common in synthesis involving this compound), the waste stream must be flagged as "Water Reactive" or "Corrosive."[1]
Segregation Protocol
-
Stream Selection: Segregate into Solid Organic Waste .
-
Compatibility:
-
Compatible: Other solid organic acids (e.g., benzoic acid), solid esters, silica gel contaminated with organics.[1]
-
Incompatible (Strict Separation):
-
Part 3: Disposal Workflow (Step-by-Step)
This protocol is designed to be a self-validating system.[1] At each step, a check is performed to ensure compliance.[1][2][4][5]
Step 1: Characterization & Container Selection[3][5]
-
Action: Confirm the waste is solid. If the compound is in solution (e.g., reaction mixture), it must be handled as Liquid Organic Waste .[1]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar for solids.[1] HDPE is resistant to weak organic acids.[1]
-
Self-Validation: Inspect the container liner. Ensure it is free of incompatible residues (e.g., oxidizing salts).[1][6]
Step 2: Labeling
Step 3: Accumulation
-
Action: Place the container in a Satellite Accumulation Area (SAA).
-
Constraint: Keep the container closed at all times except when adding waste. This prevents the release of fines/dust which are respiratory irritants.[2]
Step 4: Final Handoff
-
Action: Request pickup from your Environmental Health & Safety (EHS) department or licensed waste contractor.[1]
-
Disposal Method: The standard industry method is High-Temperature Incineration .[1] This ensures the destruction of the furan ring, preventing potential formation of environmental persistence products.[1]
Visual Workflow: Decision Logic
Figure 1: Decision logic for the safe segregation and disposal of furan-based organic acids.
Part 4: Emergency Spillage Procedures
In the event of a benchtop spill, autonomy is key.[1] You must act quickly to prevent the spread of dust.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If dust is visible, use an N95 respirator or work inside a fume hood.[1]
-
Containment:
-
Neutralization (Optional but Recommended for Liquids):
-
Disposal of Debris: Place all cleanup materials (gloves, towels, absorbent) into the Solid Hazardous Waste container.
Part 5: Regulatory Context (RCRA)
While this compound is not explicitly listed on the EPA's P-list or U-list, it is regulated based on characteristics :
-
Waste Code: Generally classified as D001 (Ignitable) if in a flammable solvent, or simply as non-regulated hazardous waste depending on state interpretation.[1] However, best practice dictates managing it as Hazardous Chemical Waste due to its toxicity profile as a furan derivative.[1]
-
Compliance: Adhere to 40 CFR 262 (Standards Applicable to Generators of Hazardous Waste).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20277544, 2,5-Furandicarboxylic acid, monomethyl ester (Analogous Structure).[1] Retrieved from [Link][1]
-
US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] Retrieved from [Link][1]
Sources
Personal protective equipment for handling 5-(Ethoxycarbonyl)furan-2-carboxylic acid
Topic: Audience: Researchers, scientists, and drug development professionals.
CRITICAL IDENTITY VERIFICATION
⚠ STOP AND VERIFY: You provided the chemical name 5-(Ethoxycarbonyl)furan-2-carboxylic acid alongside CAS 59781-37-2 .
-
Discrepancy: The standard CAS registry number for this compound (also known as Monoethyl 2,5-furandicarboxylate) is 32933-01-0 .[1]
-
Action: Verify the label on your specific vial. If your container is labeled CAS 59781-37-2, treat it with the protocols below but confirm its identity via NMR or Mass Spectrometry before use, as it may be a specific salt form or a mislabeled isomer. The safety protocols below are designed for the mono-ethyl ester derivative , which is a confirmed skin, eye, and respiratory irritant.
HAZARD PROFILING & RISK ANALYSIS
As a Senior Application Scientist, I prioritize understanding the mechanism of hazard over rote compliance. This compound is a mono-ester of 2,5-furandicarboxylic acid (FDCA). Structurally, it possesses both a carboxylic acid moiety (proton donor) and an ester group on a furan ring.
The "Why" Behind the Safety Protocols:
-
Acidity & Irritation: The free carboxylic acid group (
) makes this compound acidic upon contact with moisture (sweat, mucous membranes), leading to immediate irritation (H315, H319). -
Dust Potential: As a solid organic powder, the primary vector of exposure is airborne dust during weighing. Inhalation triggers respiratory tract irritation (H335) due to the compound's reactivity with mucosal surfaces.
-
Sensitization Risk: Furan derivatives can occasionally act as sensitizers. While not explicitly classified as a sensitizer for this specific analog, standard precaution dictates treating it as a potential allergen.
GHS Classification (Derived from Analogous Furan Esters):
PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX
Do not rely on "standard lab PPE." Use this matrix to select gear based on the specific task.
| PPE Category | Recommendation | Technical Rationale |
| Hand Protection | Nitrile Gloves (Min. thickness 0.11 mm) | Why: Latex is permeable to many organic esters. Nitrile provides superior resistance to the ester functionality and acidic nature. Protocol: Double-glove during weighing to prevent cross-contamination. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Why: Safety glasses with side shields are insufficient for fine powders. Air currents can carry dust behind standard glasses. Goggles form a seal against acidic dust. |
| Respiratory | Fume Hood (Primary) or N95/P95 (Secondary) | Why: Engineering controls (Hood) are superior. If weighing outside a hood is unavoidable, an N95 respirator is mandatory to block particulate inhalation. |
| Body Protection | Lab Coat (High-neck, long sleeve) | Why: Prevents dust accumulation on street clothes. Cotton/polyester blends are acceptable; fire-resistant (Nomex) is required only if handling with pyrophorics/flammables. |
VISUALIZATION: RISK ASSESSMENT LOGIC
The following logic flow dictates your safety decisions before opening the bottle.
Caption: Decision logic for selecting PPE based on task and engineering control availability.
OPERATIONAL WORKFLOW: FROM SHELF TO SYNTHESIS
This protocol is a self-validating system. If you cannot complete a step safely, stop .
Phase 1: Preparation & Weighing
-
Engineering Control: Verify Fume Hood airflow (Target: 100 fpm face velocity).
-
Static Control: Use an antistatic gun or wipe on the spatula and weighing boat. Furan derivatives are often dry, static-prone powders that "jump" during weighing.
-
Transfer:
-
Place the balance inside the hood if possible.
-
If the balance is external, tare a closed vial, add solid inside the hood, close the vial, and then weigh. Never transport an open boat of this powder across the lab.
-
Phase 2: Solubilization & Reaction
-
Solvent Choice: This compound is soluble in polar organic solvents (DMSO, DMF, Methanol).
-
Exotherm Check: When dissolving in basic media, expect a mild exotherm as the carboxylic acid neutralizes. Add base slowly.
-
Labeling: Label the flask immediately with "Irritant - Furan Derivative."
Phase 3: Cleanup & Decontamination
-
Dry Clean First: Do not wet spilled powder immediately (it may smear or create acidic paste). Sweep gently with a brush into a waste container.
-
Wet Wipe: Clean the surface with a paper towel dampened with 10% sodium carbonate (aq) to neutralize any acidic residue, followed by water.
-
Glove Removal: Use the "beak" method (pull one glove off by the cuff, hold it in the gloved hand, peel the second glove over the first) to prevent skin contact with the outer glove surface.
EMERGENCY RESPONSE PLAN
In the event of exposure, rapid neutralization and dilution are key.
Caption: Immediate actions required upon exposure to this compound.
DISPOSAL PROTOCOLS
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the Hazardous Solid Waste stream (often labeled "Solid Debris Contaminated with Chemicals").
-
Liquid Waste: Dissolved material belongs in the Organic Solvent Waste container. If the solution is highly acidic, neutralize to pH 6-8 before disposal if your facility requires it, or use the "Acidic Organic Waste" stream.
-
Drain Disposal: Strictly Prohibited. Furan derivatives can be toxic to aquatic life and must not enter the water table.
REFERENCES
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
